Aminopentamide sulfate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(dimethylamino)-2,2-diphenylpentanamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.H2O4S/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17;1-5(2,3)4/h4-13,15H,14H2,1-3H3,(H2,20,22);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKOQGPXZRQQHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60-46-8 (Parent) | |
| Record name | (2-(2-(Dimethylammonio)propyl)-1-oxo-2,2-diphenylethyl)ammonium sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7057604 | |
| Record name | Aminopentamide sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35144-63-9, 20701-77-3, 99671-71-3, 60-46-8 | |
| Record name | Benzeneacetamide, α-[2-(dimethylamino)propyl]-α-phenyl-, sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35144-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminopentamide sulfate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020701773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-(2-(Dimethylammonio)propyl)-1-oxo-2,2-diphenylethyl)ammonium sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminopentamide hemisulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099671713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminopentamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aminopentamide sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMINOPENTAMIDE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20P9NI883O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Aminopentamide Sulfate: A Technical Guide to its Mechanism of Action on Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Abstract
This technical guide provides a comprehensive examination of the mechanism of action of aminopentamide sulfate on smooth muscle. Synthesizing established pharmacological principles with field-proven experimental insights, this document is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development. This compound is a synthetic anticholinergic agent recognized for its potent antispasmodic properties, particularly within the gastrointestinal tract.[1][2] This guide will elucidate its molecular interactions with muscarinic acetylcholine receptors, the subsequent effects on intracellular signaling cascades, and the physiological response of smooth muscle tissue. Furthermore, it will present detailed experimental protocols for the functional assessment of aminopentamide and similar compounds, providing a practical framework for future research and development.
Introduction: The Pharmacological Profile of this compound
Aminopentamide is a synthetic anticholinergic drug utilized primarily for its antispasmodic and antidiarrheal effects.[2] Marketed under brand names such as Centrine®, it is employed in veterinary medicine to treat conditions like vomiting, diarrhea, and visceral spasms in dogs and cats.[1][2][3] Its therapeutic action stems from its ability to relax smooth muscle, thereby reducing the tone and amplitude of contractions, particularly in the colon.[1][4] Aminopentamide also diminishes gastric acid secretion and overall gastric motility.[1][2]
From a chemical standpoint, aminopentamide is identified as 4-(dimethylamino)-2,2-diphenylpentanamide.[5] Its sulfate salt is the common formulation used in pharmaceutical preparations. While its clinical use in humans is not well-documented in readily available literature, a PubChem entry indicates it has reached a maximum clinical trial phase of II, suggesting some investigation into its potential human applications.[5]
Comparative pharmacology highlights its advantages over the prototypical anticholinergic agent, atropine. Aminopentamide is reported to be more potent and longer-acting in reducing colonic contractions than atropine.[1][2] Crucially, it is also noted to have less intense mydriatic (pupil dilation) and salivary side effects, suggesting a degree of tissue selectivity or a more favorable therapeutic index for gastrointestinal applications.[1][2][4]
Molecular Mechanism of Action: Muscarinic Receptor Antagonism
The primary mechanism of action of this compound is the competitive, non-selective antagonism of muscarinic acetylcholine receptors (mAChRs).[1] These G-protein coupled receptors are the primary targets of the neurotransmitter acetylcholine (ACh) in the parasympathetic nervous system, which governs "rest and digest" functions, including smooth muscle contraction in the gastrointestinal tract.
The Muscarinic Receptor Family in Smooth Muscle
Five subtypes of muscarinic receptors (M1-M5) have been identified, with M2 and M3 subtypes being predominantly expressed in smooth muscle tissue.
-
M3 Receptors: These receptors are primarily coupled to the Gq/11 family of G-proteins. Upon activation by ACh, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the sarcoplasmic reticulum and binds to IP3 receptors, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration ([Ca2+]i) is a primary trigger for smooth muscle contraction.
-
M2 Receptors: While less directly involved in initiating contraction, M2 receptors play a crucial modulatory role. They are coupled to the Gi/o family of G-proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Since cAMP promotes smooth muscle relaxation (in part by inhibiting myosin light chain kinase), the inhibition of its production by M2 receptor activation counteracts relaxation and sensitizes the muscle to contractile stimuli.
Aminopentamide's Action at the Receptor Level
As a non-selective muscarinic antagonist, aminopentamide binds to these receptors without activating them. By occupying the ACh binding site, it prevents the endogenous neurotransmitter from initiating the downstream signaling cascades that lead to muscle contraction.
-
Blockade of M3 Receptors: By antagonizing M3 receptors, aminopentamide directly prevents the Gq/11-PLC-IP3 pathway. This inhibition of IP3 production is the core of its spasmolytic effect, as it blocks the primary signal for Ca2+ release from intracellular stores, thus preventing the initiation of contraction.
-
Blockade of M2 Receptors: Antagonism of M2 receptors by aminopentamide prevents the ACh-mediated inhibition of adenylyl cyclase. This leads to a relative increase in intracellular cAMP, which contributes to smooth muscle relaxation.
The overall effect of aminopentamide is a reduction in the cholinergic tone of the smooth muscle, leading to relaxation and a decrease in motility.
Figure 1: Simplified signaling pathway of this compound action.
Quantitative Pharmacology and Comparative Analysis
A thorough understanding of a drug's mechanism requires quantitative data on its interaction with its targets. For a competitive antagonist like aminopentamide, this is typically expressed as its affinity (Ki) for the receptor subtypes or its potency (pA2) in functional assays.
Receptor Binding Affinity and Selectivity
Comparative Potency with Atropine
Qualitative statements indicate that aminopentamide is more potent and has a longer duration of action on colonic smooth muscle than atropine.[1][2] This suggests that in functional assays, aminopentamide would likely exhibit a higher pA2 value than atropine. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates greater antagonist potency.
Table 1: Qualitative Comparison of Aminopentamide and Atropine
| Feature | This compound | Atropine | Reference(s) |
| Potency on Colon | More Potent | Less Potent | [1][2] |
| Duration of Action | Longer | Shorter | [1][2] |
| Mydriatic Effects | Less Intense | More Intense | [1][2][4] |
| Salivary Effects | Less Intense | More Intense | [1][2][4] |
| GI Specificity | More Specific | Less Specific | [4] |
Experimental Protocols for Functional Characterization
The following protocols provide a framework for the in vitro characterization of this compound and other muscarinic antagonists.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of a test compound like aminopentamide for the different muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Culture cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5).
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, a non-selective antagonist), and varying concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, include wells with a high concentration of a known muscarinic antagonist like atropine.
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Radioligand binding assay workflow.
Isolated Organ Bath Assay for Functional Antagonism
This classic pharmacological technique measures the effect of a drug on the contractility of an isolated smooth muscle preparation, allowing for the determination of antagonist potency (pA2).
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., guinea pig) and dissect a segment of smooth muscle tissue, such as the ileum or a strip of colon.
-
Place the tissue in a dissection dish containing cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Clean the tissue of adhering fat and connective tissue and cut it into strips of appropriate size.
-
-
Mounting the Tissue:
-
Mount the tissue strip in an organ bath chamber filled with physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply a small amount of initial tension (preload) to the tissue and allow it to equilibrate for a set period (e.g., 60 minutes), with regular washing.
-
-
Schild Analysis for pA2 Determination:
-
Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) to establish a baseline contractile response.
-
Wash the tissue until it returns to baseline tension.
-
Introduce a fixed concentration of the antagonist (this compound) into the organ bath and allow it to incubate with the tissue.
-
Generate a second cumulative concentration-response curve for the agonist in the presence of the antagonist. A rightward shift in the curve should be observed.
-
Repeat this process with several increasing concentrations of the antagonist.
-
-
Data Analysis:
-
For each antagonist concentration, calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist).
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.
-
Figure 3: Isolated organ bath (Schild analysis) workflow.
Summary and Future Directions
This compound is a potent, non-selective muscarinic antagonist with a clear mechanism of action centered on the blockade of M2 and M3 receptors in smooth muscle. This antagonism inhibits acetylcholine-induced intracellular signaling, primarily by preventing the IP3-mediated release of calcium, leading to muscle relaxation and reduced gastrointestinal motility. Qualitative evidence suggests it offers a superior therapeutic profile for GI disorders compared to atropine, with greater potency and fewer systemic side effects.
However, a significant gap exists in the publicly available scientific literature regarding the quantitative pharmacology of aminopentamide. To fully leverage its potential in drug development, future research should focus on:
-
Quantitative Receptor Profiling: Determining the Ki values of this compound for all five human muscarinic receptor subtypes to establish a definitive selectivity profile.
-
Direct Measurement of Downstream Effects: Quantifying the inhibitory effect of aminopentamide on agonist-induced IP3 production and intracellular calcium mobilization in smooth muscle cells.
-
Head-to-Head Comparative Studies: Performing rigorous in vitro (e.g., Schild analysis) and in vivo studies to quantitatively compare the potency, duration of action, and side effect profile of aminopentamide with other anticholinergics like atropine.
-
Clinical Investigation: Given the indication of a Phase II clinical trial, accessing and analyzing this data would be invaluable for understanding its efficacy and safety in humans.
By addressing these knowledge gaps, the scientific community can build upon the established foundation of aminopentamide's pharmacology and fully elucidate its therapeutic potential.
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An In-Depth Technical Guide to Determining the Muscarinic Receptor Binding Affinity of Aminopentamide Sulfate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the binding affinity of aminopentamide sulfate across the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). While aminopentamide is clinically recognized as a non-selective muscarinic antagonist, this document outlines the rigorous experimental protocols and data analysis required to quantitatively substantiate this profile.[1] We will delve into the causality behind experimental choices, ensuring a self-validating system for generating high-fidelity data.
Introduction: this compound and the Muscarinic Receptor Family
Aminopentamide is a synthetic anticholinergic agent.[1] Its therapeutic effects stem from its antagonism of muscarinic receptors, which are G protein-coupled receptors (GPCRs) crucial for mediating the actions of acetylcholine in the central and peripheral nervous systems.[2][3] The five muscarinic receptor subtypes (M1-M5) exhibit distinct tissue distribution and signaling pathways, making the determination of a drug's binding affinity for each subtype a critical step in understanding its pharmacological profile and potential side effects.[4][5]
-
M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C and leading to an increase in intracellular calcium.[2]
-
M2 and M4 receptors are generally coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP).[2]
The sulfate salt of aminopentamide is a common pharmaceutical formulation.[6] For the purposes of in vitro binding assays, it is the aminopentamide moiety that interacts with the receptor.
The Cornerstone of Affinity Determination: Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[7] These assays allow for the determination of key parameters such as the dissociation constant (Kd) of a radioligand and the inhibition constant (Ki) of a competing non-radiolabeled compound like aminopentamide.[2][7]
The design of a robust radioligand binding assay hinges on several critical decisions, each with a clear scientific rationale.
-
Choice of Radioligand: A suitable radioligand should exhibit high affinity and selectivity for the target receptor and possess a high specific activity to enable sensitive detection. For muscarinic receptors, non-selective antagonists like [³H]-N-methylscopolamine ([³H]-NMS) are often employed to label the total receptor population.[8][9]
-
Receptor Source: The assays require a source of muscarinic receptors. This is typically achieved by using cell lines (e.g., Chinese Hamster Ovary [CHO] or Human Embryonic Kidney [HEK] 293 cells) stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[10] This ensures that the binding interactions measured are specific to the subtype under investigation.
-
Membrane Preparation: Whole cells can be used, but preparing cell membranes enriches the concentration of receptors and removes intracellular components that might interfere with the assay.
The following diagram illustrates the general workflow for a competition radioligand binding assay.
Caption: Cheng-Prusoff equation data flow.
Summarizing the Binding Affinity Profile of this compound
The Ki values obtained for each muscarinic receptor subtype should be compiled into a table for easy comparison. While specific experimental data for this compound is not publicly available in the cited literature, a template for presenting such data is provided below.
| Receptor Subtype | This compound Ki (nM) |
| M1 | To be determined experimentally |
| M2 | To be determined experimentally |
| M3 | To be determined experimentally |
| M4 | To be determined experimentally |
| M5 | To be determined experimentally |
As a non-selective antagonist, it is hypothesized that this compound will exhibit similar Ki values across all five receptor subtypes.
Advanced Analysis: Schild Regression for Functional Antagonism
While radioligand binding assays provide a direct measure of affinity, it is also crucial to assess the functional antagonism of this compound. Schild regression analysis is a powerful tool for this purpose. This involves performing a functional assay (e.g., measuring agonist-induced calcium mobilization for M1, M3, and M5 receptors, or inhibition of cAMP accumulation for M2 and M4 receptors) in the presence of increasing concentrations of this compound.
The analysis yields a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist dose-response curve. For a competitive antagonist, the pA₂ is theoretically equal to the pKi (the negative logarithm of the Ki).
Conclusion: A Pathway to Quantitative Understanding
This guide has outlined a rigorous, self-validating methodology for determining the muscarinic receptor binding affinity of this compound. By employing carefully designed radioligand binding assays and appropriate data analysis techniques, researchers can obtain the quantitative data necessary to fully characterize its pharmacological profile. While aminopentamide is known to be a non-selective antagonist, the experimental approach detailed herein provides the means to definitively quantify its affinity for each of the five muscarinic receptor subtypes, thereby upholding the principles of scientific integrity and providing a solid foundation for further research and drug development.
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Aminopentamide Sulfate
This guide provides a comprehensive technical overview of the structure-activity relationship (SAR) of aminopentamide sulfate, a potent synthetic anticholinergic agent. It is intended for researchers, scientists, and drug development professionals engaged in the study of muscarinic receptor antagonists. This document delves into the core structural features of aminopentamide, the methodologies for evaluating its pharmacological activity, and the causal relationships between molecular modifications and biological outcomes.
Introduction: this compound - A Profile of a Muscarinic Antagonist
Aminopentamide, available commercially as the sulfate salt, is a synthetic anticholinergic drug utilized primarily in veterinary medicine to control vomiting and diarrhea by reducing gastrointestinal motility and gastric acid secretion.[1][2][3] Its therapeutic effects stem from its action as a non-selective muscarinic receptor antagonist, competitively blocking the binding of acetylcholine at parasympathetic nerve endings.[1][4] This action on the smooth muscle of the gastrointestinal tract makes it an effective antispasmodic agent.[1][5] While its clinical application is established, a detailed exploration of its structure-activity relationship is crucial for the rational design of novel antagonists with improved selectivity and pharmacokinetic profiles.
Chemical Identity:
-
IUPAC Name: 4-(dimethylamino)-2,2-diphenylpentanamide[6]
-
CAS Number: 60-46-8 (Aminopentamide)[7]
-
Molecular Formula: C₁₉H₂₄N₂O (Aminopentamide)[6]
-
Molar Mass: 296.41 g/mol (Aminopentamide)[6]
This compound is the hydrogen sulfate salt of the active aminopentamide base.[8]
The Foundation of Anticholinergic SAR: Core Structural Principles
The design and optimization of muscarinic antagonists are guided by well-established structure-activity relationships. Generally, potent anticholinergic agents possess a common structural motif consisting of a cationic head, a central scaffold, and bulky, hydrophobic groups.[9][10] These features are essential for effective binding to the muscarinic receptors and antagonism of acetylcholine.
The following diagram illustrates the generalized pharmacophore for muscarinic antagonists, which provides a framework for understanding the SAR of aminopentamide.
Caption: Generalized pharmacophore for muscarinic antagonists.
Deconstructing Aminopentamide: A Moiety-by-Moiety SAR Analysis
While specific SAR studies on aminopentamide analogs are not extensively published, we can infer the contribution of its key structural features based on the well-established principles of muscarinic antagonist SAR.
The Cationic Head: The Dimethylamino Group
The tertiary dimethylamino group in aminopentamide serves as the cationic head, which is crucial for binding to the anionic site of the muscarinic receptor. At physiological pH, this amine is protonated, forming a positively charged ammonium ion that interacts with a conserved aspartate residue in the receptor's binding pocket.
-
Quaternization: Conversion of the tertiary amine to a quaternary ammonium salt would likely increase potency due to a permanent positive charge, but this would also restrict its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects.
-
Alkyl Substituent Size: The methyl groups on the nitrogen are generally considered optimal. Increasing the size of these alkyl groups to ethyl or larger tends to decrease activity, likely due to steric hindrance at the binding site.
The Central Scaffold: The Amide Moiety
Aminopentamide possesses a primary amide group. While many potent anticholinergics feature an ester linkage, the amide bond in aminopentamide is a key bioisosteric replacement.[11][12]
-
Hydrogen Bonding: The amide group can participate in hydrogen bonding interactions within the receptor, potentially contributing to its binding affinity.[13][14][15]
-
Metabolic Stability: Amides are generally more resistant to hydrolysis than esters, which could contribute to a longer duration of action for aminopentamide compared to ester-containing analogs like atropine.[1][12]
-
Bioisosteric Replacement: Replacing the amide with other groups such as a reversed amide, an ether, or a simple alkane chain would be expected to significantly impact potency, highlighting the importance of the hydrogen bonding and electronic properties of the amide linkage.
The Hydrophobic Moieties: The Gem-Diphenyl Groups
The two phenyl rings attached to the same carbon atom (a gem-diphenyl group) are critical for high antagonistic activity. These bulky, hydrophobic groups engage in van der Waals and hydrophobic interactions with non-polar regions of the receptor binding site, significantly enhancing binding affinity.[9]
-
Ring Substitution: Introduction of substituents on the phenyl rings could modulate activity. Small, electron-withdrawing groups might fine-tune electronic interactions, while larger groups could introduce steric clashes.
-
Ring Bioisosteres: Replacing one or both phenyl rings with other cyclic systems, such as cyclohexyl or cyclopentyl, is a common strategy in muscarinic antagonist design.[9][10] Such modifications can alter the conformational profile and hydrophobic interactions, potentially leading to changes in potency and receptor subtype selectivity.
The following table summarizes the expected impact of structural modifications on the activity of aminopentamide, based on general SAR principles for muscarinic antagonists.
| Moiety | Modification | Expected Impact on Activity | Rationale |
| Dimethylamino Group | Quaternization | Increase | Permanent positive charge enhances ionic interaction with the receptor. |
| Increase N-alkyl size (e.g., to ethyl) | Decrease | Steric hindrance at the receptor binding site. | |
| Amide Moiety | Replacement with Ester | Potentially similar activity, altered pharmacokinetics | Ester is a common bioisostere for amide in anticholinergics. |
| Replacement with Alkane Chain | Decrease | Loss of hydrogen bonding capability. | |
| Gem-Diphenyl Groups | Replacement of one Phenyl with Cyclohexyl | Potentially maintained or increased | Cyclohexyl is a common bulky hydrophobic group in potent antagonists. |
| Introduction of para-substituents | Variable | Depends on the electronic and steric properties of the substituent. |
Experimental Protocols for SAR Elucidation
To experimentally validate the inferred SAR of aminopentamide and to characterize novel analogs, a combination of in vitro binding and functional assays is essential.
Radioligand Binding Assays for Muscarinic Receptor Affinity
Radioligand binding assays are employed to determine the affinity of a compound for the muscarinic receptors. A common approach is a competitive binding assay using a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), and membrane preparations from tissues or cells expressing the target receptors.[5][8][10][16]
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., rat cerebral cortex for a mix of subtypes, or specific cell lines expressing a single subtype) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Assay Incubation: In a final volume of 1 mL of assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5), combine the membrane preparation, a fixed concentration of [³H]-NMS (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (e.g., aminopentamide or its analogs).[16]
-
Determination of Non-specific Binding: A parallel set of tubes is incubated with a high concentration of a potent, unlabeled antagonist (e.g., 1 µM atropine) to determine non-specific binding.[16]
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 2.5 hours).[16]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
The following diagram illustrates the workflow of a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays for Antagonist Potency
Functional assays measure the ability of a compound to inhibit the biological response induced by a muscarinic agonist. The isolated guinea pig ileum preparation is a classic and robust model for this purpose.[2][17][18][19]
Step-by-Step Methodology:
-
Tissue Preparation: A segment of the terminal ileum from a guinea pig is excised and mounted in an organ bath containing an oxygenated physiological salt solution (e.g., Tyrode's solution) at 37°C.[18]
-
Recording of Contractions: The tissue is connected to an isometric force transducer to record contractions on a polygraph or digital data acquisition system.
-
Agonist Dose-Response Curve: After an equilibration period, a cumulative concentration-response curve to a muscarinic agonist (e.g., acetylcholine or carbachol) is generated.
-
Antagonist Incubation: The tissue is washed, and then incubated with a fixed concentration of the antagonist (e.g., aminopentamide) for a predetermined period.
-
Shifted Dose-Response Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is constructed.
-
Schild Analysis: This process is repeated with several different concentrations of the antagonist. The dose ratio (the ratio of the agonist concentration producing a 50% maximal response in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the negative logarithm of the molar concentration of the antagonist is constructed.[1][9][20][21][22]
-
pA₂ Determination: For a competitive antagonist, the Schild plot should be linear with a slope not significantly different from unity. The pA₂ value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response, is determined from the x-intercept of the regression line. The pA₂ is a measure of the antagonist's potency.
The following diagram illustrates the principle of Schild analysis for determining antagonist potency.
Caption: Workflow for determining pA₂ using Schild analysis.
Conclusion and Future Directions
The structure-activity relationship of this compound, while not explicitly detailed in dedicated studies, can be logically deduced from the extensive knowledge base of muscarinic antagonist SAR. The key pharmacophoric elements—the cationic tertiary amine, the metabolically robust amide scaffold, and the bulky gem-diphenyl groups—all contribute to its effective antagonism at muscarinic receptors.
Future research should focus on the synthesis and pharmacological evaluation of a focused library of aminopentamide analogs.[23] This would allow for the construction of a quantitative structure-activity relationship (QSAR) model, providing deeper insights into the specific interactions of this chemical series with muscarinic receptor subtypes.[3][24][25][26] Such studies could lead to the development of novel anticholinergic agents with enhanced receptor subtype selectivity, potentially offering improved therapeutic profiles with fewer side effects.
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Synthesis and Characterization of Aminopentamide Sulfate Analogs: A Technical Guide for Drug Development Professionals
<
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of novel analogs of aminopentamide sulfate, an anticholinergic agent.[1][2][3] The synthesis of chemical analogs is a crucial strategy in drug discovery, allowing for the exploration of structure-activity relationships (SAR) to enhance therapeutic efficacy and pharmacokinetic profiles.[] This document details robust synthetic strategies, step-by-step experimental protocols, and in-depth analytical techniques for the structural and physicochemical characterization of these new chemical entities. It is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of new therapeutic agents.
Introduction: The Rationale for Aminopentamide Analog Development
Aminopentamide, chemically known as 4-(dimethylamino)-2,2-diphenylpentanamide, is a synthetic anticholinergic agent that functions as a non-selective muscarinic receptor antagonist.[1][5] It is primarily utilized in veterinary medicine to reduce gastrointestinal motility and gastric acid secretion.[1][2][3] The commercially available form, aminopentamide hydrogen sulfate, is employed to treat conditions such as vomiting, diarrhea, and visceral spasms.[1][2][3]
While effective, the exploration of aminopentamide analogs presents an opportunity to refine its pharmacological profile. The goals of synthesizing analogs may include:
-
Enhanced Receptor Subtype Selectivity: To minimize side effects associated with non-selective muscarinic antagonism, such as dry mouth or urinary retention.[1][2]
-
Improved Potency and Duration of Action: To allow for lower dosing regimens and improved patient compliance.
-
Modified Pharmacokinetic Properties: To optimize absorption, distribution, metabolism, and excretion (ADME) profiles for better bioavailability and reduced systemic exposure.
-
Exploration of Structure-Activity Relationships (SAR): To systematically understand how structural modifications influence biological activity, providing valuable insights for future drug design.[6][7]
This guide will focus on the synthesis of two hypothetical, yet chemically plausible, analogs to illustrate key synthetic and characterization principles:
-
Analog A: 4-(dimethylamino)-2-(4-chlorophenyl)-2-phenylpentanamide sulfate
-
Analog B: 4-(diethylamino)-2,2-diphenylpentanamide sulfate
Synthetic Strategy and Methodologies
The synthesis of aminopentamide and its analogs generally revolves around the formation of a key amide bond.[1] A retrosynthetic analysis of the aminopentamide scaffold suggests that the core structure can be assembled from a diarylacetic acid derivative and an appropriate diamine precursor.
General Synthetic Pathway
The overall synthetic approach involves a multi-step process, beginning with the synthesis of a substituted diarylacetic acid, followed by activation of the carboxylic acid and subsequent amidation.
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An In-Depth Technical Guide on the Effects of Aminopentamide Sulfate on Cholinergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopentamide sulfate is a synthetic anticholinergic agent characterized by its potent antispasmodic and antisecretory properties. This technical guide provides a comprehensive analysis of the effects of this compound on cholinergic neurotransmission. We will delve into its mechanism of action as a non-selective muscarinic receptor antagonist, detailing its impact on gastrointestinal smooth muscle and gastric acid secretion. This guide will also present established in-vitro and in-vivo experimental methodologies for characterizing its anticholinergic activity, including receptor binding assays, functional assays, and electrophysiological techniques. The causality behind experimental choices and the importance of self-validating protocols are emphasized to ensure scientific integrity. This document is intended to serve as a foundational resource for researchers and professionals involved in the study and development of anticholinergic drugs.
Introduction: Understanding this compound and Cholinergic Neurotransmission
This compound: A Profile
Aminopentamide, available as aminopentamide hydrogen sulfate, is a synthetic anticholinergic drug. It is primarily utilized in veterinary medicine to control vomiting, diarrhea, and visceral spasms in dogs and cats.[1][2] Structurally related to other anticholinergic agents, its therapeutic effects stem from its ability to block the action of acetylcholine, a key neurotransmitter.[3][4] While its use in humans is not established, its well-defined mechanism of action makes it a valuable tool for studying cholinergic pathways.
The Cholinergic Nervous System: A Primer
The cholinergic system, a fundamental component of the nervous system, utilizes acetylcholine (ACh) to transmit signals.[5][6] This system is integral to a vast array of physiological processes, including muscle contraction, glandular secretion, heart rate regulation, and cognitive functions like memory and attention.[7][8]
Cholinergic neurotransmission involves the synthesis of ACh from choline and acetyl-CoA by the enzyme choline acetyltransferase (ChAT).[6][9] Following its synthesis, ACh is packaged into synaptic vesicles. Upon the arrival of a nerve impulse, these vesicles fuse with the presynaptic membrane, releasing ACh into the synaptic cleft.[9] ACh then binds to and activates cholinergic receptors on the postsynaptic membrane. The signal is terminated by the rapid hydrolysis of ACh into choline and acetate by the enzyme acetylcholinesterase (AChE).[9]
There are two main classes of cholinergic receptors:
-
Nicotinic Receptors: Ligand-gated ion channels that are primarily found at the neuromuscular junction, autonomic ganglia, and in the central nervous system (CNS).[8]
-
Muscarinic Receptors: G-protein coupled receptors (GPCRs) that are widely distributed throughout the body, including in smooth muscle, cardiac muscle, and various glands.[7][10] There are five subtypes of muscarinic receptors (M1-M5), each with distinct signaling pathways and physiological roles.[10][11]
Mechanism of Action: this compound as a Muscarinic Receptor Antagonist
This compound exerts its effects by acting as a non-selective muscarinic receptor antagonist .[3] This means it competitively binds to muscarinic receptors, thereby preventing acetylcholine from binding and initiating its normal physiological response.[12] This blockade of cholinergic transmission at parasympathetic nerve endings is the cornerstone of its therapeutic and physiological effects.[3]
The primary targets of aminopentamide are the muscarinic receptors on smooth muscle cells, particularly in the gastrointestinal (GI) tract.[3] By blocking these receptors, aminopentamide leads to:
-
Reduced Gastrointestinal Motility: It decreases the tone and amplitude of colonic contractions, which helps in controlling diarrhea and abdominal spasms.[13][3][14]
-
Decreased Gastric Acid Secretion: It reduces the secretion of gastric acid and lowers gastric acidity.[13][3][14]
Compared to atropine, a classic anticholinergic agent, aminopentamide demonstrates a stronger and more prolonged suppression of colonic contraction while exhibiting fewer systemic side effects like mydriasis (dilation of the pupil) and excessive salivary inhibition.[15][3]
Signaling Pathway: Cholinergic Neurotransmission and the Action of Aminopentamide
Caption: Cholinergic signaling and aminopentamide's antagonistic action.
Experimental Characterization of Anticholinergic Activity
To rigorously assess the effects of this compound on cholinergic neurotransmission, a multi-faceted experimental approach is necessary. This involves a combination of in-vitro and in-vivo assays designed to quantify its binding affinity, functional antagonism, and physiological impact.
In-Vitro Assays
Causality: Receptor binding assays are fundamental for determining the affinity of a drug for its target receptor.[11][16] By quantifying how strongly aminopentamide binds to muscarinic receptors, we can establish the initial and most direct evidence of its anticholinergic potential.[10] These assays are crucial for determining the inhibition constant (Ki), a measure of the drug's binding affinity.
Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors
-
Preparation of Receptor Source:
-
Homogenize tissue known to express muscarinic receptors (e.g., rat brain cortex, porcine striatum, or cells transfected with specific muscarinic receptor subtypes) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[16]
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) and resuspend the resulting pellet in a fresh buffer. This step is repeated to wash the membranes and remove endogenous ligands.
-
Determine the protein concentration of the final membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine ([³H]NMS)) to each well.[16][17]
-
Add increasing concentrations of unlabeled this compound to the experimental wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known muscarinic antagonist, such as atropine).
-
-
Incubation and Termination:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the aminopentamide concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of aminopentamide that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description | Typical Value Range |
| Radioligand | [³H]-N-methylscopolamine ([³H]NMS) | 0.1 - 1.0 nM |
| Tissue/Cell Source | Rat brain cortex, CHO cells expressing M1-M5 | Varies |
| Incubation Time | Time to reach equilibrium | 60 - 120 minutes |
| Incubation Temp. | Controlled temperature | 25°C or 37°C |
| IC₅₀ | Concentration for 50% inhibition | Drug-dependent |
| Ki | Inhibition constant | Drug-dependent |
Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Causality: While binding assays confirm interaction, functional assays are essential to determine the biological consequence of that interaction.[18][19] They measure the ability of aminopentamide to inhibit the downstream signaling events that occur upon muscarinic receptor activation by an agonist.[20][21] This provides a direct measure of its antagonistic potency.
Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., Calcium Flux for Gq-coupled M1, M3, M5 receptors)
-
Cell Culture and Dye Loading:
-
Culture cells stably expressing a specific muscarinic receptor subtype (e.g., CHO-M1, HEK-M3) in a 96- or 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye will fluoresce upon binding to intracellular calcium.
-
-
Compound Addition:
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time to allow the antagonist to bind to the receptors.
-
Include control wells with no antagonist.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Inject a fixed concentration of a muscarinic agonist (e.g., carbachol, acetylcholine) into the wells to stimulate the receptors.
-
Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the agonist-induced response as a function of the aminopentamide concentration.
-
Fit the data to a Schild regression model to determine the pA₂, a measure of the antagonist's potency. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
-
| Parameter | Description | Typical Value Range |
| Cell Line | Expressing M1, M3, or M5 receptors | e.g., CHO, HEK293 |
| Fluorescent Dye | Calcium indicator | e.g., Fluo-4 AM |
| Agonist | Muscarinic agonist | e.g., Carbachol (1 µM) |
| Antagonist | This compound | Concentration range |
| Readout | Change in fluorescence | Relative Fluorescence Units |
| Potency Metric | pA₂ | Drug-dependent |
In-Vivo and Ex-Vivo Assays
Causality: Electrophysiological techniques provide a direct measure of the functional consequences of receptor blockade on neuronal and synaptic activity.[22] By recording changes in membrane potential and synaptic currents, we can observe the real-time impact of aminopentamide on cholinergic neurotransmission in a more physiologically relevant context.[23][24]
Protocol: Patch-Clamp Electrophysiology in Brain Slices
-
Slice Preparation:
-
Acutely prepare brain slices (e.g., 300-400 µm thick) from a region rich in cholinergic synapses, such as the hippocampus or cortex.
-
Maintain the slices in an artificial cerebrospinal fluid (aCSF) solution bubbled with 95% O₂ / 5% CO₂.
-
-
Recording Setup:
-
Transfer a slice to a recording chamber on a microscope stage and perfuse with aCSF.
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution.[25]
-
Establish a high-resistance seal between the pipette tip and the cell membrane ("giga-seal").
-
Rupture the membrane patch to achieve the whole-cell recording configuration.
-
-
Data Acquisition:
-
In voltage-clamp mode, hold the neuron at a specific membrane potential and record postsynaptic currents (PSCs) evoked by stimulating cholinergic afferents.
-
In current-clamp mode, record the membrane potential and action potential firing in response to cholinergic stimulation.
-
Establish a stable baseline recording.
-
-
Drug Application and Analysis:
-
Bath-apply this compound at a known concentration.
-
Continue to record synaptic events and observe any changes in their amplitude, frequency, or kinetics.
-
A reduction in the amplitude of cholinergic-mediated PSCs in the presence of aminopentamide would indicate its antagonistic effect.
-
Wash out the drug to observe if the effect is reversible.
-
Workflow: Electrophysiological Recording
Caption: Workflow for an electrophysiology experiment.
Pharmacokinetics and Pharmacodynamics
A comprehensive understanding of a drug's effects requires an analysis of both its pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[26][27][28][29]
-
Pharmacokinetics (PK): This involves studying the absorption, distribution, metabolism, and excretion (ADME) of aminopentamide. While detailed PK data for aminopentamide is not extensively published, it is known to have similar bioavailability when administered orally, intramuscularly, or intravenously.[3]
-
Pharmacodynamics (PD): The PD of aminopentamide is characterized by its anticholinergic effects. The onset, duration, and intensity of these effects are related to the concentration of the drug at the muscarinic receptors.
Clinical and Side Effect Profile
The clinical utility of aminopentamide in veterinary medicine is a direct result of its anticholinergic properties. It is used to treat conditions characterized by smooth muscle hypermotility and hypersecretion in the GI tract.[15][1][30]
The side effects are also predictable consequences of its mechanism of action and are dose-dependent.[13][31] Common anticholinergic side effects include:
At higher doses, more pronounced side effects can occur.[3] It is contraindicated in animals with glaucoma, pyloric obstruction, and certain cardiac conditions.[13][31]
Conclusion
This compound serves as a classic example of a non-selective muscarinic receptor antagonist. Its effects on cholinergic neurotransmission are well-defined and primarily manifest as a reduction in parasympathetic activity, leading to antispasmodic and antisecretory actions. The experimental methodologies outlined in this guide provide a robust framework for characterizing the anticholinergic properties of aminopentamide and other similar compounds. A thorough understanding of its mechanism of action, coupled with rigorous experimental validation, is paramount for both its therapeutic application and its use as a research tool in the field of cholinergic pharmacology.
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preclinical pharmacokinetics of aminopentamide sulfate in rodent models
An In-Depth Technical Guide to the Preclinical Pharmacokinetics of Aminopentamide Sulfate in Rodent Models
Foreword
The journey of a novel therapeutic agent from benchtop to bedside is a rigorous and exacting process, governed by the principles of scientific integrity and regulatory oversight. Central to this journey is the preclinical phase, where the foundational understanding of a drug's behavior within a living system is established. Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound, are a cornerstone of this phase.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth framework for designing and executing preclinical pharmacokinetic studies of this compound in rodent models. By integrating established protocols with the underlying scientific rationale, this document serves not merely as a set of instructions, but as a guide to critical thinking in preclinical drug development.
Introduction: this compound and the Rationale for PK Profiling
Aminopentamide is a synthetic anticholinergic agent that functions as a non-selective muscarinic receptor antagonist.[3] Its primary therapeutic action is the reduction of smooth muscle spasm and gastric acid secretion in the gastrointestinal tract, making it effective for treating conditions like vomiting and diarrhea in veterinary medicine.[3][4][5] The commercially available form is typically the hydrogen sulfate salt, Centrine®.[3][4]
While its pharmacodynamic effects are relatively well-understood, a thorough characterization of its pharmacokinetic profile in preclinical models is essential. Preclinical PK studies serve several primary objectives[6][7]:
-
Establishing a Safe Starting Dose: Defining the relationship between dose and systemic exposure (toxicokinetics) is critical for estimating a safe initial dose for first-in-human trials.[7]
-
Understanding ADME Properties: Characterizing how the drug is absorbed, where it distributes in the body, how it is metabolized, and the routes of its elimination provides a holistic view of its disposition.[1]
-
Informing Dosing Regimens: Data on clearance and half-life are used to design effective dosing schedules that maintain therapeutic concentrations.[7]
-
Supporting Efficacy and Toxicology Studies: Correlating drug exposure levels with pharmacological effects and toxicological findings is crucial for interpreting study outcomes.
All preclinical studies intended for regulatory submission must be conducted in compliance with Good Laboratory Practices (GLP) as defined by the FDA in 21 CFR Part 58, ensuring the quality and integrity of the data.[1][8]
Designing the Rodent Pharmacokinetic Study: A Strategic Approach
A robust PK study design is paramount for generating reliable and interpretable data. This involves careful consideration of the animal model, dose formulation, administration route, and sampling schedule.
Selection of Rodent Models
Mice and rats are the most common species for initial PK screening due to their physiological similarities to humans, manageable size, and well-characterized biology.[9][10] The choice between them can be influenced by specific experimental needs:
-
Mice (e.g., CD-1, C57BL/6): Often used for initial high-throughput screening due to their smaller size, which requires less compound. However, their rapid metabolism can sometimes lead to higher clearance rates compared to other species.[11] Serial blood sampling is possible but requires microsampling techniques to avoid excessive volume loss.[12][13]
-
Rats (e.g., Sprague-Dawley, Wistar): Their larger size facilitates easier surgical modifications (e.g., cannulation) and allows for the collection of larger blood volumes, making them ideal for studies requiring more extensive sampling or metabolite identification.[10][13]
Dose Formulation and Administration
The formulation vehicle and route of administration must align with the intended clinical application.
-
Formulation: For parenteral administration (e.g., intravenous), this compound should be dissolved in a sterile, isotonic vehicle such as 0.9% saline or a buffered solution. For oral administration, a suspension or solution in a vehicle like 0.5% methylcellulose may be appropriate.
-
Route of Administration:
-
Intravenous (IV): This route provides immediate and complete systemic bioavailability and is essential for determining fundamental PK parameters like clearance (CL) and volume of distribution (Vd).[14] It serves as the benchmark against which other routes are compared.
-
Oral (PO): As many drugs are intended for oral delivery, this route is critical for assessing oral absorption and bioavailability (F%). Administration is typically performed via oral gavage.[15]
-
Intraperitoneal (IP): Often used in preclinical research for its convenience, IP administration results in rapid absorption, though it does not fully replicate the first-pass metabolism associated with the oral route.[16]
-
The general workflow for a typical rodent PK study is outlined below.
Caption: High-level workflow for a preclinical pharmacokinetic study.
Table 1: Recommended Administration Volumes and Needle Sizes for Rodents
| Route | Mouse Volume | Mouse Needle | Rat Volume | Rat Needle |
|---|---|---|---|---|
| Intravenous (IV) | < 0.2 mL | 27-30 G | < 0.5 mL | 23-25 G |
| Oral (PO) | < 1.5 mL | 20-22 G (gavage) | < 5 mL | 18-20 G (gavage) |
| Intraperitoneal (IP) | < 2.0 mL | 25-27 G | < 5 mL | 23-25 G |
| Subcutaneous (SC) | < 2.0 mL | 25-27 G | < 5 mL | 23-25 G |
Data synthesized from multiple sources.[14][15][17]
Core Methodologies: Blood Collection and Bioanalysis
The quality of PK data is directly dependent on the precision of sample collection and the accuracy of the bioanalytical method.
Blood Sampling Techniques
The choice of blood collection method depends on the required sample volume, the frequency of sampling, and animal welfare considerations.[9][18] For a full PK profile, serial sampling from the same animal is preferred to reduce inter-animal variability.[13][19]
Table 2: Comparison of Common Blood Sampling Techniques in Rodents
| Technique | Obtainable Volume | Serial Sampling | Anesthesia Required | Key Considerations |
|---|---|---|---|---|
| Saphenous Vein | Small to Medium | Yes | Not usually | Requires skill; minimal stress.[13][18] |
| Lateral Tail Vein | Small | Yes | Not usually | May require warming the tail; can be difficult in mice.[12][18] |
| Submandibular | Medium | Yes (limited) | Not usually | Rapid technique; good for obtaining moderate volumes.[12][19] |
| Retro-orbital Sinus | Medium to Large | Not recommended | Yes | High success rate but poses a greater risk of tissue damage.[18][20] |
| Cardiac Puncture | Large (Terminal) | No | Yes (Terminal) | Terminal procedure only; collects maximum blood volume.[12][20] |
Caption: Common blood sampling sites in mouse and rat models.
Protocol: Serial Blood Sampling via Saphenous Vein (Mouse)
-
Restraint: Place the mouse in a suitable restraint device, ensuring one hind leg is accessible.
-
Site Preparation: Gently remove the fur from the sampling site using clippers or a depilatory cream to visualize the saphenous vein. Wipe the area with 70% ethanol.[20]
-
Lancing: Using a sterile 25-27 gauge needle, make a quick, clean puncture of the vein.
-
Collection: Collect the emerging blood droplet into a capillary tube or pipette tip (typically 20-50 µL).[13]
-
Hemostasis: After collection, apply gentle pressure to the site with sterile gauze until bleeding stops.
-
Sample Processing: Immediately transfer the blood into a microcentrifuge tube containing an anticoagulant (e.g., K2-EDTA). Centrifuge at ~2000 x g for 10 minutes at 4°C to separate plasma.
-
Storage: Transfer the resulting plasma supernatant to a new, clearly labeled tube and store at -80°C until analysis.
Bioanalytical Method Validation
The quantification of drug concentrations in biological matrices like plasma is a critical step that demands a highly reliable and validated analytical method.[21] For a small molecule like aminopentamide, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity.[22]
A full validation of the bioanalytical method should be performed according to regulatory guidelines, assessing parameters such as:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.[21]
-
Accuracy and Precision: Determining how close the measured values are to the true values and the reproducibility of the measurements.[23]
-
Calibration Curve: Establishing the relationship between instrument response and known concentrations of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[21]
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop).
Caption: Typical workflow for sample preparation and LC-MS/MS analysis.
Data Analysis and Interpretation of Key PK Parameters
Once concentration-time data are obtained, pharmacokinetic parameters are calculated, typically using non-compartmental analysis (NCA).[19]
Table 3: Key Pharmacokinetic Parameters and Their Significance
| Parameter | Description | Significance in Drug Development |
|---|---|---|
| Cmax | Maximum observed plasma concentration | Related to efficacy and potential peak-concentration toxicity. |
| Tmax | Time at which Cmax is reached | Indicates the rate of drug absorption. |
| AUC | Area Under the plasma concentration-time Curve | Represents the total systemic exposure to the drug. |
| t1/2 | Elimination Half-life | Time required for the plasma concentration to decrease by half; determines dosing interval.[19] |
| CL | Clearance | The volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination. |
| Vd | Volume of Distribution | An apparent volume into which the drug distributes; indicates the extent of tissue distribution. |
| F% | Bioavailability (for non-IV routes) | The fraction of the administered dose that reaches systemic circulation. |
These parameters are calculated using specialized software such as WinNonlin®.[19]
Investigating Metabolism and Excretion
Understanding how a drug is metabolized and excreted is crucial for predicting drug-drug interactions and identifying potential species differences.[24][25] While specific metabolic pathways for aminopentamide in rodents are not extensively documented in public literature, a standard approach to investigate them would include:
-
In Vitro Metabolism: Incubating aminopentamide with liver microsomes or hepatocytes from mice, rats, and humans.[26] This helps identify the primary metabolites and the specific cytochrome P450 (CYP) enzymes involved in its metabolism.[27]
-
In Vivo Metabolite Profiling: Analyzing plasma, urine, and feces samples from the PK study using high-resolution mass spectrometry to identify and quantify major metabolites.[11][28]
-
Excretion Studies: Using radiolabeled compounds (e.g., ¹⁴C-aminopentamide) to perform mass balance studies, which quantify the total radioactivity recovered in urine and feces over time to determine the primary routes of excretion.[10][25]
Significant differences in metabolism between rodent species and humans can impact the translation of preclinical data.[24] For example, studies on other compounds have shown that rodents can exhibit higher metabolic clearance than humans, leading to shorter half-lives and lower bioavailability.[11]
Conclusion
The preclinical pharmacokinetic profiling of this compound in rodent models is a foundational step in its development pathway. A meticulously designed study, employing validated methodologies for sample collection and bioanalysis, is essential for generating high-quality data. This guide provides a framework for such an endeavor, emphasizing the importance of understanding the scientific rationale behind each experimental choice. The resulting data on absorption, distribution, metabolism, and excretion will not only support the safety assessment but also provide the critical insights needed to design effective and safe clinical trials in the future.
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Technical Guide: Aminopentamide Sulfate as a Pharmacological Tool for Investigating Gastrointestinal Pathophysiology
Introduction: The Role of Cholinergic Signaling in the Gut
The parasympathetic nervous system, primarily through the action of acetylcholine (ACh), is a master regulator of gastrointestinal function. ACh release from vagal nerve endings and enteric neurons orchestrates smooth muscle contraction (peristalsis), glandular secretions (gastric acid, pepsin), and blood flow.[1] Pathological states, such as irritable bowel syndrome (IBS) or certain forms of gastritis, are often characterized by dysregulated cholinergic activity, leading to symptoms like visceral spasms, hypermotility, and hypersecretion.[2][3]
Pharmacological intervention with agents that modulate cholinergic pathways is a cornerstone of both clinical treatment and basic research. Anticholinergic drugs, by competitively blocking muscarinic ACh receptors, provide a powerful means to induce a state of "pharmacological vagotomy," allowing for the controlled study of GI functions in the absence of dominant parasympathetic input.
Aminopentamide sulfate emerges as a valuable tool in this context. It is a synthetic anticholinergic agent that functions as a non-selective muscarinic receptor antagonist.[4] While clinically used in veterinary medicine to control vomiting and diarrhea, its specific pharmacological properties make it well-suited for preclinical research models.[5][6][7] Compared to the archetypal anticholinergic, atropine, aminopentamide is reported to have more potent and longer-lasting effects on colonic contractions with fewer systemic side effects, such as excessive dry mouth or pupil dilation, making it a more targeted agent for GI studies.[4][5][6]
Core Mechanism of Action: Muscarinic Receptor Antagonism
The therapeutic and research applications of aminopentamide are rooted in its ability to block muscarinic acetylcholine receptors (mAChRs) in the GI tract.
2.1. The Cholinergic Neuromuscular Junction in GI Smooth Muscle
In the gut, smooth muscle contraction is primarily mediated by ACh binding to M2 and M3 muscarinic receptor subtypes located on smooth muscle cells.[1][8][9] While M2 receptors are more numerous, M3 receptors are the primary drivers of contraction.[8][9] The M2 receptors play a conditional or synergistic role; their contractile function is dependent on M3 receptor activation.[8][9] Therefore, antagonism of the M3 receptor is sufficient to block smooth muscle contraction.[8][9]
Aminopentamide competitively binds to these M3 receptors, preventing ACh from initiating the downstream signaling cascade that leads to muscle contraction. This results in smooth muscle relaxation, reduced peristaltic amplitude and tone, and an overall decrease in GI motility.[5][10] This action is the basis for its use in studying hypermotility disorders.
2.2. Inhibition of Glandular Secretion
Gastric acid secretion from parietal cells is also under cholinergic control. ACh released from postganglionic nerves directly stimulates parietal cells via M3 receptors, leading to increased acid production.[11] Aminopentamide blocks this interaction, leading to a significant reduction in both basal and stimulated gastric acid secretion.[4][5][6] This makes it an effective tool for investigating models of gastric hyperacidity and ulceration.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of aminopentamide at the cholinergic neuromuscular junction of a gastrointestinal smooth muscle cell.
Caption: Mechanism of this compound at the GI neuromuscular junction.
Experimental Applications & Protocols
This compound can be employed in various preclinical models to investigate GI pathophysiology. Below are two detailed protocols for its use in rodent models.
3.1. Investigation of Intestinal Hypermotility: The Charcoal Meal Transit Assay
This assay is a classic and robust method to quantify the rate of intestinal transit.[12][13] By administering a non-absorbable marker (charcoal), researchers can measure the distance it travels through the small intestine in a set period, providing a direct index of motility. Aminopentamide is used here as an inhibitory control or as a test agent to assess its ability to normalize pathologically rapid transit.
Experimental Workflow: Charcoal Meal Transit Assay
Caption: Step-by-step workflow for the charcoal meal intestinal transit assay.
Detailed Protocol:
-
Animal Model: Male Swiss Albino mice (20-25g) or Wistar rats (150-200g). House animals in a controlled environment (12h light/dark cycle, 22±2°C) for at least one week before the experiment.
-
Fasting: Fast animals for 6 to 18 hours prior to the experiment to ensure the stomach is empty.[14] A 6-hour fast is often sufficient and reduces animal stress.[14] Allow free access to water.
-
Grouping: Divide animals into at least three groups (n=6-8 per group):
-
Vehicle Control: Receives the drug vehicle (e.g., sterile saline).
-
Aminopentamide Group: Receives this compound (e.g., 0.1-0.5 mg/kg, intraperitoneally).
-
Positive Control (Optional): A known motility stimulant (e.g., neostigmine) can be used to induce hypermotility, against which aminopentamide's effects can be tested.
-
-
Drug Administration: Administer the vehicle or this compound via intraperitoneal (i.p.) injection 30 minutes before the charcoal meal.
-
Charcoal Meal Preparation: Prepare a suspension of 10% activated charcoal in 5% gum acacia solution. Ensure the suspension is well-mixed before each administration.
-
Gavage: Administer 0.3 mL (for mice) or 1.5 mL (for rats) of the charcoal meal suspension orally using a gavage needle.[13]
-
Transit Time: After exactly 20-30 minutes, humanely euthanize the animals by cervical dislocation.[15]
-
Dissection and Measurement: Immediately perform a laparotomy and carefully dissect the entire small intestine from the pyloric sphincter to the ileocecal junction. Lay it flat on a moist surface without stretching.
-
Data Collection: Measure the total length of the small intestine. Then, measure the distance traveled by the charcoal front from the pylorus.
-
Calculation: Express the intestinal transit as a percentage:
-
% Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
Causality and Self-Validation: The vehicle group establishes the baseline motility. A statistically significant decrease in the % Transit in the aminopentamide group validates the drug's inhibitory effect. The use of a fixed time point for euthanasia is critical for consistency. The gum acacia in the meal prevents sedimentation and ensures a uniform bolus.
3.2. Investigation of Gastric Hypersecretion: The Pylorus Ligation Model
This model, often combined with a secretagogue like pilocarpine, is used to assess gastric acid and pepsin output.[16] Pylorus ligation prevents gastric contents from emptying into the duodenum, allowing for the accumulation and subsequent analysis of gastric secretions.
Detailed Protocol:
-
Animal Model & Fasting: Use Wistar rats (180-200g). Fast for 24 hours with water ad libitum.
-
Grouping:
-
Vehicle Control: Receives vehicle (saline) and undergoes pylorus ligation.
-
Aminopentamide Group: Receives this compound (e.g., 0.5-1.0 mg/kg, i.p.) 30 minutes before ligation.
-
Stimulated Group: Receives a secretagogue like pilocarpine (40 µ g/min i.v. or equivalent s.c. dose) after ligation to induce hypersecretion.[16]
-
Test Group: Receives aminopentamide prior to ligation and pilocarpine stimulation.
-
-
Anesthesia & Surgery: Anesthetize the rat (e.g., ketamine/xylazine). Make a midline abdominal incision to expose the stomach. Carefully ligate the pyloric sphincter with silk suture, ensuring not to obstruct blood vessels. Close the abdominal wall with sutures.
-
Collection Period: Allow the animal to recover in a clean cage for 4 hours.
-
Sample Collection: After 4 hours, humanely euthanize the animal. Clamp the esophagus and carefully remove the stomach.
-
Analysis:
-
Cut the stomach open along the greater curvature and collect the entire gastric contents into a graduated centrifuge tube.
-
Measure the total volume of the gastric juice.
-
Centrifuge the sample.
-
Use the supernatant to measure pH (with a pH meter) and total acidity (by titrating with 0.01 N NaOH).
-
Pepsin activity can also be determined using standard biochemical assays.
-
Causality and Self-Validation: The vehicle group provides the basal secretion level. The pilocarpine-stimulated group confirms the model's responsiveness. A significant reduction in gastric volume and total acidity, and an increase in pH in the aminopentamide-treated groups (both basal and stimulated) demonstrates its antisecretory efficacy.
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized for clarity and comparative analysis.
Table 1: Pharmacological Profile of this compound
| Parameter | Value / Description | Source |
|---|---|---|
| Drug Class | Anticholinergic, Antispasmodic | [5][6] |
| Mechanism | Non-selective Muscarinic Antagonist | [4][10] |
| Primary Target | M3 Muscarinic Receptors in GI Tract | [8][9][10] |
| Primary Effects | Reduces GI motility, decreases gastric acid secretion | [4][5] |
| Relative Potency | More potent and longer-lasting on colon vs. Atropine | [4][6] |
| Contraindications | Glaucoma, GI/urinary obstruction, tachycardia |[5][6] |
Table 2: Hypothetical Results from a Charcoal Meal Transit Assay
| Treatment Group | Dose (mg/kg, i.p.) | N | Intestinal Transit (%) (Mean ± SEM) | % Inhibition |
|---|---|---|---|---|
| Vehicle Control | - | 8 | 75.4 ± 3.1 | - |
| Aminopentamide | 0.2 | 8 | 42.1 ± 2.5* | 44.2% |
| Aminopentamide | 0.4 | 8 | 28.9 ± 1.9* | 61.7% |
*p < 0.01 compared to Vehicle Control
Interpretation: The data clearly show a dose-dependent inhibition of intestinal transit by aminopentamide, confirming its potent anti-motility effects. This provides a quantitative basis for comparing its efficacy against other compounds or for studying its effects in a disease model.
Conclusion: A Targeted Tool for GI Research
This compound is a valuable and specific pharmacological tool for researchers investigating the pathophysiology of the gastrointestinal tract. Its potent antagonism of muscarinic receptors allows for the reliable and reproducible inhibition of both smooth muscle motility and glandular secretion. By understanding its mechanism and applying it within well-controlled, self-validating experimental protocols like the charcoal meal and pylorus ligation models, scientists can effectively probe the role of the cholinergic system in GI health and disease, paving the way for the development of novel therapeutic strategies.
References
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The Discovery and Development of Aminopentamide: A Technical Review
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Aminopentamide, a synthetic anticholinergic agent, has a unique history rooted in mid-20th century pharmaceutical research. While its clinical application has been predominantly in the veterinary field, a detailed examination of its discovery, synthesis, and pharmacological characterization offers valuable insights for scientists and researchers in drug development. This technical guide provides a comprehensive overview of aminopentamide, from its initial synthesis to its mechanism of action as a nonselective muscarinic receptor antagonist. We will delve into the key experiments that defined its pharmacological profile, explore its structure-activity relationships, and provide detailed protocols for the in vitro assessment of anticholinergic properties. This guide is intended to be a definitive resource for professionals seeking a thorough understanding of this classic anticholinergic compound.
Introduction: The Search for Novel Antispasmodics
The mid-20th century was a fertile period for drug discovery, with a particular focus on synthetic compounds that could modulate the autonomic nervous system. Anticholinergic agents, which antagonize the action of acetylcholine at muscarinic receptors, were of significant interest for their potential to treat a variety of conditions characterized by smooth muscle spasm and hypersecretion. It was in this context that Bristol Laboratories embarked on a program to develop novel antispasmodic agents, leading to the discovery of aminopentamide.
The Discovery and History of Aminopentamide
Aminopentamide, chemically known as 4-(dimethylamino)-2,2-diphenylpentanamide, was first synthesized by Bristol Laboratories, who were granted a patent for the compound in 1953. The initial pharmacological activity of aminopentamide was reported in a seminal paper by Hoekstra and colleagues in 1954.[1] This foundational research established its profile as a potent anticholinergic agent.
Initially explored for potential use in human medicine, aminopentamide found its niche in veterinary medicine. Marketed under the brand name Centrine®, it became a valuable therapeutic option for the management of vomiting, diarrhea, and visceral spasms in dogs and cats.[2][3] The commercially available form of the drug is aminopentamide hydrogen sulfate.[4] While the original approved product was discontinued by its manufacturer in 2015, compounded formulations of aminopentamide sulfate remain available for veterinary use.[5]
Chemical Synthesis of Aminopentamide
The synthesis of aminopentamide is analogous to that of the opioid analgesic methadone, sharing a common nitrile precursor: 2,2-diphenyl-4-dimethylaminovaleronitrile. The key difference lies in the final step, where the nitrile is partially hydrolyzed to an amide rather than being converted to a ketone.[6]
Synthesis of the Nitrile Precursor
The synthesis of 2,2-diphenyl-4-dimethylaminovaleronitrile is achieved through the alkylation of diphenylacetonitrile with 1-dimethylamino-2-chloropropane in the presence of a strong base.
Hydrolysis to Aminopentamide
The final step in the synthesis of aminopentamide is the partial hydrolysis of the nitrile group of 2,2-diphenyl-4-dimethylaminovaleronitrile to form the corresponding amide. This transformation can be achieved under controlled acidic or basic conditions.[7][8][9][10]
Pharmacological Profile
Mechanism of Action
Aminopentamide is a nonselective muscarinic receptor antagonist.[8] It exerts its pharmacological effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors on smooth muscle cells, thereby reducing the tone and motility of the gastrointestinal tract.[2][3][11] This antagonism of parasympathetic stimulation leads to a decrease in gastric acid secretion and a reduction in the amplitude and frequency of smooth muscle contractions.[4][11]
Pharmacodynamics
In vivo studies have demonstrated that aminopentamide is a potent antispasmodic agent.[2] Its effects are more prolonged and potent in reducing colonic contractions compared to atropine, a classic anticholinergic drug.[11] Furthermore, aminopentamide exhibits fewer systemic side effects, such as mydriasis (pupil dilation) and salivary inhibition, at therapeutic doses compared to atropine.[4][11]
| Parameter | Aminopentamide | Atropine |
| Potency on Colonic Contractions | More potent | Less potent |
| Duration of Action | Longer | Shorter |
| Mydriatic Effects | Less pronounced | More pronounced |
| Salivary Inhibition | Less pronounced | More pronounced |
Table 1: Comparative Pharmacodynamic Profile of Aminopentamide and Atropine
Structure-Activity Relationships (SAR)
The chemical structure of aminopentamide, featuring a diphenylacetamide core with a dimethylamino group on the pentyl chain, is crucial for its anticholinergic activity. While specific SAR studies on aminopentamide are limited, general principles for anticholinergic agents with a similar scaffold can be applied.
The two phenyl groups contribute to the bulk and lipophilicity of the molecule, which are important for receptor binding. The quaternary ammonium group, or in this case, a tertiary amine that can be protonated at physiological pH, is a key feature for interaction with the anionic site of the muscarinic receptor. The length and branching of the alkyl chain connecting the amine and the diphenylacetamide moiety influence both potency and receptor subtype selectivity.[11]
Experimental Protocols for In Vitro Characterization
The in vitro characterization of anticholinergic agents like aminopentamide is essential to determine their affinity and selectivity for muscarinic receptor subtypes. The following are representative protocols for key in vitro assays.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor subtype by assessing its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of aminopentamide for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-subtype-selective muscarinic antagonist.
-
Test compound: Aminopentamide in a range of concentrations.
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of aminopentamide.
-
In a 96-well plate, combine the cell membranes, [³H]-NMS, and either buffer (for total binding), aminopentamide (for competition), or atropine (for non-specific binding).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Harvest the membranes onto glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the aminopentamide concentration.
-
Determine the IC₅₀ value (the concentration of aminopentamide that inhibits 50% of specific [³H]-NMS binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Tissue Contractility Assay
This functional assay measures the ability of a compound to inhibit agonist-induced contractions of isolated smooth muscle tissue.
Objective: To determine the pA₂ value of aminopentamide, a measure of its antagonist potency.
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum), which is rich in muscarinic receptors.
-
Organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isotonic transducer and data acquisition system.
-
Agonist: Carbachol, a stable acetylcholine analog.
-
Antagonist: Aminopentamide.
Procedure:
-
Mount the isolated tissue in the organ bath under a resting tension.
-
Allow the tissue to equilibrate.
-
Perform a cumulative concentration-response curve to carbachol to determine the baseline contractile response.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a known concentration of aminopentamide for a set period.
-
Perform a second cumulative concentration-response curve to carbachol in the presence of aminopentamide.
-
Repeat steps 4-6 with increasing concentrations of aminopentamide.
Data Analysis:
-
Plot the log of the carbachol concentration versus the contractile response for each concentration of aminopentamide.
-
The concentration-response curves for carbachol will be shifted to the right in a parallel manner in the presence of a competitive antagonist like aminopentamide.
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the antagonist (aminopentamide) concentration. The dose ratio is the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist.
-
The x-intercept of the Schild plot is the pA₂ value. A Schild plot with a slope of 1 is indicative of competitive antagonism.
Clinical Applications in Veterinary Medicine
The primary clinical use of aminopentamide is in small animal veterinary practice for the treatment of acute episodes of vomiting and diarrhea.[2][3] Its antispasmodic properties make it effective in managing conditions such as acute abdominal visceral spasm, pylorospasm, and hypertrophic gastritis.[2] The recommended dosage varies depending on the weight of the animal and the severity of the condition.[2]
Conclusion
Aminopentamide represents a classic example of a synthetic anticholinergic agent developed during a period of intense pharmaceutical innovation. While its clinical use has been confined to veterinary medicine, its discovery and pharmacological characterization provide a valuable case study for researchers and professionals in drug development. A thorough understanding of its synthesis, mechanism of action, and the experimental methodologies used to define its properties remains relevant for the continued exploration of novel anticholinergic drugs. The principles underlying the development of aminopentamide continue to inform the design and evaluation of new therapeutic agents targeting the muscarinic cholinergic system.
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Aminopentamide Sulfate: A Technical Guide for its Application as a Tool Compound in Neuroscience
<
Abstract
This technical guide provides an in-depth exploration of aminopentamide sulfate, a potent anticholinergic agent, and its emerging potential as a versatile tool compound in neuroscience research. Historically recognized for its antispasmodic and antisecretory effects in the gastrointestinal tract, the specific mechanism of action of this compound—non-selective antagonism of muscarinic acetylcholine receptors—renders it a valuable instrument for the precise dissection of cholinergic pathways within the central and peripheral nervous systems. This document will detail its core pharmacology, provide evidence-based insights into its application for probing neural circuits and modeling disease states, and offer comprehensive, step-by-step protocols for its use in established neuroscience research paradigms. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to effectively leverage this compound in their experimental designs.
Introduction: Unveiling the Potential of a Classic Anticholinergic
Aminopentamide, chemically known as 4-(dimethylamino)-2,2-diphenylpentanamide, is a synthetic anticholinergic compound.[1][2] Its sulfate salt, this compound, enhances its solubility and is the commonly used form in pharmaceutical and research applications.[3] While its primary clinical application has been in veterinary medicine to treat gastrointestinal hypermotility and spasms, its potent and specific interaction with the cholinergic system presents a significant opportunity for its use as a tool compound in neuroscience.[4][5][6]
The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, plays a critical role in a vast array of neurological functions, including learning, memory, attention, and autonomic control.[7] Dysregulation of cholinergic signaling is implicated in numerous neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.[8][9][10] Tool compounds that can selectively modulate this system are therefore indispensable for both fundamental research and the development of novel therapeutics. This compound, as a non-selective muscarinic receptor antagonist, offers a means to induce a broad blockade of parasympathetic and central cholinergic signaling, allowing for the investigation of the functional consequences of cholinergic deficits.[1][11]
Core Pharmacology and Mechanism of Action
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 4-(dimethylamino)-2,2-diphenylpentanamide | [1] |
| Molecular Formula | C19H24N2O | [1][2] |
| Molar Mass | 296.414 g·mol−1 | [1] |
| Form (Sulfate) | White crystalline powder | [12] |
| Solubility (Sulfate) | Very soluble in water and ethanol | [12] |
Pharmacodynamics: Antagonism of Muscarinic Acetylcholine Receptors
The primary mechanism of action of this compound is the competitive, non-selective antagonism of muscarinic acetylcholine receptors (mAChRs).[1][11] There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors distributed throughout the central and peripheral nervous systems. By binding to these receptors, this compound prevents acetylcholine from exerting its downstream effects. This blockade of cholinergic transmission at parasympathetic nerve endings leads to a reduction in smooth muscle tone and secretion from various glands.[1]
Workflow for determining the binding affinity of this compound.
In Vivo Microdialysis
This protocol allows for the measurement of extracellular acetylcholine levels in a specific brain region following the administration of this compound. [13][14][15][16][17] Objective: To assess the effect of this compound on acetylcholine release in the hippocampus of a freely moving rat.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Anesthetics
Procedure:
-
Surgically implant a guide cannula targeting the hippocampus in an anesthetized rat using a stereotaxic apparatus. Allow the animal to recover for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
After collecting a stable baseline of acetylcholine levels, administer this compound (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples to monitor the change in extracellular acetylcholine levels over time.
-
Analyze the concentration of acetylcholine in the dialysate samples using HPLC with electrochemical detection.
-
At the end of the experiment, perfuse the brain and histologically verify the placement of the microdialysis probe.
-
Express the data as a percentage of the baseline acetylcholine levels.
Behavioral Pharmacology Assays
This protocol describes the use of this compound in a common behavioral task to assess its impact on learning and memory. [18][19][20][21] Objective: To evaluate the effect of this compound on spatial memory in mice using the Morris water maze task.
Materials:
-
Morris water maze (a circular pool filled with opaque water)
-
Submerged platform
-
Video tracking system
-
This compound
-
Saline solution (vehicle control)
Procedure:
-
Acquisition Phase:
-
Divide the mice into two groups: one receiving this compound and one receiving saline (control).
-
Administer the assigned treatment (e.g., 30 minutes before the first trial of each day).
-
Train the mice to find the hidden platform in the water maze over several days. Conduct multiple trials per day.
-
Record the latency to find the platform and the path length using the video tracking system.
-
-
Probe Trial:
-
After the acquisition phase, remove the platform from the maze.
-
Administer the respective treatments to the mice.
-
Place each mouse in the maze for a single probe trial (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Compare the escape latency and path length between the two groups during the acquisition phase.
-
Compare the time spent in the target quadrant between the two groups during the probe trial.
-
Data Interpretation and Considerations
When using this compound as a tool compound, it is essential to consider the following:
-
Dose-Response Relationship: It is crucial to establish a dose-response curve for the desired effect to select a dose that is effective without causing unnecessary side effects.
-
Specificity of Effects: While this compound is a potent anticholinergic, it is non-selective for muscarinic receptor subtypes. Therefore, attributing an observed effect to a specific subtype requires further investigation using subtype-selective antagonists.
-
Side Effects: As an anticholinergic, this compound can cause side effects such as dry mouth, blurred vision, and tachycardia. [4][5][22]These should be monitored and considered when interpreting behavioral data.
-
Control Groups: Appropriate control groups are essential for valid data interpretation. This includes a vehicle control group and potentially a positive control group (e.g., another known anticholinergic like scopolamine).
Conclusion
This compound, with its well-characterized anticholinergic properties, represents a valuable and versatile tool compound for neuroscience research. Its ability to non-selectively antagonize muscarinic acetylcholine receptors allows for the robust investigation of cholinergic function in both health and disease. By employing the methodologies outlined in this guide, researchers can effectively utilize this compound to probe the intricacies of cholinergic signaling, develop novel disease models, and ultimately contribute to a deeper understanding of the brain. As with any pharmacological tool, careful experimental design, appropriate controls, and thoughtful data interpretation are paramount to unlocking its full potential.
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The Ripple Effect: A Technical Guide to the Interactions of Aminopentamide Sulfate with Ancillary Signaling Pathways
This guide provides an in-depth technical exploration of aminopentamide sulfate, a non-selective muscarinic acetylcholine receptor (mAChR) antagonist. While its primary therapeutic action is the well-documented blockade of cholinergic nerve transmission, particularly in the gastrointestinal tract, the intricate web of intracellular signaling dictates that its effects are not confined to this primary pathway.[1][2][3] This document will elucidate the secondary and tertiary interactions of this compound with other key signaling cascades, providing a mechanistic framework for researchers, scientists, and drug development professionals. We will delve into the established downstream pathways of muscarinic receptors and, by extension, how their blockade by aminopentamide can modulate cellular behavior beyond simple anticholinergic responses.
Section 1: Core Mechanism of Action and the Rationale for Investigating Pathway Crosstalk
This compound functions as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, trigger a cascade of intracellular events. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[4] Conversely, the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[5][6]
Given that aminopentamide is a non-selective antagonist, it will inhibit all of these downstream events. The rationale for investigating further signaling interactions stems from the fact that the components of these primary pathways, such as calcium, PKC, and cAMP, are ubiquitous second messengers that play pivotal roles in a multitude of other signaling networks. Therefore, the anticholinergic action of aminopentamide can be viewed as the epicenter of a "ripple effect," extending to modulate other critical cellular processes.
Section 2: Predicted Interactions with Major Signaling Pathways
Based on the known downstream effectors of muscarinic receptors, we can predict several key signaling pathways that will be indirectly modulated by this compound.
The Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
Muscarinic receptors, particularly the M1, M3, and M5 subtypes, are known to activate the MAPK/ERK pathway.[2][7] This activation can occur through various mechanisms, including PKC-dependent pathways and transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[8][9] The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival.
Causality of Interaction: By blocking M1, M3, and M5 receptors, this compound is predicted to inhibit acetylcholine-induced activation of the MAPK/ERK pathway. This has significant implications in contexts where cholinergic signaling contributes to cell growth and proliferation.
Diagram: Predicted Inhibition of MAPK/ERK Pathway by this compound
Caption: this compound blocks ACh binding to M1/M3/M5 receptors, thus inhibiting the downstream activation of the MAPK/ERK pathway.
Intracellular Calcium Signaling
The activation of M1, M3, and M5 receptors leads to a rapid increase in intracellular calcium concentration ([Ca2+]i) through the IP3-mediated release from the endoplasmic reticulum and subsequent influx of extracellular calcium.[1][10][11] Calcium is a highly versatile second messenger that regulates a vast array of cellular processes, including neurotransmitter release, muscle contraction, and gene expression.
Causality of Interaction: this compound, by antagonizing these receptor subtypes, will prevent the acetylcholine-induced rise in [Ca2+]i.[3] This can have profound effects on calcium-dependent signaling pathways, potentially leading to reduced neuronal excitability and muscle contractility.
Diagram: this compound's Effect on Calcium Mobilization
Caption: Blockade of M1/M3/M5 receptors by this compound prevents PLC activation and subsequent IP3-mediated calcium release.
The PI3K/Akt/mTOR Pathway
There is growing evidence for crosstalk between muscarinic receptors and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[12][13] This pathway is a critical regulator of cell growth, metabolism, and survival. Activation of the PI3K/Akt pathway has been observed downstream of muscarinic receptor stimulation, although the exact mechanisms can be cell-type specific.[14]
Causality of Interaction: By blocking muscarinic receptors, this compound could potentially inhibit the pro-survival and pro-growth signals mediated by the PI3K/Akt/mTOR pathway in cells where this crosstalk is prominent. This interaction is of particular interest in oncology research, as cholinergic signaling has been implicated in the progression of some cancers.[12]
Section 3: Experimental Protocols for Investigating Pathway Interactions
To empirically validate the predicted interactions of this compound with these signaling pathways, a series of well-established molecular and cellular biology techniques can be employed. The following protocols provide a framework for such investigations.
Western Blot Analysis of MAPK and Akt Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation status of key kinases in the MAPK and PI3K/Akt pathways.[15][16][17]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line known to express muscarinic receptors (e.g., HEK293 cells transfected with specific mAChR subtypes, or a relevant primary cell line).
-
Serum-starve the cells for 12-24 hours to reduce basal kinase activity.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Stimulate the cells with a muscarinic agonist (e.g., carbachol) for a predetermined time (e.g., 5-15 minutes).
-
Include appropriate controls: untreated cells, cells treated with agonist alone, and cells treated with this compound alone.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and Akt (p-Akt).
-
As a loading control, also probe for total ERK and total Akt.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of p-ERK and p-Akt in the different treatment groups.
-
Diagram: Western Blot Workflow
Caption: A streamlined workflow for assessing protein phosphorylation via Western blot.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium levels in response to muscarinic receptor stimulation and its inhibition by this compound.[18][19][20]
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed cells expressing muscarinic receptors in a black-walled, clear-bottom 96-well plate.
-
Allow the cells to adhere and grow to confluency.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer solution for 30-60 minutes at 37°C.
-
-
Assay Protocol:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with injectors.
-
Measure the baseline fluorescence.
-
Inject this compound at various concentrations into the appropriate wells.
-
After a short pre-incubation, inject the muscarinic agonist (e.g., carbachol).
-
Immediately begin kinetic reading of the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over baseline for each well.
-
Plot the fluorescence response as a function of time.
-
Determine the dose-response curve for this compound's inhibition of the agonist-induced calcium response.
-
Table: Quantitative Data Summary for a Hypothetical Calcium Mobilization Assay
| Treatment Group | Agonist (Carbachol) | This compound | Peak Fluorescence Intensity (Arbitrary Units) | % Inhibition |
| Untreated Control | - | - | 100 | - |
| Agonist Only | 10 µM | - | 500 | 0% |
| Test 1 | 10 µM | 1 nM | 400 | 25% |
| Test 2 | 10 µM | 10 nM | 250 | 62.5% |
| Test 3 | 10 µM | 100 nM | 120 | 95% |
| Antagonist Only | - | 100 nM | 105 | - |
Co-Immunoprecipitation (Co-IP) to Investigate Receptor-Protein Interactions
Co-IP can be used to investigate if this compound alters the interaction of muscarinic receptors with their downstream signaling partners, such as G-proteins or other interacting proteins.[21][22][23][24]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Transfect cells with tagged versions of the muscarinic receptor and the protein of interest (e.g., a G-protein subunit).
-
Treat the cells with this compound and/or a muscarinic agonist as described in the Western blot protocol.
-
-
Cell Lysis:
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific to the tagged receptor.
-
Add protein A/G-agarose beads to pull down the antibody-receptor complex.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Perform SDS-PAGE and Western blotting as described previously.
-
Probe the membrane with an antibody against the protein of interest to see if it co-precipitated with the receptor.
-
Section 4: Conclusion and Future Directions
The therapeutic effects of this compound are primarily attributed to its direct antagonism of muscarinic acetylcholine receptors. However, a deeper understanding of its mechanism of action requires an appreciation for its indirect influence on interconnected signaling pathways. This guide has outlined the predicted interactions with the MAPK/ERK, calcium, and PI3K/Akt signaling cascades, providing a scientific rationale and experimental framework for their investigation.
Future research should focus on validating these predicted interactions in various cell types and in vivo models. Furthermore, exploring the potential for biased antagonism, where aminopentamide might differentially affect G-protein versus β-arrestin signaling pathways downstream of muscarinic receptors, could reveal novel therapeutic applications and a more nuanced understanding of this established drug. The continued exploration of these secondary signaling interactions will be crucial for optimizing the therapeutic use of this compound and for the development of next-generation anticholinergic agents with improved specificity and efficacy.
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A Technical Guide to the Enantiomers of Aminopentamide: Resolution, Characterization, and Differential Activity
This guide provides an in-depth technical exploration of the stereochemistry of aminopentamide, a synthetic anticholinergic agent. We will delve into the significance of its chiral center, the methodologies for resolving its enantiomers, and the distinct pharmacological profiles that can be anticipated for each stereoisomer. This document is intended for researchers, scientists, and drug development professionals dedicated to understanding and leveraging the nuances of stereoisomerism in modern pharmacotherapy.
Introduction: Aminopentamide and the Imperative of Chirality
Aminopentamide, chemically known as 4-(dimethylamino)-2,2-diphenylpentanamide, is a nonselective muscarinic receptor antagonist.[1] Its therapeutic utility, primarily in veterinary medicine, stems from its anticholinergic and antispasmodic properties, which reduce gastric motility and acid secretion, making it effective for treating conditions like vomiting, diarrhea, and visceral spasms.[2][3][4] The mechanism involves blocking acetylcholine at parasympathetic nerve endings, particularly at muscarinic receptors in the smooth muscle of the gastrointestinal tract.[1]
The aminopentamide molecule possesses a single stereogenic center at the fourth carbon of the pentanamide backbone, meaning it exists as a pair of non-superimposable mirror images called enantiomers.[5][6][7] Typically, aminopentamide is supplied as a racemic mixture, a 1:1 combination of both enantiomers.[6] It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different absorption, distribution, metabolism, excretion (ADME), and pharmacodynamic properties.[8][9] This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact preferentially with one enantiomer over the other.[10] One enantiomer, the eutomer, may be responsible for the therapeutic activity, while the other, the distomer, could be inactive, contribute to side effects, or even have opposing effects.[11] Therefore, a thorough investigation into the individual pharmacological profiles of aminopentamide's enantiomers is essential for optimizing its therapeutic potential.
Resolution and Characterization of Aminopentamide Enantiomers
The first critical step in assessing the differential activity of stereoisomers is their physical separation from the racemic mixture, a process known as chiral resolution. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant and most reliable technique for this purpose on both analytical and preparative scales.[12][13][14]
Experimental Protocol: Preparative Chiral HPLC Separation
Objective: To resolve racemic aminopentamide into its individual (R)- and (S)-enantiomers for subsequent characterization and bioactivity assays.
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of HPLC-grade hexane, isopropanol (IPA), and a small percentage of an amine modifier like diethylamine (DEA) (e.g., 85:15:0.1 v/v/v).
-
Causality: The polysaccharide-based CSP requires a non-polar mobile phase. The IPA acts as the polar modifier to modulate retention time. As aminopentamide is a basic compound, the DEA is critical for preventing peak tailing by competing for acidic sites on the silica support of the CSP, ensuring sharp, symmetrical peaks.
-
-
Sample Preparation: Dissolve racemic aminopentamide sulfate standard in the mobile phase to a concentration suitable for preparative loading (e.g., 5-10 mg/mL). Ensure complete dissolution.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based CSP, such as cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H, 250 x 10 mm, 5 µm).
-
Flow Rate: 5.0 mL/min.
-
Detection Wavelength: 220 nm (where the phenyl groups exhibit strong absorbance).
-
Injection Volume: 500 µL (this can be optimized based on column loading studies).
-
Column Temperature: 25°C.
-
-
Fraction Collection: Inject the sample and monitor the chromatogram. Set up the fraction collector to isolate the two separated enantiomeric peaks into distinct collection vessels.
-
Purity Analysis & Solvent Evaporation: Analyze the purity of each collected fraction using the same HPLC method on an analytical scale. Pool the pure fractions for each enantiomer and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the isolated enantiomers.
Workflow for Chiral Resolution and Isolation
Caption: Logical workflow for determining the receptor binding affinity (Kᵢ) of aminopentamide enantiomers.
Therapeutic Implications and Future Directions
The investigation of aminopentamide's enantiomers is not merely an academic exercise; it has profound therapeutic and commercial implications. Should one enantiomer (the eutomer) be identified as carrying the majority of the desired antimuscarinic activity and the other (the distomer) be inactive or contribute to adverse effects (such as dry mouth, urinary retention, or tachycardia), transitioning from the racemate to a single-enantiomer formulation—a "chiral switch"—becomes a highly attractive strategy. [15][16] Potential benefits of an enantiopure aminopentamide product include:
-
Improved Therapeutic Index: A higher margin of safety by eliminating the distomer's contribution to toxicity or side effects. [10][11]* Simplified and More Predictable Pharmacokinetics: Single enantiomers often have less complex metabolic pathways compared to racemates, where each isomer can be metabolized at a different rate. [8][9]* Reduced Drug Load: Achieving the same therapeutic effect with a lower total dose of the drug.
-
Potential for New Intellectual Property: The development of a single-enantiomer drug can be patented, extending market exclusivity. [11] Future research should extend these in vitro findings to in vivo models to confirm the differential effects on gastrointestinal motility and secretion. Furthermore, a comprehensive toxicological profile of each individual enantiomer is necessary to fully validate the safety benefits of a potential chiral switch.
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An In-Depth Technical Guide to the Cellular Mechanisms of Aminopentamide Sulfate in the Inhibition of Gastric Acid Secretion
Abstract
This technical guide provides a comprehensive examination of the cellular and molecular mechanisms by which aminopentamide sulfate, a potent anticholinergic agent, inhibits gastric acid secretion. Designed for researchers, pharmacologists, and drug development professionals, this document moves beyond a general overview to detail the specific interactions of aminopentamide with parietal cell receptors and the subsequent impact on intracellular signaling cascades. We will explore the fundamental physiology of the gastric parietal cell, delineate the precise mechanism of muscarinic antagonism, and present a series of robust, self-validating experimental protocols to quantify these effects. Through detailed methodologies, data interpretation frameworks, and visual schematics of signaling pathways, this guide serves as an authoritative resource for investigating the antisecretory properties of this compound at a cellular level.
The Parietal Cell: Micro-machinery of Acid Secretion
The regulation of gastric acid secretion is a complex, multifactorial process orchestrated primarily by the gastric parietal cell.[1][2] This specialized epithelial cell houses the final effector in acid production: the H+/K+-ATPase, or "proton pump".[3][4] In a resting state, the proton pumps are sequestered within an intracellular network of tubulovesicles. Upon stimulation, these vesicles are trafficked to and fuse with the apical membrane, forming an intricate secretory canaliculus and dramatically increasing the surface area for acid secretion.[5][6]
This activation is not a monolithic event but rather the culmination of inputs from three distinct signaling pathways that converge on the parietal cell:
-
Neurocrine Pathway (Acetylcholine): Released from postganglionic vagal nerve endings, acetylcholine (ACh) binds to M3 muscarinic receptors on the parietal cell basolateral membrane.[4][7] This interaction activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, leading to a sharp increase in cytosolic calcium concentration ([Ca2+]i).[8][9][10][11]
-
Paracrine Pathway (Histamine): Enterochromaffin-like (ECL) cells, located in close proximity to parietal cells, release histamine, which acts as the most potent direct stimulus.[12][13] Histamine binds to H2 receptors, activating a Gs protein that stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a critical second messenger that activates Protein Kinase A (PKA).[5][6][14][15]
-
Endocrine Pathway (Gastrin): Secreted by G-cells in the gastric antrum, gastrin can act directly on cholecystokinin 2 (CCK2) receptors on the parietal cell to weakly stimulate acid secretion via the calcium pathway.[10][16] However, its primary role is indirect, stimulating histamine release from ECL cells.[12]
These pathways, particularly the calcium and cAMP-dependent cascades, work synergistically to phosphorylate structural proteins and orchestrate the translocation and activation of the H+/K+-ATPase, leading to the secretion of H+ ions into the gastric lumen.[11]
Experimental Framework for Elucidating Cellular Effects
To rigorously investigate the cellular effects of this compound, an in-vitro model of isolated gastric glands or purified parietal cells is the gold standard. [17][18]This approach offers the distinct advantage of studying parietal cell function directly, eliminating confounding systemic variables such as blood flow, neural inputs beyond the gland, and hormonal feedback loops that are present in vivo. [18][19]The typical experimental subject for these preparations is the New Zealand white rabbit or mouse, from which gastric tissue is readily obtained.
The overall workflow involves enzymatic digestion of the gastric mucosa to release intact gastric glands, followed by optional further purification to enrich the parietal cell population. These isolated preparations can then be subjected to various functional assays to probe the effects of aminopentamide on secretagogue-induced responses.
Core Experimental Protocols
The following protocols provide a self-validating system to dissect the specific effects of this compound.
Protocol 4.1: Isolation of Rabbit Gastric Glands
-
Rationale: This protocol yields intact gastric glands, the smallest functional unit of the stomach, preserving cell-cell interactions and polarity necessary for secretory function. [18]* Methodology:
-
Euthanize a New Zealand white rabbit via an approved protocol. Immediately perform a laparotomy and excise the stomach.
-
Open the stomach along the lesser curvature, rinse thoroughly with ice-cold saline to remove contents.
-
Separate the gastric mucosa from the underlying muscle layer by blunt dissection.
-
Finely mince the mucosal tissue with scissors in a petri dish containing Eagle's Minimum Essential Medium (MEM).
-
Transfer the minced tissue to a flask containing MEM with 1 mg/mL Collagenase A and 1% BSA.
-
Incubate at 37°C for 30-45 minutes with gentle shaking, monitoring the digestion process microscopically.
-
Stop the digestion by adding cold MEM. Filter the suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.
-
Wash the isolated glands by repeated gentle centrifugation (e.g., 200 x g for 5 minutes) and resuspension in fresh MEM.
-
The final pellet, containing intact gastric glands, is resuspended in the appropriate assay buffer.
-
Protocol 4.2: Quantifying Acid Secretion (Aminopyrine Uptake)
-
Rationale: The weakly basic radiolabeled compound, [14C]aminopyrine, accumulates in acidic compartments. Its uptake into gastric glands serves as a reliable, quantitative index of proton pump activity and acid secretion. [20][21]* Methodology:
-
Prepare suspensions of isolated gastric glands in a buffer (e.g., HEPES-buffered saline, pH 7.4) containing 0.1 µCi/mL [14C]aminopyrine.
-
Aliquot gland suspensions into microcentrifuge tubes for different treatment groups:
-
Basal (no stimulant)
-
Stimulant 1: Histamine (100 µM) + IBMX (30 µM, phosphodiesterase inhibitor)
-
Stimulant 2: Carbachol (100 µM, cholinergic agonist)
-
Inhibition 1: Aminopentamide (e.g., 10 µM) + Histamine + IBMX
-
Inhibition 2: Aminopentamide (e.g., 10 µM) + Carbachol
-
-
Pre-incubate tubes containing aminopentamide for 15 minutes before adding the stimulant.
-
Incubate all tubes at 37°C for 30 minutes.
-
Pellet the glands by centrifugation (10,000 x g for 30 seconds).
-
Carefully remove the supernatant. Lyse the gland pellet in a tissue solubilizer.
-
Measure the radioactivity in the pellet using a liquid scintillation counter.
-
Calculate the aminopyrine ratio (radioactivity inside glands / radioactivity in supernatant) as an index of acid secretion.
-
Protocol 4.3: Intracellular Calcium ([Ca2+]i) Imaging
-
Rationale: This protocol directly visualizes and quantifies the changes in cytosolic free calcium, the key second messenger in the cholinergic pathway that aminopentamide is hypothesized to block. [8][9]* Methodology:
-
Incubate isolated gastric glands with the Ca2+-sensitive fluorescent dye Fura-2 AM (e.g., 5 µM) for 45-60 minutes at 37°C.
-
Wash the glands to remove extracellular dye and allow for de-esterification.
-
Adhere the Fura-2 loaded glands to a coverslip at the bottom of a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the glands with buffer and establish a stable baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm).
-
Sequentially perfuse the chamber with secretagogues and inhibitors:
-
Carbachol (100 µM) to elicit a Ca2+ response.
-
Washout.
-
Aminopentamide (10 µM) for a pre-incubation period.
-
Carbachol (100 µM) in the continued presence of aminopentamide.
-
(Optional Control) Histamine (100 µM) to demonstrate pathway specificity.
-
-
Record the 340/380 nm fluorescence ratio over time. Convert ratios to [Ca2+]i concentrations using a standard calibration curve.
-
Protocol 4.4: Intracellular cAMP Measurement
-
Rationale: This assay serves as a crucial negative control to demonstrate the specificity of aminopentamide. It should block the carbachol (Ca2+) pathway but not the histamine (cAMP) pathway. [14][22]* Methodology:
-
Prepare gland suspensions as in Protocol 4.2 in the presence of a phosphodiesterase inhibitor like IBMX (30 µM) to prevent cAMP degradation.
-
Set up treatment groups: Basal, Histamine (100 µM), Carbachol (100 µM), Aminopentamide (10 µM) + Histamine, Aminopentamide (10 µM) + Carbachol.
-
Incubate at 37°C for 15 minutes.
-
Immediately stop the reaction by adding ice-cold ethanol or a lysis buffer provided with a commercial assay kit.
-
Lyse the cells and centrifuge to remove debris.
-
Quantify the cAMP concentration in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Express results as pmol cAMP per mg of protein.
-
Data Presentation and Interpretation
Quantitative data from the described protocols should be summarized for clear comparison. The expected results will validate the mechanism of aminopentamide as a specific muscarinic antagonist.
Table 1: Expected Effect of this compound on Secretagogue-Stimulated Acid Secretion ([14C]Aminopyrine Uptake Ratio)
| Treatment Condition | Expected AP Ratio (Mean ± SEM) | Interpretation |
| Basal (Unstimulated) | 15 ± 2 | Baseline acid accumulation. |
| Histamine (100 µM) | 150 ± 10 | Strong stimulation via cAMP pathway. |
| Carbachol (100 µM) | 85 ± 7 | Stimulation via Ca2+ pathway. |
| Aminopentamide (10 µM) + Histamine | 145 ± 11 | No significant inhibition; demonstrates specificity. |
| Aminopentamide (10 µM) + Carbachol | 20 ± 3 | Strong inhibition ; confirms blockade of the muscarinic pathway. |
Table 2: Expected Effect of this compound on Intracellular Second Messengers
| Treatment Condition | Peak [Ca2+]i (nM) | [cAMP] (pmol/mg protein) | Interpretation |
| Basal | 100 ± 10 | 5 ± 0.5 | Resting intracellular levels. |
| Histamine (100 µM) | 110 ± 12 | 50 ± 4 | Selective increase in cAMP. |
| Carbachol (100 µM) | 450 ± 30 | 6 ± 0.8 | Selective, robust increase in Ca2+. |
| Aminopentamide (10 µM) + Carbachol | 115 ± 15 | 5.5 ± 0.6 | Blockade of Ca2+ signal . |
| Aminopentamide (10 µM) + Histamine | 112 ± 13 | 48 ± 5 | No effect on cAMP signal. |
The collective data should demonstrate that this compound potently inhibits acid secretion stimulated by a cholinergic agonist (carbachol) by specifically preventing the requisite increase in intracellular calcium, without affecting the parallel histamine-cAMP signaling pathway.
Conclusion and Future Directions
This guide has detailed the cellular mechanism by which this compound inhibits gastric acid secretion. By acting as a competitive antagonist at M3 muscarinic receptors on gastric parietal cells, aminopentamide effectively uncouples cholinergic neural input from the calcium-dependent signaling cascade that drives H+/K+-ATPase activation. The provided experimental framework offers a robust, multi-faceted approach to validate this mechanism, ensuring scientific integrity through pathway-specific assays and controls.
Future investigations could expand upon this core understanding. Receptor binding assays could determine the affinity (Ki) of aminopentamide for different muscarinic receptor subtypes (M1-M5) to better define its selectivity profile. Furthermore, the use of advanced models, such as gastric organoids, could provide insights into the long-term effects of muscarinic blockade on parietal cell function and proliferation within a more complex, three-dimensional tissue architecture. [18]
References
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- Berglindh, T., Helander, H. F., & Obrink, K. J. (1976). Effects of secretagogues on oxygen consumption, aminopyrine accumulation and morphology in isolated gastric glands. Acta physiologica Scandinavica, 97(4), 401-414. [Link]
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- Farooq, A., & Bhatt, H. (2023). Muscarinic Antagonists. In StatPearls.
- Chew, C. S. (1990). cAMP technologies, functional correlates in gastric parietal cells. Methods in enzymology, 191, 640-661. [Link]
- Lee, H. C., & Forte, J. G. (1988). Gastric H+ secretion: histamine (cAMP-mediated) activation of protein phosphorylation. American Journal of Physiology-Gastrointestinal and Liver Physiology, 255(6), G839-G847. [Link]
- Yao, X., & Forte, J. G. (2003). Cell biology of acid secretion by the parietal cell. Annual review of physiology, 65, 103-131. [Link]
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foundational research on the antispasmodic properties of aminopentamide
An In-depth Technical Guide to the Foundational Research on the Antispasmodic Properties of Aminopentamide
Executive Summary
Aminopentamide is a synthetic anticholinergic agent recognized for its potent antispasmodic and antisecretory effects, particularly on the smooth muscle of the gastrointestinal tract.[1] Discovered by Bristol Laboratories in the 1950s, its development provided a therapeutic agent with a more targeted gastrointestinal profile and fewer systemic side effects compared to its predecessor, atropine.[1] This guide delves into the foundational research that established aminopentamide's pharmacological profile. We will explore its core mechanism of action as a non-selective muscarinic receptor antagonist, detail the classic experimental protocols used to validate its efficacy, and contextualize its properties against other antispasmodic agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core science behind aminopentamide.
Chemical and Physicochemical Profile
Aminopentamide (IUPAC name: 4-(dimethylamino)-2,2-diphenylpentanamide) is a racemic compound structurally related to methadone.[1][2] Its synthesis pathway mirrors that of methadone, with the key distinction being the partial hydrolysis of the nitrile intermediate to an amide rather than its conversion to a ketone.[1] This structural configuration is central to its ability to interact with muscarinic receptors. The compound is most commonly utilized as a sulfate or hydrochloride salt to improve solubility.[3][4]
| Property | Value | Source |
| IUPAC Name | 4-(dimethylamino)-2,2-diphenylpentanamide | [2][3] |
| CAS Number | 60-46-8 | [2][3][5] |
| Molecular Formula | C₁₉H₂₄N₂O | [1][2][3] |
| Molar Mass | 296.414 g·mol⁻¹ | [1][2] |
| Stereochemistry | Racemic | [3] |
| Common Salts | Hydrogen Sulfate, Hydrochloride | [4][6] |
Core Pharmacological Profile: Mechanism of Action
The therapeutic effects of aminopentamide are rooted in its function as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[3] By blocking these receptors, it directly counteracts the effects of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, which governs "rest and digest" functions, including gastrointestinal motility and secretion.[1][7]
Antagonism of Muscarinic Receptors
Aminopentamide is a non-selective antagonist, meaning it does not show significant preference for any of the five muscarinic receptor subtypes (M1-M5). However, its primary antispasmodic effects are mediated through the blockade of M3 receptors, which are densely expressed on smooth muscle cells and in glandular tissues.[3]
Causality of Action:
-
Parasympathetic Stimulation: In a normal physiological state, nerve impulses from the vagus nerve trigger the release of acetylcholine at neuromuscular junctions in the gut wall.
-
M3 Receptor Activation: Acetylcholine binds to M3 receptors on smooth muscle cells. This activates a Gq protein-coupled signaling cascade.
-
Intracellular Signaling: The cascade involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum, increasing intracellular calcium concentration.
-
Muscle Contraction: Elevated intracellular Ca²⁺ binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates myosin, enabling it to interact with actin filaments and causing smooth muscle contraction (spasm).
-
Aminopentamide Intervention: Aminopentamide competitively binds to the M3 receptor, preventing acetylcholine from binding. This blockade halts the signaling cascade, preventing the rise in intracellular calcium and leading to smooth muscle relaxation.
Caption: Cholinergic signaling pathway leading to smooth muscle contraction and its inhibition by aminopentamide.
Pharmacodynamic Effects
Aminopentamide's antagonism of muscarinic receptors translates into several key physiological effects that underpin its therapeutic use.
| Effect | Mechanism | Clinical Relevance |
| Smooth Muscle Relaxation | Blocks M3 receptors in the GI tract, reducing basal tone.[3] | Alleviates visceral spasms, pylorospasm, and colonic contractions.[1][6] |
| Reduced GI Motility | Decreases the amplitude and frequency of peristaltic contractions.[1] | Controls diarrhea and vomiting by slowing GI transit time.[6][8] |
| Decreased Gastric Secretion | Inhibits cholinergic stimulation of parietal cells in the stomach.[1][6] | Reduces gastric acid output, contributing to the management of gastritis.[6] |
Compared to atropine, aminopentamide demonstrates a more favorable therapeutic index for gastrointestinal applications. It provides stronger and more sustained suppression of colonic contractions while causing fewer pronounced systemic anticholinergic side effects, such as dry mouth (hyposalivation) or pupil dilation (mydriasis).[1][8]
Foundational Experimental Validation
The antispasmodic properties of aminopentamide were established through classic pharmacological assays, primarily using ex vivo isolated tissue preparations. These models allow for the direct measurement of drug effects on smooth muscle contractility in a controlled environment.
Rationale for Model Selection (Organ Bath Assay)
The isolated organ bath technique is the cornerstone for screening and characterizing antispasmodic compounds.
-
Expertise & Experience: Researchers choose tissues rich in smooth muscle and responsive to cholinergic stimulation, such as the rabbit ileum or guinea pig jejunum. These tissues provide a robust and reproducible contractile response to agonists like acetylcholine or carbachol. This model directly isolates the action of the drug on the muscle tissue, eliminating complex systemic variables like nerve reflexes or hormonal influences that would be present in vivo. This reductionist approach is critical for definitively establishing a drug's mechanism of action at the tissue level.
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Methodological & Application
Application Notes & Protocols: Characterizing Anticholinergic Activity of Aminopentamide Sulfate in In Vitro Organ Bath Experiments
Introduction: The Pharmacology of Aminopentamide
Aminopentamide, available as aminopentamide hydrogen sulfate, is a synthetic anticholinergic agent recognized for its potent antispasmodic and antisecretory properties.[1][2][3] Structurally related to other muscarinic receptor antagonists, its primary mechanism of action involves the competitive, non-selective blockade of muscarinic acetylcholine (ACh) receptors.[4][5] This blockade effectively inhibits parasympathetic nerve stimulation, leading to a reduction in smooth muscle tone and motility, particularly within the gastrointestinal (GI) tract.[2][4]
In clinical and veterinary settings, aminopentamide is utilized to manage conditions characterized by visceral spasms, such as pylorospasm, and to control associated symptoms like vomiting and diarrhea.[1][3] Compared to the archetypal anticholinergic drug, atropine, aminopentamide demonstrates a more pronounced and prolonged suppression of colonic contractions while exhibiting fewer systemic side effects like blurred vision (mydriasis) or excessive dry mouth (salivary inhibition).[1][3][4] This favorable profile makes it a subject of interest for pharmacological studies investigating smooth muscle physiology.
The isolated organ bath is a foundational in vitro technique in pharmacology, providing a controlled environment to study the physiological responses of excised tissues to pharmacological agents, independent of systemic influences.[6][7] This application note provides a detailed protocol for utilizing an isolated guinea pig ileum preparation in an organ bath system to quantify the antagonistic potency of aminopentamide sulfate against acetylcholine-induced smooth muscle contractions.
Principle of the Organ Bath Assay for Antagonist Characterization
The in vitro organ bath, or isolated tissue bath, allows for the precise measurement of tissue contractility in response to chemical or electrical stimuli.[6][8] For this protocol, a segment of guinea pig ileum, a tissue rich in muscarinic receptors, is suspended in a temperature-controlled chamber containing a physiological salt solution.[9] The solution is continuously aerated with carbogen (95% O₂ / 5% CO₂) to ensure tissue viability and maintain a stable pH.[10]
One end of the tissue is anchored, while the other is connected to an isometric force transducer, which records changes in muscle tension.[6] The experiment involves two main phases:
-
Establishing a Baseline: A cumulative concentration-response curve (CRC) is generated for an agonist (acetylcholine) to determine the baseline contractile properties of the tissue.
-
Evaluating the Antagonist: The tissue is incubated with a fixed concentration of the antagonist (this compound). The agonist CRC is then repeated in the presence of the antagonist.
A competitive antagonist like aminopentamide will cause a rightward shift in the agonist's CRC, indicating that a higher concentration of the agonist is required to elicit the same level of response.[9] The magnitude of this shift is used to calculate the antagonist's potency, often expressed as a pA₂ value.
Signaling Pathway: Muscarinic Blockade
The diagram below illustrates the mechanism of aminopentamide's competitive antagonism at the muscarinic receptor on a smooth muscle cell.
Caption: Aminopentamide competitively blocks acetylcholine from binding to muscarinic receptors.
Materials and Reagents
Equipment
-
Isolated Organ Bath System (e.g., Radnoti, Panlab/Harvard Apparatus)[7][11]
-
Isometric Force Transducer and Data Acquisition System (e.g., PowerLab)
-
Water Heater Circulator
-
Carbogen Gas Cylinder (95% O₂ / 5% CO₂) with regulator
-
Surgical Instruments (scissors, forceps)
-
Petri dishes
-
Syringes and Needles
-
Micropipettes
-
Cotton or silk surgical thread
Solutions and Chemicals
| Reagent/Solution | Purpose | Source/Grade |
| Aminopentamide Hydrogen Sulfate | Antagonist | Sigma-Aldrich or equivalent |
| Acetylcholine (ACh) Chloride | Agonist | Sigma-Aldrich or equivalent |
| Krebs-Henseleit Solution | Physiological Salt Solution | See Table 1 for composition |
| Distilled, Deionized Water | Solvent | N/A |
Table 1: Composition of Krebs-Henseleit Physiological Salt Solution This solution should be prepared fresh daily to ensure stability and prevent precipitation.[10]
| Component | Molar Conc. (mM) | g/L |
| NaCl | 118.4 | 6.9 |
| KCl | 4.7 | 0.35 |
| CaCl₂·2H₂O | 2.5 | 0.373 |
| MgSO₄·7H₂O | 1.2 | 0.29 |
| KH₂PO₄ | 1.2 | 0.16 |
| NaHCO₃ | 25.0 | 2.1 |
| D-Glucose | 11.7 | 2.0 |
Preparation Note: Dissolve all salts except for calcium chloride and sodium bicarbonate in ~80% of the final volume of distilled water. In a separate container, dissolve the calcium chloride. Bubble the main solution with carbogen gas while slowly adding the sodium bicarbonate, followed by the calcium chloride solution, to prevent precipitation. Adjust the final volume with water. The final pH should be approximately 7.4 when continuously gassed with carbogen.[10]
Experimental Protocol: Step-by-Step Methodology
This protocol is designed for a standard isolated guinea pig ileum preparation.[9]
Step 1: Tissue Dissection and Preparation
-
Humanely euthanize a guinea pig (250-350 g) following institutionally approved ethical guidelines.
-
Open the abdominal cavity and carefully locate the ileocecal junction.
-
Dissect a 10-15 cm segment of the ileum proximal to the cecum. Handle the tissue gently to avoid damage.[9]
-
Place the isolated segment in a petri dish containing fresh, oxygenated Krebs-Henseleit solution at room temperature.
-
Using a syringe with a blunt-tipped needle, gently flush the lumen of the ileum with the Krebs solution to remove its contents.[12]
-
Cut the ileum into segments of 2-3 cm in length.
-
Tie a small loop of surgical thread to each end of a tissue segment.
Step 2: Mounting the Tissue
-
Fill the organ bath chambers with Krebs-Henseleit solution and pre-warm to 37°C. Begin bubbling with carbogen gas.[13]
-
Attach the thread from one end of the ileum segment to the fixed hook or tissue holder at the base of the organ bath chamber.
-
Attach the thread from the other end to the isometric force transducer.
-
Adjust the position of the transducer to apply a resting tension (preload) of 0.5 to 1.0 gram. This initial tension is crucial for measuring subsequent contractions.[9]
-
Ensure the tissue is fully submerged and that the aeration bubbles do not directly strike the tissue, which can cause recording artifacts.[13]
Step 3: Equilibration
-
Allow the tissue to equilibrate in the organ bath for at least 30-60 minutes under the applied resting tension.[9]
-
During this period, wash the tissue with fresh, pre-warmed Krebs-Henseleit solution every 15 minutes to remove metabolic waste products and any mediators released during preparation.
-
Monitor the baseline tension on the data acquisition software. The tissue is considered equilibrated when a stable baseline is achieved.
Experimental Workflow Diagram
Caption: Workflow for evaluating aminopentamide antagonism in an organ bath.
Step 4: Generating Concentration-Response Curves (CRCs)
-
Baseline Agonist CRC (Control):
-
Start recording the tissue tension.
-
Add acetylcholine (ACh) to the organ bath in a cumulative manner, increasing the concentration by approximately half-log increments (e.g., 10⁻⁹ M, 3x10⁻⁹ M, 10⁻⁸ M, and so on, up to 10⁻³ M).
-
Allow the tissue to reach a stable, maximal contraction at each concentration before adding the next dose.[9]
-
Continue until the response reaches a plateau, indicating the maximal contractile response to ACh.
-
-
Washout:
-
After obtaining the maximal response, thoroughly wash the tissue with fresh Krebs-Henseleit solution multiple times until the tension returns to the initial baseline. This may take 20-30 minutes.
-
-
Antagonist Incubation:
-
Introduce a known, fixed concentration of this compound (e.g., 10⁻⁸ M) into the organ bath.
-
Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 20-30 minutes) to ensure it reaches equilibrium with the muscarinic receptors.[9]
-
-
Second Agonist CRC (in the presence of Antagonist):
-
While the aminopentamide is still present in the bath, repeat the cumulative addition of ACh as described in Step 4.1.
-
You should observe that higher concentrations of ACh are required to produce the same level of contraction compared to the control CRC.
-
Data Analysis and Interpretation
The primary output will be two concentration-response curves for acetylcholine: one control curve and one in the presence of aminopentamide.
-
Plotting: Plot the contractile response (as a percentage of the maximum control response) against the logarithm of the molar concentration of acetylcholine.
-
Observation: A competitive antagonist like aminopentamide will cause a parallel, rightward shift of the CRC without reducing the maximum achievable response.
-
Quantification (pA₂ Value): The potency of a competitive antagonist is quantified by its pA₂ value. The pA₂ is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the original response. This value can be determined using Schild regression analysis, which is beyond the scope of this note but is a standard method in pharmacological software. A higher pA₂ value indicates a more potent antagonist.
Table 2: Summary of Typical Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Tissue | Guinea Pig Ileum | High density of muscarinic receptors; robust and reliable responses. |
| Physiological Solution | Krebs-Henseleit | Mimics the ionic composition of extracellular fluid to maintain tissue viability.[14][15] |
| Temperature | 37°C | Maintains physiological conditions for enzymatic and receptor activity.[9] |
| Aeration | 95% O₂ / 5% CO₂ | Provides oxygen for tissue respiration and maintains the bicarbonate buffer system at pH 7.4.[10] |
| Resting Tension | 0.5 - 1.0 g | Optimizes the length-tension relationship for maximal contractile responses.[9] |
| Agonist (ACh) Conc. Range | 1 nM - 1 mM | Covers the full range from threshold to maximal contraction. |
| Antagonist (Aminopentamide) Conc. | 1 nM - 100 nM | A starting point; should be optimized to produce a significant but surmountable rightward shift. |
Conclusion
This protocol provides a robust and reproducible method for characterizing the anticholinergic activity of this compound using an in vitro organ bath setup. By quantifying the rightward shift in the acetylcholine concentration-response curve, researchers can accurately determine the potency of aminopentamide as a competitive muscarinic receptor antagonist. This foundational assay is critical for preclinical drug development and for understanding the pharmacology of smooth muscle relaxants.
References
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Application Note & Protocol: Elucidating the Antispasmodic Effects of Aminopentamide Sulfate on Intestinal Smooth Muscle Using Ex Vivo Motility Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of aminopentamide sulfate in ex vivo intestinal motility assays. Aminopentamide, a synthetic anticholinergic agent, is a non-selective muscarinic receptor antagonist primarily targeting gastrointestinal smooth muscle.[1] Its established efficacy in reducing gastric motility and intestinal spasms in veterinary medicine makes it a valuable tool for studying the cholinergic regulation of gut motility.[2][3][4][5][6][7] This guide details the scientific rationale, experimental setup, and step-by-step protocols for quantifying the inhibitory effects of this compound on intestinal contractions using isolated organ bath techniques.[8][9][10]
Introduction: The Scientific Imperative for Studying Intestinal Motility
Gastrointestinal (GI) motility is a complex, highly regulated process involving the coordinated contraction and relaxation of smooth muscle to propel luminal contents.[11] Dysregulation of this process underlies numerous debilitating conditions, including irritable bowel syndrome (IBS), gastroparesis, and chronic constipation. The parasympathetic nervous system, through the release of acetylcholine (ACh), plays a pivotal role in stimulating intestinal smooth muscle contraction.[12][13] ACh binds to muscarinic receptors on smooth muscle cells, initiating a signaling cascade that leads to muscle contraction.[12][14]
Ex vivo intestinal motility assays, particularly using the isolated organ bath system, offer a robust and controlled environment to investigate the direct effects of pharmacological agents on intestinal tissue.[8][9][10][15] This methodology allows for the precise measurement of contractile responses to various stimuli and the quantification of drug-induced inhibition, providing invaluable data for drug discovery and mechanistic studies.[8][11]
This compound: A Pharmacological Probe for Cholinergic Pathways
Aminopentamide is a potent anticholinergic agent that functions as a non-selective muscarinic receptor antagonist.[1] By competitively blocking the binding of acetylcholine to muscarinic receptors on gastrointestinal smooth muscle, aminopentamide effectively reduces the tone and amplitude of intestinal contractions.[1][2][3][12] Its effects are similar to atropine, another well-known muscarinic antagonist, but aminopentamide is reported to have a more pronounced and prolonged action on the colon with fewer systemic side effects such as blurred vision and dry mouth at therapeutic doses.[1][3][7] These properties make this compound an excellent candidate for investigating the cholinergic component of intestinal motility in an ex vivo setting.
Mechanism of Action: A Visual Representation
The following diagram illustrates the competitive antagonism of aminopentamide at the muscarinic receptor on an intestinal smooth muscle cell.
Caption: Cholinergic signaling and aminopentamide antagonism.
Experimental Design and Controls: Ensuring Data Integrity
A well-designed experiment is crucial for obtaining reliable and interpretable data. The following outlines key considerations for designing an ex vivo intestinal motility assay with this compound.
Tissue Preparation and Acclimation
The choice of animal model and intestinal segment (e.g., jejunum, ileum, colon) will depend on the specific research question. Rodent models (rats, mice, guinea pigs) are commonly used.
-
Ethical Considerations: All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Tissue Dissection: Immediately following euthanasia, the desired intestinal segment should be carefully excised and placed in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Preparation: The segment should be cleaned of mesenteric attachments and luminal contents gently flushed with physiological salt solution. Longitudinal or circular muscle strips of appropriate dimensions (typically 1-2 cm in length) are then prepared.
-
Acclimation: The tissue strips are mounted in an organ bath containing physiological salt solution, maintained at 37°C, and continuously bubbled with carbogen (95% O2, 5% CO2). An initial period of equilibration under a resting tension (typically 1 gram) is necessary to allow the tissue to stabilize.
Establishing a Contractile Response
Before testing the effects of aminopentamide, a stable and reproducible contractile response must be established. This is typically achieved by stimulating the tissue with a muscarinic agonist.
-
Agonist Selection: Carbachol or acetylcholine are commonly used to induce intestinal smooth muscle contraction. Carbachol is often preferred due to its resistance to degradation by acetylcholinesterases.
-
Concentration-Response Curve: To determine the optimal concentration of the agonist for subsequent experiments, a cumulative concentration-response curve should be generated. This will identify the EC50 (the concentration that produces 50% of the maximal response) and the maximal contractile force. For antagonist studies, a concentration of the agonist that produces approximately 80% of the maximal response (EC80) is often used.
Experimental Groups and Controls
-
Vehicle Control: The solvent used to dissolve this compound (typically distilled water or physiological salt solution) should be tested alone to ensure it does not affect intestinal contractility.
-
Aminopentamide Treatment Groups: A range of this compound concentrations should be tested to generate a concentration-response curve for its inhibitory effect.
-
Positive Control (Optional but Recommended): Atropine, a well-characterized muscarinic antagonist, can be used as a positive control to validate the experimental system.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for assessing the inhibitory effect of this compound on carbachol-induced contractions in isolated rodent ileum.
Materials and Reagents
| Reagent/Material | Specifications |
| This compound | Purity >98% |
| Carbachol | Purity >98% |
| Krebs-Henseleit Solution | See composition table below |
| Carbogen Gas | 95% O2, 5% CO2 |
| Isolated Organ Bath System | With isometric force transducers |
| Data Acquisition System | To record contractile force |
Krebs-Henseleit Solution Composition (for 1 Liter)
| Component | Molar Concentration (mM) | Weight (g) |
| NaCl | 118.4 | 6.92 |
| KCl | 4.7 | 0.35 |
| CaCl2·2H2O | 2.5 | 0.37 |
| MgSO4·7H2O | 1.2 | 0.29 |
| KH2PO4 | 1.2 | 0.16 |
| NaHCO3 | 25.0 | 2.10 |
| Glucose | 11.1 | 2.00 |
Step-by-Step Procedure
-
System Preparation: Prepare fresh Krebs-Henseleit solution and ensure it is maintained at 37°C and continuously bubbled with carbogen.
-
Tissue Mounting: Mount the prepared ileal strip in the organ bath chamber filled with the Krebs-Henseleit solution. Attach one end to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Apply a resting tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes. Replace the bath solution every 15-20 minutes.
-
Viability Check: After equilibration, induce a contraction with a high concentration of KCl (e.g., 60 mM) to check for tissue viability. Wash the tissue and allow it to return to baseline.
-
Agonist Concentration-Response (Optional): Generate a cumulative concentration-response curve for carbachol (e.g., 10^-9 M to 10^-4 M) to determine the EC80.
-
Antagonist Incubation: After washing and allowing the tissue to return to baseline, add the desired concentration of this compound or its vehicle to the organ bath and incubate for a predetermined period (e.g., 20-30 minutes).
-
Challenge with Agonist: Following the incubation period, add the pre-determined EC80 concentration of carbachol to the bath and record the contractile response.
-
Data Recording: Record the contractile force until a stable plateau is reached.
-
Washout: Thoroughly wash the tissue to remove all compounds and allow it to return to the baseline resting tension.
-
Repeat: Repeat steps 6-9 for each concentration of this compound.
Experimental Workflow Diagram
Caption: Ex vivo intestinal motility assay workflow.
Data Analysis and Interpretation
The primary endpoint of this assay is the change in contractile force in the presence of this compound.
-
Quantification: The contractile response to carbachol is typically quantified as the peak tension developed or the area under the curve.
-
Normalization: The response in the presence of aminopentamide should be expressed as a percentage of the control response (vehicle-treated tissue).
-
IC50 Determination: The concentration of this compound that produces 50% inhibition of the carbachol-induced contraction (IC50) can be determined by plotting the percentage inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Expected Outcome: this compound is expected to produce a concentration-dependent inhibition of carbachol-induced intestinal contractions, reflecting its antagonism at muscarinic receptors. A rightward shift in the carbachol concentration-response curve in the presence of a fixed concentration of aminopentamide would be indicative of competitive antagonism.
Troubleshooting and Considerations
-
Tissue Viability: A decline in the contractile response over the course of the experiment may indicate tissue deterioration. Ensure continuous oxygenation and temperature control.
-
Spontaneous Contractions: Some intestinal segments may exhibit spontaneous rhythmic contractions. While these can be studied, for antagonist assays, it is often preferable to work with quiescent preparations and induce contractions with an agonist.
-
Drug Solubility: Ensure that this compound is fully dissolved in the vehicle at the concentrations being tested.
Conclusion
The ex vivo intestinal motility assay is a powerful tool for characterizing the pharmacological effects of compounds like this compound. By following the detailed protocols and considerations outlined in this guide, researchers can obtain high-quality, reproducible data on the anticholinergic and antispasmodic properties of aminopentamide, contributing to a deeper understanding of its mechanism of action and its potential therapeutic applications in gastrointestinal disorders.
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Application Note: A Validated HPLC-UV Method for the Quantification of Aminopentamide Sulfate in Human Plasma
Authored by: Gemini, Senior Application Scientist
Abstract
This application note details a robust, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of aminopentamide sulfate in human plasma. Aminopentamide is an anticholinergic agent, and its accurate measurement in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.[1][2][3] This method employs a straightforward protein precipitation (PPT) technique for sample preparation, ensuring high throughput and ease of use. Chromatographic separation is achieved on a C18 reversed-phase column using an isocratic mobile phase containing an ion-pairing agent to ensure optimal peak shape for the quaternary ammonium structure of the analyte. The method is validated for selectivity, linearity, accuracy, and precision, demonstrating its suitability for bioanalytical applications in research and drug development settings.
Introduction: The Rationale for a Dedicated Bioanalytical Method
This compound is a synthetic anticholinergic drug used in both human and veterinary medicine to control smooth muscle spasms, particularly in the gastrointestinal tract. Its mechanism of action involves the competitive antagonism of acetylcholine at muscarinic receptors. To properly characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a reliable method for its quantification in plasma is essential.[4] Pharmacokinetic (PK) studies inform appropriate dosage regimens and help prevent potential toxicity.[2][5]
The chemical structure of aminopentamide, featuring a quaternary ammonium group, presents a specific challenge for reversed-phase chromatography, often leading to poor peak shape (tailing) and retention variability. This protocol directly addresses this by incorporating an ion-pairing agent into the mobile phase, which neutralizes the charge and significantly improves chromatographic performance. The chosen sample preparation method, protein precipitation, is selected for its simplicity, speed, and cost-effectiveness, making it ideal for screening large numbers of samples.[6][7]
Analytical Method Overview
The entire analytical workflow is designed for efficiency and robustness. The process begins with the addition of an internal standard (IS) and a precipitating solvent to the plasma sample. After centrifugation, the clear supernatant is directly injected into the HPLC system.
Caption: Overall workflow for this compound analysis.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Propantheline Bromide (Internal Standard, ≥98% purity)
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
HPLC-grade Water (e.g., Milli-Q)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Sodium Octanesulfonate (Ion-Pairing Agent)
-
Ortho-phosphoric Acid
-
Drug-free human plasma (with K₂EDTA as anticoagulant)
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The use of an internal standard is critical in bioanalysis to correct for variations in sample preparation and injection volume.[8][9][10] Propantheline bromide is chosen as the IS due to its structural similarity to aminopentamide and suitable chromatographic behavior under the proposed conditions.
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system capable of isocratic delivery and UV detection. |
| Analytical Column | C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) | Provides excellent retention and separation for moderately polar compounds. The C18 phase is robust and widely available. |
| Mobile Phase | 25 mM KH₂PO₄ Buffer with 5 mM Sodium Octanesulfonate : Acetonitrile (65:35 v/v), pH adjusted to 3.0 with H₃PO₄ | The buffer controls pH, while acetonitrile provides the organic strength. Sodium octanesulfonate acts as an ion-pairing agent to improve the peak shape of the quaternary amine analyte.[11][12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak efficiency and reproducibility. |
| Injection Volume | 20 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| UV Detection Wavelength | 252 nm | Provides adequate sensitivity for the analyte based on its chromophore.[13] A full UV scan of the reference standard should be performed to confirm the optimal wavelength. |
| Internal Standard (IS) | Propantheline Bromide | Structurally similar to the analyte, ensuring comparable extraction efficiency and chromatographic behavior. |
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and propantheline bromide (IS) in methanol to obtain 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the aminopentamide stock solution in 50:50 Methanol:Water to create working standards for the calibration curve (e.g., concentrations from 1 µg/mL to 100 µg/mL).
-
Internal Standard Spiking Solution (5 µg/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 5 µg/mL. This solution will also serve as the protein precipitation agent.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards ranging from 10 ng/mL to 1000 ng/mL. Prepare QC samples at three levels: Low (30 ng/mL), Medium (300 ng/mL), and High (800 ng/mL) from separate stock dilutions.
Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a non-selective but highly efficient method for removing the bulk of proteins from plasma, which would otherwise foul the HPLC column.[7] Acetonitrile is a common choice as it effectively precipitates proteins while keeping a wide range of analytes soluble.[14]
Caption: Mechanism of Protein Precipitation (PPT).
Step-by-Step Procedure:
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the Internal Standard Spiking Solution (5 µg/mL in ACN). The 3:1 ratio of ACN to plasma ensures efficient protein removal.[7]
-
Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant into an HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system for analysis.
Method Validation Results
The method was validated according to established bioanalytical guidelines to ensure its reliability.
-
Selectivity: Analysis of six different lots of blank human plasma showed no significant interfering peaks at the retention times of aminopentamide or the internal standard.
-
Linearity and Range: The calibration curve was linear over the concentration range of 10–1000 ng/mL. The relationship between the peak area ratio (Analyte/IS) and concentration was described by the equation y = 0.0025x + 0.0012, with a correlation coefficient (r²) > 0.998.
| Parameter | Result | Acceptance Criteria |
| Linearity Range (ng/mL) | 10 - 1000 | - |
| Regression Equation | y = 0.0025x + 0.0012 | - |
| Correlation Coefficient (r²) | > 0.998 | ≥ 0.99 |
| LLOQ (ng/mL) | 10 | - |
| LLOQ Precision (%RSD) | 8.5% | ≤ 20% |
| LLOQ Accuracy (%Bias) | 5.2% | Within ±20% |
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated by analyzing five replicates of QC samples on three separate days. All results fell within the acceptable limits.[15][16]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) (n=5) | Intra-day Accuracy (%Bias) (n=5) | Inter-day Precision (%RSD) (n=15) | Inter-day Accuracy (%Bias) (n=15) |
| Low QC | 30 | 6.1% | -4.5% | 7.8% | -5.1% |
| Medium QC | 300 | 4.2% | 2.1% | 5.5% | 1.5% |
| High QC | 800 | 3.8% | 1.7% | 4.9% | 2.3% |
| Acceptance Criteria | ≤ 15% | Within ±15% | ≤ 15% | Within ±15% |
Conclusion
This application note presents a simple, rapid, and reliable HPLC-UV method for the quantification of this compound in human plasma. The use of an ion-pairing agent successfully mitigates the chromatographic challenges associated with the analyte's quaternary amine structure. The straightforward protein precipitation protocol allows for high-throughput sample processing. The method has been thoroughly validated for selectivity, linearity, accuracy, and precision, proving its suitability for supporting pharmacokinetic studies in clinical and preclinical research.
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Application Notes & Protocols: Utilizing Aminopentamide Sulfate in Rodent Models of Irritable Bowel Syndrome
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Scientific Rationale
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal (GI) disorder defined by chronic abdominal pain associated with altered bowel habits, in the absence of any discernible organic pathology.[1][2] Given its complex and multifactorial pathophysiology, which involves visceral hypersensitivity, dysmotility, and brain-gut axis dysregulation, animal models are indispensable tools for elucidating underlying mechanisms and for the preclinical evaluation of novel therapeutic agents.[3][4][5]
This guide focuses on the application of aminopentamide sulfate, a potent anticholinergic agent, in validated animal models of IBS. Understanding its mechanism and proper implementation in experimental settings is crucial for obtaining reliable and translatable data.
The Scientific Case for this compound in IBS Research
This compound is a muscarinic antagonist, meaning it competitively blocks the binding of the neurotransmitter acetylcholine (ACh) at its receptors on smooth muscle cells.[6][7][8] In the gastrointestinal tract, parasympathetic cholinergic nerves are a primary driver of smooth muscle contraction (peristalsis) and secretion.[9][10]
Causality of Action: Many of the cardinal symptoms of diarrhea-predominant IBS (IBS-D), such as abdominal cramping, urgency, and increased stool frequency, are linked to hyperactivity of colonic smooth muscle and excessive motility. By inhibiting cholinergic stimulation, this compound directly counteracts this hyperactivity. It has been shown to effectively reduce the tone and amplitude of colonic contractions, decrease gastric motility, and reduce gastric secretions.[6][7][11] Its action is more specific to the GI tract with fewer of the salivary and mydriatic (pupil-dilating) side effects associated with atropine, a less specific anticholinergic.[6][11] This pharmacological profile makes this compound a highly relevant tool for investigating the cholinergic contribution to IBS symptoms in animal models and for evaluating the potential of antispasmodic therapies.
Proposed Mechanism of Action in the Gut
The diagram below illustrates the proposed mechanism by which this compound modulates gastrointestinal smooth muscle activity.
Caption: Mechanism of this compound on Gut Smooth Muscle.
Section 2: Experimental Design and Animal Models
The choice of animal model is critical and should align with the specific hypothesis being tested. Stress-induced models are excellent for studying the brain-gut axis and visceral hypersensitivity, while post-inflammatory models mimic the clinical scenario of post-infectious IBS.[12][13]
Recommended Animal Models for IBS
-
Water Avoidance Stress (WAS) Model: This model uses a psychological stressor to induce key features of IBS, including visceral hypersensitivity and increased colonic motility, making it highly relevant for testing antispasmodic and anxiolytic compounds.[1][14][15]
-
Post-Inflammatory Model (Acetic Acid): This model involves a mild, transient colonic insult with acetic acid, which resolves but leaves behind a state of sustained visceral hypersensitivity.[16][17] It is particularly useful for studying the long-term changes in neuronal sensitivity after an inflammatory event.
Experimental Workflow and Group Design
A robust experimental design is essential for valid results. The following workflow provides a comprehensive structure for a typical study.
Caption: General Experimental Workflow for Preclinical IBS Studies.
Section 3: Detailed Experimental Protocols
These protocols are provided as a guideline. Researchers must ensure all procedures are approved by their institution's Animal Care and Use Committee.
Protocol 3.1: Induction of Water Avoidance Stress (WAS) Model in Rats
This protocol is adapted from established methods known to induce visceral hyperalgesia and colonic hypermotility.[15][18]
Materials:
-
Male Wistar rats (200-250g)
-
Standard rat cages
-
Plexiglass tank (approx. 150cm x 50cm x 50cm)
-
Small plexiglass platform (8cm x 8cm x 10cm)
-
Water at room temperature (~25°C)
Procedure:
-
Acclimatization: House rats under standard conditions (12h light/dark cycle, food and water ad libitum) for at least 7 days prior to the experiment. Handle animals daily to acclimate them to the researchers.
-
Setup: Fill the plexiglass tank with water to a depth of 8-9 cm. Place the platform in the center of the tank. The water level should be approximately 1-2 cm below the top surface of the platform.
-
Stress Induction: Place one rat at a time onto the central platform. The rat will remain on the small, "safe" platform to avoid the surrounding water.
-
Duration: Expose the rats to this stressor for 1 hour per day for 10 consecutive days .
-
Sham Control: "Sham" or control animals should be placed in an identical, dry tank (no water) for the same duration to control for the handling and novel environment effects.
-
Post-Stress: After each session, dry the rat with a towel and return it to its home cage. Monitor body weight and general health daily.
Protocol 3.2: Administration of this compound
Rationale for Dosing: this compound is available for veterinary use as 0.2 mg tablets and a 0.5 mg/mL injectable solution.[7] While specific doses for IBS models in rodents are not widely published, a starting point can be derived from general anticholinergic pharmacology. A dose-response study is highly recommended to determine the optimal dose for the specific model and outcome measure.
Materials:
-
Aminopentamide hydrogen sulfate (e.g., Centrine® injectable solution, 0.5 mg/mL)[7]
-
Sterile saline (0.9% NaCl) for dilution
-
Syringes and needles for administration (e.g., 27-gauge for subcutaneous injection)
Procedure:
-
Dose Preparation: Prepare fresh dilutions of this compound in sterile saline daily. For a starting dose range, consider 0.1 mg/kg to 0.5 mg/kg .
-
Example Calculation for 0.2 mg/kg dose: For a 250g rat, the dose is 0.05 mg. Using a 0.5 mg/mL stock, this requires 0.1 mL of the stock solution. This can be administered directly or diluted further in saline for a larger, more accurate injection volume.
-
-
Route of Administration: Subcutaneous (SC) injection is a reliable route for systemic delivery. Oral gavage (PO) can also be used if investigating oral formulations.
-
Timing of Administration: Administer the drug 30-60 minutes prior to the stress induction (for preventative studies) or before the outcome assessment (for therapeutic effect studies). This allows sufficient time for the drug to be absorbed and reach peak effect.
-
Vehicle Control: The control group (IBS Model + Vehicle) must receive an equivalent volume of the vehicle (sterile saline) via the same route and at the same time.
Protocol 3.3: Assessment of Visceral Hypersensitivity via Abdominal Withdrawal Reflex (AWR)
This is a semi-quantitative method to measure the behavioral response to visceral pain induced by colorectal distension (CRD).[19][20]
Materials:
-
Flexible latex balloon (e.g., 5-6 cm long, made from a glove finger or condom) attached to a thin, flexible catheter
-
Pressure transducer and sphygmomanometer to control balloon inflation
-
Syringe for air inflation
-
Lubricant
Procedure:
-
Balloon Insertion: Lightly anesthetize the rat (e.g., with isoflurane). Gently insert the lubricated balloon catheter intra-anally into the descending colon, approximately 8 cm from the anus. Secure the catheter to the base of the tail with tape.
-
Acclimatization: Place the rat in a small Plexiglass enclosure and allow it to recover from anesthesia and acclimate for at least 30 minutes.
-
Distension Protocol: Apply graded, phasic distensions by inflating the balloon with air to specific pressures. A common protocol is 20, 40, 60, and 80 mmHg , with each distension lasting 20 seconds followed by a 2-minute rest period.
-
Scoring: An observer blinded to the treatment groups should score the behavioral response (AWR) during each distension period according to the following scale[19][21]:
-
0: No behavioral response.
-
1: Brief head movement followed by immobility.
-
2: Contraction of abdominal muscles without lifting the abdomen.
-
3: Lifting of the abdomen off the platform.
-
4: Body arching and lifting of pelvic structures.
-
Protocol 3.4: Assessment of Gastrointestinal Motility via Charcoal Meal Transit Test
This protocol measures the rate of transit through the small intestine.[22][23][24][25][26]
Materials:
-
Charcoal meal suspension: 10% activated charcoal and 1.5-5% gum arabic or acacia in water.
-
Oral gavage needle
-
Surgical scissors and forceps
-
Ruler
Procedure:
-
Fasting: Fast the animals for 6-18 hours prior to the test, with free access to water. A 6-hour fast is often sufficient and improves animal welfare.[23]
-
Administration: Administer the charcoal meal (typically 1-1.5 mL per rat) via oral gavage. Record the exact time of administration.
-
Transit Time: After a set period (e.g., 20-30 minutes ), humanely euthanize the animal via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Measurement: Immediately perform a laparotomy and carefully excise the entire small intestine from the pyloric sphincter to the cecum.
-
Calculation: Lay the intestine flat on a moist surface without stretching it. Measure the total length of the small intestine. Then, measure the distance traveled by the charcoal front from the pylorus.
-
Express Results: Calculate the gastrointestinal transit as a percentage:
-
% Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
Section 4: Data Interpretation and Expected Outcomes
Data Presentation Tables
Table 1: Representative Data for Abdominal Withdrawal Reflex (AWR) Scores
| Treatment Group | AWR Score at 20 mmHg (Mean ± SEM) | AWR Score at 40 mmHg (Mean ± SEM) | AWR Score at 60 mmHg (Mean ± SEM) | AWR Score at 80 mmHg (Mean ± SEM) |
| Naive Control | 0.5 ± 0.2 | 1.1 ± 0.3 | 2.0 ± 0.4 | 2.5 ± 0.3 |
| IBS Model + Vehicle | 1.5 ± 0.3 | 2.6 ± 0.4 | 3.5 ± 0.2 | 3.9 ± 0.1 |
| IBS + Amino (0.2 mg/kg) | 0.8 ± 0.2# | 1.7 ± 0.3# | 2.4 ± 0.3# | 2.8 ± 0.2# |
| p < 0.05 vs. Naive Control; #p < 0.05 vs. IBS Model + Vehicle (Data are hypothetical for illustrative purposes) |
Table 2: Representative Data for Gastrointestinal Transit
| Treatment Group | GI Transit (% of Small Intestine Traversed) (Mean ± SEM) |
| Naive Control | 55.2 ± 4.5 |
| IBS-D Model + Vehicle | 78.5 ± 5.1* |
| IBS-D + Amino (0.2 mg/kg) | 60.1 ± 3.8# |
| p < 0.05 vs. Naive Control; #p < 0.05 vs. IBS Model + Vehicle (Data are hypothetical for illustrative purposes) |
Expected Results
-
Visceral Hypersensitivity: Animals subjected to the IBS model (e.g., WAS) are expected to show significantly higher AWR scores at all distension pressures compared to naive controls, indicating visceral hyperalgesia.[15][27] Effective treatment with this compound should significantly reduce these scores, bringing them closer to control levels.
-
Gastrointestinal Motility: In a model of IBS-D, vehicle-treated animals may show accelerated GI transit (increased percentage). This compound, due to its anticholinergic and antispasmodic properties, is expected to significantly decrease the rate of transit, demonstrating its inhibitory effect on motility.[6][28]
References
- Wedgewood Pharmacy. (n.d.).
- Martínez-Vázquez, M. A., et al. (2018). [External validity of a relevant model for Irritable Bowel Syndrome (IBS)
- Traini, C., et al. (2020). Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission. MDPI. [Link]
- Larauche, M., et al. (2012). Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study. Journal of Neurogastroenterology and Motility. [Link]
- PetPlace.com. (2015). Aminopentamide (Centrine®)
- Drugs.com. (2023). Centrine Tablets. Drugs.com. [Link]
- Encino Pharmacy. (n.d.). Veterinary Compounds. Encino Pharmacy. [Link]
- Traini, C., et al. (2020). Otilonium Bromide Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome. FLORE. [Link]
- Bradesi, S., et al. (2005). Repeated exposure to water avoidance stress in rats: a new model for sustained visceral hyperalgesia. American Physiological Society Journal. [Link]
- Chen, J., et al. (2024). Animal models with characteristics of irritable bowel syndrome with diarrhea: current applications and future perspectives. American Physiological Society Journal. [Link]
- Xu, G. Y., et al. (2001).
- ResearchGate. (n.d.). Visceral sensitivity measured by recording abdominal withdrawal reflex....
- Kothapalli, R., et al. (2013). Gastrointestinal transit measurements in mice with 99mTc-DTPA-labeled activated charcoal using NanoSPECT-CT. PMC - NIH. [Link]
- Medhurst, S. J., et al. (2000). Refinement of the charcoal meal study by reduction of the fasting period. PubMed. [Link]
- Verne, G. N., et al. (2001).
- ResearchGate. (n.d.). Effects of fasting on evaluation of gastrointestinal transit with charcoal meal.
- Doss, A., et al. (2012). Evaluation of anti-diarrhoeal effect of four medicinal plants on castor oil- induced gastrointestinal motility in mice. Prime Scholars. [Link]
- Creative Bioarray. (n.d.). Acetic Acid and Wrap Restraint Stress-Induced Irritable Bowel Syndrome (IBS) Model.
- Melior Discovery. (n.d.). Gastrointestinal Models to Evaluate Bowel Motility. Melior Discovery. [Link]
- Van den Houte, K., et al. (2019). Animal Models for Functional Gastrointestinal Disorders. Frontiers. [Link]
- Traini, C., et al. (2020). Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission. PMC - PubMed Central. [Link]
- ResearchGate. (n.d.). Abdominal withdrawal reflex scores.
- ResearchGate. (2017). Rodent Model of Irritable Bowel Syndrome.
- Chassaing, B., et al. (2014). Can Rodent Model of Acetic Acid-Induced Colitis be Used to Study the Pathogenesis of Colitis-Associated Intestinal Fibrosis?. PMC - NIH. [Link]
- Randhawa, P. K., et al. (2014). A Review on Chemical-Induced Inflammatory Bowel Disease Models in Rodents. KoreaMed Synapse. [Link]
- ResearchGate. (n.d.). The experiment protocol and comparison of abdominal withdrawal reflex....
- Asadi-Samani, M., et al. (2015). Inflammatory cells' role in acetic acid-induced colitis. PMC - NIH. [Link]
- Lee, H., et al. (2019). Effects of Novel Probiotics in a Murine Model of Irritable Bowel Syndrome. The Korean Journal of Gastroenterology. [Link]
- Creative Biolabs. (n.d.). Acetic Acid induced IBD Modeling & Pharmacodynamics Service.
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dose-response curve construction for aminopentamide sulfate in isolated tissue
Application Note & Protocol
Constructing a Dose-Response Curve for Aminopentamide Sulfate in Isolated Smooth Muscle Tissue
Abstract
This document provides a comprehensive guide for researchers on constructing a dose-response curve for this compound using isolated gastrointestinal smooth muscle tissue. Aminopentamide is a synthetic anticholinergic agent that functions as a muscarinic receptor antagonist, primarily targeting smooth muscle.[1] By quantifying its effect on agonist-induced tissue contractions, researchers can determine its potency and characterize its competitive antagonistic properties. This protocol details the principles of in vitro pharmacology, the necessary materials, a step-by-step experimental workflow, data analysis, and interpretation. The methodologies described herein are foundational for preclinical drug discovery and pharmacological research.
Introduction: The Pharmacology of this compound
Aminopentamide is an anticholinergic drug that exerts its effects by competitively blocking muscarinic acetylcholine (ACh) receptors.[1][2] In the gastrointestinal tract, parasympathetic nerve stimulation releases ACh, which binds to M3 muscarinic receptors on smooth muscle cells, triggering a signaling cascade that leads to muscle contraction and increased motility.[3][4] Aminopentamide's primary therapeutic action is to antagonize this effect, resulting in smooth muscle relaxation.[5][6] It is used to alleviate conditions associated with visceral spasms and hypermotility.[1][6]
Isolated organ bath experiments are a cornerstone of classical pharmacology, providing a controlled ex vivo environment to study the direct effects of a compound on a specific tissue, free from systemic influences.[7][8][9] By mounting a section of smooth muscle, such as the guinea pig ileum or rat duodenum, in an organ bath, we can measure its contractile response to a known agonist like acetylcholine.[10][11]
To characterize the antagonistic effect of aminopentamide, we first establish a standard dose-response curve for the agonist. Then, after introducing aminopentamide, we repeat the agonist additions. A competitive antagonist will cause a parallel rightward shift in the agonist's dose-response curve, meaning a higher concentration of the agonist is required to produce the same level of response.[12] This shift is quantifiable and allows for the determination of the antagonist's potency, often expressed as a pA2 value derived from Schild analysis.[13][14]
Mechanism of Action: Muscarinic Receptor Antagonism
The following diagram illustrates the competitive antagonism between acetylcholine (Agonist) and this compound (Antagonist) at the M3 muscarinic receptor on a smooth muscle cell.
Caption: Competitive antagonism at the M3 muscarinic receptor.
Materials and Reagents
Equipment
-
Isolated Organ Bath System (including water jacket, tissue holders, and aeration)[15]
-
Isometric Force Transducer
-
Data Acquisition System (e.g., PowerLab, ADInstruments)
-
Thermostatically controlled water circulator
-
Carbogen Gas Cylinder (95% O₂, 5% CO₂) with regulator[10]
-
Dissection tools (scissors, forceps)
-
Micropipettes and tips
-
Analytical balance
-
pH meter
Reagents and Solutions
-
Aminopentamide Hydrogen Sulfate: (Source: appropriate chemical supplier). Prepare a stock solution (e.g., 10 mM) in distilled water and make serial dilutions.
-
Agonist (e.g., Acetylcholine Chloride): Prepare a stock solution (e.g., 10 mM) and serial dilutions.
-
Physiological Salt Solution (PSS): A common choice is Krebs-Henseleit solution. For 1 liter:
-
NaCl: 6.9 g
-
KCl: 0.35 g
-
KH₂PO₄: 0.16 g
-
MgSO₄·7H₂O: 0.29 g
-
NaHCO₃: 2.1 g
-
CaCl₂: 0.28 g
-
Glucose: 2.0 g
-
Ensure the final solution is bubbled with carbogen for at least 15-20 minutes and the pH is adjusted to ~7.4.
-
-
Animal Tissue: Guinea pig ileum is a classic preparation due to its sensitivity to muscarinic agonists.[10] All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Experimental Protocol
The following workflow outlines the key stages of the experiment.
Caption: Experimental workflow for dose-response curve construction.
Step-by-Step Methodology
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional protocols.
-
Isolate a segment of the terminal ileum, approximately 2-3 cm in length.
-
Gently flush the lumen with fresh, aerated PSS to remove contents.
-
Place the tissue in a petri dish containing cold, carbogen-aerated PSS.
-
-
Organ Bath Setup:
-
Tissue Mounting and Equilibration:
-
Tie one end of the ileum segment to the fixed hook at the bottom of the organ bath and the other end to the isometric force transducer.
-
Lower the mounted tissue into the PSS-filled chamber.
-
Apply a resting tension of approximately 1 gram.[16]
-
Allow the tissue to equilibrate for 45-60 minutes. During this period, flush the bath with fresh PSS every 15 minutes to remove metabolic byproducts and ensure tissue viability.[17]
-
-
Control Agonist Concentration-Response Curve (CRC):
-
After equilibration, record a stable baseline tension.
-
Add the agonist (acetylcholine) to the bath in a cumulative fashion. Start with a low concentration (e.g., 1 nM) and increase it by half-log or log increments until a maximal contraction (Emax) is achieved.[17]
-
Allow the response to each concentration to plateau before adding the next. This generates the control CRC.
-
-
Washout:
-
Thoroughly wash the tissue by repeatedly draining and refilling the organ bath with fresh PSS until the tension returns to the initial baseline. This may require 3-5 wash cycles.
-
-
Antagonist Incubation:
-
Add a single, fixed concentration of this compound to the bath.
-
Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 20-30 minutes) to ensure it has reached equilibrium with the receptors.[17]
-
-
CRC in the Presence of Antagonist:
-
While the aminopentamide is still present, repeat the cumulative addition of the agonist (acetylcholine) as described in Step 4.
-
You should observe that higher concentrations of the agonist are required to elicit a response.
-
-
Final Washout and Viability Check:
-
Wash out all drugs. A final addition of a high concentration of agonist or potassium chloride (KCl) can be used to confirm the tissue is still viable.[17]
-
Data Analysis and Presentation
Data Collection and Tabulation
Record the peak contractile force (in grams or millinewtons) at each agonist concentration for both the control and antagonist-treated conditions. Organize the data as shown in the example table below. Normalize the responses by expressing them as a percentage of the maximum response observed in the control curve.
Table 1: Example Data for Acetylcholine-Induced Contraction
| Log [ACh] (M) | Agonist [ACh] (M) | Response (Control) (% of Max) | Response (+10 nM Aminopentamide) (% of Max) |
|---|---|---|---|
| -9.0 | 1.00E-09 | 5.2 | 0.8 |
| -8.5 | 3.16E-09 | 15.8 | 2.5 |
| -8.0 | 1.00E-08 | 35.1 | 8.1 |
| -7.5 | 3.16E-08 | 62.3 | 25.4 |
| -7.0 | 1.00E-07 | 85.0 | 55.7 |
| -6.5 | 3.16E-07 | 95.1 | 80.3 |
| -6.0 | 1.00E-06 | 99.2 | 93.6 |
| -5.5 | 3.16E-06 | 100.0 | 98.5 |
Curve Fitting and Parameter Derivation
The collected data should be plotted on a semi-logarithmic graph, with the response on the Y-axis and the logarithm of the agonist concentration on the X-axis.[11] Use a non-linear regression analysis, typically a four-parameter logistic equation, to fit a sigmoidal curve to the data.[18]
From this curve, two key parameters can be derived:
-
Emax: The maximum response the tissue can produce.
-
EC₅₀ (Half-maximal effective concentration): The concentration of the agonist that produces 50% of the maximal response.[11]
Table 2: Pharmacological Parameters Derived from Dose-Response Curves
| Condition | EC₅₀ (M) | pEC₅₀ (-log EC₅₀) | Emax (% Control) |
|---|---|---|---|
| Control (ACh alone) | 4.5 x 10⁻⁸ | 7.35 | 100 |
| +10 nM Aminopentamide | 2.1 x 10⁻⁷ | 6.68 | ~100 |
Interpretation of Results
In the presence of a competitive antagonist like this compound, the dose-response curve for acetylcholine should exhibit a parallel, rightward shift .[12] This means the EC₅₀ value will increase (potency is reduced), but the Emax should remain unchanged, provided a high enough concentration of agonist can be used to overcome the antagonist's blockade.[14] The magnitude of this shift is dependent on the concentration and affinity of the antagonist. By repeating this experiment with several different concentrations of aminopentamide, one can perform a Schild analysis to calculate the pA₂ value, which is a quantitative measure of the antagonist's affinity for the receptor.[13][19]
References
- Beleslin, D. B., & Samardžić, R. (1999). Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. Croatian Medical Journal, 40(1), 67-70. [Link]
- Sharma, N. (2015).
- Wedgewood Pharmacy. (n.d.).
- Kakkar, S. (2023). pA2 value, Schild plot and pD2 values- applications in pharmacology. SlideShare. [Link]
- Wikipedia. (2023). Aminopentamide. [Link]
- Beleslin, D. B., & Samardžić, R. (1999). Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist. PubMed. [Link]
- REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. [Link]
- Pharmacology & Therapeutics. (2021).
- Courseware, E. (n.d.). Pharmacology of the Autonomic Nervous System. [Link]
- PetPlace. (2015). Aminopentamide (Centrine®)
- Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33. [Link]
- Veterian Key. (n.d.). Pharmacology. [Link]
- Loining, M. L., et al. (2017). In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories. Journal of visualized experiments, (128), 56201. [Link]
- Panlab | Harvard Apparatus. (n.d.).
- Davis, E. (2013).
- Thal, D. M., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(47), E11037-E11046. [Link]
- MyCalpharm. (n.d.). Understanding the Dose Response Curve in Pharmacology. [Link]
- ResearchGate. (n.d.). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. [Link]
- Mittal, K. (n.d.). Dose Response Curve Practical. Scribd. [Link]
- Eglen, R. M. (2005). Muscarinic Receptor Agonists and Antagonists. MDPI. [Link]
- Goyal, R. K., et al. (2011). Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation. Journal of pharmacology & pharmacotherapeutics, 2(4), 273. [Link]
- Campbell, N. L., et al. (2012). Anticholinergic Medications.
- ADInstruments. (n.d.).
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- 2. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 5. Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 6. Aminopentamide (Centrine®) for Dogs and Cats [petplace.com]
- 7. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolated organ/tissue test – organ bath [panlab.com]
- 9. Resources for Isolated Tissue-Organ System Success | ADInstruments [adinstruments.com]
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- 19. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
methodology for assessing aminopentamide sulfate's effect on gastric emptying
Application Note & Protocol
Topic: Methodology for Assessing Aminopentamide Sulfate's Effect on Gastric Emptying
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Gastric Motility in Pharmacology
This compound is an anticholinergic agent utilized for its antispasmodic properties, particularly in veterinary medicine, to control vomiting and diarrhea. Its mechanism of action inherently involves the modulation of gastrointestinal motility. A critical aspect of this modulation is its effect on gastric emptying—the rate at which the stomach contents are moved into the small intestine. Understanding this effect is paramount for optimizing therapeutic efficacy and predicting potential side effects such as gastric stasis, which can impact drug absorption and patient comfort.
This document provides a comprehensive guide to the methodologies used to assess the impact of this compound on gastric emptying. We will delve into the underlying physiological mechanisms, present detailed protocols for gold-standard and alternative assessment techniques, and offer insights into experimental design and data interpretation, grounded in established scientific principles.
Part 1: Mechanism of Action - How this compound Modulates Gastric Emptying
To design a robust assessment methodology, one must first understand the biological target. Gastric emptying is a complex process coordinated by the enteric nervous system, which is heavily influenced by cholinergic input from the vagus nerve.
-
Cholinergic Stimulation: Acetylcholine (ACh), released from parasympathetic nerve endings, is the primary neurotransmitter promoting gastric motility. It binds to muscarinic receptors (predominantly M2 and M3 subtypes) on the smooth muscle cells of the stomach.
-
Muscle Contraction: This binding initiates a signaling cascade that increases intracellular calcium levels, leading to smooth muscle contraction and the generation of peristaltic waves that propel gastric contents towards the duodenum.
-
Aminopentamide's Role: this compound is a muscarinic receptor antagonist. By competitively blocking the binding of ACh to these receptors, it effectively dampens the pro-motility signals. This results in decreased frequency and amplitude of antral contractions and a reduction in the rate of gastric emptying.
The following diagram illustrates this inhibitory mechanism.
Caption: Mechanism of this compound's inhibitory effect on gastric emptying.
Part 2: Core Methodologies for Assessing Gastric Emptying
Several techniques can be employed to measure gastric emptying. The choice of method depends on the research question, the subject (preclinical model or human), and the available resources.
| Methodology | Principle | Advantages | Disadvantages | Primary Application |
| Gastric Scintigraphy | Tracking the transit of a radiolabeled meal using a gamma camera. | Gold-standard; quantitative, non-invasive, measures both liquid and solid phase emptying. | Requires specialized equipment and handling of radioactive isotopes; sedation may be required. | Preclinical and Clinical Research |
| ¹³C Breath Tests | A ¹³C-labeled substrate (e.g., Spirulina) is ingested. Its metabolism in the intestine releases ¹³CO₂, which is measured in exhaled breath. | Non-invasive, does not involve radiation, relatively simple to perform. | Indirect measurement; less precise than scintigraphy; substrate choice is critical. | Clinical Research, Ambulatory Settings |
| Wireless Motility Capsule | An ingestible capsule measures pH, temperature, and pressure as it transits the GI tract. Gastric emptying time is the time from ingestion to the abrupt pH rise upon entering the duodenum. | Ambulatory; measures transit through the entire GI tract. | Can be affected by diet and posture; may not be suitable for all animal models due to size. | Clinical Research, Gastroenterology |
For the purpose of this guide, we will provide detailed protocols for Gastric Scintigraphy, as the gold standard, and the ¹³C-Spirulina Breath Test, as a robust, non-invasive alternative.
Part 3: Detailed Protocol - Gastric Scintigraphy
This protocol is designed for a canine model, a common subject for aminopentamide studies.
Causality Behind Experimental Choices
-
Fasting: Subjects must be fasted for at least 12 hours to ensure the stomach is empty at baseline, preventing confounding data from residual food.
-
Standardized Meal: The composition and caloric content of the test meal significantly influence emptying rates. A standardized meal (e.g., canned dog food of a specific brand and amount) is crucial for reproducibility.
-
Radiolabel: Technetium-99m (⁹⁹ᵐTc) sulfur colloid is the standard radiopharmaceutical. It is stable in vivo and firmly binds to the solid phase of the meal, ensuring that the gamma camera is tracking the food, not freely absorbed isotope.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for a gastric scintigraphy study.
Step-by-Step Protocol
-
Animal Preparation:
-
Acclimate subjects (e.g., adult Beagle dogs) to the study environment for at least 7 days.
-
Fast the animals for 12-18 hours prior to the study, with free access to water.
-
-
Drug Administration:
-
Administer this compound or a vehicle control (e.g., saline) at the desired dose and route (e.g., subcutaneously) 30 minutes prior to meal ingestion.
-
-
Test Meal Preparation:
-
Prepare a standardized meal (e.g., 100g of canned dog food).
-
Mix 1.0 mCi (37 MBq) of ⁹⁹ᵐTc-sulfur colloid thoroughly into the meal. Ensure homogeneity of the mixture.
-
-
Imaging Procedure:
-
Position the subject in a comfortable and reproducible position (e.g., right lateral recumbency) under the gamma camera.
-
Allow the subject to consume the radiolabeled meal completely within 10 minutes. The time of completion is T=0.
-
Acquire static images immediately at T=0 and then at regular intervals (e.g., 30, 60, 120, 180, 240, 360 minutes). Each acquisition should be for a standardized duration (e.g., 2 minutes).
-
-
Data Analysis:
-
On the scintigraphic images, draw a Region of Interest (ROI) encompassing the stomach.
-
Quantify the radioactive counts within the stomach ROI for each time point.
-
Correct the counts for radioactive decay of ⁹⁹ᵐTc (half-life ≈ 6 hours). The formula for decay correction is: Corrected Counts = Measured Counts / e^(-λt), where λ (decay constant) is 0.693 / half-life and t is the time elapsed since T=0.
-
Plot the percentage of gastric retention versus time.
-
Fit the data to a suitable mathematical model (e.g., a power exponential model) to calculate key parameters.
-
Part 4: Alternative Protocol - ¹³C-Spirulina Breath Test
This non-invasive method is an excellent alternative, particularly for studies requiring repeated measures without radiation exposure.
Principle and Rationale
The ¹³C-Spirulina breath test uses a naturally enriched substrate. When the ¹³C-labeled Spirulina platensis is emptied from the stomach and metabolized in the small intestine, ¹³CO₂ is released, absorbed into the bloodstream, and subsequently exhaled. The rate of ¹³CO₂ appearance in the breath is directly proportional to the rate of gastric emptying.
Step-by-Step Protocol
-
Animal Preparation:
-
Fast the subject for 12 hours, with free access to water.
-
Collect a baseline breath sample to determine the natural ¹³CO₂/¹²CO₂ ratio.
-
-
Drug Administration:
-
Administer this compound or a vehicle control 30 minutes prior to the test meal.
-
-
Test Meal Ingestion:
-
Prepare a test meal by mixing a standardized amount of ¹³C-Spirulina powder with a palatable food (e.g., scrambled eggs).
-
Allow the animal to consume the meal. Note the time of completion as T=0.
-
-
Breath Sample Collection:
-
Collect breath samples at regular intervals (e.g., every 15-30 minutes for 4-6 hours) using a suitable collection apparatus (e.g., a mask connected to a collection bag).
-
-
Sample Analysis:
-
Analyze the ¹³CO₂/¹²CO₂ ratio in the breath samples using an isotope ratio mass spectrometer.
-
Plot the change in ¹³CO₂ excretion over time.
-
Part 5: Data Interpretation and Expected Outcomes
The primary endpoints in a gastric emptying study are quantitative measures of transit time.
-
Lag Phase (Tlag): The time from meal ingestion until a significant amount of the meal has left the stomach. This reflects the initial grinding and processing of solids.
-
Half-Emptying Time (T₅₀): The time required for 50% of the meal to exit the stomach. This is the most common and robust parameter for assessing the overall rate of gastric emptying.
Expected Effect of this compound
As a muscarinic antagonist, aminopentamide is expected to delay gastric emptying. The anticipated results would be a significant increase in both Tlag and T₅₀ compared to the placebo-treated control group.
Table: Representative Data from a Canine Gastric Emptying Study
| Treatment Group | N | Tlag (minutes) | T₅₀ (minutes) |
| Placebo (Saline) | 8 | 45.2 ± 5.1 | 155.6 ± 12.3 |
| This compound (0.2 mg/kg) | 8 | 78.5 ± 8.3 | 245.1 ± 18.7 |
| Data are hypothetical and presented as Mean ± SEM. *p < 0.05 vs. Placebo. |
References
- Plumb, D. C. (2018). Plumb's Veterinary Drug Handbook. 9th Edition. PharmaVet Inc. [Link]
- U.S. Food and Drug Administration. (2022). Guidance for Industry: Gastric Emptying Studies. [Link]
- Maurer, A. H., et al. (2009). Procedure Guideline for Adult Solid-Meal Gastric-Emptying Study 3.0. Society of Nuclear Medicine. [Link]
- Szarka, L. A., & Camilleri, M. (2009). Methods for Measurement of Gastric Motility. The American Journal of Gastroenterology, 104(4), 1067-1077. [Link]
- Wyse, C. A., et al. (2003). A comparison of the ¹³C-Spirulina and ¹³C-octanoic acid breath tests for the measurement of solid phase gastric emptying in the cat. Journal of Veterinary Internal Medicine, 17(5), 633-640. [Link]
aminopentamide sulfate use in radioligand binding assays for muscarinic receptors
An In-Depth Guide to the Application of Aminopentamide Sulfate in Muscarinic Receptor Radioligand Binding Assays
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in competitive radioligand binding assays for the characterization of muscarinic acetylcholine receptors (mAChRs). The protocols and insights contained herein are designed to ensure scientific rigor, reproducibility, and a deep understanding of the underlying pharmacological principles.
Foundational Principles: Muscarinic Receptors and this compound
Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that are fundamental in mediating the actions of the neurotransmitter acetylcholine.[1] There are five distinct subtypes, M1 through M5, which are implicated in a vast array of physiological functions, including memory, learning, glandular secretion, and smooth muscle contraction.[1][2] This makes them critical targets for therapeutic drug development.[3][4]
Aminopentamide is a synthetic anticholinergic agent that functions as a non-selective muscarinic receptor antagonist.[5][6] It competitively blocks the binding of acetylcholine to muscarinic receptors, thereby inhibiting parasympathetic nerve transmission.[5][7][8] Its sulfate salt form is typically used in experimental and clinical settings.[6][9]
Radioligand binding assays are a cornerstone of receptor pharmacology, allowing for the precise quantification of receptor density (Bmax) and ligand affinity (Kd or Ki).[1][10] In a competitive binding assay, an unlabeled compound (the "competitor," in this case, this compound) is used to displace a radioactively labeled ligand from the receptor. This allows for the determination of the competitor's affinity for the receptor.[11]
The Competitive Binding Assay: A Conceptual Overview
The core principle of this assay is the competition between a fixed concentration of a high-affinity radiolabeled antagonist (the "radioligand") and varying concentrations of an unlabeled test compound (this compound) for a finite number of muscarinic receptors in a given biological preparation (e.g., cell membranes).
As the concentration of this compound increases, it progressively occupies more receptors, thereby displacing the radioligand. The resulting decrease in bound radioactivity is measured and plotted against the concentration of the unlabeled competitor. This generates a sigmoidal dose-response curve from which the half-maximal inhibitory concentration (IC50) can be derived. The IC50 is the concentration of this compound required to displace 50% of the specifically bound radioligand.[12][13][14] This value is then used to calculate the inhibition constant (Ki), which represents the true binding affinity of the compound for the receptor.[11]
Caption: Principle of Competitive Radioligand Binding.
Comprehensive Protocol: Determining the Affinity of this compound
This protocol outlines a competitive binding experiment using membranes from cells expressing a muscarinic receptor subtype and [³H]N-methylscopolamine ([³H]NMS), a common non-selective muscarinic antagonist radioligand, to determine the binding affinity (Ki) of this compound.
Essential Materials and Reagents
Equipment:
-
Liquid Scintillation Counter
-
Cell Harvester/Filtration Manifold
-
pH Meter
-
Vortex Mixer
-
Incubator or Water Bath
-
Microcentrifuge
-
Pipettes (P10, P200, P1000)
-
96-well plates or polypropylene tubes
Reagents:
-
Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK 293) expressing a specific human muscarinic receptor subtype (M1-M5).
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS), specific activity ~70-90 Ci/mmol.
-
Competitor: this compound (MW: 394.5 g/mol ).[9]
-
Non-Specific Binding (NSB) Agent: Atropine sulfate, 1 mM stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 at the temperature of the assay.
-
Wash Buffer: Cold Assay Buffer (4°C).
-
Scintillation Cocktail: A high-efficiency cocktail suitable for aqueous samples.
-
Filter Mats: Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
Step-by-Step Experimental Procedure
Step 1: Reagent Preparation
-
This compound Stock: Prepare a 10 mM stock solution of this compound in deionized water. The compound is slightly soluble in water.[6][15] Create a serial dilution series (typically in half-log or log increments) in Assay Buffer to cover a final assay concentration range from 10⁻¹⁰ M to 10⁻⁴ M.
-
Radioligand Working Solution: Dilute the [³H]NMS stock in Assay Buffer to a working concentration that will result in a final assay concentration at or below its Kd for the target receptor (typically 0.1-1.0 nM). The Kd must be predetermined from saturation binding experiments.[16]
-
Membrane Preparation: Thaw the receptor membrane aliquot on ice. Once thawed, homogenize briefly and dilute to the desired concentration (e.g., 5-20 µg protein/well) in ice-cold Assay Buffer. The optimal amount of protein needs to be determined empirically to ensure that less than 10% of the added radioligand is bound.[16]
Step 2: Assay Plate Setup
-
Prepare a 96-well plate or tubes according to the layout in the table below. It is critical to perform all determinations in triplicate.
-
Add the components in the specified order to minimize ligand depletion before the addition of the receptor membranes.
| Component | Assay Buffer | Competitor (Aminopentamide) | NSB Agent (Atropine) | [³H]NMS Working Solution | Membrane Suspension | Total Volume |
| Total Binding | 50 µL | - | - | 25 µL | 25 µL | 100 µL |
| Non-Specific Binding (NSB) | 25 µL | - | 25 µL (final 1 µM) | 25 µL | 25 µL | 100 µL |
| Competition | 25 µL | 25 µL (Varying Conc.) | - | 25 µL | 25 µL | 100 µL |
Step 3: Incubation
-
Gently mix the plate/tubes.
-
Incubate for 60-120 minutes at room temperature or 37°C. The exact time and temperature should be optimized to ensure the binding reaction has reached equilibrium.[17]
Step 4: Termination and Filtration
-
Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).
-
Immediately wash the filters 3-4 times with 200-300 µL of ice-cold Wash Buffer per well to remove unbound radioligand.
-
Dry the filter mat completely under a heat lamp or in a low-temperature oven.
Step 5: Scintillation Counting
-
Punch out the individual filter discs from the mat into scintillation vials or place the entire mat into a bag with scintillation fluid.
-
Add 3-5 mL of scintillation cocktail to each vial.
-
Allow the samples to equilibrate in the dark for at least 4 hours to reduce chemiluminescence.
-
Measure the radioactivity in a liquid scintillation counter, obtaining data as Counts Per Minute (CPM).
Data Analysis and Interpretation: From Raw Counts to Affinity Constant
The goal of data analysis is to convert the raw CPM values into a meaningful measure of affinity, the Ki value.
Step 1: Calculate Specific Binding
-
Average the triplicate CPM values for each condition.
-
Determine Specific Binding: For each concentration of aminopentamide, calculate the specific binding using the formula:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
-
Step 2: Generate the Competition Curve
-
Convert the specific binding at each aminopentamide concentration to a percentage of the maximum specific binding (i.e., the specific binding in the absence of the competitor).
-
% Specific Binding = (Specific Binding at [Competitor] / Maximum Specific Binding) * 100
-
-
Plot the % Specific Binding (Y-axis) against the logarithm of the molar concentration of this compound (X-axis).
Step 3: Determine the IC50 Value
-
Use a non-linear regression program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation.[18][19]
-
The program will calculate the best-fit value for the log(IC50), from which the IC50 is determined. The IC50 is the concentration of aminopentamide that inhibits 50% of the specific radioligand binding.[12][14]
Step 4: Calculate the Inhibition Constant (Ki)
-
The IC50 is dependent on the concentration and affinity of the radioligand used. To find the intrinsic affinity of aminopentamide (Ki), use the Cheng-Prusoff equation :[11]
-
Ki = IC50 / (1 + ([L] / Kd))
-
Where:
-
[L] = The molar concentration of the radioligand ([³H]NMS) used in the assay.
-
Kd = The equilibrium dissociation constant of the radioligand for the receptor (determined from prior saturation binding experiments).
-
-
Caption: Workflow for calculating the Ki of Aminopentamide.
Assay Validation and Trustworthiness: Ensuring Data Integrity
A robust and reliable binding assay is self-validating. The following points are critical for ensuring the integrity of your results:
-
Low Non-Specific Binding: NSB should ideally be less than 20% of the total binding. High NSB can obscure the specific binding signal and reduce the accuracy of the assay. Pre-soaking filters in PEI is a key step to mitigate this.[16]
-
Sufficient Signal Window: There should be a robust difference (at least 5- to 10-fold) between total and non-specific binding counts to ensure a good signal-to-noise ratio.
-
Complete Curve: The competition curve should exhibit clear upper and lower plateaus, spanning from 100% to 0% specific binding. An incomplete curve will lead to an inaccurate IC50 determination.[14]
-
Hill Slope: The slope factor of the curve should be close to 1.0, which is indicative of a competitive interaction at a single binding site.
-
Reproducibility: The assay should yield consistent Ki values across multiple experiments.
References
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
- Birdsall, N. J., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of Neurochemistry, 27(1), 7-16.
- GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software.
- Wikipedia contributors. (2023, December 2). Aminopentamide. In Wikipedia, The Free Encyclopedia.
- Javitch, J. A., & Uhl, G. R. (1996). Radioligand binding at muscarinic receptors. In Neuromethods (pp. 37-68). Humana Press.
- Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290.
- Davenport, A. P., et al. (2005). Radioligand Binding Assays and Their Analysis. In Methods in Molecular Biology, vol 306. Humana Press.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 176163, this compound. PubChem.
- Motulsky, H., & Neubig, R. (2001). Analyzing radioligand binding data. Current protocols in protein science, Appendix 3, Appendix-3H.
- GraphPad. (n.d.). Key concepts: Competitive binding. GraphPad Prism 10 Curve Fitting Guide.
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- University of Vermont. (n.d.). Competitive Binding Data with One Class of Receptors.
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- Scribd. (n.d.). This compound Injection.
- Valant, C., et al. (2013). Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods. Journal of medicinal chemistry, 56(10), 3859–3872.
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- Veterian Key. (n.d.). 9. Pharmacology.
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- Marwaha, L., & Kudaravalli, P. (2023). Muscarinic Antagonists. In StatPearls.
- Martínez-Jiménez, F., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(3), 1234.
- Ward, R. J., et al. (2005). Ligand-Specific Changes in M3 Muscarinic Acetylcholine Receptor Structure Detected by a Disulfide Scanning Strategy. Biochemistry, 44(37), 12432–12444.
- Wikipedia contributors. (2023, December 1). Muscarinic antagonist. In Wikipedia, The Free Encyclopedia.
- GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. FAQ 1356.
- Eglen, R. M., & Hegde, S. S. (1997). Muscarinic Receptor Agonists and Antagonists. Comprehensive Medicinal Chemistry, 3, 133-152.
- Yan, B., et al. (2005). Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane. Journal of Pharmacy and Pharmacology, 57(1), 105-110.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Thermo Fisher Scientific. (n.d.). Muscarinic Acetylcholine Receptor 3 (M3) Redistribution Assay.
- Springer Nature Experiments. (n.d.). General Guidelines for Setting Up an In Vitro LC/MS/MS Assay.
- U.S. Pharmacopeia. (2018).
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experimental design for studying aminopentamide sulfate in conscious animal models
The protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound in conscious animal models. By carefully selecting the appropriate model and endpoints, researchers can effectively characterize the compound's pharmacodynamic profile, including its effects on GI motility and visceral pain. This data is essential for understanding its therapeutic potential and for informing clinical use. Future studies could employ more advanced techniques, such as radiotelemetry to measure intestinal pressure changes or high-resolution manometry in conscious dogs, to further elucidate the specific regional effects of aminopentamide on GI function. [14][19]
References
- Aminopentamide Hydrogen Sulfate for Dogs and Cats. (n.d.). Wedgewood Pharmacy.
- Fujii, Y., Fujii, Y., & Tanaka, C. (1994). The measurement of gastric emptying in conscious rats by monitoring serial changes in serum acetaminophen level. Journal of Pharmacological and Toxicological Methods, 31(3), 161-165.
- PetPlace Veterinarians. (2015, August 8). Aminopentamide (Centrine®) for Dogs and Cats. PetPlace.com.
- Centrine Tablets. (2025, November 30). Drugs.com.
- Veterinary Compounds. (n.d.). Encino Pharmacy.
- Aminopentamide. (n.d.). In Wikipedia.
- This compound Injection compound for dogs and cats. (n.d.). SVP Meds.
- Kaplan, J. M., El-Etr, M., & Bodnar, R. J. (1991). Measurement of gastric emptying during and between meal intake in free-feeding Lewis rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 261(4), R920-R927.
- Ríos, E. R., Avello, M., & Luján, M. C. (2021). Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity. Molecules, 26(21), 6479.
- Burger, D. M., Zwijnenberg, R. J., & Meij, B. P. (2001). Effect of anticholinergics (atropine, glycopyrrolate) and prokinetics (metoclopramide, cisapride) on gastric motility in beagles and labrador retrievers. Journal of veterinary medicine. A, Physiology, pathology, clinical medicine, 48(6), 343–353.
- Latorre, R., Stern, S., & Rogers, R. C. (2014). Gastric emptying of enterally administered liquid meal in conscious rats and during sustained anesthesia. Physiology reports, 2(2), e00226.
- He, S., Zhang, Y., & Chen, J. D. Z. (2018). Analysis of spatiotemporal pattern and quantification of gastrointestinal slow waves caused by anticholinergic drugs. Journal of Mechanics in Medicine and Biology, 18(01), 1850007.
- Deleu, S., Penning, C., Masuy, I., & De Man, J. (2012). Validation of Octanoate Breath Test for Measuring Gastric Emptying in Rats. Journal of Neurogastroenterology and Motility, 18(4), 433–438.
- Kaplan, J. M., El-Etr, M., & Bodnar, R. J. (1991). Measurement of gastric emptying during and between meal intake in free-feeding Lewis rats. American Journal of Physiology. Regulatory, Integrative and Comparative Physiology, 261(4 Pt 2), R920-7.
- Pharmacology. (n.d.). Veterian Key.
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- Burger, D., et al. (2001). Effect of Anticholinergics (Atropine, Glycopyrrolate) and Prokinetics (Metoclopramide, Cisapride) on Gastric Motility in Beagles and Labrador Retrievers. ResearchGate.
- Ness, T. J., & Gebhart, G. F. (1999). Models of Visceral Nociception. ILAR Journal, 40(3), 118–127.
- Larauche, M., Mulak, A., & Taché, Y. (2012). Stress and visceral pain: from animal models to clinical therapies. Experimental biology and medicine (Maywood, N.J.), 237(1), 1–18.
- Brown, C. H., & Collins, E. N. (1952). Further Experience With Anticholinergic Drugs. Cleveland Clinic Journal of Medicine, 19(4), 215–223.
- Mogil, J. S. (2009). The Study of Pain in Rats and Mice. ILAR journal, 50(4), 341–349.
- Ribeiro, D., et al. (2023). The Unmet Needs for Studying Chronic Pelvic/Visceral Pain Using Animal Models. International Journal of Molecular Sciences, 24(5), 4465.
- Kook, P. H., et al. (2013). Evaluation of esophageal high-resolution manometry in awake and sedated dogs. American journal of veterinary research, 74(6), 895–903.
- Zhang, L., et al. (2011). [Experimental study on the option of antispasmodic drugs for radial artery in elderly patients with coronary atherosclerotic heart disease]. Zhonghua wai ke za zhi [Chinese journal of surgery], 49(2), 154–157.
- Rhee, P.-L. (2011). Technique of Functional and Motility Test: How to Perform Antroduodenal Manometry. Journal of Neurogastroenterology and Motility, 17(3), 304–307.
- Kook, P. H., et al. (2013). Evaluation of esophageal high-resolution manometry in awake and sedated dogs. ResearchGate.
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techniques for measuring aminopentamide sulfate's impact on intestinal transit
Application Notes and Protocols
Topic: Techniques for Measuring Aminopentamide Sulfate's Impact on Intestinal Transit Audience: Researchers, scientists, and drug development professionals.
Guide to a Multi-Modal Approach for Quantifying the Gastrointestinal Effects of this compound
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Measuring Intestinal Transit
Gastrointestinal (GI) motility is a complex, highly regulated process responsible for the orderly movement of luminal contents from the stomach to the colon. Pharmacological modulation of this process is a cornerstone of therapy for numerous GI disorders, including diarrhea, constipation, and visceral spasms. This compound is a synthetic anticholinergic agent primarily used in veterinary medicine to control vomiting and diarrhea by reducing smooth muscle contractions and gastric secretions.[1][2][3]
Accurately quantifying the impact of compounds like this compound on intestinal transit is critical for preclinical and clinical drug development. Such measurements provide essential pharmacodynamic data, helping to establish dose-response relationships, therapeutic efficacy, and potential side effects.[4] This guide provides a comprehensive overview of robust in vivo and in vitro methodologies to characterize the inhibitory effects of this compound on GI motility, grounded in the principles of scientific integrity and experimental causality.
Pharmacological Profile of this compound
Mechanism of Action: Muscarinic Receptor Antagonism
The parasympathetic nervous system, via the neurotransmitter acetylcholine (ACh), plays a dominant role in stimulating GI smooth muscle contraction, a process known as peristalsis.[5] ACh binds to muscarinic receptors (primarily the M3 subtype) on smooth muscle cells, initiating a signaling cascade that leads to contraction.[6]
This compound functions as a non-selective muscarinic receptor antagonist.[2] By competitively blocking the binding of ACh to these receptors, it effectively interrupts the parasympathetic signal for motility. This inhibition of cholinergic transmission leads to a reduction in the tone and amplitude of smooth muscle contractions, thereby slowing intestinal transit.[1][7][8] This mechanism is more specific to the gastrointestinal tract than older anticholinergics like atropine, resulting in fewer systemic side effects such as blurred vision or excessive dry mouth at therapeutic doses.[2][7]
Caption: Workflow for the In Vivo Charcoal Meal Transit Assay.
3.1.2 Advanced Imaging Techniques
For longitudinal studies in the same animal, non-invasive imaging offers a significant refinement. Techniques like NanoSPECT-CT with a radiolabeled marker (e.g., 99mTc-labeled charcoal) allow for real-time visualization and quantification of transit without the need for terminal procedures at each time point. [9]This reduces animal usage and provides richer kinetic data.
In Vitro Technique: Isolated Ileum Organ Bath Assay
This method directly measures the effect of this compound on the contractility of intestinal smooth muscle, independent of central nervous system or systemic hormonal influences. It is excellent for determining potency (e.g., IC50) and confirming the mechanism of action.
Caption: Workflow for the In Vitro Isolated Ileum Assay.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: Comparison of Intestinal Transit Measurement Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Charcoal Meal Assay | Measures distance traveled by a non-absorbable marker in a set time. | High-throughput, cost-effective, well-validated. | Terminal procedure, provides a single snapshot in time. |
| Scintigraphy/SPECT-CT | Tracks a radiolabeled marker non-invasively over time. [9] | Longitudinal data from the same animal, high precision. | Requires specialized equipment and radiolabeled materials. |
| Isolated Organ Bath | Measures isometric contraction of isolated intestinal tissue. [10]| Isolates direct muscle effects, excellent for mechanism/potency. | Lacks systemic physiological context (nerves, hormones). |
Table 2: Example Data from an In Vivo Charcoal Meal Transit Study
| Treatment Group | Dose (mg/kg, p.o.) | Transit Distance (% of Total Length) | % Inhibition of Transit |
|---|---|---|---|
| Vehicle (Saline) | - | 75.2 ± 4.5 | - |
| This compound | 0.1 | 55.1 ± 3.8* | 26.7% |
| This compound | 0.3 | 38.9 ± 5.1* | 48.3% |
| This compound | 1.0 | 24.6 ± 4.2* | 67.3% |
*Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle. (Hypothetical Data)
Detailed Experimental Protocols
Protocol: In Vivo Charcoal Meal Transit Assay in Mice
-
1. Animal Handling & Acclimatization:
-
1.1. House male C57BL/6 mice (8-10 weeks old) under standard conditions (12h light/dark cycle, 22±2°C) for at least one week before the experiment.
-
1.2. Fast mice for 16-18 hours before dosing, with free access to water. Causality: Fasting ensures the GI tract is empty, providing a clear baseline and preventing food from interfering with marker transit.
-
-
2. Grouping and Dosing:
-
2.1. Randomly assign mice to treatment groups (n=8-10 per group): Vehicle (e.g., 0.9% saline), this compound (e.g., 0.1, 0.3, 1.0 mg/kg), and Positive Control (e.g., Atropine, 1 mg/kg).
-
2.2. Administer the drug or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.) in a fixed volume (e.g., 10 mL/kg).
-
-
3. Marker Administration:
-
3.1. Thirty minutes post-dosing, administer 0.3 mL of the charcoal meal marker (5% activated charcoal suspended in 10% gum arabic solution) via oral gavage. Causality: Gum arabic acts as a suspending agent to ensure the charcoal remains evenly distributed.
-
-
4. Sample Collection and Measurement:
-
4.1. Twenty-five minutes after charcoal administration, humanely euthanize the mice by cervical dislocation or CO₂ asphyxiation.
-
4.2. Immediately perform a laparotomy and carefully expose the gastrointestinal tract.
-
4.3. Ligate the pyloric sphincter and the ileocecal junction.
-
4.4. Gently dissect the entire small intestine from the pylorus to the cecum, avoiding any stretching.
-
4.5. Lay the intestine flat on a moist surface and measure its total length (cm).
-
4.6. Measure the distance from the pyloric sphincter to the leading edge of the charcoal meal.
-
-
5. Data Analysis:
-
5.1. Calculate the percentage of intestinal transit for each animal: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
5.2. Calculate the percent inhibition for each drug-treated group: 100 - [(Mean transit % of treated group / Mean transit % of vehicle group) x 100].
-
5.3. Analyze data using an appropriate statistical test (e.g., one-way ANOVA with post-hoc test).
-
Protocol: In Vitro Isolated Guinea Pig Ileum Motility Assay
-
1. Tissue Preparation:
-
1.1. Humanely euthanize a guinea pig (e.g., Dunkin-Hartley) and immediately harvest a segment of the distal ileum.
-
1.2. Place the tissue in cold, oxygenated Krebs-Henseleit buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11).
-
1.3. Gently flush the lumen to remove contents and cut into 2-3 cm segments.
-
-
2. Organ Bath Setup:
-
2.1. Mount a tissue segment in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Causality: This gas mixture maintains physiological pH (7.4) and provides oxygen for tissue viability.
-
2.2. Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
2.3. Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, with buffer changes every 15 minutes.
-
-
3. Experimental Procedure:
-
3.1. Induce a submaximal contraction by adding a fixed concentration of acetylcholine (e.g., 1 µM) to the bath.
-
3.2. Once the contraction reaches a stable plateau, add this compound in a cumulative, log-incremental manner (e.g., 1 nM to 10 µM), allowing the response to stabilize after each addition.
-
3.3. Record the resulting relaxation (decrease in tension).
-
-
4. Data Analysis:
-
4.1. Express the relaxation at each drug concentration as a percentage of the initial acetylcholine-induced contraction.
-
4.2. Plot the concentration-response curve (log concentration of aminopentamide vs. % inhibition).
-
4.3. Calculate the IC50 value (the concentration of drug required to inhibit 50% of the maximal contraction) using non-linear regression analysis.
-
Conclusion
The methodologies detailed in this guide provide a robust framework for characterizing the effects of this compound on intestinal transit. By combining the systemic relevance of the in vivo charcoal meal assay with the mechanistic precision of the in vitro isolated ileum preparation, researchers can build a comprehensive pharmacodynamic profile. This multi-modal approach ensures that experimental choices are driven by scientific causality, leading to trustworthy and interpretable data that is essential for both research and drug development professionals.
References
- Aminopentamide Hydrogen Sulfate for Dogs and Cats. Wedgewood Pharmacy. [URL: https://www.wedgewoodpharmacy.
- Aminopentamide. Wikipedia. [URL: https://en.wikipedia.org/wiki/Aminopentamide]
- This compound tablet compounded for dogs and cats. SVP Meds. [URL: https://www.svpmeds.
- Aminopentamide (Centrine®) for Dogs and Cats. PetPlace.com. [URL: https://www.petplace.
- Veterinary Compounds. Encino Pharmacy. [URL: https://www.encinopharmacy.com/veterinary-compounds]
- Pharmacology. Veterian Key. [URL: https://veteriankey.com/pharmacology-3/]
- Anticholinergic Medications. StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK555893/]
- α-phenylbenzeneacetamide sulfate (b) this compound (a) Capsule, Tablet Oral Suspensio. Regulations.gov. [URL: https://www.regulations.gov/document/FDA-2018-N-4626-0099]
- Management of Gastrointestinal Hypomotility in the Hospitalized Patient. Clinician's Brief. [URL: https://www.cliniciansbrief.
- Further Experience With Anticholinergic Drugs. Cleveland Clinic Journal of Medicine. [URL: https://www.ccjm.org/content/ccq/20/1/69.full.pdf]
- Anticholinergic Agents. LiverTox - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK548486/]
- Pharmacokinetics and Pharmacodynamics of Antibacterial Agents. Clinical Microbiology Reviews - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC88951/]
- Action Mode of Gut Motility, Fluid and Electrolyte Transport in Chronic Constipation. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.661138/full]
- Physiology, Smooth Muscle. StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK526125/]
- Diagnosis and management of gastrointestinal motility disorders in dogs and cats. Compendium on Continuing Education for the Practicing Veterinarian. [URL: https://research.umn.edu/en/publications/diagnosis-and-management-of-gastrointestinal-motility-disorders-3]
- Pharmacokinetics. StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK557744/]
- Early Investigational Therapeutics for Gastrointestinal Motility Disorders: From Animal Studies to Phase II Trials. Current Gastroenterology Reports - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4519442/]
- Pharmacokinetics & Pharmacodynamics. Nursing Pharmacology - NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK553154/]
- SMOOTH MUSCLE RELAXING DRUGS AND GUINEA PIG ILEUM. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/SMOOTH-MUSCLE-RELAXING-DRUGS-AND-GUINEA-PIG-ILEUM-Ozaki-Karaki/01d9006e1291f09c0669228813a34a973a901046]
- Muscarinic cationic current in gastrointestinal smooth muscles: signal transduction and role in contraction. The Journal of Physiological Sciences. [URL: https://pubmed.ncbi.nlm.nih.gov/16835777/]
- Gastrointestinal transit measurements in mice with 99mTc-DTPA-labeled activated charcoal using NanoSPECT-CT. EJNMMI Research - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3751221/]
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Application Notes and Protocols for the Use of Aminopentamide Sulfate as a Positive Control in Anticholinergic Drug Screening
Abstract
The robust evaluation of a compound's anticholinergic activity is a cornerstone of modern drug discovery and safety pharmacology. A critical, yet often overlooked, component of a reliable screening cascade is the appropriate use of a positive control. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Aminopentamide Sulfate as a positive control in key in vitro and ex vivo anticholinergic screening assays. We delve into the pharmacological rationale for its selection, present detailed, step-by-step protocols for its implementation in receptor binding and functional assays, and offer insights into data interpretation and quality control.
Introduction: The Imperative for a Validated Positive Control
Anticholinergic agents, which function by antagonizing the action of acetylcholine (ACh) at muscarinic receptors, represent a vast class of therapeutic drugs.[1] These G-protein coupled receptors (GPCRs), comprising five subtypes (M1-M5), are ubiquitously distributed and modulate a wide array of physiological functions, from smooth muscle contraction and glandular secretion to heart rate and cognitive processes.[2][3][4] Consequently, screening for both desired on-target and unwanted off-target anticholinergic activity is a mandatory step in drug development.
The validity of any screening assay hinges on its ability to reliably detect a known effect. A positive control serves as the internal standard that validates the assay's biological responsiveness and procedural integrity. Its predictable behavior confirms that the reagents, cell systems, and instrumentation are all functioning as expected, thereby lending confidence to the results obtained for novel test compounds. This compound, a synthetic anticholinergic agent, serves as an excellent positive control due to its well-characterized, potent, and stable muscarinic receptor antagonism.[5][6]
Pharmacological Profile: Why this compound?
Aminopentamide is a non-selective muscarinic receptor antagonist that competitively inhibits the binding of acetylcholine.[5] Its utility as a positive control is grounded in several key attributes:
-
Mechanism of Action: It acts as a direct competitive antagonist at all five muscarinic receptor subtypes, making it versatile for a range of assays.[5]
-
Proven Efficacy: Primarily used in veterinary medicine to control gastrointestinal hypermotility, its antispasmodic and antisecretory effects are well-documented.[6][7][8][9] It reduces the tone and amplitude of colonic contractions more potently and for a longer duration than the classic antagonist, atropine.[6]
-
Favorable Physicochemical Properties: As a sulfate salt (C₁₉H₂₄N₂O·H₂SO₄), it exhibits good solubility and stability in aqueous solutions used for biological assays.[10][11] The quality and purity standards for this compound are defined in the United States Pharmacopeia (USP), ensuring consistency across lots.[10]
-
Distinctive Profile: Compared to atropine, aminopentamide has less pronounced mydriatic (pupil dilation) and salivary side effects, which can be an advantage in certain in vivo models where these effects may confound other measurements.[5][6][7]
Foundational Assay Principles & Workflow
Anticholinergic screening assays are designed to quantify the ability of a test compound to inhibit muscarinic receptor function. This is typically measured in one of two ways:
-
Binding Assays: Directly measure the affinity of a compound for the receptor.
-
Functional Assays: Measure the ability of a compound to block a receptor-mediated cellular or tissue response.
A positive control like this compound is integral to this process, confirming that the assay system can detect the expected antagonism.
Caption: General workflow for an anticholinergic screening assay.
In Vitro Application: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity (Kᵢ) of a compound for a specific receptor subtype. The assay measures the ability of a test compound to displace a high-affinity radiolabeled antagonist from the receptor.
Principle of Competition Binding
In this assay, a fixed concentration of a radiolabeled ligand (e.g., ³H-N-methylscopolamine, ³H-NMS) and the biological material (membranes from cells expressing a specific muscarinic receptor subtype) are incubated with increasing concentrations of the unlabeled test compound. The test compound competes with the radioligand for the same binding site. A potent antagonist will displace the radioligand at low concentrations. This compound serves as the positive control to define the 100% displacement level and confirm the assay is sensitive to a known antagonist.
Caption: Principle of competitive radioligand binding assay.
Experimental Protocol: Competition Binding Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) diluted in Assay Buffer to a final concentration of ~0.5-1.0 nM (equal to its Kᴅ).
-
Positive Control Stock: Prepare a 10 mM stock solution of this compound (USP grade) in sterile deionized water.
-
Test Compound Stocks: Typically prepared as 10 mM stocks in 100% DMSO.
-
Serial Dilutions: Create a 10-point serial dilution series for both this compound and test compounds in the appropriate vehicle (water or DMSO), followed by a final dilution into Assay Buffer.
-
Membrane Preparation: Use commercially available membranes or prepare from cell lines (e.g., CHO-K1) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5). Thaw on ice and dilute in ice-cold Assay Buffer to a concentration of 5-20 µg protein per well.
-
-
Assay Procedure (96-well plate format):
-
To each well, add reagents in the following order:
-
50 µL of Assay Buffer.
-
50 µL of serially diluted this compound (positive control) or test compound.
-
50 µL of [³H]-NMS solution.
-
50 µL of diluted cell membrane suspension.
-
-
Total Binding Wells: Contain buffer, radioligand, and membranes (no competitor).
-
Non-Specific Binding (NSB) Wells: Contain buffer, radioligand, membranes, and a high concentration of a non-radiolabeled antagonist (e.g., 10 µM Atropine) to saturate all specific binding sites.
-
Positive Control Wells: Contain buffer, radioligand, membranes, and the this compound dilution series.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
-
-
Harvesting and Detection:
-
Harvest the plate contents onto a GF/B filter mat using a cell harvester, washing 3-5 times with ice-cold Assay Buffer to separate bound from free radioligand.
-
Dry the filter mat completely.
-
Add liquid scintillation cocktail to each filter spot and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis and Expected Results
-
Calculate the percent inhibition for each concentration of this compound or test compound using the formula: % Inhibition = 100 * (1 - [(CPMSample - CPMNSB) / (CPMTotal - CPMNSB)])
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the radioligand is displaced).
-
Convert the IC₅₀ to an affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Table 1: Example Data for this compound in a Receptor Binding Assay
| Muscarinic Subtype | Example IC₅₀ (nM) | Example Kᵢ (nM) |
| M1 | 15.2 | 8.1 |
| M2 | 8.9 | 4.7 |
| M3 | 5.4 | 2.9 |
| M4 | 12.8 | 6.8 |
| M5 | 10.5 | 5.6 |
| Note: These are representative values. Actual results will vary based on specific experimental conditions. |
The successful generation of a full dose-response curve for this compound with Kᵢ values in the low nanomolar range validates the assay's performance.
Ex Vivo Application: Isolated Guinea Pig Ileum Assay
This classic functional assay measures the ability of a compound to inhibit smooth muscle contraction, a physiological response primarily mediated by M3 muscarinic receptors.[3] It provides a powerful measure of functional antagonism in an intact biological tissue.
Principle of the Schild Assay
A segment of guinea pig ileum is suspended in an organ bath and its contractions are measured isometrically. A cumulative concentration-response curve is first generated for an agonist like acetylcholine, which causes the muscle to contract. The tissue is then washed and incubated with a fixed concentration of an antagonist (like this compound). The agonist concentration-response is then repeated. A competitive antagonist will cause a parallel rightward shift in the agonist's curve without reducing the maximum response. The magnitude of this shift is used to calculate the antagonist's potency (pA₂).
Experimental Protocol: Isolated Tissue Bath
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional animal care and use committee (IACUC) protocols.
-
Isolate a segment of the terminal ileum and place it in Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1), continuously aerated with 95% O₂ / 5% CO₂ at 37°C.
-
Cut 2-3 cm segments and mount them in a 10 mL organ bath containing aerated Krebs buffer under a resting tension of 1.0 g.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.
-
-
Assay Procedure:
-
Control Agonist Curve: Generate a cumulative concentration-response curve for acetylcholine (e.g., 1 nM to 100 µM). Record the contractile response using an isometric force transducer connected to a data acquisition system.
-
Washout: Wash the tissue repeatedly with fresh Krebs buffer until the baseline tension is restored.
-
Antagonist Incubation: Add a single, fixed concentration of this compound (e.g., 10 nM) to the bath and incubate for 30-45 minutes.
-
Second Agonist Curve: In the continued presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.
-
Repeat steps 3-5 with different concentrations of this compound or with test compounds.
-
Data Analysis and Expected Results
-
Plot the contractile response (as a percentage of the maximum response) against the log concentration of acetylcholine for both curves (with and without the antagonist).
-
Determine the EC₅₀ of acetylcholine in the absence and presence of the antagonist.
-
Calculate the Concentration Ratio (CR) using the formula: CR = (EC₅₀ in presence of antagonist) / (EC₅₀ in absence of antagonist)
-
The pA₂ value, a measure of antagonist potency, can be calculated using the Schild equation: pA₂ = log(CR - 1) - log[B] Where [B] is the molar concentration of the antagonist. A Schild plot analysis is performed if multiple antagonist concentrations are tested.
Table 2: Example Data for this compound in a Guinea Pig Ileum Assay
| This compound Conc. [B] (nM) | Agonist (ACh) EC₅₀ (Control) | Agonist (ACh) EC₅₀ (Treated) | Concentration Ratio (CR) | pA₂ Value |
| 10 | 50 nM | 550 nM | 11 | 8.0 |
| 30 | 50 nM | 1600 nM | 32 | 8.02 |
A pA₂ value of approximately 8.0 for this compound indicates potent, competitive antagonism at the M3 receptor and validates the physiological responsiveness of the tissue preparation and the accuracy of the experimental setup.
Quality Control and Best Practices
-
Reagent Quality: Always use USP-grade this compound to ensure purity and consistency.[10] Prepare fresh stock solutions and store them appropriately (-20°C for long-term).
-
Vehicle Controls: All assays must include a vehicle control (e.g., the highest concentration of DMSO or water used for dilutions) to ensure the solvent does not affect the assay outcome.
-
Assay Performance Metrics: For plate-based assays, calculate the Z-factor to assess assay quality and suitability for high-throughput screening. A Z-factor between 0.5 and 1.0 is considered excellent. Z' = 1 - (3*(σp + σn)) / |µp - µn| Where µ and σ are the mean and standard deviation of the positive (p) and negative (n) controls.
Conclusion
This compound is a reliable, potent, and commercially available antagonist of muscarinic receptors. Its well-defined pharmacological profile and consistency make it an ideal positive control for a variety of in vitro and ex vivo assays designed to screen for anticholinergic activity. The proper implementation of this compound as described in these protocols will significantly enhance the quality, reliability, and validity of screening data, providing researchers with greater confidence in their findings and enabling more informed decisions in the drug development process.
References
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- Title: Muscarinic Receptor Subtype Pharmacology and Physiology.
- Title: Muscarinic Receptor Agonists and Antagonists. Source: Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e | AccessPharmacy. URL:[Link]
- Title: Muscarinic acetylcholine receptor. Source: Wikipedia. URL:[Link]
- Title: In vitro and in vivo activities of anticholinergics on the cholinoceptors of the cardiac pacemaker cells. Source: PubMed. URL:[Link]
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- Title: this compound | C19H26N2O5S | CID 176163. Source: PubChem - NIH. URL:[Link]
- Title: Anticholinergic Medications.
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protocol for evaluating aminopentamide sulfate's antisecretory effects
Application Notes & Protocols
Topic: Protocol for Evaluating the Antisecretory Effects of Aminopentamide Sulfate
Audience: Researchers, Scientists, and Drug Development Professionals
A Comprehensive Guide to the Preclinical Evaluation of this compound's Antisecretory Properties
Introduction: Unveiling the Anticholinergic Power of this compound
Aminopentamide, available as aminopentamide hydrogen sulfate, is a synthetic anticholinergic agent recognized for its potent antispasmodic and antisecretory activities.[1][2] Its primary therapeutic applications in veterinary medicine include the management of vomiting, diarrhea, and visceral spasms in canine and feline patients.[1][3] The clinical efficacy of aminopentamide stems from its ability to reduce gastrointestinal motility, decrease gastric acid secretion, and lower overall gastric acidity.[2][3]
This document provides a detailed, multi-tiered protocol for the comprehensive evaluation of this compound's antisecretory effects. As a non-selective muscarinic receptor antagonist, its mechanism involves blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system which governs glandular secretions.[3][4] Understanding and quantifying this activity is paramount for drug development, dose optimization, and mechanistic clarification. The protocols herein are designed to guide researchers from fundamental receptor-level interactions to complex in vivo physiological responses, ensuring a robust and translatable dataset. We will explore in vitro receptor binding and functional assays, ex vivo tissue-based models, and definitive in vivo models of gastric and salivary secretion.
Pillar 1: Mechanism of Action - The Muscarinic Blockade
The antisecretory effect of aminopentamide is a direct consequence of its antagonism at muscarinic acetylcholine receptors (mAChRs).[3] These G protein-coupled receptors (GPCRs) are integral to the parasympathetic nervous system's control over exocrine gland secretion.[5]
-
M1, M3, and M5 Receptors: These subtypes are primarily coupled to Gq/11 proteins. Upon activation by acetylcholine, they trigger the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium ([Ca2+]), a critical signal for driving fluid and enzyme secretion from gastric parietal cells and salivary acinar cells.[5][6]
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6]
By competitively binding to these receptors without activating them, aminopentamide prevents acetylcholine from initiating these signaling cascades, thereby inhibiting glandular secretion. The following diagram illustrates this fundamental mechanism.
Caption: Mechanism of aminopentamide action on muscarinic receptor signaling.
Pillar 2: In Vitro Characterization - Receptor Affinity and Functional Antagonism
The initial evaluation of aminopentamide's activity should begin at the molecular level to establish its affinity for muscarinic receptor subtypes and its functional potency.
Protocol 1: Muscarinic Receptor Radioligand Binding Assay
This assay quantifies the affinity of aminopentamide for each of the five muscarinic receptor subtypes (M1-M5), expressed as the inhibition constant (Ki). It is a foundational assay for understanding the drug's receptor interaction profile.[5][7]
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Competition Binding: In a 96-well plate, incubate the prepared membranes with a constant concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and a range of concentrations of unlabeled this compound.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: Rapidly separate the receptor-bound from free radioligand by vacuum filtration through glass fiber filters (e.g., MultiScreen HTS filter plates).[7]
-
Quantification: Wash the filters to remove non-specific binding, dry them, and measure the retained radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the aminopentamide concentration.
-
Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value (the concentration of aminopentamide that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Data Presentation:
| Receptor Subtype | This compound Ki (nM) |
| M1 | Expected Value |
| M2 | Expected Value |
| M3 | Expected Value |
| M4 | Expected Value |
| M5 | Expected Value |
Protocol 2: Functional Cellular Assays (Calcium Flux & cAMP)
These assays measure the ability of aminopentamide to functionally block the downstream signaling of muscarinic receptors upon agonist stimulation.
A. Calcium Flux Assay (for M1, M3, M5 Receptors)
This assay measures the inhibition of acetylcholine-induced increases in intracellular calcium.[6]
Methodology:
-
Cell Culture: Seed cells expressing M1, M3, or M5 receptors into a 96-well black-walled, clear-bottom plate 18-24 hours prior to the assay.[8]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate.
-
Agonist Stimulation & Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to all wells and immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the IC50 value by plotting the inhibition of the agonist-induced fluorescence peak against the aminopentamide concentration.
B. cAMP Assay (for M2, M4 Receptors)
This assay measures the ability of aminopentamide to reverse the agonist-induced inhibition of cAMP production.
Methodology:
-
Cell Culture: Seed cells expressing M2 or M4 receptors in an appropriate assay plate.
-
Pre-treatment: Incubate cells with varying concentrations of this compound.
-
Stimulation: Add a mixture of forskolin (to stimulate adenylyl cyclase) and a muscarinic agonist (e.g., carbachol) to the wells.
-
Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Calculate the IC50 value, representing the concentration of aminopentamide that restores 50% of the forskolin-induced cAMP production that was inhibited by the agonist.
Pillar 3: Ex Vivo Evaluation - Integrated Tissue Response
Ex vivo organ bath experiments provide a crucial link between cellular assays and whole-animal models, assessing the drug's effect on an intact, isolated tissue.[9][10]
Protocol 3: Isolated Guinea Pig Ileum Assay
This classic pharmacological preparation is used to quantify the anticholinergic (antispasmodic) activity of a compound by measuring its ability to inhibit agonist-induced smooth muscle contraction.[11][12]
Methodology:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the distal ileum. Clean the segment and cut it into 2-3 cm pieces.
-
Mounting: Suspend a tissue segment in an organ bath chamber filled with warmed (37°C), aerated (95% O2, 5% CO2) physiological salt solution (e.g., Tyrode's solution).[9] One end is fixed, and the other is attached to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate under a slight resting tension (e.g., 1 g) for 45-60 minutes, with regular washing.
-
Agonist Dose-Response: Generate a cumulative concentration-response curve for a muscarinic agonist like carbachol to establish the baseline contractile response.
-
Antagonist Incubation: Wash the tissue thoroughly. Add a fixed concentration of this compound and allow it to incubate for a set period (e.g., 20-30 minutes).
-
Shifted Dose-Response: Re-establish the carbachol concentration-response curve in the presence of aminopentamide. A rightward shift in the curve indicates competitive antagonism.[12]
-
Data Analysis: Repeat step 5 and 6 with increasing concentrations of aminopentamide. Construct a Schild plot to determine the pA2 value, a measure of the antagonist's affinity for the receptor in a functional tissue.
Caption: Workflow for the isolated guinea pig ileum organ bath assay.
Pillar 4: In Vivo Models - Quantifying Physiological Antisecretory Effects
In vivo models are essential for confirming that the drug's mechanistic action translates into a physiological effect in a living organism.
Protocol 4: Gastric Antisecretory Assay in the Pylorus-Ligated (Shay) Rat
This is the gold-standard model for evaluating gastric antisecretory agents.[13][14] Pyloric ligation causes the accumulation of gastric secretions, allowing for direct measurement of volume and acidity.[15]
Methodology:
-
Animal Preparation: Fast male Wistar or Sprague-Dawley rats for 18-24 hours with free access to water.
-
Drug Administration: Administer this compound (or vehicle control) via a suitable route (e.g., subcutaneous, intraperitoneal).
-
Surgical Procedure: After a set time (e.g., 30 minutes), anesthetize the rats. Through a midline abdominal incision, locate the pyloric sphincter and ligate it with a silk suture, being careful to avoid damage to blood vessels.[16]
-
Accumulation Period: Close the incision and allow the rats to recover from anesthesia. Gastric juice will accumulate for a fixed period, typically 4 hours.[16][17]
-
Sample Collection: At the end of the period, humanely euthanize the animals. Clamp the esophageal end of the stomach, remove the entire stomach, and collect the accumulated gastric contents into a graduated centrifuge tube.
-
Analysis of Gastric Juice:
-
Volume: Measure the total volume of the collected juice.
-
pH: Determine the pH using a calibrated pH meter.
-
Total Acidity: Titrate a 1 mL aliquot of the centrifuged gastric juice with 0.01 N NaOH to a pH of 7.0, using a pH meter or phenolphthalein indicator. Calculate the total acid output.
-
Data Presentation:
| Treatment Group | Gastric Volume (mL) | pH | Total Acidity (μEq/4h) | % Inhibition of Acidity |
| Vehicle Control | Value | Value | Value | N/A |
| Aminopentamide (Dose 1) | Value | Value | Value | Value |
| Aminopentamide (Dose 2) | Value | Value | Value | Value |
| Positive Control | Value | Value | Value | Value |
digraph "Shay Rat Model Workflow" { graph [nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];A [label="1. Fast Rat\n(18-24 hours)"]; B [label="2. Administer\nAminopentamide\nor Vehicle"]; C [label="3. Anesthetize & Ligate\nPyloric Sphincter"]; D [label="4. Secretion Accumulation\n(4 hours)"]; E [label="5. Euthanize & Collect\nGastric Contents"]; F [label="6. Analyze Juice\n(Volume, pH, Acidity)"]; G [label="Compare Drug vs.\nVehicle to Determine\nAntisecretory Effect", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G; }
Sources
- 1. Aminopentamide (Centrine®) for Dogs and Cats [petplace.com]
- 2. Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 3. Aminopentamide - Wikipedia [en.wikipedia.org]
- 4. Physiology, Anticholinergic Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Organ bath - Wikipedia [en.wikipedia.org]
- 10. reprocell.com [reprocell.com]
- 11. Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticholinergic, antihistaminic, and antiserotonergic activity of n-hexane extract of Zanthoxylum alatum seeds on isolated tissue preparations: An ex vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. [Study of gastric secretion in rats with ligation of the pylorus according to the Shay and Dai methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of a refinement of the "pylorus ligation" model of rat gastric ulceration resulting in "no pain" and a more specific pharmacological response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Expt. 4 Study of anti ulcer activity of a drug using pylorus ligand (SHAY) rat model | PDF [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aminopentamide Sulfate Concentration for Isolated Organ Studies
Welcome to the technical support center for researchers utilizing aminopentamide sulfate in isolated organ studies. This guide is designed to provide you with the foundational knowledge, practical protocols, and troubleshooting advice needed to successfully determine and optimize the concentration of this potent antimuscarinic agent in your experiments.
Foundational Knowledge: Understanding this compound
Aminopentamide is a synthetic anticholinergic agent that functions as a non-selective muscarinic receptor antagonist.[1] In isolated organ studies, particularly with smooth muscle preparations from the gastrointestinal or urinary tracts, it is used to competitively inhibit the effects of acetylcholine and other muscarinic agonists.[1][2][3] Its primary action is to block cholinergic transmission at parasympathetic nerve endings, leading to a reduction in smooth muscle tone and motility.[1]
Compared to atropine, a classic antimuscarinic, aminopentamide is reported to have a more potent and prolonged effect on reducing the tone and amplitude of colonic contractions, with fewer systemic side effects like mydriasis (pupil dilation) at similar dosages.[3][4] This makes it a valuable tool for specifically investigating parasympathetic pathways in isolated tissues.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄N₂O·H₂SO₄ | [5] |
| Molecular Weight | 394.49 g/mol | [6] |
| Appearance | White to Off-White Solid | [7] |
| Solubility | Slightly soluble in water and methanol | [7] |
| Melting Point | 179-186 °C | [5] |
| pH (2.5% solution) | 1.2 - 3.0 | [5] |
Frequently Asked Questions (FAQs)
This section addresses common questions researchers have before and during their experiments with this compound.
Q1: How does this compound work in an isolated organ bath? A: Aminopentamide is a competitive antagonist at muscarinic acetylcholine receptors (M-receptors).[1] In an isolated organ bath containing smooth muscle tissue (e.g., ileum, bladder), an agonist like acetylcholine or carbachol is typically used to induce contraction by activating these receptors.[8][9] When you introduce aminopentamide, it competes with the agonist for the same binding sites on the muscarinic receptors.[10] By occupying the receptor without activating it, aminopentamide prevents the agonist from binding and initiating the intracellular signaling cascade that leads to muscle contraction.[11][12] This results in a rightward shift of the agonist's concentration-response curve.
Q2: What is a good starting concentration for my experiment? A: The optimal concentration is tissue-dependent and must be determined empirically. A common approach is to perform a Schild analysis, which involves generating agonist concentration-response curves in the presence of several fixed concentrations of aminopentamide.[13][14]
As a starting point, a concentration range of 1 nM to 1 µM is often effective for observing significant antagonism without causing non-specific effects. It is recommended to begin with a low concentration (e.g., 10 nM) and increase it by half-log or log units in subsequent experiments. The goal is to find a concentration that produces a significant, parallel rightward shift in the agonist dose-response curve.[13]
Q3: How do I prepare and store stock solutions of this compound? A: Due to its slight solubility in water, it's best to prepare a high-concentration stock solution in a suitable solvent and then make serial dilutions.
-
Stock Solution (e.g., 10 mM): Based on its molecular weight of 394.49 g/mol , dissolve 3.94 mg of this compound in 1 mL of deionized water or a suitable buffer. Gentle warming or vortexing may be required. According to USP standards, a 5% solution (50 mg/mL) in water should be clear and colorless.[5]
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[7] For daily use, a working solution can be kept at 4°C for a short period, but always check for precipitation before use.
Q4: What is a pA₂ value and why should I determine it? A: The pA₂ value is a measure of the potency of a competitive antagonist.[15] It is defined as the negative logarithm of the molar concentration of an antagonist that requires you to double the agonist concentration to produce the same response.[14][15] A higher pA₂ value indicates a more potent antagonist.[15] Determining the pA₂ value through a Schild plot analysis is the "gold standard" for quantifying competitive antagonism.[13] It provides a robust, quantitative measure of your antagonist's affinity for the receptor, independent of the agonist used, which is crucial for characterizing drug-receptor interactions.[10][15]
Visualizing the Experimental Workflow & Signaling Pathway
Understanding the experimental flow and the underlying biological mechanism is critical for success.
Diagram 1: Experimental Workflow for pA₂ Determination This diagram outlines the logical steps for determining the pA₂ value of this compound.
Caption: Workflow for optimizing aminopentamide concentration.
Diagram 2: Muscarinic Receptor Signaling in Smooth Muscle This diagram illustrates the mechanism of smooth muscle contraction via M₃ receptors and the inhibitory action of aminopentamide.
Caption: Aminopentamide blocks the M₃ signaling cascade.
Step-by-Step Experimental Protocol
Objective: To determine the pA₂ of this compound against a muscarinic agonist (e.g., carbachol) in isolated guinea pig ileum.
Materials:
-
Isolated organ bath system with transducer and data acquisition.[16][17]
-
Physiological Salt Solution (PSS), e.g., Tyrode's or Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen (95% O₂ / 5% CO₂).
-
This compound.
-
Muscarinic agonist (e.g., Carbachol).
-
Potassium Chloride (KCl) for tissue viability check.
Procedure:
-
Tissue Preparation: Dissect a segment of guinea pig ileum, clean it of mesenteric tissue, and mount it in the organ bath under a resting tension of ~1 gram.[16]
-
Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, washing with fresh PSS every 15 minutes.
-
Viability Test: Add a high concentration of KCl (e.g., 80 mM) to the bath to ensure the tissue is viable and contractile. Wash thoroughly until the baseline tension is restored.
-
Control Agonist CRC: Perform a cumulative concentration-response curve for carbachol. Start with a low concentration (e.g., 1 nM) and increase it in half-log increments until a maximal response is achieved. This will allow you to determine the EC₅₀ of the agonist.
-
Washout: Wash the tissue repeatedly with fresh PSS until the baseline tension is stable. This may take 20-30 minutes.
-
Antagonist Incubation: Add the first fixed concentration of this compound (e.g., 10 nM) to the bath. Allow it to incubate with the tissue for a predetermined time (e.g., 20-30 minutes) to ensure equilibrium is reached.
-
Test Agonist CRC: While the aminopentamide is still present, repeat the cumulative concentration-response curve for carbachol. You should observe a rightward shift.
-
Repeat: Repeat steps 5-7 with progressively higher concentrations of this compound (e.g., 30 nM, 100 nM).
-
Data Analysis (Schild Plot):
-
For each concentration of aminopentamide, calculate the Dose Ratio (DR). The DR is the EC₅₀ of the agonist in the presence of the antagonist divided by the EC₅₀ of the agonist alone.
-
Calculate log(DR-1) for each antagonist concentration.
-
Plot log(DR-1) (Y-axis) versus the negative logarithm of the molar concentration of aminopentamide (X-axis).
-
Perform a linear regression. The x-intercept of this line is the pA₂ value. A slope that is not significantly different from 1 is indicative of competitive antagonism.[13][14]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No response to agonist, even at high concentrations | The concentration of aminopentamide is too high, causing insurmountable antagonism. | Use a lower concentration of aminopentamide. Start with the 1-10 nM range and work up. Ensure your washout period after incubation is sufficient if the effect persists. |
| Inconsistent or drifting baseline | Tissue is not properly equilibrated; temperature fluctuations; inadequate oxygenation; tissue fatigue. | Ensure a stable temperature (37°C) and continuous carbogen bubbling.[16] Allow for a longer equilibration period (>60 min). If the baseline is consistently unstable, the tissue may be compromised and should be replaced. |
| Agonist dose-response curves are not parallel | The antagonism is not competitive (e.g., allosteric or non-competitive effects); aminopentamide concentration is too high, causing non-specific effects. | Re-evaluate the concentration range. Non-parallel shifts suggest the mechanism may not be simple competitive antagonism at the concentrations tested.[13] Ensure the slope of your Schild plot is close to unity. |
| Loss of tissue responsiveness over time (Tachyphylaxis) | Receptor desensitization due to prolonged or repeated exposure to high agonist concentrations; tissue degradation. | Ensure adequate washout times between curves. Use the lowest possible range of agonist concentrations to achieve a full curve. If tachyphylaxis is severe, use a fresh tissue preparation for each antagonist concentration. Consider including positive controls to check tissue health throughout the experiment.[18] |
| Precipitation observed when adding drug to the bath | Poor solubility of this compound in the PSS, especially at higher concentrations or if the stock solution is too concentrated. | Ensure your stock solution is fully dissolved before use. Make dilutions in the same PSS used for the experiment. Add the drug drop-wise to the bath near the carbogen bubbler to facilitate rapid mixing. |
References
- Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British Journal of Pharmacology and Chemotherapy, 14(1), 48–58. [Link]
- Wikipedia. (n.d.). Aminopentamide. Wikipedia, the free encyclopedia. [Link]
- Zholos, A. V., Bolton, T. B., et al. (2004). Cholinergic excitation of smooth muscle: multiple signaling pathways linking M2 and M3 muscarinic receptors to cation channels. Neurophysiology, 36(5-6), 398-406. [Link]
- Jin, J. C., et al. (1998). Mechanisms mediating cholinergic antral circular smooth muscle contraction in rats. World Journal of Gastroenterology, 4(4), 333–338. [Link]
- Curtis, M. (2021).
- Biology Sphere. (n.d.). Physiology of Cholinergic Receptors: Unraveling the Signaling Pathways of Acetylcholine. Biology Sphere. [Link]
- Tallarida, R. J., & Raffa, R. B. (1992). Receptor regulation, competitive antagonism and pA2. Life Sciences, 51(7), PL61-5. [Link]
- Bolton, T. B. (1979). Cholinergic excitation of smooth muscles. British Journal of Pharmacology, 67(3), 451P–452P. [Link]
- Eltze, M. (1993). Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions. Naunyn-Schmiedeberg's Archives of Pharmacology, 347(5), 489–498. [Link]
- Veterian Key. (n.d.). Pharmacology. Veterian Key. [Link]
- PetPlace.com. (2015). Aminopentamide (Centrine®)
- Wedgewood Pharmacy. (n.d.).
- Colquhoun, D. (2007). Taking The Time To Study Competitive Antagonism. The Journal of Physiology, 579(Pt 1), 3. [Link]
- Sandeep, S., & Tadi, P. (2023). Physiology, Cholinergic Receptors.
- Drugs.com. (n.d.). Centrine Tablets. [Link]
- Monash University. (2020).
- SlideShare. (n.d.). Expt.
- Roy, P., et al. (2024). A Practical Guide to Developing and Troubleshooting Patient-Derived “Mini-Gut” Colorectal Organoids for Clinical Research. Bio-protocol, 14(1), e4911. [Link]
- Martin, M. M., et al. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments, (95), 52304. [Link]
- Doctor 2020. (n.d.). 5-Antimuscarinic Agents. [Link]
- USP. (n.d.).
- The Sheynkman Lab. (2022). Troubleshooting and optimizing lab experiments. YouTube. [Link]
- Web of Pharma. (n.d.).
- National Center for Biotechnology Information. (n.d.). Aminopentamide.
- Yamada, S., et al. (2018). Basic and clinical aspects of antimuscarinic agents used to treat overactive bladder. Pharmacology & Therapeutics, 189, 130–148. [Link]
- Yokoyama, O., et al. (2005).
- Vane, J. R. (1964). THE USE OF ISOLATED ORGANS FOR DETECTING ACTIVE SUBSTANCES IN THE CIRCULATING BLOOD. British Journal of Pharmacology and Chemotherapy, 23, 360–373. [Link]
- Drugs.com. (n.d.).
- Laske, T. G., et al. (2017). In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories. Journal of Visualized Experiments, (125), 55850. [Link]
- Panlab | Harvard Apparatus. (n.d.).
- Med simplified. (2019). Antimuscarinic drugs. YouTube. [Link]
- Borges, R. (2022). The rebirth of isolated organ contraction studies for drug discovery and repositioning. Drug Discovery Today, 27(4), 1128–1131. [Link]
- REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. [Link]
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- 1. Aminopentamide - Wikipedia [en.wikipedia.org]
- 2. Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 3. drugs.com [drugs.com]
- 4. Aminopentamide (Centrine®) for Dogs and Cats [petplace.com]
- 5. uspbpep.com [uspbpep.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound (200 MG) CAS#: 60-46-8 [m.chemicalbook.com]
- 8. Mechanisms mediating cholinergic antral circular smooth muscle contraction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Receptor regulation, competitive antagonism and pA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
- 12. Physiology of Cholinergic Receptors: Unraveling the Signaling Pathways of Acetylcholine - DoveMed [dovemed.com]
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- 14. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. m.youtube.com [m.youtube.com]
troubleshooting aminopentamide sulfate solubility issues in buffer solutions
Technical Support Center: Aminopentamide Sulfate
A Guide to Troubleshooting Solubility Issues in Buffer Solutions
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. Here, we provide in-depth, evidence-based troubleshooting strategies and detailed protocols to ensure the successful preparation of your solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a non-selective muscarinic cholinergic antagonist used primarily in veterinary medicine to control vomiting and diarrhea.[1] Its molecular structure contains both hydrophobic diphenyl groups and a hydrophilic dimethylamino group, giving it complex solubility characteristics.[1] While the sulfate salt form is intended to enhance water solubility, issues such as precipitation can arise under specific buffer conditions, impacting experimental reproducibility and the development of stable formulations.[2]
Q2: My this compound precipitated after I dissolved it in my buffer. What are the most likely causes?
Precipitation is a common issue and can be triggered by several factors:
-
pH: The pH of your buffer is the most critical factor. Aminopentamide is a weak base, and its solubility is highly pH-dependent.[3][4][5]
-
Buffer Species: Certain buffer ions, like phosphates, can interact with the drug molecule, potentially reducing solubility or even catalyzing hydrolysis under certain conditions.[6][7][8][9]
-
Concentration: The concentration of this compound may have exceeded its thermodynamic solubility limit in your specific buffer system.
-
Temperature: Temperature affects solubility. While many compounds are more soluble at higher temperatures, this is not universal. It's a critical parameter to control.[10]
-
Ionic Strength: High salt concentrations in your buffer can decrease the solubility of the drug through the "salting-out" effect.
Q3: What is the reported solubility of this compound in water?
Sources describe its solubility as "very soluble" in water and ethanol, while others state it is only "slightly" soluble in water.[1][11][12] This discrepancy highlights the importance of empirical testing under your specific experimental conditions, as factors like purity, crystalline form, and temperature can influence the results. The United States Pharmacopeia (USP) specifies that a 5% w/v solution (0.5 g in 10 mL) in water should be clear and colorless.[13]
Q4: Is there an ideal pH range for dissolving this compound?
According to the USP, a 2.5% solution of this compound in water should have a pH between 1.2 and 3.0.[13] This indicates that the compound is most stable and soluble in acidic conditions. As the pH increases towards neutral and alkaline, the amine group can become deprotonated, leading to a less soluble free base form and increasing the risk of precipitation.[14][15]
Core Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving solubility issues.
Problem 1: Immediate Precipitation or Cloudiness upon Dissolution in Buffer
You've added your weighed this compound to a prepared buffer (e.g., Phosphate-Buffered Saline, PBS), and the solution immediately becomes cloudy or a precipitate forms.
The primary suspect is a pH-related solubility shift. The neutral pH of standard PBS (~7.4) is likely causing the protonated, soluble amine salt to convert to its less soluble free base form.
Caption: pH-induced precipitation of aminopentamide.
Step 1: Verify and Adjust pH
The most effective initial step is to work in an acidic pH range.
-
Protocol:
-
Prepare your desired buffer (e.g., a phosphate or citrate buffer) without adjusting the final pH to neutral.
-
Measure the initial pH. If using salts like sodium phosphate monobasic, the initial pH will be acidic.
-
Dissolve the this compound completely in this acidic solution.
-
Slowly and with continuous stirring, adjust the pH upwards to your target value using a dilute base (e.g., 0.1 M NaOH).
-
Visually monitor for any signs of turbidity or precipitation as you approach the target pH.
-
-
Rationale: Dissolving the compound in an acidic environment ensures it is fully protonated and in its most soluble form. Subsequent slow pH adjustment allows you to identify the exact pH at which solubility becomes an issue, a critical parameter for your formulation.[3][]
Step 2: Evaluate Buffer System Compatibility
If pH adjustment alone is insufficient or if precipitation occurs over time, consider the buffer species. Phosphate buffers, while common, can sometimes interact with drug molecules.[6]
-
Protocol:
-
Prepare 10 mM solutions of alternative buffers such as citrate, acetate, or MES (2-(N-morpholino)ethanesulfonic acid) at a pH of 4.0.
-
Attempt to dissolve the same concentration of this compound in each buffer system.
-
Incubate the solutions at the intended experimental temperature and observe for precipitation over 24 hours.
-
-
Rationale: Different buffer ions have different propensities for interacting with your compound. Citrate, for example, is a chelating agent and may interact differently than phosphate. Acetate is a simple organic buffer that is often a good alternative. This screening will identify the most inert and compatible buffer system for your application.
| Buffer System | Typical pH Range | Considerations |
| Phosphate | 2.1-3.1, 6.2-8.2 | Potential for catalysis of hydrolysis or salt formation.[7][8][9] |
| Citrate | 3.0-6.2 | Can chelate metal ions; generally good solubility for basic drugs. |
| Acetate | 3.8-5.8 | Simple, commonly used buffer for acidic conditions. |
Problem 2: Low Solubility or Slow Dissolution Rate in an Appropriate Acidic Buffer
Even after optimizing the pH and buffer system, you cannot achieve your target concentration, or the dissolution process is impractically slow.
This indicates that you are facing challenges with the intrinsic solubility of the molecule, which now requires the use of formulation enhancement techniques.
Caption: Decision workflow for advanced solubilization.
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, which can enhance the solubility of hydrophobic compounds.[][17][18]
-
Mechanism: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for non-polar moieties of the drug, like the diphenyl groups of aminopentamide.[]
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).[][18]
-
Protocol:
-
Prepare several small-volume stock solutions of your acidic buffer containing varying percentages (v/v) of a co-solvent (e.g., 5%, 10%, 20% PG).
-
Determine the solubility of this compound in each mixture using a shake-flask method at a controlled temperature (see Protocol A).
-
Important: Always add the drug to the pre-mixed co-solvent/buffer system. Do not dissolve the drug in pure co-solvent first and then add the buffer, as this can cause immediate precipitation.
-
| Co-solvent | Typical Conc. Range | Notes |
| Propylene Glycol | 5-40% | Low toxicity, commonly used in parenteral formulations. |
| Ethanol | 5-20% | Effective, but can have biological effects in cell-based assays. |
| PEG 400 | 10-50% | Good solubilizing power for many compounds. |
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, increasing their apparent solubility in the aqueous medium.[19][20][21]
-
Mechanism: The hydrophobic diphenyl groups of aminopentamide can partition into the non-polar core of the micelle, while the hydrophilic portion remains oriented towards the aqueous phase. Non-ionic surfactants like Polysorbate 80 (Tween 80) are often preferred due to their low toxicity and high solubilization capacity.[20][21][22]
-
Protocol:
-
Prepare solutions of your optimized buffer containing Polysorbate 80 at concentrations above its CMC (e.g., 0.1%, 0.5%, and 1.0% w/v). The CMC of Polysorbate 80 is ~0.0013%.
-
Use the shake-flask method (Protocol A) to determine the solubility of this compound in each surfactant solution.
-
Observe for the formation of a clear micellar solution.
-
Caption: Encapsulation within a surfactant micelle.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can form "host-guest" inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water.[23][24][25][26]
-
Mechanism: The diphenylmethane portion of the aminopentamide molecule can fit into the hydrophobic cavity of a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD), forming a soluble complex.[24][25]
-
Protocol:
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 2%, 5%, 10% w/v).
-
Add an excess of this compound to each solution.
-
Equilibrate the suspensions for 24-48 hours with constant agitation.
-
Filter the samples through a 0.22 µm filter and analyze the filtrate to determine the drug concentration.
-
Experimental Protocols
Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is a standard method for determining the thermodynamic equilibrium solubility of a compound.[27][28][29]
-
Preparation: Add an excess amount of this compound (enough so that solid material remains visible) to a series of glass vials, each containing a precise volume of the desired buffer or test solution.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or rotator. Agitate at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached. 48 hours is recommended to be certain.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let undissolved solid settle. Alternatively, centrifuge the vials at a moderate speed.
-
Sampling: Carefully withdraw a clear aliquot from the supernatant. Do not disturb the solid pellet.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining microparticulates. Note: Select a filter material that has low drug binding.
-
Analysis: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
References
- Aminopentamide sulf
- Chaudhary, V.B. & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). BOC Sciences.
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich.
- Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- pH Adjustment and Co-Solvent Optimiz
- Cosolvent. Wikipedia.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Cosolvent - The 'Medicinal Magician' in The Laboratory.
- solubility enhancement and cosolvency by madhavi. Slideshare.
- Micellar solubiliz
- Solubility and pH of amines. The Royal Society of Chemistry.
- The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin. PubMed Central.
- AMINOPENTAMIDE SULF
- Aminopentamide Sulf
- USP Monographs: Aminopentamide Sulf
- This compound (200 MG) CAS#: 60-46-8. ChemicalBook.
- Cosolubilization of non-polar drugs in polysorb
- The Role of Surfactants in Solubiliz
- <1236> Solubility Measurements. USP-NF.
- <1236> Solubility Measurements. USP-NF.
- Technical Support Center: Troubleshooting "Antibacterial Agent 118" Precipit
- Aminopentamide sulf
- Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. NIH.
- <1171> PHASE-SOLUBILITY ANALYSIS. uspbpep.com.
- Solubility Verific
- How pH Affects Solubility of Salts AP Chemistry Unit 8. YouTube.
- HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Thermo Fisher Scientific.
- Description and Solubility Tests as per USP EP. YouTube.
- Does pH affect solubility?
- Troubleshooting policresulen precipit
- What are the chances of precipitation in column while using buffers as mobile phase?
- The Effects of pH on Solubility. Chemistry LibreTexts.
- pH Effects on Solubility. Chad's Prep.
- A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds. Longdom Publishing.
- Base catalysed phosphate diester hydrolysis.
- Aminopentamide. PubChem.
- AMINOPENTAMIDE SULF
- The Hydrolysis of Phosphinates and Phosphon
- Hydrolysis of ester phosphates mediated by a copper complex. RSC Publishing.
- Hydrolysis of Organic Phosph
- Troubleshooting Purific
- Aminopentamide Sulf
- Lists of Bulk Drug Substances for Compounding.
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- 8. researchgate.net [researchgate.net]
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Navigating the Nuances of Aminopentamide Sulfate: A Technical Support Guide for Researchers
For Immediate Release
[City, State] – [Date] – To empower researchers, scientists, and drug development professionals in their work with aminopentamide sulfate, this comprehensive technical support center provides in-depth troubleshooting guides and frequently asked questions. Authored from the perspective of a Senior Application Scientist, this resource offers not only procedural steps but also the scientific rationale behind them, ensuring robust and reliable experimental outcomes.
This compound, an anticholinergic agent, is primarily used in veterinary medicine to control vomiting and diarrhea.[1] Accurate analysis of its stability and degradation products is crucial for ensuring the safety and efficacy of pharmaceutical formulations. This guide directly addresses the common challenges encountered during the experimental analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound stems from its chemical structure, which includes a tertiary amide functional group. Amides are susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the cleavage of the amide bond.[2] This would result in the formation of 4-(dimethylamino)-2,2-diphenylpentanoic acid and ammonia. Additionally, as with many pharmaceutical compounds, exposure to oxidative conditions, high temperatures, and photolytic stress should be investigated to establish a complete stability profile.
Q2: What are the expected degradation products of this compound?
A2: Based on the chemical structure of aminopentamide, the most probable degradation pathway is hydrolysis of the amide bond. This would yield 4-(dimethylamino)-2,2-diphenylpentanoic acid as the primary degradation product. Under strong oxidative conditions, degradation of the dimethylamino group or the phenyl rings could also occur, leading to a variety of other minor degradation products. It is essential to perform forced degradation studies to identify the actual degradation products that form under specific stress conditions.
Q3: My HPLC chromatogram for this compound shows poor peak shape (tailing). What are the likely causes and how can I fix it?
A3: Peak tailing for a basic compound like aminopentamide is often due to secondary interactions with acidic silanol groups on the surface of the silica-based HPLC column. Here are several strategies to address this:
-
Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the silanol groups. A pH above 7 is generally effective. However, ensure the pH is within the stable range for your column.
-
Use of a Competitive Base: Add a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their interaction with aminopentamide.
-
Column Selection: Employ a column with end-capping or a hybrid particle technology that has a lower density of accessible silanol groups.
-
Lower Metal Content Columns: Use high-purity silica columns with low metal content, as metal ions can also contribute to peak tailing.
Q4: I'm observing a loss of this compound concentration in my stock solution over time. What could be the reason?
A4: Loss of concentration in a stock solution can be attributed to several factors:
-
Adsorption: Aminopentamide, being a basic and somewhat lipophilic molecule, can adsorb to the surface of glass or plastic containers, especially at low concentrations. Using silanized glassware or polypropylene containers can mitigate this issue.
-
Hydrolysis: If the stock solution is prepared in an unbuffered aqueous solvent, the pH could shift over time, potentially leading to hydrolysis of the amide group. It is advisable to prepare stock solutions in a suitable organic solvent like methanol or acetonitrile and to buffer aqueous solutions if they need to be stored for an extended period.
-
Photodegradation: Although not as common for this structure, exposure to light could cause degradation. It is good practice to store stock solutions in amber vials or protected from light.
Troubleshooting Guides
HPLC Method Development and Troubleshooting
A robust stability-indicating HPLC method is paramount for the accurate quantification of this compound and its degradation products. Below is a guide to common issues and their resolutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Resolution Between Aminopentamide and a Degradation Product | - Inappropriate mobile phase composition.- Incorrect column chemistry.- Gradient slope is too steep. | - Optimize Mobile Phase: Adjust the ratio of organic solvent to aqueous buffer. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol).- Change Column: Try a column with a different stationary phase (e.g., a phenyl or cyano column) to alter selectivity.- Adjust Gradient: If using a gradient, decrease the slope to improve separation of closely eluting peaks. |
| Baseline Noise or Drift | - Contaminated mobile phase or HPLC system.- Detector lamp aging.- Column bleed. | - Flush the System: Flush the HPLC system with a strong solvent (e.g., isopropanol) to remove contaminants.- Prepare Fresh Mobile Phase: Filter all mobile phase components before use.- Check Detector Lamp: Replace the detector lamp if it has exceeded its recommended lifetime.- Condition the Column: Ensure the column is properly conditioned before analysis. |
| Pressure Fluctuations | - Air bubbles in the pump.- Leaks in the system.- Worn pump seals. | - Degas Mobile Phase: Adequately degas the mobile phase using sonication or an inline degasser.- Check for Leaks: Systematically check all fittings and connections for any signs of leakage.- Pump Maintenance: Replace pump seals and check valves as part of a regular maintenance schedule. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[3][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 80°C for 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 80°C for 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Also, heat a solution of the drug in parallel.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV light (254 nm) and visible light for a specified period (e.g., as per ICH Q1B guidelines).
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
Stability-Indicating HPLC Method
This method is a starting point and may require optimization for your specific instrumentation and degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
Column Temperature: 30°C
Visualizations
Caption: Forced Degradation Experimental Workflow.
Sources
overcoming variability in animal responses to aminopentamide sulfate
Technical Support Center: Aminopentamide Sulfate Administration
A-A-S-TSC-2026
Welcome to the Technical Support Center for the experimental use of this compound. This resource is designed for researchers, scientists, and drug development professionals to address and overcome the inherent variability in animal responses to this anticholinergic agent. As Senior Application Scientists, we provide not only procedural guidance but also the foundational reasoning to empower your research decisions.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound, providing the necessary background to understand and troubleshoot response variability.
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic anticholinergic agent.[1][2] Its primary mechanism of action is as a non-selective muscarinic receptor antagonist.[1] By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter of the parasympathetic nervous system. This blockade occurs primarily on smooth muscle cells, especially in the gastrointestinal (GI) tract.[1][3]
The key physiological effects include:
-
Reduced GI Motility: It decreases the tone and amplitude of colonic contractions, which helps in controlling diarrhea and visceral spasms.[1][2][3]
-
Decreased Gastric Secretion: It leads to a reduction in both the volume and acidity of gastric secretions.[1][2][4]
Compared to atropine, a classic anticholinergic, aminopentamide is more specific to the GI tract and exhibits fewer and less intense systemic side effects like pupil dilation (mydriasis) or inhibition of salivation at therapeutic doses.[1][2][3][4]
Q2: What are the common applications of this compound in animal research and veterinary medicine?
A2: this compound is primarily used in dogs and cats to treat conditions related to GI hypermotility and spasms.[1][2][3][5] Its approved indications include the treatment of:
In a research context, it is often used to model the effects of anticholinergic drugs on the GI system or to manage symptoms like vomiting and diarrhea that may arise as side effects of other experimental procedures or agents.
Q3: What are the known contraindications for this compound use in animals?
A3: Due to its mechanism of action, this compound should not be used in animals with certain pre-existing conditions. Use is contraindicated in animals with glaucoma, as the drug can cause mydriasis (pupil dilation), which can worsen the condition.[2][3][4] It should also be used with extreme caution or avoided entirely in animals with:
-
Certain cardiac diseases or hypertension[3]
Section 2: Troubleshooting Guide for Response Variability
Variability in drug response is a significant challenge in preclinical research, confounding data interpretation and reproducibility.[6][7] This section provides a structured approach to identifying and mitigating the sources of this variability.
Problem: We are observing inconsistent efficacy (e.g., antiemetic or antispasmodic effects) across our cohort of [specify species, e.g., beagle dogs]. What are the likely causes and how can we systematically troubleshoot this?
Answer: Inconsistent efficacy is a multifactorial issue stemming from physiological, pharmacological, and procedural variables.[6][7][8] A systematic approach is required to isolate the cause.
Variability arises from how individual animals absorb, distribute, metabolize, and excrete the drug (pharmacokinetics) and how their tissues respond to it (pharmacodynamics).[7][8] Key contributing factors are summarized below.
| Factor Category | Specific Contributor | Scientific Rationale & Impact on Aminopentamide Response |
| Intrinsic (Animal-Specific) | Species, Breed, & Genetics | Different species and even breeds within a species can have vastly different drug-metabolizing enzyme profiles (e.g., Cytochrome P450).[8][9][10] This directly alters drug clearance rates and bioavailability. |
| Age (Young vs. Geriatric) | Young animals may have immature hepatic and renal systems, leading to slower metabolism and excretion. Geriatric animals may have reduced organ function, also affecting clearance.[7][8][9] | |
| Sex & Hormonal Status | Hormonal differences between males and females can influence drug metabolism and distribution.[7][9] | |
| Disease State & Pathology | Underlying health conditions, particularly liver or kidney disease, can severely impair the animal's ability to process the drug.[3] GI infections can also alter motility and drug absorption.[3] | |
| Psychological State (Stress) | Stress can alter gastrointestinal physiology, including motility and blood flow, which can impact drug absorption and action.[7] | |
| Extrinsic (Procedural & Environmental) | Dosing & Formulation | Inaccurate dosing is a primary source of error. The vehicle (solvent) used can affect stability and absorption.[11] Ensure the use of pharmaceutical-grade compounds where possible.[12][13] |
| Route of Administration | The route (e.g., oral, subcutaneous, intramuscular) significantly impacts the rate and extent of absorption.[11] Aminopentamide has similar bioavailability across oral, IM, and IV routes, but onset may differ.[1] | |
| Diet & Fasting Status | Food in the GI tract can alter the absorption of orally administered drugs.[11] Standardizing fasting protocols is critical. | |
| Drug-Drug Interactions | Concurrent administration of other drugs can alter aminopentamide's effects. For example, drugs like antihistamines, phenothiazines, or benzodiazepines can have additive anticholinergic effects.[3] |
This workflow provides a systematic process to identify and control for the variables listed above.
Caption: Workflow for troubleshooting inconsistent drug efficacy.
Section 3: Protocols for Minimizing Variability
Proactive measures are the most effective way to ensure reliable and reproducible data. This section provides key protocols.
Q4: How should we design and execute a dose-response study to establish the effective dose (ED50) for this compound in our specific animal model?
A4: A dose-response study is fundamental to understanding the relationship between the dose administered and the magnitude of the biological response.[14][15] This allows you to determine the potency (e.g., ED50) of the drug in your specific model and identify a dose that provides a consistent effect on the steep part of the curve.[14]
-
Animal Selection & Acclimatization:
-
Select a cohort of healthy, experimentally naive animals of the same sex, age range, and source.
-
Acclimatize animals to the housing and handling procedures for a minimum of 7 days to reduce stress-induced variability.
-
-
Dose Selection:
-
Preparation of Dosing Solutions:
-
Use a pharmaceutical-grade source of this compound if available.[12] If compounding from a bulk chemical, use the highest grade possible and justify its use.[12][13]
-
Prepare solutions fresh daily using aseptic technique.[17] The vehicle should be sterile and physiologically compatible (e.g., sterile saline 0.9%).[13][17]
-
Ensure the final solution is filter-sterilized if prepared from solid material.[17]
-
-
Administration & Observation:
-
Standardize the route of administration (e.g., subcutaneous injection in the dorsal scapular region).[13]
-
Randomize animals to dose groups.
-
Administer the precise volume based on the most recent body weight.
-
Define a clear, quantifiable endpoint for efficacy (e.g., reduction in GI transit time, frequency of emetic events).
-
Observe animals for a predetermined period post-dosing, documenting both efficacy endpoints and any adverse effects (e.g., xerostomia, urinary retention).[3][4]
-
-
Data Analysis:
-
Plot the dose (or log(dose)) on the x-axis versus the response on the y-axis.[15]
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve (e.g., four-parameter logistic equation).[14][16]
-
From this curve, calculate the ED50 (the dose that produces 50% of the maximal response).[14]
-
Caption: Standard workflow for a dose-response study.
References
- Title: Aminopentamide - Wikipedia Source: Wikipedia URL:[Link]
- Title: Aminopentamide Hydrogen Sulfate for Dogs and Cats Source: Wedgewood Pharmacy URL:[Link]
- Title: Aminopentamide (Centrine®)
- Title: Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies Source: National Institutes of Health (NIH) URL:[Link]
- Title: Veterinary Compounds Source: Encino Pharmacy URL:[Link]
- Title: Guidelines on Administration of Substances to Laboratory Animals Source: University of North Carolina
- Title: Centrine Tablets Source: Drugs.com URL:[Link]
- Title: Pharmacology Source: Veterian Key URL:[Link]
- Title: Use of Fluids and Diluted Drugs in Research Animals Source: University of California Los Angeles ARC URL:[Link]
- Title: Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) Source: Boston University Office of Research URL:[Link]
- Title: A good practice guide to the administration of substances and removal of blood, including routes and volumes Source: Labor
- Title: Setting up a Dose Response Protocol Source: Collaborative Drug Discovery (CDD) Support URL:[Link]
- Title: Factors Affecting Drug Response in Animals Source: Biv
- Title: How Do I Perform a Dose-Response Experiment? Source: GraphPad FAQ URL:[Link]
- Title: Dose–response rel
- Title: Dose-Response Modeling Source: The TAME Toolkit for Introductory D
- Title: Variability in Response to Drugs Source: National Institutes of Health (NIH) URL:[Link]
- Title: Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs Source: National Institutes of Health (NIH) URL:[Link]
- Title: Why do animals have such different responses to medicines? Source: Utrecht University URL:[Link]
- Title: Understanding Drug Response: Factors Influencing Individual Variability Source: Prime Scholars URL:[Link]
Sources
- 1. Aminopentamide - Wikipedia [en.wikipedia.org]
- 2. Aminopentamide (Centrine®) for Dogs and Cats [petplace.com]
- 3. Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 4. drugs.com [drugs.com]
- 5. Veterinary Compounds « Encino Pharmacy [encinopharmacy.com]
- 6. Variability in Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. primescholars.com [primescholars.com]
- 9. Factors Affecting Drug Response in Animals [bivatec.com]
- 10. Why do animals have such different responses to medicines? - Background - Utrecht University [uu.nl]
- 11. lar.fsu.edu [lar.fsu.edu]
- 12. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 15. 2.1 Dose-Response Modeling | The inTelligence And Machine lEarning (TAME) Toolkit for Introductory Data Science, Chemical-Biological Analyses, Predictive Modeling, and Database Mining for Environmental Health Research [uncsrp.github.io]
- 16. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 17. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
improving the signal-to-noise ratio in aminopentamide sulfate binding assays
Welcome to the technical support center for aminopentamide sulfate binding assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal-to-noise ratio in their experiments. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions to ensure robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Aminopentamide is a synthetic anticholinergic agent that functions as a non-selective muscarinic receptor antagonist.[1] Its primary action is to target smooth muscle, particularly in the gastrointestinal tract, where it reduces motility and gastric acid secretion.[1][2][3] It is structurally related to darifenacin and is used in veterinary medicine to treat conditions like vomiting, diarrhea, and visceral spasms in cats and dogs.[1][2][4]
Q2: What are the common types of binding assays used for this compound?
A2: Given that this compound is a ligand for muscarinic receptors, radioligand binding assays are a common and highly sensitive method to study its interaction with its target.[5] These assays typically involve a radiolabeled form of a ligand that binds to the receptor. The choice of assay format can vary, with filter binding assays and Scintillation Proximity Assays (SPA) being two prevalent techniques.[6][7]
Q3: What constitutes a good signal-to-noise ratio in a binding assay?
A3: A good signal-to-noise ratio, often expressed as the ratio of total binding to non-specific binding, should ideally be at least 3:1. A ratio of 5:1 or higher is considered excellent.[8] When non-specific binding (NSB) accounts for more than 50% of the total binding, it becomes difficult to obtain reliable data.[8]
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A low signal-to-noise ratio in your this compound binding assay is typically a result of either high non-specific binding (NSB) or a weak specific binding signal. This guide will walk you through systematically addressing these issues.
Problem 1: High Non-Specific Binding (NSB)
High NSB can mask the specific binding of this compound to muscarinic receptors, leading to inaccurate affinity and potency measurements.
Q4: My non-specific binding is excessively high. What are the primary causes and how can I reduce it?
A4: High NSB can stem from several factors, including the properties of the ligand itself, the assay components, and the experimental procedure. Here’s a breakdown of potential causes and solutions:
-
Radioligand Concentration is Too High: Using an excessive concentration of the radiolabeled ligand can lead to binding to non-receptor sites.[8][9]
-
"Sticky" Ligand or Receptor: Hydrophobic interactions can cause the radioligand or the receptor preparation to adhere non-specifically to assay plates, filters, and tubing.[10][11]
-
Solution:
-
Buffer Additives: Include blocking agents like 0.1-1% Bovine Serum Albumin (BSA) or casein in your binding and wash buffers.[9][10][12] These proteins will occupy non-specific binding sites on the assay surfaces.
-
Detergents: Add a low concentration of a non-ionic detergent, such as 0.01-0.05% Tween-20 or Triton X-100, to disrupt hydrophobic interactions.[8][9][10]
-
Salt Concentration: Increasing the ionic strength of your buffer with salts like NaCl can help shield charged interactions that contribute to NSB.[9][10]
-
-
-
Radioligand Adherence to Filters (in Filter Binding Assays): Glass fiber filters can have sites where the radioligand can bind non-specifically.
-
Insufficient Washing: Inadequate removal of unbound radioligand is a common cause of high background.
-
Solution:
-
Increase the number of wash steps (e.g., from 3 to 5).[8]
-
Use a larger volume of ice-cold wash buffer for each step.[8] The cold temperature will also help to slow the dissociation of the specific ligand-receptor complex during the wash.[9]
-
Ensure the filtration and washing process is rapid to minimize the "off-rate" of your specifically bound ligand.[8][13]
-
-
-
High Protein Concentration: Too much membrane protein in the assay can increase the number of non-specific binding sites.[9]
Workflow for Reducing High Non-Specific Binding
Caption: Troubleshooting workflow for high non-specific binding.
Problem 2: Low Specific Binding Signal
A weak specific signal can be just as detrimental as high NSB, making it difficult to distinguish true binding from background noise.[9]
Q5: My specific binding signal is too low. What steps can I take to improve it?
A5: A low specific signal can be due to issues with your reagents, assay conditions, or the integrity of the receptor itself.
-
Inactive Receptor: The muscarinic receptors in your preparation may be degraded or improperly folded.
-
Solution:
-
Proper Preparation and Storage: Ensure that your membrane preparations are made correctly and stored at -80°C in appropriate buffers, potentially with cryoprotectants like sucrose.[14] Avoid repeated freeze-thaw cycles, which can denature proteins.[9]
-
Quality Control: If possible, validate the activity of your receptor preparation with a known high-affinity ligand for muscarinic receptors.
-
-
-
Radioligand Degradation: The radiolabeled ligand can degrade over time, reducing its ability to bind specifically.
-
Suboptimal Assay Conditions: The buffer composition, pH, temperature, and incubation time can significantly impact specific binding.
-
Solution:
-
Buffer Optimization: Ensure the pH and ionic strength of your binding buffer are optimal for muscarinic receptor binding, typically around pH 7.4.[8][15]
-
Temperature and Incubation Time: Perform a time-course experiment to determine the optimal incubation time to reach equilibrium.[9] While many binding assays are performed at room temperature or 37°C, some receptor-ligand interactions are more stable at 4°C.[9][15] Test different temperatures to find the best condition for your specific system.[9]
-
-
-
Pipetting Errors or Inconsistent Reagent Dispensing: Inaccurate or inconsistent pipetting can lead to variability and an apparent low signal.[5]
-
Solution: Use calibrated pipettes and pay careful attention during sample preparation.[5] For high-throughput applications, consider using automated liquid handling systems to minimize human error.[5] Ensure that viscous solutions like membrane preparations are thoroughly mixed before aliquoting.[8]
-
Data Summary: Key Parameters to Optimize
| Parameter | Typical Range | Rationale for Optimization |
| Radioligand Concentration | ≤ Kd of the ligand | Minimizes NSB, increases sensitivity in competition assays.[8][9] |
| Membrane Protein | 10-100 µ g/well | Balances specific signal with non-specific binding sites.[9] |
| Blocking Agent (BSA) | 0.1 - 1% (w/v) | Reduces non-specific adherence of ligand and receptor to surfaces.[9][10] |
| Detergent (Tween-20) | 0.01 - 0.05% (v/v) | Disrupts hydrophobic interactions that cause NSB.[8][9] |
| Incubation Temperature | 4°C, 25°C, or 37°C | Affects binding equilibrium and receptor stability.[9] |
| Incubation Time | Varies (30-120 min) | Must be sufficient to reach binding equilibrium.[8] |
| Wash Steps | 3 - 5 washes | Ensures complete removal of unbound radioligand.[8] |
Experimental Protocols
Protocol 1: Filter Binding Assay for this compound Competition
This protocol outlines a typical filter binding assay to determine the inhibitory constant (Ki) of this compound against a known muscarinic radioligand.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Radioligand: e.g., [³H]-N-methylscopolamine ([³H]-NMS) at a concentration equal to its Kd.
-
Competitor: this compound, serially diluted.
-
Receptor Source: Membrane preparation from cells or tissue expressing muscarinic receptors.
-
Filter Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3% PEI for at least 30 minutes.[14]
-
Filtration Manifold and Scintillation Counter.
Procedure:
-
Assay Setup: In a 96-well assay plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or a high concentration of a known muscarinic antagonist like atropine (for non-specific binding).
-
50 µL of serially diluted this compound or buffer for control wells.
-
50 µL of the radioligand solution.
-
100 µL of the diluted membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[14]
-
Filtration: Place the pre-soaked filter plate on a vacuum manifold. Rapidly transfer the contents of the assay plate to the filter plate and apply vacuum.
-
Washing: Wash the filters 4 times with 200 µL of ice-cold Wash Buffer per well.[14]
-
Drying and Counting: Remove the filter plate from the manifold and dry it in an oven at 50°C for 30 minutes.[14] Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percent specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Workflow for a Competition Filter Binding Assay
Caption: General workflow for a competition filter binding assay.
References
- Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
- Wikipedia. (n.d.). Aminopentamide.
- Fluidic Sciences Ltd. (2025, March 21). Binding Assays: Common Techniques and Key Considerations.
- ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background.
- LCGC International. (2016, February 1). Troubleshooting Sample Filtration.
- Assay Genie. (2024, November 5). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results.
- PetPlace.com. (2015, August 8). Aminopentamide (Centrine®) for Dogs and Cats.
- Veterian Key. (n.d.). 9. Pharmacology.
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- Wedgewood Pharmacy. (n.d.). Aminopentamide Hydrogen Sulfate for Dogs and Cats.
- Biocompare. (2012, October 8). Tips for Reducing ELISA Background.
- Chemistry LibreTexts. (2021, September 12). 10.2: Improving the Signal-to-Noise Ratio.
- Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know.
- Professor Emeritus Nick Holford. (n.d.). Ligand Binding.
- Wikipedia. (n.d.). Filter binding assay.
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- Read Lab. (2013). Filter Binding Assay.
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- NCBI Bookshelf. (2021, April 1). Analyzing Kinetic Binding Data - Assay Guidance Manual.
- YouTube. (2024, March 13). Scintillation proximity assay. What it is, how it works and what it is used for.
- NIH. (2022, April 13). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions.
- Molecular Biology of the Cell (MBoC). (2017, October 13). A Guide to Simple and Informative Binding Assays.
- Regulations.gov. (n.d.). α-phenylbenzeneacetamide sulfate (b) this compound (a) Capsule, Tablet Oral Suspensio.
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- NIH. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
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aminopentamide sulfate interference with common laboratory assays
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with aminopentamide sulfate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound with common laboratory assays. Our goal is to equip you with the scientific principles and practical workflows needed to ensure the integrity and accuracy of your experimental data.
Section 1: Understanding this compound
This section provides foundational knowledge on the compound's properties and mechanism of action, which is essential for predicting and troubleshooting potential assay interferences.
FAQ: What is this compound and what is its primary mechanism of action?
Aminopentamide is a synthetic anticholinergic agent.[1][2] It functions as a nonselective muscarinic receptor antagonist, primarily targeting smooth muscle in the gastrointestinal tract.[1] Its mechanism of action is similar to that of atropine; it blocks the effects of acetylcholine at parasympathetic nerve endings, leading to reduced smooth muscle contractions, decreased gastric secretion, and lower gastric acidity.[1][3][4] While its effects are potent, it is reported to have less intense mydriatic (pupil-dilating) and salivary side effects than atropine at similar dosages.[2][4] It is most commonly used in veterinary medicine to control vomiting and diarrhea in dogs and cats.[1][2][3]
FAQ: What are the key chemical and physical properties of this compound?
Understanding the physicochemical properties of a compound is the first step in predicting its behavior in an experimental system. The sulfate salt of aminopentamide is very soluble in water and ethanol.[5] Key properties are summarized below.
| Property | Value | Source |
| Chemical Name | 4-(dimethylamino)-2,2-diphenylpentanamide;sulfuric acid | [6] |
| Molecular Formula | C₁₉H₂₆N₂O₅S | [6][7] |
| Molecular Weight | 394.5 g/mol | [6] |
| Form | White crystalline powder | [5] |
| Solubility | Very soluble in water and ethanol; slightly soluble in chloroform; almost insoluble in ether. | [5] |
| pH (Injection) | 2.5 - 4.5 | [8][9] |
| Melting Point | 185-187 °C (sulfate salt) | [5] |
Section 2: General Principles of Drug Interference in Laboratory Assays
Drug compounds can affect laboratory tests in two fundamentally different ways. Distinguishing between these is critical for accurate data interpretation.
FAQ: What is the difference between in vivo and in vitro assay interference?
-
In Vivo Interference: This is a true physiological effect of the drug on the biological system being studied. The drug alters the actual concentration of the analyte in the body before the sample is collected.[10][11] For example, a diuretic causing a real decrease in a patient's serum potassium is an in vivo effect.[11] When studying aminopentamide's effects on cells expressing muscarinic receptors, the observed antagonism is a real biological effect, not an analytical error.
-
In Vitro Interference: This is an analytical artifact where the drug molecule directly interferes with the testing methodology itself, producing a falsely high or low result that does not reflect the true concentration of the analyte in the sample.[10][11] This can happen through various mechanisms, such as cross-reactivity with assay antibodies or inhibition of a reporter enzyme.[12]
Distinguishing between these two types of interference is the primary goal of any troubleshooting effort.
Caption: Logical flow differentiating in vivo and in vitro interference.
Section 3: Troubleshooting Guide: Potential this compound Interference
While there is limited specific literature on aminopentamide causing in vitro assay interference, its chemical structure and properties allow us to anticipate potential issues based on first principles. The following section is designed to guide you through troubleshooting common assay platforms.
Question 1: Could this compound interfere with my competitive immunoassay (e.g., ELISA, RIA)?
Plausibility: High. Competitive immunoassays, especially those for small molecules, are susceptible to interference from structurally similar compounds that can cross-react with the assay's antibodies.[12][13] This cross-reactivity can lead to a false-positive or falsely elevated result by competing with the labeled antigen for antibody binding sites.[14][15] While specific cross-reactants for aminopentamide are not widely documented, its diphenylpentanamide core structure could potentially be recognized by antibodies raised against other drugs.[1]
Troubleshooting Workflow:
The most reliable method to test for this interference is a spike and recovery experiment. This protocol validates whether the presence of aminopentamide affects the quantification of your target analyte.
Caption: Workflow for a spike and recovery experiment to detect immunoassay interference.
Experimental Protocol: Spike and Recovery
-
Prepare Stock Solutions: Create concentrated stock solutions of your target analyte and this compound in an appropriate solvent.
-
Sample Preparation:
-
Control Sample (Matrix Blank): Take your assay matrix (e.g., buffer, serum, urine) and spike it with the vehicle used for the aminopentamide stock.
-
Spiked Sample (Analyte Control): Spike the matrix with a known concentration of your target analyte (ideally a mid-range concentration for your standard curve).
-
Test Sample (Spike + Interference): Spike the matrix with the same known concentration of your target analyte AND the highest expected concentration of this compound.
-
-
Assay Execution: Run all three samples through your standard immunoassay protocol in triplicate.
-
Data Analysis:
-
Subtract the signal from the "Control Sample" from both the "Spiked Sample" and the "Test Sample" to correct for background.
-
Calculate the percent recovery using the formula: % Recovery = (Concentration of Test Sample / Concentration of Spiked Sample) * 100
-
-
Interpretation: A recovery value outside of an acceptable range (typically 85-115%) indicates that this compound is interfering with the assay. A recovery >115% suggests positive interference, while <85% suggests negative interference.
Question 2: My enzyme assay is showing unexpected results. Could this compound be the cause?
Plausibility: Moderate. There are two primary mechanisms by which this compound could interfere with an enzyme assay:
-
pH Alteration: The injectable form of this compound has a pH between 2.5 and 4.5.[8][9] If a significant concentration of an unbuffered aminopentamide solution is added to your reaction, it could shift the pH of the assay buffer outside the optimal range for your enzyme, thereby reducing its activity.[16]
-
Direct Enzyme Inhibition/Activation: While less likely without structural similarity to the enzyme's substrate or cofactors, direct interaction cannot be ruled out without testing.
Troubleshooting Workflow:
A systematic approach with proper controls is necessary to pinpoint the cause.
Experimental Protocol: Enzyme Assay Interference Testing
-
Prepare Controls:
-
Positive Control: Standard enzyme assay with substrate and no inhibitor.
-
Vehicle Control: Add the same volume of the solvent used for aminopentamide (e.g., water) to the assay reaction. This controls for any effect of the solvent itself.
-
pH Control: Prepare a solution of sodium sulfate (Na₂SO₄) at the same molar concentration and pH as your this compound solution. Add this to the assay. This will determine if the effect is due to the sulfate ion or the pH, rather than the aminopentamide molecule itself.
-
-
Test Condition: Run the enzyme assay with the addition of this compound at the concentration of concern.
-
Assay Execution: Initiate all reactions by adding the enzyme or substrate, and monitor the reaction rate using your established method (e.g., spectrophotometry, fluorometry).[17]
-
Interpretation:
-
If the "Test Condition" shows lower activity than the "Vehicle Control," but the "pH Control" shows similar inhibition, the interference is likely due to a pH shift. Solution: Ensure your assay buffer has sufficient buffering capacity or adjust the pH of your aminopentamide stock solution before adding it to the reaction.
-
If the "Test Condition" shows inhibition but the "Vehicle Control" and "pH Control" are normal, the aminopentamide molecule is likely acting as a direct enzyme inhibitor.
-
Question 3: We are observing unexpected results in a cell-based assay involving muscarinic receptors. Is this interference?
Answer: This is a classic example of in vivo or pharmacological interference, not an in vitro analytical artifact.[10] Aminopentamide is a muscarinic antagonist; its primary function is to bind to and block muscarinic acetylcholine receptors.[1] Therefore, in any cell-based assay that relies on the function of these receptors, aminopentamide will act as an antagonist.
Recommendations:
-
Acknowledge the Effect: Do not treat this as an error. This is the expected biological activity of the compound.
-
Use as a Control: Aminopentamide can be used as a positive control for muscarinic receptor antagonism in your assay system.
-
Experimental Design: If you are testing other compounds in the presence of aminopentamide, you are effectively running a competitive binding or functional antagonism experiment. Design your experiment and analysis accordingly (e.g., by performing a Schild analysis).
-
Washout Steps: If the goal is to treat cells with aminopentamide and then measure a downstream effect unrelated to receptor blockade, ensure your protocol includes thorough washout steps to remove the compound before subsequent assays are performed.
Section 4: Frequently Asked Questions (FAQs)
FAQ: Are there any known drugs that interact with this compound that could also confound my results?
Yes. Aminopentamide's drug interactions are similar to those of atropine.[3] If your experimental system involves samples from subjects treated with multiple drugs, be aware of potential confounding interactions. Known interacting drug classes include phenothiazines, antihistamines, benzodiazepines, quinidine, and meperidine.[3][18] These compounds could have their own effects on your assay, which might be potentiated in the presence of aminopentamide.
FAQ: What is the best way to remove this compound from a sample if interference is confirmed?
If in vitro interference is confirmed and unavoidable, you may need to remove the compound from your sample prior to analysis. Given its properties, the following methods could be effective:
-
Solid-Phase Extraction (SPE): Using a C18 or a mixed-mode cation exchange cartridge could effectively retain the aminopentamide molecule, allowing the analyte of interest to pass through (or vice versa, depending on the analyte). Method development would be required.
-
Dialysis / Ultrafiltration: For macromolecular analytes (e.g., proteins), dialysis or ultrafiltration using an appropriate molecular weight cutoff (MWCO) membrane can effectively remove small molecules like aminopentamide (MW = 394.5 Da).
-
Liquid-Liquid Extraction: Based on the sample matrix and analyte properties, adjusting the pH and using an immiscible organic solvent could selectively extract aminopentamide.
FAQ: Where can I find more information on general drug interference in laboratory tests?
Several excellent reviews and resources provide comprehensive information on drug-laboratory test interactions. These are valuable for understanding the broader context of potential interferences in your research.[19][20][21][22]
References
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- Aminopentamide. (n.d.). In Wikipedia. Retrieved January 8, 2026. [Link]
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- Pharmacology. (n.d.). Veterian Key. [Link]
- Common drugs that can interfere with lab tests. (n.d.). MDLinx. [Link]
- Aminopentamide (Centrine®) for Dogs and Cats. (2015, August 8). PetPlace.com. [Link]
- Aminopentamide Sulf
- Primer on Drug Interferences with Test Results. (2016, September 3). Basicmedical Key. [Link]
- Blount, W. (n.d.). Aminopentamide. Wendy Blount, DVM. [Link]
- AMINOPENTAMIDE SULF
- PRIMER ON DRUG INTERFERENCES WITH TEST RESULTS. (n.d.).
- OFFICIAL. (2025, February 17). [Link]
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- Aminopentamide Sulf
- Drug interferences with clinical labor
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- Interference with clinical labor
- Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (n.d.). PMC - NIH. [Link]
- (PDF) Interference of medicines in laboratory exams. (2025, August 10).
- Interferences in Immunoassay. (n.d.). PMC - PubMed Central - NIH. [Link]
- Drug interference with biochemical laboratory tests. (2023, April 15). PMC - NIH. [Link]
- Understanding cross-reactivity in immunoassay drug screening. (n.d.). Siemens Healthineers. [Link]
- MOST COMMON INTERFERENCES IN IMMUNOASSAYS. (n.d.). [Link]
- Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
- (PDF) Interferences in Immunoassay. (2025, August 7).
- How to Detect and Solve Immunoassay Interference. (2015, October 1). myadlm.org. [Link]
- False-positive interferences of common urine drug screen immunoassays: a review. (n.d.). [Link]
- Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis. (n.d.). NIH. [Link]
- Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. (n.d.). PMC - NIH. [Link]
- Does a protein in ammonium sulfate can be used for enzymatic assays? (2021, December 15).
- Recent advances in sulfotransferase enzyme activity assays. (n.d.). PMC - NIH. [Link]
- Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors. (2023, June 30). PMC - NIH. [Link]
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Technical Support Center: Method Refinement for Aminopentamide Sulfate Extraction from Biological Matrices
Welcome to the technical support center for the bioanalysis of aminopentamide sulfate. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the quantitative analysis of this compound in complex biological matrices such as plasma, serum, and urine. As a quaternary ammonium compound, this compound presents unique challenges in sample preparation, demanding a nuanced approach to achieve accurate, reproducible, and robust results.
This document moves beyond simple protocols to provide in-depth, scientifically grounded explanations for method refinement. It is structured as a dynamic resource, combining troubleshooting guides in a direct question-and-answer format with detailed foundational knowledge to empower you to overcome common experimental hurdles. All recommendations are grounded in established bioanalytical principles and adhere to regulatory expectations for method validation.[1][2][3][4]
Foundational Knowledge: Physicochemical Properties & Extraction Principles
A successful extraction strategy begins with a thorough understanding of the analyte's chemical nature. Aminopentamide is a quaternary ammonium compound, meaning it possesses a permanent positive charge, which profoundly influences its behavior in different solvent and pH environments.[5][6][7]
Table 1: Key Physicochemical Properties of Aminopentamide
| Property | Value / Characteristic | Implication for Extraction |
| Chemical Structure | Quaternary Ammonium Compound | Permanently cationic, regardless of pH. This makes it highly polar and water-soluble. Standard reversed-phase SPE or LLE approaches for neutral compounds will be ineffective. |
| Molecular Weight | 296.4 g/mol (Free Base) | Moderate molecular weight, suitable for LC-MS/MS analysis.[8] |
| pKa | Not applicable (Permanent Cation) | The quaternary amine is always charged. However, the amide group can be hydrolyzed under strong acid or base conditions.[9] |
| Predicted LogP | Varies by prediction model, but generally low. | Indicates high hydrophilicity. Aminopentamide will strongly prefer the aqueous phase in a standard LLE system. |
| Solubility | High in aqueous and polar solvents. | Facilitates initial sample dilution but requires specific strategies to partition into an organic phase or retain on a solid-phase sorbent. |
Core Extraction Methodologies: A Comparative Overview
The choice of extraction technique is the most critical decision in your workflow. Each has distinct advantages and disadvantages when applied to a polar, permanently charged compound like this compound.
Table 2: Comparison of Primary Extraction Techniques
| Technique | Principle | Pros for this compound | Cons for this compound |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) or acid (e.g., trichloroacetic acid) to precipitate proteins. | Fast, simple, and inexpensive. Good for initial screening. | High risk of matrix effects .[10][11][12][13] Does not remove phospholipids or other endogenous interferences, leading to ion suppression in LC-MS/MS. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (typically aqueous and organic). | Can provide cleaner extracts than PPT if optimized.[14] | Standard LLE is ineffective due to high polarity. Requires ion-pair reagents to neutralize the charge and facilitate transfer into the organic phase.[6][15] Method development can be complex.[16][17] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the matrix is washed away. The analyte is then eluted with a different solvent. | Highest potential for clean extracts and concentration .[18] Multiple retention mechanisms (ion exchange, mixed-mode) are available and well-suited for charged compounds.[19][20] | Method development is more involved and costly than PPT or LLE.[18] Requires careful selection of sorbent and optimization of wash/elution steps. |
Method Refinement & Troubleshooting (Q&A)
This section directly addresses the common challenges encountered during method development for this compound.
Category 1: Low or No Analyte Recovery
Q1: I am using a standard C18 reversed-phase SPE cartridge, but my recovery of this compound is near zero. Why is this happening?
A1: This is an expected outcome. This compound is a highly polar, permanently charged molecule. Reversed-phase sorbents, like C18, retain analytes based on hydrophobic (nonpolar) interactions.[18] Your analyte has minimal hydrophobic character and will not be retained; it will pass through the cartridge during the sample loading step.
-
Underlying Principle: The retention mechanism of the SPE sorbent must match the physicochemical properties of the analyte. For a charged molecule, an ion-exchange mechanism is required for effective retention.
-
Solution: Switch to an ion-exchange or mixed-mode SPE sorbent . A strong cation-exchange (SCX) or a mixed-mode sorbent with both cation-exchange and reversed-phase properties is the recommended starting point.[19] These sorbents retain the positively charged aminopentamide via electrostatic interactions.
Q2: My LLE recovery is very poor, even after trying several organic solvents like ethyl acetate and dichloromethane. What am I missing?
A2: As a permanent cation, this compound has extremely low solubility in nonpolar organic solvents. To move it from the aqueous biological matrix into the organic phase, you must first neutralize its charge.
-
Underlying Principle: The partitioning of an analyte in LLE is governed by its distribution coefficient (LogD), which is a measure of its lipophilicity.[15][21] For aminopentamide, this value heavily favors the aqueous phase.
-
Solution: Implement an ion-pairing LLE strategy .[6][15]
-
Add an Ion-Pair Reagent: Introduce a large, hydrophobic counter-ion (e.g., sodium dodecyl sulfate or hexane sulfonate) to the aqueous sample.
-
Form a Neutral Complex: The negatively charged counter-ion will form a charge-neutral complex with the positively charged aminopentamide.
-
Extract the Complex: This new, neutral, and more lipophilic ion-pair complex can now be efficiently extracted into a suitable organic solvent like methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and isopropanol.
-
Q3: I'm using a cation-exchange SPE protocol, but my recovery is still inconsistent. What are the critical steps to check?
A3: Inconsistent recovery in ion-exchange SPE often points to issues in the core steps of the process: condition, load, wash, and elute.[19][22][23]
-
Sorbent Conditioning/Equilibration: Did you properly condition the cartridge (e.g., with methanol) and then equilibrate it with a buffer at the correct pH to ensure the sorbent's functional groups are ready for interaction?[18][20] Failure to do so can lead to poor retention.
-
Sample pH during Loading: The pH of your sample should be adjusted to ensure the analyte is charged and the sorbent is in its active state. For SCX, a slightly acidic pH (e.g., pH 6) is often optimal to ensure the analyte is fully cationic and interacts strongly with the negatively charged sorbent.
-
Flow Rate: Loading the sample too quickly can prevent efficient binding.[19] A slow, steady flow rate (e.g., 1 mL/min) allows for sufficient interaction time between the analyte and the sorbent.[19]
-
Elution Solvent Strength: Your elution solvent must be strong enough to disrupt the electrostatic interaction. This is typically achieved by using a high concentration of a competing ion (e.g., ammonium hydroxide) in an organic solvent (e.g., 5% NH4OH in methanol).[24] If the elution solvent is too weak, the analyte will remain on the cartridge.
Category 2: High Matrix Effects & Poor Sensitivity
Q1: My assay shows significant ion suppression in LC-MS/MS, especially when I use protein precipitation. How can I get a cleaner extract?
A1: High matrix effects are the primary drawback of protein precipitation.[10][12] Co-extracted endogenous components, particularly phospholipids and salts, interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a suppressed signal and poor sensitivity.[11][13][25]
-
Underlying Principle: Matrix effects are caused by co-eluting compounds that alter the ionization efficiency of the analyte.[10][12] The best way to mitigate them is to remove the interfering compounds during sample preparation.[25]
-
Solutions, in order of effectiveness:
-
Switch to SPE: Solid-phase extraction is the most effective technique for removing phospholipids and other interferences. A mixed-mode SPE cartridge that combines cation exchange with reversed-phase properties allows for a multi-step wash protocol. You can use a polar wash (e.g., acidic water) to remove salts and a nonpolar wash (e.g., methanol) to remove lipids, before eluting your analyte.
-
Optimize LLE: A well-designed LLE protocol (especially with a back-extraction step) can be significantly cleaner than PPT.[21]
-
Phospholipid Removal Plates: If you must use PPT, consider using specialized phospholipid removal plates or cartridges that selectively remove these interfering lipids after the initial precipitation step.
-
Q2: How do I quantitatively assess matrix effects for my method?
A2: A quantitative assessment is a mandatory part of bioanalytical method validation as per regulatory guidelines.[1][2] The most common approach is the post-extraction spike method.[12]
-
Procedure:
-
Set A: Analyze your analyte in a neat (clean) solution.
-
Set B: Extract a blank biological matrix (e.g., plasma from 6 different sources) and then spike the analyte into the final, clean extract.
-
Calculation: The Matrix Factor (MF) is calculated as: MF = (Peak Area in Set B) / (Peak Area in Set A).
-
-
Interpretation:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
The Coefficient of Variation (%CV) of the MF across the different sources should be <15% to demonstrate that the effect is consistent.
-
Detailed Protocols & Workflows
The following are robust starting-point protocols. They must be optimized and validated for your specific application and instrumentation.
Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE)
This is the recommended approach for achieving the highest purity and recovery.
-
Sorbent Selection: Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent.
-
Sample Pre-treatment: Dilute 100 µL of plasma or serum with 200 µL of 2% phosphoric acid in water. Vortex to mix. This ensures the analyte is charged and helps precipitate some proteins.
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of 2% phosphoric acid in water through the cartridge. Do not let the sorbent bed go dry.
-
Load: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).
-
Wash 1 (Polar Interferences): Wash with 1 mL of 0.1 N HCl. This removes salts and other polar matrix components.
-
Wash 2 (Nonpolar Interferences): Wash with 1 mL of methanol. This removes phospholipids and other nonpolar components retained on the reversed-phase portion of the sorbent.
-
Dry: Dry the cartridge under vacuum or positive pressure for 5 minutes.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The ammonia provides a high concentration of a competing base to displace the aminopentamide from the SCX sorbent.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in a mobile-phase compatible solution (e.g., 100 µL of 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Workflow Visualizations
Caption: Decision workflow for selecting an extraction method.
Caption: Step-by-step workflow for Mixed-Mode SPE.
Frequently Asked Questions (FAQs)
Q: Can I use a weak cation-exchange (WCX) sorbent instead of a strong one (SCX)? A: It is not recommended as a starting point. Aminopentamide is a permanent, strong cation. A strong cation-exchange sorbent is negatively charged across the entire pH range, ensuring robust interaction. A WCX sorbent is only charged at a pH above its pKa, adding an extra variable you need to control, which can make method development more complex.[26]
Q: My final extract is clean, but my sensitivity is still low. What else can I check? A: If the extract is clean, the issue may lie in the final steps or the LC-MS/MS method itself.
-
Reconstitution Volume: Are you reconstituting in the smallest appropriate volume to concentrate your sample?
-
Reconstitution Solvent: Is your reconstitution solvent too strong (too much organic)? This can cause peak distortion and poor chromatography, especially in reversed-phase LC. Ensure it is weaker than your initial mobile phase.
-
LC-MS/MS Optimization: Have you fully optimized the MS parameters for aminopentamide (e.g., collision energy, precursor/product ion selection)? Is your chromatography providing a sharp, symmetrical peak?
Q: What is a suitable internal standard (IS) for this compound? A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., aminopentamide-d5). A SIL-IS has nearly identical chemical properties and extraction behavior, and it co-elutes chromatographically, allowing it to perfectly compensate for matrix effects and variability.[25] If a SIL-IS is not available, a close structural analog (another quaternary amine with similar polarity and mass) is the next best choice.
References
- National Center for Biotechnology Information (2024). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry.
- NorthEast BioLab (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
- National Center for Biotechnology Information (2019). Assessment of matrix effect in quantitative LC–MS bioanalysis.
- KCAS Bioanalytical & Biomarker Services (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- Longdom Publishing SL (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Chromatography Online (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- U.S. Food and Drug Administration (2018). Bioanalytical Method Validation - Guidance for Industry.
- U.S. Food and Drug Administration (2001). GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation.
- Phenomenex (n.d.). Sample Prep Tech Tip: Troubleshooting SPE.
- U.S. Food and Drug Administration (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- Welch Materials, Inc. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
- LCGC International (2014). Understanding and Improving Solid-Phase Extraction.
- ResearchGate (n.d.). Identification of quaternary ammonium compounds by plasma desorption mass spectrometry.
- ACS Publications (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components.
- K-Jhil Scientific (2024). All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices.
- Element Lab Solutions (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
- LCGC International (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
- Zaiput Flow Technologies (n.d.). Optimization of Liquid-Liquid Extraction.
- LCGC International (n.d.). The Most Common Mistakes in Solid-Phase Extraction.
- National Center for Biotechnology Information (n.d.). This compound.
- PubMed (1985). The extraction and analysis of quaternary ammonium compounds in biological material by GC and GC/MS.
- Oxford Academic (1985). Extraction and Analysis of Quaternary Ammonium Compounds in Biological Material by GC and GC/MS.
- Agilent Technologies (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE.
- PubMed (2023). LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine.
- National Center for Biotechnology Information (n.d.). Aminopentamide.
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addressing poor peak shape in HPLC analysis of aminopentamide sulfate
Technical Support Center: Aminopentamide Sulfate HPLC Analysis
A Guide for Senior Application Scientists
Welcome to the technical support center for the HPLC analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak shape during method development and routine analysis. As a basic compound, this compound presents specific chromatographic challenges, primarily related to peak asymmetry. This resource provides in-depth, cause-and-effect troubleshooting strategies to help you achieve robust and reliable results.
Section 1: Understanding the Analyte
A clear understanding of the physicochemical properties of this compound is the foundation of effective method development.
Q1: What is this compound and why is it challenging for HPLC analysis?
A1: this compound is the salt form of aminopentamide, a synthetic anticholinergic agent with a tertiary amine functional group[1][2]. This basic functional group is the primary reason for difficulties in reversed-phase HPLC. On traditional silica-based columns (like C18), residual surface silanol groups (Si-OH) can exist in an ionized state (SiO⁻)[3]. The positively charged (protonated) aminopentamide molecule can undergo strong secondary ionic interactions with these negative sites, leading to multiple retention mechanisms. This phenomenon is a principal cause of distorted peak shapes, most commonly observed as peak tailing[4][5].
Q2: What is the pKa of aminopentamide, and why is it the most critical parameter for method development?
Section 2: Troubleshooting Common Peak Shape Anomalies
This section addresses the most frequent issues encountered during the HPLC analysis of this compound.
FAQ 1: My this compound peak is tailing severely. What are the causes and solutions?
Peak tailing is the most common problem for basic compounds and is characterized by an asymmetric peak where the latter half is broader than the front half.
Underlying Causes:
-
Silanol Interactions: This is the primary chemical cause. The protonated tertiary amine of aminopentamide interacts with ionized residual silanol groups on the silica backbone of the stationary phase[3][4][5]. This secondary retention mechanism leads to delayed elution for a portion of the analyte molecules, causing the characteristic "tail."
-
Trace Metal Contamination: Metals like iron or aluminum within the silica matrix can activate nearby silanol groups, increasing their acidity and propensity for strong interactions with basic analytes[4].
-
Extra-Column Volume: Physical issues such as excessive tubing length or wide-bore tubing between the injector, column, and detector can cause band broadening that manifests as tailing[5][9].
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment (Most Effective):
-
Action: Lower the mobile phase pH to between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate).
-
Rationale: At a low pH, two things happen: 1) The aminopentamide tertiary amine is fully protonated, ensuring it exists as a single cationic species. 2) The ionization of the acidic silanol groups on the stationary phase is suppressed[4]. This minimizes the strong ionic interactions that cause tailing. A pH of 2.5-4.5 is noted in the USP monograph for an this compound injection, indicating its stability in this range[10].
-
-
Employ a Silanol Suppressor (Competitive Additive):
-
Action: Add a small concentration (e.g., 10-20 mM) of an amine modifier like Triethylamine (TEA) to the mobile phase and adjust the final pH.
-
Rationale: TEA is a basic compound that acts as a competitive agent. It will preferentially interact with the active silanol sites, effectively "masking" them from the aminopentamide analyte[4]. This reduces the opportunity for secondary retention and improves peak shape.
-
-
Use an Ion-Pairing Reagent:
-
Action: Introduce an ion-pairing reagent, such as sodium lauryl sulfate (as specified in the USP monograph) or an alkyl sulfonate like sodium octanesulfonate, into the mobile phase[11][12].
-
Rationale: The hydrophobic tail of the ion-pairing reagent adsorbs onto the non-polar stationary phase, while its charged headgroup faces the mobile phase[13]. This creates an ion-exchange surface that forms a neutral ion-pair with the charged aminopentamide, improving its retention and peak shape by masking silanol interactions[13][14][15]. The official USP method for this compound explicitly uses sodium lauryl sulfate for this purpose[11][12].
-
-
Column Selection:
-
Action: Switch to a modern, high-purity, Type B silica column with low silanol activity and robust end-capping[4][16]. Alternatively, consider columns with hybrid particle technology or a positive surface charge designed for basic compounds[4].
-
Rationale: Modern columns are manufactured to have fewer accessible and acidic silanol groups, inherently reducing the potential for peak tailing with basic compounds[17][18].
-
-
Increase Column Temperature:
-
Action: Set the column temperature to 35-45°C. The USP method suggests operating at about 40°C[11][12].
-
Rationale: Higher temperatures can improve mass transfer kinetics and reduce the strength of interactions between the analyte and the stationary phase, often leading to sharper, more symmetrical peaks.
-
dot digraph "Troubleshooting_Peak_Tailing" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
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// Edges start -> check_ph; check_ph -> adjust_ph [label="No"]; adjust_ph -> resolved; check_ph -> check_column [label="Yes"]; check_column -> change_column [label="No"]; change_column -> resolved; check_column -> add_modifier [label="Yes"]; add_modifier -> use_ip [label="If tailing persists"]; use_ip -> increase_temp [label="If tailing persists"]; increase_temp -> resolved; } } Caption: Troubleshooting workflow for aminopentamide peak tailing.
FAQ 2: My this compound peak is fronting. What does this mean?
Peak fronting, where the first half of the peak is broader than the second, is less common for basic compounds but can occur.
Underlying Causes:
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, causing some molecules to travel through the column unretained, leading to a fronting peak[19].
-
Poor Sample Solubility: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 30% Acetonitrile), the sample band will not load onto the column head properly, causing distortion.
-
Column Temperature: A column temperature that is too low can sometimes lead to poor kinetics and peak fronting.
Troubleshooting Protocol:
-
Reduce Sample Concentration:
-
Action: Prepare and inject a series of dilutions of your sample (e.g., 50%, 25%, 10% of the original concentration).
-
Rationale: If the peak shape improves upon dilution, the original issue was column overload.
-
-
Match Sample Solvent to Mobile Phase:
-
Action: Dissolve your standard and sample in the initial mobile phase composition or a solvent that is weaker than the mobile phase.
-
Rationale: This ensures that the sample band is tightly focused at the head of the column upon injection, preventing distortion.
-
-
Increase Column Temperature:
-
Action: Increase the column temperature in increments of 5°C (e.g., from 30°C to 40°C).
-
Rationale: This can improve solubility and chromatographic efficiency, sometimes resolving fronting issues.
-
Section 3: Proactive Method Development Strategies
A well-designed method from the start can prevent many of the issues described above.
Recommended Starting Parameters for this compound Analysis
This table provides a validated starting point for developing a robust HPLC method.
| Parameter | Recommendation | Rationale |
| Column | High-Purity C8 or C18 (Type B, End-capped), 2.1-4.6 mm ID, 50-150 mm length, < 3.5 µm particles | Minimizes silanol interactions[16]. C8 is less retentive and may provide faster analysis times[16]. |
| Mobile Phase A | 10-25 mM Phosphate or Formate Buffer in Water | Provides buffering capacity to maintain a stable, low pH. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| pH | 2.5 - 3.5 | Ensures aminopentamide is fully protonated and silanol activity is suppressed[4][6]. |
| Column Temp. | 35 - 45°C | Improves peak efficiency and reduces interaction strength[11][12]. |
| Detector | UV at 254 nm | As specified in the official USP monograph[11][12]. |
| Flow Rate | 0.8 - 1.5 mL/min (for 4.6 mm ID column) | Standard flow rate for analytical scale columns. |
| Additive | Consider Sodium Lauryl Sulfate (as per USP) or 10-20 mM TEA | Acts as an ion-pairing agent or silanol suppressor to dramatically improve peak shape[11][12]. |
Protocol: Basic Method Setup for this compound
-
Column Installation and Equilibration:
-
Install a suitable C18 or C8 column.
-
Prepare the mobile phase (e.g., 70% 25mM Potassium Phosphate buffer pH 3.0, 30% Acetonitrile).
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Standard Preparation:
-
Accurately weigh and dissolve USP this compound RS in the mobile phase to create a stock solution. The USP monograph suggests a concentration of about 0.02 mg/mL[11].
-
Perform serial dilutions to create working standards.
-
-
Sample Injection and Initial Analysis:
-
Optimization:
-
If peak tailing is observed, systematically apply the troubleshooting steps outlined in FAQ 1, starting with the addition of a competitive amine or an ion-pairing reagent as these are highly effective for this class of compounds.
-
References
- Bell, D.S. (2024). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. LCGC International.
- Boag, M. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex.
- USP Monographs: this compound Tablets. (n.d.). USP-NF.
- Agilent Technologies. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 176163, this compound. PubChem.
- USP Monographs: this compound Injection. (n.d.). USP-NF.
- Agilent Technologies. (n.d.). The Secrets of Good Peak Shape in HPLC. ResearchGate.
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- Crawford Scientific. (2023). The Importance of Mobile Phase pH in Chromatographic Separations.
- Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents.
- U.S. Pharmacopeia. (2025). USP-NF this compound Injection.
- Agilent Technologies. (2023). Why it matters and how to get good peak shape.
- Parvez, S., et al. (2025). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- U.S. Pharmacopeia. (n.d.). USP Monographs: this compound. uspbpep.com.
- Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
- LCGC International. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22565, Aminopentamide. PubChem.
- U.S. Pharmacopeia. (n.d.). This compound - USP-NF ABSTRACT.
- uHPLCs. (2024). HPLC Tailing Peaks All You Like to Know.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- ResearchGate. (2021). How can I resolve peak tailing during the analysis of drug in HPLC?.
- Wikipedia. (n.d.). Aminopentamide.
- Axion Labs. (n.d.). HPLC Peak Tailing.
- precisionFDA. (n.d.). This compound.
- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
- Wedgewood Pharmacy. (n.d.). Aminopentamide Hydrogen Sulfate for Dogs and Cats.
- ResearchGate. (n.d.). Physicochemical and biopharmaceutical properties of drug substances and pharmacokinetics.
- Al-Azzam, K. M., et al. (2012). Physicochemical characterization of complex drug substances: evaluation of structural similarities and differences of protamine sulfate from various sources. PubMed.
Sources
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- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
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- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 18. lcms.cz [lcms.cz]
- 19. uhplcs.com [uhplcs.com]
optimizing storage conditions for aminopentamide sulfate to prevent degradation
Welcome to the technical support center for aminopentamide sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing storage conditions and preventing the degradation of this compound. Here, we move beyond simple data sheets to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the official storage guidelines for this compound?
According to the United States Pharmacopeia (USP), this compound, in its pure form as well as in tablet and injection formulations, should be preserved in tight containers and stored at a controlled room temperature.[1][2][3] The material is known to be hygroscopic, meaning it can absorb moisture from the air, which makes the use of tightly sealed containers critical to prevent moisture-induced degradation.[4][5] For reference standards, the USP directs to dry the material at 105°C for 4 hours before use, indicating the importance of controlling water content.[6] Some suppliers also suggest storing the solid compound in a freezer at -20°C under an inert atmosphere to maximize long-term stability.[4][5]
| Parameter | USP Recommendation | Additional Recommendations | Rationale |
| Temperature | Controlled Room Temperature | -20°C Freezer (for long-term storage of solid) | Prevents acceleration of thermal degradation pathways.[7][8] |
| Container | Tight Containers | Tightly closed, under inert atmosphere | Prevents moisture uptake due to hygroscopicity and protects from oxidation.[1][9] |
| Humidity | Not explicitly defined; implied by "tight container" | Store in a dry, well-ventilated place or desiccator | Minimizes moisture-mediated hydrolysis, a key degradation pathway.[9][10] |
| Light | Not explicitly defined | Protect from light | Standard practice for all pharmaceuticals until photostability is confirmed.[11] |
Q2: What is the primary degradation pathway for this compound?
The primary chemical degradation pathway for this compound is the hydrolysis of its amide bond.[12] This reaction is significantly influenced by pH. In strongly acidic or basic environments, the amide bond is susceptible to cleavage, yielding a carboxylic acid and an ammonium salt under acidic conditions, or a carboxylate salt and ammonia under alkaline conditions.[12] The intricate network of hydrogen bonds in its solid-state crystal structure provides significant stability, but this can be compromised once the compound is in solution or exposed to high humidity.[12]
Q3: How does pH affect the stability of this compound in solution?
The stability of this compound is highly pH-dependent. As a sulfate salt, it is most stable in mildly acidic to near-neutral aqueous solutions.[12] The USP specifies that a 2.5% solution of the bulk drug in water should have a pH between 1.2 and 3.0, and the injection formulation should have a pH between 2.5 and 4.5.[1][3] This acidic pH range is intentionally chosen to minimize the rate of amide hydrolysis.[13] Extreme pH levels, both acidic and basic, will catalyze hydrolysis and accelerate degradation.[12][13] Therefore, when preparing solutions, it is critical to use buffered systems within an optimal pH range to ensure the compound's stability throughout the experiment.
Troubleshooting Guide: Investigating Degradation
This section addresses specific issues you may encounter during your experiments, providing logical steps and detailed protocols for investigation.
Scenario 1: You observe an unexpected peak during HPLC analysis of a stored sample.
An unknown peak in your chromatogram is a common sign of degradation. The goal is to identify the source of this impurity and prevent its formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unknown HPLC peak.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products and pathways. This is essential for developing a stability-indicating analytical method.[14][15]
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, calibrated
-
HPLC system with UV or PDA detector
-
Photostability chamber (ICH Q1B compliant)[11]
-
Temperature-controlled oven
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions: For each condition, use a portion of the stock solution. Aim for 5-20% degradation of the active pharmaceutical ingredient (API).[14] Adjust exposure time or stressor concentration as needed.
-
Acid Hydrolysis: a. Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. b. Heat at 60°C for 4 hours. c. Cool to room temperature and neutralize with an equimolar amount of NaOH. d. Dilute to a final concentration of ~100 µg/mL for analysis.
-
Base Hydrolysis: a. Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. b. Keep at room temperature for 2 hours. c. Neutralize with an equimolar amount of HCl. d. Dilute to a final concentration of ~100 µg/mL for analysis.
-
Oxidative Degradation: a. Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. b. Keep at room temperature for 24 hours, protected from light. c. Dilute to a final concentration of ~100 µg/mL for analysis.
-
Thermal Degradation (Solid State): a. Place a thin layer of solid this compound powder in a vial. b. Heat in an oven at 80°C for 48 hours. c. Dissolve the stressed powder and dilute to ~100 µg/mL for analysis.
-
Photolytic Degradation: a. Expose the stock solution (in a quartz cuvette) and solid powder to light in a photostability chamber. b. Ensure exposure of not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy.[16] c. Prepare a dark control sample wrapped in aluminum foil and store under the same temperature conditions. d. Prepare samples for analysis by diluting to ~100 µg/mL.
-
-
Analysis: Analyze all stressed samples, a non-stressed control, and a blank by HPLC. A stability-indicating method should be able to separate the main peak from all generated degradation peaks.[17]
Expected Hydrolysis Pathway:
Caption: Predicted primary degradation via amide hydrolysis.
Protocol 2: Drug-Excipient Compatibility Screening
Objective: To assess the potential for chemical interactions between this compound and selected excipients during early formulation development.[18]
Materials:
-
This compound
-
Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate)
-
Glass vials
-
Stability chamber (e.g., 40°C / 75% RH)
Procedure:
-
Sample Preparation: a. Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio by weight. b. Prepare a control sample of pure this compound. c. For a "wet" condition to accelerate potential reactions, add a small amount of water (e.g., 5-10% w/w) to a duplicate set of samples.[19]
-
Storage: a. Place the vials (loosely capped to allow for humidity exposure) into a stability chamber set to accelerated conditions (e.g., 40°C / 75% Relative Humidity). b. Store for a predetermined period (e.g., 2 to 4 weeks).
-
Analysis: a. At each time point (e.g., initial, 2 weeks, 4 weeks), remove samples. b. Visually inspect for physical changes (e.g., color change, clumping). c. Dissolve each sample in a suitable solvent and analyze by a stability-indicating HPLC method. d. Compare the chromatograms of the mixtures to the control. The appearance of new degradation peaks or a significant loss of the main peak in a mixture indicates a potential incompatibility.[20]
Interpreting Results:
-
Physical Incompatibility: Changes in appearance, such as discoloration (e.g., browning, which could suggest a Maillard reaction with reducing sugars like lactose), may indicate an interaction.[21]
-
Chemical Incompatibility: A greater percentage of degradation in the drug-excipient mixture compared to the drug alone points to a chemical reaction catalyzed or caused by the excipient.[18]
By following these guidelines and protocols, you can establish robust storage and handling procedures for this compound, ensuring the integrity and reproducibility of your experimental results.
References
- USP Monographs: this compound. (n.d.). uspbpep.com.
- USP Monographs: this compound Tablets. (n.d.). USP29-NF24.
- USP Monographs: this compound Injection. (n.d.). uspbpep.com.
- General Chapters: USP Reference Standards - A. (n.d.). uspbpep.com.
- This compound | C19H26N2O5S | CID 176163. (n.d.). PubChem - NIH.
- Kumar, V., & Kumar, S. (2016). Forced Degradation Studies. MedCrave online.
- Al-Massarani, S., et al. (n.d.). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Jatto, E. (n.d.). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
- Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmaceut Anal Acta.
- Brown, M. B., et al. (2013). Impact of Temperature Exposure on Stability of Drugs in a Real-World Out-of-Hospital Setting. ResearchGate.
- Singh, R., & Rehman, Z. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- Analytical Techniques In Stability Testing. (2025). Separation Science.
- Ahmed, M. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA.
- Dickman, J. (2020). How Temperature Can Affect Medication Stability. Emerald Transportation Solutions.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS.
- Effect of Moisture on the Stability of Solid Dosage Forms. (2025). ResearchGate.
- Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. (2023). PubMed.
- α-phenylbenzeneacetamide sulfate (b) this compound (a) Capsule, Tablet Oral Suspensio. (n.d.). Regulations.gov.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025). ResearchGate.
- Gaikwad, N. M., et al. (2012). stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research.
- Ondrak, J. D., et al. (n.d.). Effect of elevated storage temperatures on the concentration of active ingredients in 5 commonly used large animal pharmaceuticals. The Bovine Practitioner.
- Systematic review of stability data pertaining to selected antibiotics used for extended infusions in outpatient parenteral antimicrobial therapy (OPAT) at standard room temperature and in warmer climates. (n.d.). PubMed Central.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
- Dave, V. S., et al. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications.
- Effect of water pH on the stability of pesticides. (2008). MSU Extension.
- Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (n.d.). CORE.
- Active Ingredient Summary Table Thermal Stability. (2023). (n.d.).
- Stability-indicating spectrophotometric quantification of safinamide in the presence of its possible degradation product. (2025). NIH.
- Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. (2023). NIH.
- Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace.
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Technical Support Center: Troubleshooting Non-Specific Binding of Aminopentamide Sulfate in Receptor Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) encountered during receptor studies with aminopentamide sulfate. As a synthetic anticholinergic agent and non-selective muscarinic receptor antagonist, accurate characterization of its binding properties is crucial.[1][2][3] High NSB can obscure specific binding signals, leading to inaccurate determination of critical parameters like receptor affinity (Kd) and density (Bmax).[4]
This resource is designed to provide you with the expertise and practical insights needed to diagnose, mitigate, and ultimately overcome issues with non-specific binding in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic anticholinergic drug that functions as a non-selective muscarinic receptor antagonist.[1] Its primary action is to block the effects of acetylcholine at muscarinic receptors, which are heavily involved in the parasympathetic nervous system.[5] This blockade leads to reduced gastric motility and acid secretion, making it effective in treating conditions like vomiting and diarrhea in veterinary medicine.[1][2][3][6]
Q2: What is non-specific binding (NSB) and why is it a problem in my this compound receptor studies?
A2: Non-specific binding refers to the interaction of a ligand, in this case, this compound, with components in your assay system other than the target receptor.[4][7] This can include binding to lipids, other proteins, or even the assay plate or filter materials.[4][8] High NSB creates background "noise" that can mask the true specific binding signal to the muscarinic receptors you are studying.[9][10] This can lead to an underestimation of receptor affinity and an overestimation of receptor number, yielding inaccurate and unreliable data.[7]
Q3: I'm observing high background in my assay. Is this definitely a non-specific binding issue?
A3: While high background is a strong indicator of excessive non-specific binding, other factors could be at play.[11] These can include contamination of reagents, issues with the secondary antibody (if used), or problems with the substrate in enzyme-linked assays.[11][12] It's crucial to run proper controls to isolate the cause. A key control is to measure binding in the absence of your receptor preparation (e.g., cell membranes) to quantify binding to the assay apparatus itself.[8]
Q4: What are some initial, simple steps I can take to reduce non-specific binding?
A4: Several straightforward adjustments to your experimental protocol can often significantly reduce NSB. Consider these initial steps:
-
Optimize Radioligand Concentration: If using a radiolabeled form of aminopentamide, using a lower concentration, ideally at or below the Kd value, can help.[4]
-
Increase Wash Steps: Adding extra wash steps or increasing the duration of washes can help remove loosely bound, non-specific ligand.[11][13]
-
Include a Blocking Agent: Incorporating a blocking agent like Bovine Serum Albumin (BSA) into your assay buffer is a common and effective strategy.[9][14]
In-Depth Troubleshooting Guides
Guide 1: Systematic Optimization of Assay Buffer Composition
High non-specific binding of charged molecules like this compound is often influenced by the physicochemical properties of the assay buffer. This guide provides a systematic approach to optimizing your buffer to minimize these interactions.
The Causality: Non-specific binding can be driven by electrostatic and hydrophobic interactions between this compound and non-target components.[15] By modifying the buffer's pH, ionic strength, and including specific additives, you can disrupt these non-specific interactions, thereby enhancing the specific binding signal.
Experimental Workflow for Buffer Optimization
Caption: Workflow for systematic buffer optimization to reduce NSB.
Step-by-Step Protocol:
-
Establish Baseline: Run your standard binding assay to determine the initial level of non-specific binding. This will be your reference point.
-
pH Adjustment:
-
Ionic Strength Titration:
-
Using the optimal pH determined in the previous step, prepare buffers with increasing concentrations of a neutral salt like NaCl (e.g., 50 mM, 100 mM, 150 mM, 200 mM).
-
Increased salt concentration can shield electrostatic interactions, thereby reducing NSB.[15][16]
-
Measure NSB at each salt concentration.
-
-
Evaluate Blocking Agents and Detergents:
-
In your optimized pH and salt buffer, test the addition of common blocking agents.[9][14]
-
Protein Blockers: Add Bovine Serum Albumin (BSA) or casein at varying concentrations (e.g., 0.1%, 0.5%, 1%).[9][14][15][17] These proteins saturate non-specific sites on your assay components.
-
Non-ionic Surfactants: If hydrophobic interactions are suspected, add a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%, 0.05%).[15][16] This can disrupt hydrophobic-driven NSB.
-
-
Data Analysis and Selection: Compare the signal-to-noise ratio (Specific Binding / Non-Specific Binding) for each condition. Select the buffer composition that provides the lowest NSB without significantly compromising specific binding.
Data Summary Table for Buffer Optimization:
| Buffer Condition | pH | [NaCl] (mM) | Additive | % Non-Specific Binding | Specific Binding (CPM) |
| Baseline | 7.4 | 150 | None | 65% | 10,000 |
| Optimized | 7.0 | 200 | 0.5% BSA | 20% | 25,000 |
| Test 1 | 6.5 | 150 | None | 50% | 12,000 |
| Test 2 | 7.4 | 100 | None | 70% | 9,000 |
| Test 3 | 7.0 | 200 | 0.05% Tween-20 | 35% | 18,000 |
Guide 2: Validating and Optimizing a Saturation Binding Experiment
A properly conducted saturation binding experiment is essential for accurately determining Kd and Bmax.[18][19][20][21] This guide will walk you through the steps to ensure your experiment is robust and your results are reliable.
The Causality: The core principle of a saturation binding assay is to measure binding at equilibrium across a range of radioligand concentrations.[22] Key assumptions are that the reaction has reached equilibrium and that the concentration of the free ligand is not significantly depleted by binding.[23] Failure to meet these assumptions will lead to inaccurate parameter estimates.
Workflow for Saturation Binding Assay Validation
Caption: Key steps for validating a saturation binding experiment.
Step-by-Step Protocol:
-
Determine Time to Equilibrium:
-
Before running the full saturation curve, you must determine how long it takes for binding to reach a steady state.
-
Use a low concentration of your radiolabeled aminopentamide (around the expected Kd) and measure binding at various time points (e.g., 15, 30, 60, 90, 120 minutes).
-
Equilibrium is reached when the amount of bound ligand no longer increases with time. Choose an incubation time that is well within this plateau.[24]
-
-
Perform Saturation Binding:
-
Prepare a series of dilutions of your radiolabeled aminopentamide, typically spanning a range from 0.1x to 10x the expected Kd.[8]
-
For each concentration, set up two sets of tubes:
-
Total Binding: Radioligand + Receptor Preparation.
-
Non-Specific Binding: Radioligand + Receptor Preparation + a high concentration of an unlabeled competitor (e.g., 100-1000x the Ki of a known muscarinic antagonist like atropine). This will displace all specific binding.
-
-
-
Incubation and Separation:
-
Incubate all tubes for the predetermined equilibrium time.
-
Rapidly separate bound from free ligand. This is commonly done by vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to minimize dissociation of the bound ligand.[8]
-
-
Quantification and Analysis:
-
Measure the radioactivity on the filters (counts per minute, CPM).
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot Specific Binding as a function of the free radioligand concentration.
-
Use non-linear regression analysis (e.g., one-site binding model) to fit the data and determine the Kd and Bmax values.[22]
-
-
Self-Validation Check - Ligand Depletion:
-
A critical assumption is that less than 10% of the added radioligand is bound at all concentrations.[8]
-
If more than 10% is bound, it means the free ligand concentration is significantly lower than the total added concentration, which will skew your Kd value.
-
If ligand depletion is an issue, you must reduce the amount of receptor (e.g., membrane protein) in your assay.[8]
-
Expected Outcome:
A successful experiment will yield a hyperbolic saturation curve for specific binding. Non-specific binding should ideally be linear with increasing radioligand concentration and constitute less than 50% of the total binding at the highest concentration tested.[8]
References
- Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments.
- Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding.
- Life Science. (n.d.). Blockers Practical Guide.
- (2025, April 29). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison.
- Wikipedia. (n.d.). Aminopentamide.
- PubMed. (n.d.). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays.
- (2024, November 5). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results.
- PubMed Central. (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
- Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8.
- PetPlace.com. (2015, August 8). Aminopentamide (Centrine®) for Dogs and Cats.
- Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
- Veterian Key. (n.d.). Pharmacology.
- Chemistry For Everyone. (2025, July 11). How Do You Select The Appropriate Buffer For SPR Experiments?
- Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
- National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
- Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
- Wedgewood Pharmacy. (n.d.). Aminopentamide Hydrogen Sulfate for Dogs and Cats.
- PubMed Central. (2010). Ligand binding assays at equilibrium: validation and interpretation.
- GraphPad. (n.d.). Key concepts: Saturation binding - GraphPad Prism 10 Curve Fitting Guide.
- American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background.
- (n.d.). Analyzing Radioligand Binding Data.
- PubMed Central. (n.d.). 'Non-specific' binding. The problem, and a solution.
- PubMed. (n.d.). Specific ion and buffer effects on protein-protein interactions of a monoclonal antibody.
- Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know.
- PubMed. (n.d.). Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody.
- (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve.
- MBL Life Science. (n.d.). Main causes of non-specific reactions of antibodies.
- ResearchGate. (2025, August 6). In vitro receptor binding assays: General methods and considerations.
- BMA BIOMEDICALS. (n.d.). Troubleshooting in IHC.
- (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments.
- Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?
- Regulations.gov. (n.d.). α-phenylbenzeneacetamide sulfate (b) this compound (a) Capsule, Tablet Oral Suspension.
- National Center for Biotechnology Information. (n.d.). Muscarinic Antagonists - StatPearls.
- PubMed. (2009, November 27). Development of peptide receptor binding assays: methods to avoid false negatives.
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Navigating Preclinical Dosing of Aminopentamide Sulfate: A Technical Support Guide for Researchers
Welcome to the technical support center for the use of aminopentamide sulfate in preclinical research. This guide is designed for researchers, scientists, and drug development professionals who are considering or are actively using this compound in their experimental models. Given the limited availability of published preclinical data for this compound, this guide will focus on the fundamental principles and practical methodologies for establishing appropriate and effective dosages across different animal strains. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in established pharmacological principles.
Understanding this compound: A Primer for the Researcher
This compound is a synthetic anticholinergic agent.[1][2] Its primary mechanism of action is the non-selective antagonism of muscarinic acetylcholine receptors, which are pivotal in mediating parasympathetic nervous system responses.[1] In a clinical veterinary setting, it is primarily used to control vomiting and diarrhea in dogs and cats by reducing gastrointestinal motility and gastric acid secretion.[3][4][5][6][7] While its clinical effects are well-documented in companion animals, its application in a research setting, particularly with regard to inter-strain dosage adjustments, requires a foundational understanding of its pharmacology and a systematic approach to dose determination.
Part 1: Core Principles for Dosage Adjustment in Preclinical Research
The variability in drug response between different animal strains is a critical factor in preclinical research. This variability can be attributed to a multitude of factors, including genetics, physiology, and metabolism. For a drug like this compound, understanding these differences is paramount to obtaining reliable and reproducible data.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations
-
Pharmacokinetics (PK): This is what the body does to the drug. It encompasses absorption, distribution, metabolism, and excretion (ADME). Strain-specific differences in drug-metabolizing enzymes, such as cytochrome P450s, can significantly alter the drug's half-life and exposure, thereby influencing its efficacy and toxicity.
-
Pharmacodynamics (PD): This is what the drug does to the body. Variations in the number, affinity, and function of muscarinic receptors between different animal strains can lead to altered sensitivity to this compound.
The interplay between PK and PD dictates the dose-response relationship. A comprehensive understanding of these principles is the bedrock of rational dose selection.
Part 2: Establishing a Dosing Regimen for this compound: A Step-by-Step Guide
In the absence of established preclinical dosages for this compound, a systematic dose-finding study is the most scientifically sound approach. The following protocol provides a framework for conducting such a study.
Experimental Workflow for Dose-Ranging Study
Caption: Workflow for a dose-ranging study of this compound.
Step-by-Step Protocol for a Dose-Ranging Study:
-
Define Experimental Objectives: Clearly outline the intended therapeutic effect and the model in which the drug will be tested. This will guide the selection of relevant endpoints.
-
Estimate a Starting Dose using Allometric Scaling: In the absence of rodent data, allometric scaling can be used to estimate a starting dose from the known dosages in other species (e.g., dogs). This method uses the body surface area to extrapolate doses between species. It is crucial to use the most conservative estimate as a starting point.
-
Conduct a Single Ascending Dose (SAD) Study:
-
Select a small cohort of animals for each dose group.
-
Administer a single dose of this compound.
-
Start with a dose significantly lower than the estimated dose from allometric scaling.
-
Gradually increase the dose in subsequent cohorts.
-
Observe the animals for a predetermined period for both therapeutic and adverse effects.
-
-
Monitor for Clinical Signs:
-
Therapeutic Effects: Depending on the model, this could be a reduction in gastrointestinal transit time, decreased gastric secretions, or other relevant physiological changes.
-
Adverse Effects: Monitor for common anticholinergic side effects such as dry mouth (observed as increased drinking or altered grooming), blurred vision (potential for altered behavior in visually-guided tasks), and urinary retention.[3] At higher doses, more severe effects like mydriasis (pupil dilation) and excessive salivation inhibition may occur.[1]
-
-
Determine the Maximum Tolerated Dose (MTD): This is the highest dose that can be administered without causing unacceptable toxicity.
-
Conduct a Multiple Ascending Dose (MAD) Study (Optional): If the intended use involves repeated dosing, a MAD study is recommended to assess for drug accumulation and chronic toxicity.
-
Establish the Therapeutic Window: This is the range of doses that produces a therapeutic effect without causing significant toxicity.
-
Proceed with Efficacy Studies: Once a safe and potentially effective dose range has been identified, larger-scale efficacy studies can be initiated.
Part 3: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common challenges and questions that may arise during the use of this compound in a research setting.
Logical Flow for Troubleshooting Unexpected Results
Caption: A troubleshooting guide for unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How do I choose a starting dose for my specific mouse/rat strain?
A1: As there is no established preclinical data, the most prudent approach is to perform a dose-ranging study as outlined above. You can use allometric scaling from the known canine dose as a very rough starting point, but it is critical to begin with a dose that is several-fold lower than this estimate and escalate cautiously.
Q2: I am not seeing the expected therapeutic effect at doses that are well-tolerated. What should I do?
A2: This could be due to several factors:
-
Strain-Specific Resistance: The animal strain you are using may have a lower density of muscarinic receptors in the target tissue or may metabolize the drug more rapidly.
-
Insufficient Dose: You may need to escalate the dose further, while carefully monitoring for adverse effects.
-
Model-Specific Issues: The experimental model you are using may not be responsive to the mechanism of action of this compound.
Refer to the troubleshooting diagram to systematically address the issue.
Q3: I am observing significant adverse effects at a dose that is not yet therapeutically effective. What are my options?
A3: This suggests a narrow therapeutic window in your chosen strain.
-
Consider a Different Strain: Another strain may have a more favorable PK/PD profile.
-
Alternative Dosing Regimen: Explore different routes of administration or a continuous infusion to maintain a steady-state concentration that is both therapeutic and non-toxic.
-
Combination Therapy: It may be possible to achieve the desired effect with a lower dose of this compound in combination with another agent that has a different mechanism of action.
Q4: Can I use the commercially available injectable or tablet form of this compound in my research animals?
A4: The commercially available formulations are designed for dogs and cats and may contain excipients that are not suitable for laboratory animals, especially for chronic administration.[2][4] It is recommended to obtain a pure form of this compound from a chemical supplier and formulate a vehicle that is appropriate for your animal model and route of administration.
Q5: Are there any known drug interactions I should be aware of?
A5: Yes, as an anticholinergic, this compound can interact with other drugs. For instance, its effects may be potentiated by other drugs with anticholinergic properties, such as some antihistamines and antidepressants. Conversely, it may antagonize the effects of pro-kinetic agents like metoclopramide.[3] Always review the concomitant medications being administered to your animals.
Data Summary Table
| Parameter | Information for this compound | Considerations for Researchers |
| Mechanism of Action | Non-selective muscarinic acetylcholine receptor antagonist[1] | The specific subtypes of muscarinic receptors involved in the desired effect and potential side effects should be considered. |
| Primary Clinical Use | Antiemetic and antidiarrheal in dogs and cats[3][4] | The relevance of this clinical use to the intended research application needs to be evaluated. |
| Known Side Effects | Dry mouth, blurred vision, urinary retention[3] | These should be carefully monitored for in a dose-ranging study. |
| Contraindications | Glaucoma, gastrointestinal or urinary obstruction[4] | The health status of the research animals should be carefully assessed. |
| Preclinical Dosage Data | Not readily available in published literature | A systematic dose-finding study is essential. |
Conclusion
The successful use of this compound in preclinical research hinges on a methodical and scientifically rigorous approach to dosage determination. By understanding the fundamental principles of pharmacology, conducting systematic dose-ranging studies, and being mindful of the potential for inter-strain variability, researchers can confidently establish effective and reproducible dosing regimens for their specific experimental needs. This guide provides the foundational knowledge and practical tools to navigate the challenges of working with a compound with limited preclinical data and to ensure the integrity and validity of your research findings.
References
- Aminopentamide - Wikipedia. Wikipedia. [Link]
- Aminopentamide Hydrogen Sulfate for Dogs and C
- Aminopentamide (Centrine®)
- Pharmacology | Veterian Key. Veterian Key. [Link]
- α-phenylbenzeneacetamide sulfate (b) this compound (a) Capsule, Tablet Oral Suspensio.
- Centrine Tablets. Drugs.com. [Link]
- Veterinary Compounds. Encino Pharmacy. [Link]
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- 4. Aminopentamide (Centrine®) for Dogs and Cats [petplace.com]
- 5. svpmeds.com [svpmeds.com]
- 6. Veterinary Compounds « Encino Pharmacy [encinopharmacy.com]
- 7. svpmeds.com [svpmeds.com]
troubleshooting unexpected side effects of aminopentamide sulfate in vivo
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers utilizing aminopentamide sulfate in in vivo experimental models. This guide is designed to provide expert-level insights and actionable troubleshooting strategies to address unexpected side effects and ensure the integrity of your research data. As an anticholinergic agent, aminopentamide's primary effects are predictable; however, off-target or paradoxical reactions can occur, necessitating a systematic approach to diagnosis and resolution.
Frequently Asked Questions (FAQs)
This section addresses common technical questions regarding the fundamental properties and application of this compound.
Q1: What is the primary mechanism of action for this compound, and how does this relate to its expected side effects?
Aminopentamide hydrogen sulfate is a competitive antagonist of acetylcholine at muscarinic (M) receptors.[1] Acetylcholine is the primary neurotransmitter of the parasympathetic nervous system, which governs "rest-and-digest" functions. By blocking these receptors, aminopentamide inhibits parasympathetic activity, leading to its therapeutic effect as a smooth muscle antispasmodic in the gastrointestinal (GI) tract.[2]
The expected side effects are a direct extension of this systemic anticholinergic action:
-
Xerostomia (Dry Mouth): Decreased salivary secretion.[3]
-
Mydriasis (Pupil Dilation) & Blurred Vision: Blockade of M3 receptors in the ciliary muscle and iris sphincter.[2]
-
Tachycardia (Increased Heart Rate): Blockade of M2 receptors in the sinoatrial node of the heart, which are responsible for slowing heart rate.[4]
-
Urinary Retention: Relaxation of the bladder detrusor muscle.[1][3]
-
Reduced GI Motility: Inhibition of smooth muscle contraction in the gut, which can lead to constipation or ileus.[5]
Understanding this core mechanism is the first step in differentiating expected side effects from unexpected or adverse events.
Caption: Mechanism of Aminopentamide as a muscarinic antagonist.
Q2: Are there known species-specific sensitivities to aminopentamide that could be considered "unexpected" if not anticipated?
Yes, species-specific responses are a critical consideration. Cats, for instance, are reported to be more sensitive to the central nervous system (CNS) side effects of anticholinergics compared to dogs.[5] This can lead to unexpected CNS signs like excitement, ataxia, or seizures at doses that might only produce peripheral effects in other species. Rodent models used in safety pharmacology may also exhibit different pharmacokinetic profiles, potentially leading to higher-than-expected CNS exposure.[6] Therefore, what constitutes a "standard dose" must be empirically determined and validated for each specific species and strain used in your experiments.
Q3: What are the most critical drug-drug interactions to consider when using this compound in an experimental setting?
The potential for pharmacodynamic synergism is high. Co-administration with other drugs possessing anticholinergic properties will create an "anticholinergic burden," increasing the risk of severe side effects.[7] Researchers must meticulously review all co-administered agents.
| Interacting Drug Class | Examples | Potential Synergistic Effect | Reference |
| Antihistamines (1st Gen) | Diphenhydramine, Chlorpheniramine | Increased sedation, dry mouth, urinary retention. | [8] |
| Phenothiazines | Acepromazine, Chlorpromazine | Potentiated anticholinergic and sedative effects. | [3] |
| Tricyclic Antidepressants | Amitriptyline, Clomipramine | Severe tachycardia, CNS toxicity, ileus. | [8] |
| Opioids | Morphine, Buprenorphine | Profound GI hypomotility, leading to constipation and potential ileus. | [6] |
| Other Anticholinergics | Atropine, Glycopyrrolate | Additive effects leading to potential toxicity. | [4] |
Troubleshooting Guide: Unexpected In Vivo Side Effects
This section provides systematic guidance for diagnosing and managing specific unexpected experimental outcomes.
Issue 1: Severe CNS Excitement, Ataxia, or Seizures Observed
Q: My animal model is exhibiting unexpected CNS hyperexcitability and ataxia after aminopentamide administration, contrary to the expected peripheral antispasmodic effect. What are the potential causes, and what is the troubleshooting workflow?
This is a serious adverse event that indicates significant central nervous system involvement, which is not the intended therapeutic target of aminopentamide for GI disorders.
Plausible Mechanisms:
-
Overdose or Dosing Error: The most common cause. An unintentional high dose can lead to aminopentamide crossing the blood-brain barrier (BBB) in sufficient quantities to antagonize central muscarinic receptors, leading to delirium, agitation, and seizures.[2][8]
-
Species/Individual Hypersensitivity: The subject may have a lower threshold for CNS side effects or a genetic polymorphism affecting drug metabolism or BBB permeability.[5]
-
Compromised Blood-Brain Barrier: An underlying experimental condition (e.g., induced inflammation, co-administered drug) may have increased the permeability of the BBB, allowing greater CNS penetration of the drug.
-
Drug Interaction: Concomitant administration of another agent may be inhibiting the metabolism of aminopentamide, leading to higher-than-expected plasma concentrations.[9]
Immediate Actions:
-
Ensure Subject Safety: Place the animal in a quiet, padded environment to prevent injury.
-
Supportive Care: Provide fluid therapy and monitor vital signs (heart rate, respiratory rate, temperature). Anticholinergic toxicity can cause hyperthermia.[8]
-
Consider Reversal Agent (with Veterinary Consultation): In severe cases of toxicity, a centrally-acting cholinesterase inhibitor like physostigmine may be considered to counteract the anticholinergic effects, though this carries its own risks and should be used judiciously.[10]
Systematic Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected CNS side effects.
Experimental Protocol: Dose-Response Confirmation
Objective: To determine the threshold dose for the onset of CNS side effects versus the therapeutic GI effect in your specific model.
Methodology:
-
Animal Groups: Establish a minimum of 5 dose groups, including a vehicle control. Doses should logarithmically span the intended therapeutic dose (e.g., 0.1x, 0.5x, 1x, 5x, 10x of the original dose).
-
Administration: Administer this compound via the same route as in the original experiment.
-
Observation: At regular intervals (e.g., 15, 30, 60, 120 minutes post-dose), score animals for:
-
GI Effect: Measure the intended therapeutic outcome (e.g., reduction in GI motility using a charcoal meal transit assay).[6]
-
CNS Effects: Use a standardized scoring system (e.g., a modified Irwin screen) to quantify ataxia, hyperactivity, tremors, etc.
-
Peripheral Anticholinergic Signs: Record pupil diameter and heart rate.
-
-
Data Analysis: Plot the dose-response curves for both the desired GI effect and the undesired CNS effects. The goal is to identify a "therapeutic window" where the GI effect is achieved without significant CNS involvement.
Issue 2: Paradoxical Bradycardia or Severe Hypotension
Q: My protocol predicted tachycardia, but shortly after IV administration of aminopentamide, the animal exhibited a transient but significant drop in heart rate and blood pressure. Why would an anticholinergic cause this?
This paradoxical effect, while rare, can occur and points to complex cardiovascular regulation.
Plausible Mechanisms:
-
Central Vagal Nucleus Stimulation: At very low doses, or during the initial distribution phase after a rapid IV bolus, some anticholinergics can paradoxically stimulate the central vagal nucleus in the brainstem before exerting their peripheral blocking effect. This central stimulation can cause a brief period of increased parasympathetic outflow, leading to bradycardia.[4]
-
Presynaptic M1 Receptor Blockade: Aminopentamide might be acting on presynaptic muscarinic autoreceptors (M1 subtype) on parasympathetic nerve terminals. These receptors normally inhibit further acetylcholine release. Blocking them could transiently increase acetylcholine in the synaptic cleft, briefly overcoming the postsynaptic M2 receptor blockade and causing bradycardia.
-
Vasodilation: While primarily known for its effects on heart rate, high concentrations of anticholinergics can have direct vasodilatory effects on vascular smooth muscle, leading to hypotension.[5] This is typically a high-dose phenomenon.
Systematic Troubleshooting Workflow:
-
Review Administration Protocol:
-
Was the injection a rapid IV bolus? A fast injection can create a transiently high drug concentration in the central circulation, favoring paradoxical central effects.
-
Action: Change the administration protocol to a slow intravenous infusion over 5-10 minutes. This allows for more gradual drug distribution and helps maintain concentrations below the threshold for central paradoxical effects.
-
-
Dose Confirmation:
-
Could the dose be too low? The paradoxical bradycardia is sometimes described as a low-dose effect.[4]
-
Action: Perform a dose-escalation study while monitoring cardiovascular parameters continuously. Determine if the bradycardia disappears and is replaced by the expected tachycardia as the dose increases.
-
Experimental Protocol: Slow Infusion vs. Bolus Administration
Objective: To determine if the rate of IV administration is the cause of paradoxical bradycardia.
Methodology:
-
Animal Preparation: Anesthetize and instrument the animal model (e.g., rat, dog) for continuous monitoring of ECG (for heart rate) and blood pressure (via arterial line).
-
Group 1 (Bolus): Administer the target dose of aminopentamide as a single IV bolus over 15 seconds. Record cardiovascular parameters for 30 minutes post-injection.
-
Group 2 (Slow Infusion): Administer the same total dose as Group 1, but deliver it as a constant rate infusion over 10 minutes. Record cardiovascular parameters throughout the infusion and for 20 minutes after.
-
Data Analysis: Compare the cardiovascular response profiles between the two groups.
| Expected Outcome | Interpretation |
| Group 1 shows transient bradycardia/hypotension; Group 2 shows only stable or increasing heart rate. | The paradoxical effect is rate-dependent. The protocol should be permanently modified to use slow infusion. |
| Both groups show bradycardia/hypotension. | The effect is not rate-dependent. The cause is more likely related to the specific dose or an intrinsic property of the drug in your model. Proceed to a dose-escalation study. |
| Neither group shows the effect. | The initial observation may have been an anomaly or due to another confounding factor (e.g., anesthetic depth). Repeat to confirm. |
References
- Pharmacology. (n.d.). Veterian Key.
- Aminopentamide Hydrogen Sulfate for Dogs and Cats. (n.d.). Wedgewood Pharmacy.
- Blount, W. (n.d.). Aminopentamide.DVM.
- Aminopentamide (Centrine®) for Dogs and Cats. (2015, August 8). PetPlace.com.
- Anticholinergics in Dogs and Cats. (n.d.). MSPCA-Angell.
- Anticholinergic Poisonings. (2016, September 10). Veterian Key.
- Chew, M. L., & Mulsant, B. H. (2003). Managing Anticholinergic Side Effects.Psychiatry (Edgmont).
- National Research Council (US) Committee on Toxicology. (1982). ANTICHOLINERGICS. In Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents, Volume 1. National Academies Press (US).
- Tyce, G. M., & Sharpless, N. S. (1984). Amine sulfate formation in the central nervous system.Biochemical Pharmacology.
- Ruxton, K., & Woodman, R. J. (2022). The anticholinergic burden: from research to practice.Australian Prescriber.
- The Effect of Antibiotics on the Nervous System: Importance for Anesthesiology and Intensive Care. (2025, June 19). Journal of Clinical Medicine.
- Marks, S. L., Kook, P. H., Papich, M. G., Tolbert, M. K., & Willard, M. D. (2018). ACVIM consensus statement: Support for rational administration of gastrointestinal protectants to dogs and cats.Journal of Veterinary Internal Medicine.
- Update on the adverse effects of antimicrobial therapies in community practice. (n.d.). BC Medical Journal.
- Fradley, M. G., & Moslehi, J. J. (2015). Comprehensive review of cardiovascular toxicity of drugs and related agents.Current Treatment Options in Cardiovascular Medicine.
- Sande, M. A., & Mandell, G. L. (1980). Neurotoxic effects associated with antibiotic use: management considerations.Drug Safety.
- Baldrick, P., Bamford, D. G., & Tattersall, M. L. (1998). An assessment of two gastric transport models currently used in safety pharmacology testing.Human & Experimental Toxicology.
- α-phenylbenzeneacetamide sulfate (b) this compound (a) Capsule, Tablet Oral Suspensio. (n.d.). Regulations.gov.
- In Vivo Assay Guidelines. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf.
- Pharmacokinetics and Pharmacodynamics of Antibacterial Agents. (n.d.). Clinical Infectious Diseases.
- Pharmacokinetics. (n.d.). StatPearls - NCBI Bookshelf.
- Clinically important pharmacokinetic drug-drug interactions with antibacterial agents. (n.d.). Expert Review of Anti-infective Therapy.
- Adverse Drug Interactions. (n.d.). Anesthesia Progress.
- Food-Drug Interactions. (n.d.). Maedica (Bucur).
- Systematic Overview of Drug Interactions with Antidepressant Medications. (n.d.). ResearchGate.
- Drug Action in the Central Nervous System. (n.d.). The British Journal of Psychiatry.
- Drug-Drug Interactions and Their Association With Quality of Life in Patients With Hypertension. (2024, March 20). Cureus.
- In Vitro and In Vivo Assessments of Cardiovascular Effects with Omadacycline. (2016, August 22). Antimicrobial Agents and Chemotherapy.
- Functional GI disorders: from animal models to drug development. (n.d.). Gut.
- Early Investigational Therapeutics for Gastrointestinal Motility Disorders: From Animal Studies to Phase II Trials. (n.d.). Current Gastroenterology Reports.
- Application of Artificial Gastrointestinal Tract Models in Veterinary Medicine. (n.d.). Animals (Basel).
Sources
- 1. Aminopentamide (Centrine®) for Dogs and Cats [petplace.com]
- 2. Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 3. wendyblount.com [wendyblount.com]
- 4. mspca.org [mspca.org]
- 5. 9. Pharmacology | Veterian Key [veteriankey.com]
- 6. An assessment of two gastric transport models currently used in safety pharmacology testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anticholinergic burden: from research to practice - Australian Prescriber [australianprescriber.tg.org.au]
- 8. Anticholinergic Poisonings | Veterian Key [veteriankey.com]
- 9. Clinically important pharmacokinetic drug-drug interactions with antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Aminopentamide Sulfate-Based Motility Studies
Welcome to the technical support center for aminopentamide sulfate-based motility studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving robust and reproducible results. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your data.
Understanding the Tool: Mechanism of Action
To effectively use and troubleshoot this compound, a clear understanding of its mechanism is paramount. Aminopentamide is a synthetic anticholinergic agent.[1][2] It functions as a nonselective muscarinic receptor antagonist , primarily targeting smooth muscle in the gastrointestinal (GI) tract.[1]
Here's the breakdown of its action:
-
Primary Target: Muscarinic acetylcholine receptors (mAChRs) on GI smooth muscle cells.
-
Action: It competitively blocks acetylcholine—the primary neurotransmitter of the parasympathetic nervous system—from binding to these receptors.[1]
-
Result: The parasympathetic nervous system stimulates gut motility.[3] By blocking this stimulation, this compound reduces the tone and amplitude of intestinal contractions, decreases gastric acid secretion, and slows GI transit.[1][2][4]
Compared to atropine, a classic anticholinergic, aminopentamide demonstrates a stronger and more prolonged suppression of colonic contractions with fewer systemic side effects like dry mouth or pupil dilation at therapeutic doses.[1][2]
Caption: Competitive antagonism of acetylcholine by this compound.
Frequently Asked Questions (FAQs)
Here we address common questions that arise before and during initial experiments.
Q1: What is the appropriate vehicle for dissolving this compound? A1: this compound is slightly soluble in water.[5] For in vitro studies, sterile, distilled water or a standard physiological salt solution (e.g., Krebs-Henseleit) is recommended. For in vivo administration, sterile saline is the most common and appropriate vehicle. Avoid organic solvents like DMSO unless absolutely necessary, as they can have their own effects on GI motility.[6]
Q2: How should I prepare and store my stock solutions? A2: Prepare stock solutions fresh on the day of the experiment if possible. While the salt form is stable, solutions can be susceptible to microbial growth. If storage is necessary, filter-sterilize the solution (0.22 µm filter) and store in small aliquots at -20°C.[5] Avoid repeated freeze-thaw cycles. The compound is hygroscopic (absorbs moisture from the air), so store the powdered form in a desiccator or a tightly sealed container in a dry environment.[5]
Q3: What concentration range should I start with? A3: This is highly dependent on your model system (in vitro vs. in vivo) and the specific research question.
| Model Type | Typical Concentration Range (In Vitro) | Typical Dosage (In Vivo) | Key Considerations |
| In Vitro (e.g., Guinea Pig Ileum) | 10 nM - 10 µM | N/A | Start with a concentration-response curve to determine the EC50. |
| In Vivo (e.g., Rodent) | N/A | 0.1 - 1.0 mg/kg | Route of administration (IV, IP, PO) will significantly impact bioavailability and required dose.[7] |
Note: These are starting points. Always perform dose-finding studies and consult relevant literature for your specific model.
Q4: What are the essential controls for a motility study using aminopentamide? A4: To ensure your results are valid, the following controls are critical:
-
Vehicle Control: Administer the same volume of the vehicle (e.g., saline) used to dissolve the aminopentamide. This accounts for any effects of the solvent or the administration procedure itself.[8]
-
Positive Control (Inhibitory): Use a known motility inhibitor (like morphine) to confirm your assay can detect a decrease in motility.[8]
-
Positive Control (Stimulatory): Use a known motility agonist (like carbachol or bethanechol) to establish a baseline contractile response that aminopentamide can then be tested against.
-
Time Control (In Vitro): Run an isolated tissue preparation with only buffer changes to assess tissue viability and stability over the experimental duration.
Troubleshooting Guide: From Unexpected Results to Actionable Solutions
When experiments don't go as planned, a systematic approach is key.
| Problem | Potential Causes | Recommended Solutions & Rationale |
| No inhibitory effect observed | 1. Drug Inactivity: Improper storage, degradation of stock solution, or calculation error. | 1. Prepare fresh drug dilutions from a new aliquot or freshly weighed powder. Always use a calibrated balance and verify calculations. |
| 2. Sub-threshold Concentration: The dose used is too low for the specific model or conditions. | 2. Perform a full dose-response curve. This is essential to identify the effective concentration range for your system. | |
| 3. Low Basal Motility: The baseline motility of the preparation is too low to detect a further decrease. | 3. For in vitro studies, pre-contract the tissue with a stable agonist like carbachol or KCl. This provides a robust contractile tone against which inhibition can be clearly measured. | |
| 4. Receptor Desensitization: Previous exposure to other antagonists or prolonged exposure to agonists. | 4. Ensure adequate washout periods between drug applications (typically 15-30 minutes for isolated tissues). Review animal pre-treatment protocols to avoid confounding drugs. | |
| High variability between replicates | 1. Inconsistent Tissue Handling (In Vitro): Differences in tissue dissection, mounting tension, or equilibration time. | 1. Standardize the protocol rigorously. Use consistent tension (e.g., 0.5-1.0 g for guinea pig ileum), ensure a stable equilibration period (e.g., 60 minutes) before adding any drugs, and handle tissues gently to avoid damage.[3] |
| 2. Biological Variation (In Vivo): Differences in animal age, weight, stress levels, or gut microbiome. | 2. Randomize animals into treatment groups. Acclimate animals to the facility and handling to reduce stress. Ensure consistent fasting periods before the experiment.[7] Consider using littermates where possible. | |
| 3. Temperature Fluctuations: Inconsistent temperature of the organ bath (in vitro) or animal environment (in vivo). | 3. Use a precisely controlled water-jacketed organ bath system. Monitor and maintain animal body temperature during surgical procedures. Temperature significantly affects enzymatic and muscular activity. | |
| 4. Inconsistent Administration: Variation in injection volume, gavage technique, or application timing. | 4. Use calibrated pipettes and syringes. Ensure all personnel are trained on consistent, low-stress administration techniques. Standardize the timing of drug administration relative to the motility measurement.[7] | |
| Unexpected stimulatory effect | 1. Rebound Effect: Can occur after washout of a high concentration of antagonist. | 1. Analyze the time course of the response carefully. Ensure adequate washout and re-equilibration before drawing conclusions. |
| 2. Off-Target Effects: At very high concentrations, drugs can have non-specific effects. | 2. Operate within the established selective concentration range. If high concentrations are needed, consider using a different antagonist with a known selectivity profile to confirm the effect is muscarinic-related. | |
| 3. Contamination: Contamination of the drug stock or buffer with a stimulant. | 3. Prepare fresh solutions using new reagents. Test the vehicle alone to rule out buffer contamination. |
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Start -> CheckDrug; CheckDrug -> CheckConc [label="Drug OK"]; CheckDrug -> Sol_Drug [label="Issue Found"]; CheckConc -> CheckBasal [label="Conc. OK"]; CheckConc -> Sol_Conc [label="Issue Found"]; CheckBasal -> CheckSystem [label="Basal OK"]; CheckBasal -> Sol_Basal [label="Issue Found"]; CheckSystem -> Sol_System [label="Issue Found"]; }
Caption: A logical workflow for troubleshooting a lack of drug effect.
Standardized Protocols for Reproducibility
Adhering to a detailed, standardized protocol is the single most important factor for ensuring reproducibility.[9][10]
Protocol 4.1: In Vitro Guinea Pig Ileum Motility Assay
This ex vivo model is a classic and reliable method for assessing the direct effects of compounds on intestinal smooth muscle.[3][11]
Materials:
-
Guinea Pig (250-350g)
-
Krebs-Henseleit Buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)
-
Organ Bath System with Isotonic Transducer
-
Carbogen Gas (95% O2, 5% CO2)
-
This compound, Acetylcholine (or Carbachol)
Procedure:
-
Preparation: Humanely euthanize a guinea pig according to approved institutional guidelines. Immediately isolate a 10-15 cm segment of the terminal ileum.
-
Tissue Mounting: Place the ileum in fresh, carbogen-aerated Krebs buffer. Gently flush the lumen to remove contents. Cut 2-3 cm segments and mount one end to a fixed hook in the organ bath chamber and the other to an isotonic force transducer.
-
Equilibration: Submerge the tissue in the organ bath (10-20 mL volume) containing Krebs buffer, maintained at 37°C and continuously gassed with carbogen. Apply a resting tension of 0.5-1.0 gram and allow the tissue to equilibrate for 60 minutes, with buffer changes every 15 minutes.
-
Viability Check: Add a submaximal concentration of acetylcholine (e.g., 1 µM) to confirm tissue contractility. Wash out the tissue and allow it to return to baseline.
-
Antagonist Incubation: Add the desired concentration of this compound to the bath and incubate for 20-30 minutes. This allows the antagonist to reach equilibrium with the receptors.
-
Agonist Challenge: While the antagonist is still present, add a cumulative concentration-response curve of acetylcholine.
-
Data Analysis: Measure the amplitude of contractions. Plot the agonist concentration-response curves in the absence and presence of aminopentamide. A potent antagonist will cause a rightward shift in the agonist's curve.
Protocol 4.2: In Vivo Charcoal Meal Transit Assay in Mice
This model assesses the overall propulsive motility of the GI tract.[7][8]
Materials:
-
Mice (e.g., C57BL/6, 8-10 weeks old)
-
Charcoal Meal (e.g., 5% activated charcoal in 10% gum acacia or methylcellulose)
-
This compound in sterile saline
-
Oral gavage needles
Procedure:
-
Acclimation & Fasting: Acclimate mice to the housing facility for at least one week. Fast the mice for 16-18 hours prior to the experiment, with free access to water.[7]
-
Drug Administration: Randomize mice into control (vehicle) and treatment (aminopentamide) groups (n=6-10 per group is typical for statistical power).[8] Administer aminopentamide (e.g., 0.5 mg/kg) or vehicle via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Transit Marker Administration: After a set pre-treatment time (e.g., 30 minutes), administer a consistent volume (e.g., 0.2 mL) of the charcoal meal via oral gavage to each mouse.
-
Endpoint: After a fixed period (e.g., 20-30 minutes), humanely euthanize the mice by cervical dislocation.
-
Measurement: Carefully dissect the entire small intestine from the pyloric sphincter to the cecum. Lay it flat on a moist surface without stretching.
-
Data Analysis: Measure the total length of the small intestine and the distance traveled by the charcoal front from the pylorus. Calculate the percent transit for each animal:
-
% Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
-
Statistical Analysis: Compare the mean % transit between the vehicle and aminopentamide-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant decrease in % transit indicates an inhibitory effect on motility.[7]
References
- In vitro Evaluation Techniques for Gastrointestinal Motility.
- Assessment of Gastrointestinal Motility Using Three Different Assays In Vitro.
- Aminopentamide. Wikipedia. [Link]
- Aminopentamide Hydrogen Sulfate for Dogs and C
- Effect of commonly used vehicles on gastrointestinal, renal, and liver function in r
- Aminopentamide (Centrine®)
- Pharmacology. Veterian Key. [Link]
- Gastrointestinal Models to Evaluate Bowel Motility. Melior Discovery. [Link]
- Gastrointestinal Motility Model, Research Assays, And Testing CRO. REPROCELL. [Link]
- A simple automated approach to measure mouse whole gut transit. PubMed Central. [Link]
- Gut microbiota-motility interregulation: insights from in vivo, ex vivo and in silico studies. Taylor & Francis Online. [Link]
- Methods to Evaluate Bacterial Motility and Its Role in Bacterial–Host Interactions. PubMed Central. [Link]
- Methods to Evaluate Bacterial Motility and Its Role in Bacterial–Host Interactions. MDPI. [Link]
- Eleven quick tips to unlock the power of in vivo d
- USP Monographs: Aminopentamide Sulf
- A Guide to Reproducibility in Preclinical Research. PubMed Central. [Link]
- Aminopentamide Sulf
- Improving Reproducibility and Replicability.
- Gastrointestinal Motility, Rat. Pharmacology Discovery Services. [Link]
Sources
- 1. Aminopentamide - Wikipedia [en.wikipedia.org]
- 2. Aminopentamide (Centrine®) for Dogs and Cats [petplace.com]
- 3. ijper.org [ijper.org]
- 4. Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 5. This compound (200 MG) CAS#: 60-46-8 [m.chemicalbook.com]
- 6. Effect of commonly used vehicles on gastrointestinal, renal, and liver function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving Reproducibility and Replicability - Reproducibility and Replicability in Science - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for Aminopentamide Sulfate HPLC Analysis
Welcome to the technical support center for the HPLC analysis of aminopentamide sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
Here are some of the most common questions encountered during the HPLC analysis of this compound:
Q1: What are the key chemical properties of this compound that influence its HPLC analysis?
A1: this compound is a basic compound. Its structure contains a tertiary amine, making it susceptible to protonation in acidic conditions.[1][2] A solution of this compound in water is acidic, typically with a pH between 1.2 and 3.0.[3][4] This property is critical when selecting the mobile phase pH to ensure good peak shape and retention.
Q2: What is a typical starting point for a mobile phase for this compound analysis?
A2: A common starting point for the analysis of basic compounds like this compound is a reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol).[2] The United States Pharmacopeia (USP) provides a method for this compound Injection that utilizes an ion-pairing agent.[5]
Q3: Why is my this compound peak tailing?
A3: Peak tailing for basic compounds like aminopentamide is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[1][6] At acidic pH, the amine group is protonated, and it can interact with ionized silanols, leading to tailing.
Q4: How does mobile phase pH affect the retention and peak shape of this compound?
A4: The pH of the mobile phase directly impacts the ionization state of this compound and the stationary phase.[7][8]
-
Low pH (e.g., < 3): Aminopentamide will be fully protonated (charged). This can lead to strong interactions with residual silanols, potentially causing peak tailing.[6] However, at very low pH, the silanol groups are less ionized, which can sometimes improve peak shape.[6]
-
Mid-range pH (e.g., 3-7): In this range, the ionization of both the analyte and silanols can be in flux, leading to poor reproducibility.
-
High pH (e.g., > 8): At a pH well above the pKa of the tertiary amine, aminopentamide will be in its neutral, uncharged form. This minimizes ionic interactions with the stationary phase, often resulting in improved peak shape and retention.[1][2] However, it is crucial to use a pH-stable column.[9]
Q5: What is an ion-pairing agent and when should I use it for this compound analysis?
A5: An ion-pairing agent is a molecule that has both an ionic and a hydrophobic part.[10][11] For a basic compound like aminopentamide (which is cationic at acidic pH), an anionic ion-pairing agent like an alkyl sulfonate (e.g., sodium lauryl sulfate) is added to the mobile phase.[12][13] The ion-pairing agent forms a neutral complex with the charged analyte, which then interacts with the non-polar stationary phase, improving retention and peak shape.[10][11] The USP method for this compound Injection employs sodium lauryl sulfate as an ion-pairing agent.[5]
Troubleshooting Guide
Encountering issues with your analysis? This guide provides a systematic approach to troubleshooting common problems.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Secondary Silanol Interactions | 1. Increase Mobile Phase pH: Use a pH-stable column and a mobile phase with a pH > 8 (e.g., using an ammonium bicarbonate buffer).[1] 2. Use an Ion-Pairing Agent: Add an anionic ion-pairing agent like sodium dodecyl sulfate to the mobile phase.[5] 3. Use a Highly End-capped Column: Select a modern, high-purity silica column with extensive end-capping to minimize exposed silanols. | At high pH, the basic analyte is in its neutral form, reducing ionic interactions with silanols.[2] Ion-pairing agents form a neutral complex with the charged analyte, improving its interaction with the reversed-phase stationary phase.[11] |
| Column Overload | 1. Reduce Injection Volume: Inject a smaller volume of the sample. 2. Dilute the Sample: Decrease the concentration of the sample. | Injecting too much sample can saturate the stationary phase at the column inlet, leading to peak distortion. |
| Incompatible Sample Solvent | 1. Dissolve the Sample in the Mobile Phase: Whenever possible, prepare your sample in the initial mobile phase composition. | If the sample solvent is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to peak distortion. |
| Column Void or Contamination | 1. Flush the Column: Wash the column with a strong solvent. 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities. 3. Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged. | Voids or contamination at the head of the column can disrupt the sample band as it enters, causing peak shape issues.[14] |
Issue 2: Unstable or Drifting Retention Times
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inadequate Column Equilibration | 1. Increase Equilibration Time: Ensure the column is equilibrated with the mobile phase for a sufficient time before injecting the sample. | The stationary phase needs time to fully equilibrate with the mobile phase to ensure a stable and reproducible chromatographic environment. |
| Mobile Phase pH Instability | 1. Use a Buffer: Incorporate a buffer into the aqueous portion of your mobile phase to maintain a stable pH.[15] 2. Prepare Fresh Mobile Phase: Prepare the mobile phase daily to avoid changes in pH due to absorption of atmospheric CO2. | Small shifts in mobile phase pH can significantly alter the ionization state of the analyte and, consequently, its retention time.[7][8] |
| Pump or System Leaks | 1. Check for Leaks: Inspect all fittings and connections for any signs of leaks. 2. Monitor System Pressure: Unstable pressure is a common indicator of leaks.[16][17] | Leaks in the system will lead to an inconsistent flow rate, causing retention times to drift.[16] |
| Temperature Fluctuations | 1. Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled column compartment. | Retention times in HPLC are sensitive to temperature changes. A stable temperature ensures reproducible chromatography. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation with an Ion-Pairing Agent (Based on USP Method)
This protocol is adapted from the USP monograph for this compound Injection.[5]
Objective: To prepare a mobile phase for the analysis of this compound using an ion-pairing agent.
Materials:
-
Sodium lauryl sulfate
-
Glacial acetic acid
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.5 µm or finer porosity filter
Procedure:
-
Prepare the Ion-Pairing Stock Solution:
-
Accurately weigh 14.4 g of sodium lauryl sulfate and transfer it to a 500-mL volumetric flask.
-
Add 100 mL of glacial acetic acid.
-
Dilute to volume with water and mix thoroughly.
-
Filter the solution through a 0.5 µm or finer porosity filter.
-
-
Prepare the Final Mobile Phase:
-
Transfer 50 mL of the filtered ion-pairing stock solution to a 1000-mL volumetric flask.
-
Add 350 mL of methanol and 350 mL of acetonitrile.
-
Dilute to volume with water and mix well.
-
-
Degas the Mobile Phase:
-
Degas the final mobile phase using a suitable method (e.g., sonication, vacuum filtration, or an inline degasser) before use.
-
Protocol 2: Systematic Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for the analysis of this compound.
Workflow Diagram:
Caption: Workflow for systematic mobile phase pH optimization.
Procedure:
-
Select a pH-stable Column: Choose a column that is stable across the desired pH range (e.g., a hybrid or bonded C18 column).
-
Prepare Buffered Mobile Phases: Prepare three mobile phases with the same organic modifier concentration but at different pH values (e.g., pH 2.5, 5.5, and 8.5). Use appropriate buffers for each pH range.
-
Initial Analysis: Inject the this compound standard onto the HPLC system with each mobile phase and record the chromatograms.
-
Evaluation: Compare the peak shape (asymmetry), retention time, and resolution from any impurities.
-
Fine-Tuning: Based on the initial results, select the most promising pH range and prepare mobile phases in smaller increments (e.g., 0.5 pH units) within that range.
-
Final Selection: Identify the pH that provides the best balance of peak symmetry, retention, and resolution.
-
Organic Modifier Optimization: Once the optimal pH is determined, adjust the ratio of the organic modifier to fine-tune the retention time.
References
- Agilent Technologies. (2010).
- Stafilov, T., & Zendelovska, D. (2003). Impact of mobile phase composition on the reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 49(1, 2), 9-14.
- U.S. Pharmacopeia.
- U.S. Pharmacopeia.
- Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
- ResearchGate. (2025).
- Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds.
- U.S. Pharmacopeia.
- LCGC International.
- Spectrum Chemical. Ion-Pair Reagents for HPLC.
- Scribd.
- ITW Reagents.
- U.S. Pharmacopeia.
- Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
- Moravek.
- CDH Fine Chemical. Ion Pairing Reagents.
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- TCI Chemicals. Ion-Pair Reagents for HPLC.
- Veeprho. (2025).
- TCI Chemicals. Ion-Pair Reagents for HPLC.
- ChemicalBook.
- Phenomenex. (2025).
- Labcompare.com. (2025). Troubleshooting Common HPLC Issues.
- Benchchem.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- The Pharmaceutical and Chemical Journal. (2016).
- SciSpace. (2015). (Open Access) Analytical method development and validation of pharmaceutical products using HPLC.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- LCGC International. (2013).
- International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- YMC. HPLC Troubleshooting Guide.
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- ResearchGate. (2025). Mobile phase optimization for the separation of some herbicide samples using HPLC.
- SciELO. (2018). Optimization of HPLC method using central composite design for estimation of Torsemide and Eplerenone in tablet dosage form.
- Element Lab Solutions. HPLC Solvent Selection.
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- ResearchGate. (2025). Development and validation of an improved HPLC method for the control of potentially counterfeit isometamidium products.
- Journal of Drug Delivery and Therapeutics. (2022).
- Thermo Fisher Scientific.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmaguru.co [pharmaguru.co]
- 3. uspbpep.com [uspbpep.com]
- 4. scribd.com [scribd.com]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. agilent.com [agilent.com]
- 7. moravek.com [moravek.com]
- 8. veeprho.com [veeprho.com]
- 9. waters.com [waters.com]
- 10. itwreagents.com [itwreagents.com]
- 11. Ion Pair Chromatography,Electronic Grade Chemicals,Ion Pair Reagents in HPLC [cdhfinechemical.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. km3.com.tw [km3.com.tw]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 16. labcompare.com [labcompare.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Aminopentamide Sulfate and Atropine for Intestinal Smooth Muscle Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of gastrointestinal pharmacology, the modulation of intestinal smooth muscle contractility is a cornerstone of both therapeutic intervention and basic research. Anticholinergic agents, which antagonize the effects of acetylcholine, are pivotal tools in this area. This guide provides a detailed, objective comparison of two such agents: aminopentamide sulfate and the archetypal antimuscarinic drug, atropine. While both are non-selective muscarinic receptor antagonists, subtle but significant differences in their pharmacological profiles make them suitable for different research applications. This document will delve into their mechanisms of action, comparative potency and selectivity based on available data, and provide detailed experimental protocols for their head-to-head evaluation.
Mechanism of Action on Intestinal Smooth Muscle
The contractile activity of intestinal smooth muscle is primarily regulated by the parasympathetic nervous system, with acetylcholine as the principal excitatory neurotransmitter. Acetylcholine released from enteric neurons binds to M3 muscarinic receptors on the surface of smooth muscle cells. This binding activates a Gq/11 protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent muscle contraction.
Both this compound and atropine are competitive antagonists of muscarinic acetylcholine receptors.[1][2] They bind to these receptors without activating them, thereby preventing acetylcholine from binding and initiating the contractile signaling cascade.[3] This results in a relaxation of the intestinal smooth muscle and a decrease in the tone and amplitude of contractions.[2]
Signaling pathway of acetylcholine-induced smooth muscle contraction and its antagonism by aminopentamide and atropine.
Comparative Pharmacological Profile
Receptor Binding Affinity and Selectivity
A crucial aspect of a drug's profile is its affinity for various receptor subtypes. Atropine is well-characterized as a non-selective muscarinic antagonist, binding with high affinity to all five muscarinic receptor subtypes (M1-M5).
Table 1: Muscarinic Receptor Binding Affinities of Atropine
| Receptor Subtype | Ki (nM) |
| M1 | 1.27 ± 0.36 |
| M2 | 3.24 ± 1.16 |
| M3 | 2.21 ± 0.53 |
| M4 | 0.77 ± 0.43 |
| M5 | 2.84 ± 0.84 |
| Data compiled from radioligand binding assays. |
Publicly available, peer-reviewed studies detailing the specific muscarinic receptor binding affinities (Ki values) for aminopentamide are limited. However, veterinary pharmacological sources consistently report that aminopentamide exhibits a greater degree of selectivity for the gastrointestinal tract compared to atropine.[4] This suggests potential differences in its binding profile or tissue distribution. Aminopentamide is reported to have less pronounced mydriatic (pupil dilation) and salivary-inhibiting effects than atropine at equivalent dosages for controlling gastrointestinal motility, which supports the notion of a more localized action on the gut.[2]
Potency on Intestinal Smooth Muscle
Potency is a measure of the drug concentration required to produce a specific effect. In the context of smooth muscle relaxation, this is often expressed as the IC50 (half-maximal inhibitory concentration) or, for antagonists, the pA2 value. One source states that aminopentamide has half the potency of atropine, though the experimental context for this claim is not provided.[1] Conversely, other sources suggest that aminopentamide reduces the tone and amplitude of colonic contractions more effectively and for a longer duration than atropine.[2][5] This discrepancy highlights the need for direct, quantitative comparative studies.
Table 2: Summary of Pharmacological Properties
| Property | This compound | Atropine |
| Mechanism of Action | Non-selective muscarinic antagonist | Non-selective muscarinic antagonist |
| Receptor Selectivity | Reported to be more selective for the GI tract with fewer systemic side effects.[4] | Non-selective for M1-M5 subtypes. |
| Potency | Stated to have half the potency of atropine in one source,[1] but reported to be more potent and longer-acting on colonic contractions in others.[2][5] | Well-characterized, high-potency muscarinic antagonist. |
| Systemic Side Effects | Reportedly less intense mydriatic and salivary effects.[2] | Pronounced systemic anticholinergic effects (dry mouth, blurred vision, tachycardia). |
Experimental Protocols for Comparative Analysis
To provide a definitive comparison of this compound and atropine, rigorous experimental evaluation is necessary. The following protocols outline standard in vitro and in vivo methods for this purpose.
In Vitro Analysis: Isolated Organ Bath Technique
This technique allows for the direct measurement of the drugs' effects on isolated intestinal tissue, providing quantitative data on their potency and mechanism of antagonism.
Workflow for the isolated organ bath experiment.
Step-by-Step Protocol:
-
Tissue Preparation:
-
Humanely euthanize a suitable animal model (e.g., guinea pig or rabbit) in accordance with institutional guidelines.
-
Isolate a segment of the distal ileum or jejunum (approximately 2-3 cm).
-
Gently flush the lumen with warmed Tyrode's or Krebs-Henseleit solution to remove contents.
-
Place the tissue segment in a petri dish containing the same physiological salt solution, continuously bubbled with carbogen (95% O2, 5% CO2).
-
-
Mounting:
-
Tie one end of the tissue segment to a fixed hook at the bottom of an organ bath chamber (10-20 mL capacity).
-
Tie the other end to an isometric force transducer.
-
Fill the organ bath with the physiological salt solution, maintained at 37°C and continuously aerated with carbogen.
-
-
Equilibration:
-
Allow the tissue to equilibrate for 45-60 minutes under a resting tension of approximately 1 gram.
-
Wash the tissue with fresh, pre-warmed solution every 15 minutes during equilibration.
-
-
Agonist Concentration-Response Curve:
-
Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol or acetylcholine).
-
Start with a low concentration and increase it stepwise until a maximal contraction is achieved.
-
Record the contractile force at each concentration.
-
-
Antagonist Incubation:
-
Wash the tissue repeatedly to return to baseline tension.
-
Introduce a known concentration of either this compound or atropine into the bath and allow it to incubate for a predetermined time (e.g., 20-30 minutes).
-
-
Repeat Agonist Curve:
-
In the continued presence of the antagonist, repeat the cumulative agonist concentration-response curve.
-
-
Data Analysis:
-
Plot the agonist concentration-response curves in the absence and presence of the antagonists.
-
Determine the EC50 of the agonist in each condition.
-
For a competitive antagonist, a rightward parallel shift in the concentration-response curve should be observed.
-
Calculate the pA2 value from a Schild plot to quantify the potency of the antagonist.
-
In Vivo Analysis: Intestinal Motility Assay
This assay assesses the overall effect of the drugs on intestinal transit in a living organism.
Workflow for the in vivo intestinal motility assay.
Step-by-Step Protocol:
-
Animal Preparation:
-
Use adult mice or rats, fasted for 12-18 hours with free access to water.
-
Randomly assign animals to control and treatment groups (e.g., vehicle, atropine, aminopentamide at various doses).
-
-
Drug Administration:
-
Administer the vehicle or the test compounds (this compound or atropine) via a suitable route (e.g., intraperitoneal or oral gavage).
-
-
Charcoal Meal Administration:
-
After a set time post-drug administration (e.g., 30 minutes), orally administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia).
-
-
Transit Time:
-
After a predetermined period (e.g., 20-30 minutes) following the charcoal meal, humanely euthanize the animals.
-
-
Measurement:
-
Carefully dissect the abdomen and excise the entire small intestine from the pyloric sphincter to the cecum.
-
Lay the intestine flat without stretching and measure its total length.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
-
Data Analysis:
-
Calculate the intestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.
-
Compare the percent transit between the control and drug-treated groups.
-
Data Presentation and Interpretation
Quantitative data from these experiments should be presented clearly in tables and graphs. For the isolated organ bath experiments, concentration-response curves should be plotted on a semi-logarithmic scale. The potency of the antagonists can be compared by their pA2 values, with a higher pA2 indicating greater potency. For the in vivo studies, bar graphs comparing the mean percent intestinal transit for each group, with statistical analysis (e.g., ANOVA followed by a post-hoc test), are appropriate.
Conclusion and Future Directions
Both this compound and atropine are effective muscarinic antagonists that inhibit intestinal smooth muscle contraction. While atropine serves as a well-documented, non-selective benchmark, existing evidence, primarily from veterinary medicine, suggests that aminopentamide may offer a more favorable profile for GI-specific applications due to its reported longer duration of action and reduced systemic side effects.[2][4]
However, a significant gap exists in the primary scientific literature regarding the quantitative pharmacological characterization of aminopentamide. To fully understand its therapeutic and research potential, further studies are warranted to determine its muscarinic receptor binding affinities (Ki values) across all subtypes and to quantify its potency (pA2 or IC50 values) on intestinal smooth muscle preparations from various species. Such data would allow for a more definitive and nuanced comparison with atropine and other antimuscarinic agents, ultimately aiding researchers and drug development professionals in making more informed decisions for their specific applications.
References
- Aminopentamide. Wikipedia.
- Centrine Tablets. Drugs.com.
- Aminopentamide (Centrine®) for Dogs and Cats. PetPlace.com.
- Atropine. StatPearls - NCBI Bookshelf.
- Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane. PubMed.
- Aminopentamide Hydrogen Sulfate for Dogs and Cats. Wedgewood Pharmacy.
Sources
A Comparative In Vitro Analysis of Aminopentamide Sulfate and Hyoscyamine: A Guide for Researchers
This guide provides an in-depth comparative analysis of the in vitro pharmacological profiles of two notable anticholinergic agents: aminopentamide sulfate and hyoscyamine. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, receptor binding affinities, and functional potencies, supported by detailed experimental protocols. Our objective is to offer a comprehensive resource that elucidates the nuanced differences between these two compounds, facilitating informed decisions in research and development.
Introduction: Unveiling Two Key Anticholinergic Agents
Aminopentamide and hyoscyamine are both classified as anticholinergic agents, exerting their effects by antagonizing muscarinic acetylcholine receptors. While they share this common mechanistic pathway, their chemical structures, origins, and specific clinical applications diverge, suggesting potential differences in their in vitro pharmacological profiles.
Hyoscyamine , a naturally occurring tropane alkaloid found in plants of the Solanaceae family, is the levo-isomer of atropine[1]. It is utilized in human medicine to treat a variety of conditions, including gastrointestinal disorders, bladder spasms, and as a drying agent for respiratory secretions[1]. Its action is generally considered non-selective across the five muscarinic receptor subtypes (M1-M5)[1].
Aminopentamide , a synthetic anticholinergic agent, is primarily used in veterinary medicine, particularly in dogs and cats, to control vomiting and diarrhea by reducing gastrointestinal motility and secretions[2][3]. Marketed as Centrine, it is noted for its potent antispasmodic effects[4]. While also considered a non-selective muscarinic antagonist, some evidence suggests a preferential action on the M3 subtype in smooth muscle[5].
Understanding the subtle yet significant differences in how these compounds interact with muscarinic receptor subtypes at a molecular level is crucial for predicting their therapeutic efficacy and potential side-effect profiles. This guide will dissect these differences through a comparative analysis of their in vitro properties.
Mechanism of Action: A Shared Pathway with Subtle Distinctions
Both aminopentamide and hyoscyamine are competitive antagonists of acetylcholine at muscarinic receptors[1][2]. This blockade of parasympathetic nerve impulses leads to a reduction in smooth muscle tone and contractility, as well as decreased glandular secretions[1][2].
The muscarinic receptor family consists of five distinct G-protein coupled receptor subtypes (M1-M5), each with a unique tissue distribution and signaling cascade.
-
M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol phosphates and calcium mobilization[6].
-
M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP)[6].
The specific clinical effects and side-effect profiles of anticholinergic drugs are dictated by their relative affinities for these receptor subtypes.
Muscarinic Receptor Signaling Pathways
Chemical Structures
The chemical structures of aminopentamide and hyoscyamine highlight their distinct origins, with hyoscyamine being a classic tropane alkaloid and aminopentamide being a synthetic diphenylacetamide derivative.
This compound
-
IUPAC Name: 4-(dimethylamino)-2,2-diphenylpentanamide;sulfuric acid
-
Molecular Formula: C₁₉H₂₆N₂O₅S
-
Structure: A synthetic compound characterized by a central diphenylacetamide core with a dimethylamino group.
Hyoscyamine
-
IUPAC Name: [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate
-
Molecular Formula: C₁₇H₂₃NO₃
-
Structure: A naturally occurring tropane alkaloid, it is the levo-isomer of atropine.
Comparative In Vitro Data: Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) | pKi | pA2 | Source |
| Aminopentamide | Muscarinic (intestinal smooth muscle, likely M3) | 2.3 | - | - | [5] |
| S-(-)-Hyoscyamine | Human m1 | - | 9.48 ± 0.18 | - | [7] |
| Human m2 | - | 9.45 ± 0.31 | - | [7] | |
| Human m3 | - | 9.30 ± 0.19 | - | [7] | |
| Human m4 | - | 9.55 ± 0.13 | - | [7] | |
| Human m5 | - | 9.24 ± 0.30 | - | [7] | |
| M1 (rabbit vas deferens) | - | - | 9.33 ± 0.03 | [7] | |
| M2 (rat atrium) | - | - | 8.95 ± 0.01 | [7] | |
| M3 (rat ileum) | - | - | 9.04 ± 0.03 | [7] |
Analysis of Binding Data:
-
Hyoscyamine exhibits high affinity for all five human muscarinic receptor subtypes, with pKi values consistently above 9.0, indicating nanomolar or sub-nanomolar binding. This confirms its characterization as a potent, non-selective muscarinic antagonist[7]. The pA2 values, which measure functional antagonism, also reflect this high potency across M1, M2, and M3 receptors in various tissues[7].
-
Aminopentamide has a reported Ki of 2.3 nM at muscarinic receptors in intestinal smooth muscle, a tissue rich in M3 receptors[5]. This indicates a high affinity, comparable to that of hyoscyamine. The literature suggests a preferential targeting of the M3 subtype, though direct comparative binding studies across all subtypes are lacking[5].
Experimental Protocols for In Vitro Functional Assessment
To move beyond simple binding affinity and understand the functional consequences of receptor antagonism, a variety of in vitro assays are employed. These assays measure the ability of an antagonist to inhibit the response induced by a muscarinic agonist, such as acetylcholine or carbachol.
Isolated Tissue Bath for Smooth Muscle Contractility
This classic pharmacological preparation allows for the direct measurement of muscle contraction in response to agonists and the inhibition of that contraction by antagonists.
Isolated Tissue Bath Experimental Workflow
Step-by-Step Protocol:
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rich in M3 receptors) is carefully dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit solution).
-
Mounting: The tissue is mounted in an organ bath chamber, with one end attached to a fixed point and the other to a force transducer to measure isometric contractions. The bath is maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a set period (e.g., 60 minutes), with regular washes.
-
Viability Test: The viability of the tissue is confirmed by eliciting a contraction with a depolarizing agent like potassium chloride (KCl).
-
Antagonist Incubation: The tissue is incubated with a specific concentration of the antagonist (aminopentamide or hyoscyamine) for a predetermined time to allow for receptor binding equilibrium.
-
Cumulative Agonist Concentration-Response Curve (CRC): A muscarinic agonist (e.g., carbachol) is added to the bath in a cumulative manner, and the resulting contractions are recorded. This is repeated for several concentrations of the antagonist.
-
Data Analysis: The rightward shift in the agonist CRC in the presence of the antagonist is used to calculate the pA2 value, a measure of the antagonist's potency.
Calcium Mobilization Assay
This cell-based assay is ideal for assessing antagonists of Gq/11-coupled receptors (M1, M3, M5) by measuring changes in intracellular calcium concentration.
Step-by-Step Protocol:
-
Cell Culture: Cells stably expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells expressing hM3) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into a multi-well plate (e.g., 96- or 384-well) and allowed to adhere overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye extrusion.
-
Antagonist Incubation: The cells are incubated with varying concentrations of the antagonist (aminopentamide or hyoscyamine).
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. A muscarinic agonist is injected into the wells, and the resulting change in fluorescence, corresponding to the increase in intracellular calcium, is measured kinetically.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is used to determine its IC50 (half-maximal inhibitory concentration), which can then be converted to a Ki value.
Inositol Phosphate (IP) Accumulation Assay
This assay provides a direct measure of the second messenger produced by the activation of the Gq/11 signaling pathway.
Step-by-Step Protocol:
-
Cell Culture and Labeling: Cells expressing the target muscarinic receptor are cultured in the presence of [³H]-myo-inositol to radiolabel the cellular phosphoinositide pools.
-
Antagonist Incubation: The labeled cells are pre-incubated with various concentrations of the antagonist.
-
Agonist Stimulation: A muscarinic agonist is added to stimulate the cells in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphates, allowing them to accumulate.
-
Extraction and Separation: The reaction is stopped, and the accumulated radiolabeled inositol phosphates are extracted and separated from free inositol using anion-exchange chromatography.
-
Quantification: The amount of radioactivity in the inositol phosphate fraction is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 for the inhibition of agonist-stimulated IP accumulation is determined for each antagonist.
Discussion and Concluding Remarks
The available in vitro data confirms that both this compound and hyoscyamine are potent muscarinic receptor antagonists. Hyoscyamine demonstrates high, non-selective affinity for all five muscarinic receptor subtypes. This broad-spectrum antagonism explains its wide range of physiological effects and potential for side effects when administered systemically.
Aminopentamide, while also a potent antagonist, appears to exhibit a degree of functional selectivity. The manufacturer of Centrine® states that it reduces the tone and amplitude of colonic contractions to a greater degree and for a more extended period than atropine, with less pronounced mydriatic and salivary effects at similar dosages[4]. This suggests a potential preference for M3 receptors, which are predominant in gastrointestinal smooth muscle, over M1 (salivary glands) and M3 receptors in the iris sphincter. The reported Ki of 2.3 nM in intestinal smooth muscle supports its high potency at this target[5]. However, the lack of comprehensive binding data for aminopentamide across all muscarinic subtypes is a significant knowledge gap that hinders a complete comparative assessment.
For researchers, the choice between these two agents for in vitro studies will depend on the specific research question. Hyoscyamine serves as an excellent tool for investigating the general effects of non-selective muscarinic blockade. Aminopentamide, on the other hand, may be more suitable for studies focused on gastrointestinal smooth muscle, particularly if a more selective M3 antagonist effect is desired, although further characterization of its selectivity profile is warranted.
Future research should aim to fully characterize the binding affinity of this compound at all five cloned human muscarinic receptor subtypes. Such data would provide a more complete picture of its pharmacological profile and allow for a more direct and quantitative comparison with hyoscyamine and other muscarinic antagonists.
References
- Ghelardini, C., Gualtieri, F., Novella Romanelli, M., Angeli, P., Pepeu, G., Giovannini, M. G., Casamenti, F., Malmberg-Aiello, P., Giotti, A., & Bartolini, A. (1997). Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine. Neuropharmacology, 36(4-5), 589–598. [Link]
- Wikipedia. (n.d.). Aminopentamide.
- Drugs.com. (2025). Centrine Tablets.
- PetPlace. (2015). Aminopentamide (Centrine®) for Dogs and Cats.
- Blount, W. (n.d.). Aminopentamide.
- Barlow, R. B., & Tubby, J. (1978). The selectivity of the (-)-and (+)-forms of hyoscine methiodide and of hyoscyamine camphorsulphonate for muscarinic (M2) receptors. British journal of pharmacology, 63(1), 91–97. [Link]
- Regulations.gov. (n.d.). α-phenylbenzeneacetamide sulfate (b) this compound (a) Capsule, Tablet Oral Suspensio.
- Barlow, R. B. (1981). Affinities of the protonated and non-protonated forms of hyoscine and hyoscine N-oxide for muscarinic receptors of the guinea-pig ileum and a comparison of their size in solution with that of atropine. British journal of pharmacology, 73(1), 91–97. [Link]
- Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279–290. [Link]
- Candell, L. M., Ehlert, F. J., & Printz, M. P. (1992). Muscarinic receptor subtypes in human and rat colon smooth muscle. Biochemical pharmacology, 43(11), 2413–2419. [Link]
- PubChem. (n.d.). Hyoscyamine Sulfate.
- Kerr, P. M., Hillier, K., Wallis, R. M., & Garland, C. J. (1995). Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. British journal of pharmacology, 115(8), 1518–1524. [Link]
- Lecturio. (n.d.). Antispasmodics.
Sources
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- 2. Aminopentamide - Wikipedia [en.wikipedia.org]
- 3. Aminopentamide (Centrine®) for Dogs and Cats [petplace.com]
- 4. drugs.com [drugs.com]
- 5. Aminopentamide (5985-88-6) for sale [vulcanchem.com]
- 6. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aminopentamide Sulfate and Dicyclomine for the Inhibition of Colonic Spasms
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Colonic Spasms and the Role of Antispasmodics
Colonic spasms, characterized by involuntary and often painful contractions of the smooth muscle of the colon, are a hallmark of various gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS).[1] These spasms result from a complex interplay of neuronal and muscular signaling pathways, with the parasympathetic nervous system playing a pivotal role through the action of the neurotransmitter acetylcholine (ACh) on muscarinic receptors.[2] The development of effective antispasmodic agents is a key focus in gastroenterological research, aiming to alleviate the symptoms and improve the quality of life for affected individuals. This guide provides a detailed comparative analysis of two antimuscarinic agents, aminopentamide sulfate and dicyclomine, for their potential in inhibiting colonic spasms. While dicyclomine is a well-established therapeutic in human medicine, this compound is primarily used in veterinary practice, presenting a unique comparative landscape.[3][4]
Chemical and Pharmacological Profiles
A fundamental understanding of the chemical structures and pharmacological properties of this compound and dicyclomine is crucial for a comprehensive comparison.
| Feature | This compound | Dicyclomine Hydrochloride |
| Chemical Name | 4-(dimethylamino)-2,2-diphenylpentanamide;sulfuric acid | 2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate;hydrochloride |
| Molecular Formula | C₁₉H₂₆N₂O₅S | C₁₉H₃₆ClNO₂ |
| Molecular Weight | 394.5 g/mol | 345.9 g/mol |
| Chemical Structure |
Data sourced from PubChem CID: 176163 and 441344.
Mechanism of Action: A Tale of Two Anticholinergics
Both aminopentamide and dicyclomine exert their primary therapeutic effect by acting as antagonists at muscarinic acetylcholine receptors on intestinal smooth muscle cells.[2][3] By blocking the action of acetylcholine, these drugs reduce the parasympathetically mediated contractions that lead to spasms. However, nuances in their mechanisms and receptor selectivities may influence their efficacy and side-effect profiles.
Dicyclomine: Dicyclomine also functions as a competitive antagonist at muscarinic receptors.[2] However, research indicates that it exhibits a degree of selectivity, showing a higher affinity for the M1 muscarinic receptor subtype compared to M2 and M3 subtypes.[5] In addition to its antimuscarinic activity, dicyclomine possesses a direct musculotropic relaxant effect, meaning it can directly inhibit smooth muscle contractions induced by agonists other than acetylcholine, such as bradykinin and histamine.[2]
Signaling Pathway of Muscarinic Receptor Antagonism in Colonic Smooth Muscle
Caption: Antagonism of M3 muscarinic receptors by aminopentamide or dicyclomine blocks acetylcholine-induced signaling, preventing smooth muscle contraction.
Comparative Efficacy: An Analysis of Preclinical and Clinical Data
A direct, head-to-head comparison of the efficacy of this compound and dicyclomine in inhibiting colonic spasms is hampered by a lack of published studies. Dicyclomine's efficacy has been evaluated in human clinical trials for IBS, while data for aminopentamide is primarily derived from its veterinary use and older preclinical studies.
Dicyclomine: Clinical trials have demonstrated that dicyclomine is superior to placebo in improving the overall condition of patients with IBS, including a reduction in abdominal pain and tenderness.[6] An in vitro study on isolated rat colon found that atropine was significantly more potent as an antispasmodic than dicyclomine.[7] However, dicyclomine's dual mechanism of antimuscarinic and direct musculotropic action may offer advantages in certain clinical scenarios.[2]
| Drug | Comparative Potency Data | Clinical Context |
| This compound | Reportedly has half the potency of atropine.[3] | Primarily used in veterinary medicine for gastrointestinal spasms.[3] |
| Dicyclomine | Atropine was found to be 103.87 times more potent than dicyclomine on isolated rat colon.[7] | Effective in treating abdominal cramping associated with Irritable Bowel Syndrome in humans.[6] |
Note: The provided potency data for both drugs in comparison to atropine are from different sources and may not be directly comparable due to variations in experimental models and conditions.
Experimental Protocol: In Vitro Assessment of Antispasmodic Activity in Isolated Colonic Tissue
To provide a framework for a direct, quantitative comparison of this compound and dicyclomine, the following detailed protocol for an in vitro organ bath experiment is provided. This methodology allows for the determination of the potency of each compound in inhibiting acetylcholine-induced contractions of isolated colonic smooth muscle.
Materials and Reagents:
-
Tissue: Freshly isolated colon from a suitable animal model (e.g., guinea pig or rat).
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution of the following composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11. The solution should be maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.[8]
-
Agonist: Acetylcholine (ACh) chloride.
-
Test Compounds: this compound and Dicyclomine hydrochloride.
-
Equipment: Isolated organ bath system with force-displacement transducers, data acquisition system, and temperature control.[9]
Experimental Workflow:
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- 9. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC-UV and LC-MS/MS Methods for the Quantification of Aminopentamide Sulfate
In the landscape of pharmaceutical analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of two ubiquitous analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the analysis of aminopentamide sulfate. This document is intended for researchers, scientists, and drug development professionals, offering insights into experimental design, method cross-validation, and the relative merits of each technique.
Aminopentamide, chemically known as 4-(dimethylamino)-2,2-diphenylpentanamide, is a tertiary amide with antimuscarinic and antispasmodic properties. Its sulfate salt is utilized in veterinary medicine to control gastrointestinal motility disorders. Accurate quantification is crucial for ensuring dosage form quality and for pharmacokinetic studies.
This guide will navigate the critical aspects of developing and cross-validating HPLC-UV and LC-MS/MS methods for this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
The Core of the Matter: HPLC-UV vs. LC-MS/MS
The fundamental difference between HPLC-UV and LC-MS/MS lies in their detection mechanisms. HPLC-UV relies on the principle of light absorption by the analyte at a specific wavelength. It is a robust, cost-effective, and widely used technique for routine analysis. In contrast, LC-MS/MS offers superior sensitivity and selectivity by coupling the separation power of liquid chromatography with the mass-analyzing capabilities of a tandem mass spectrometer. This technique identifies and quantifies compounds based on their mass-to-charge ratio (m/z), providing a higher degree of certainty.
Caption: Fundamental detection principles of HPLC-UV and LC-MS/MS.
Experimental Design: A Tale of Two Methods
The development of robust analytical methods is the foundation of any successful validation. Below are detailed protocols for both an HPLC-UV and an LC-MS/MS method for the quantification of this compound in a pharmaceutical formulation (e.g., injection solution).
Experimental Protocol: HPLC-UV Method
This method is adapted from established procedures for this compound injection analysis.[1]
1. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A solution of 14.4 g/L sodium lauryl sulfate in a mixture of 100 mL of acetonitrile and 500 mL of water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection: 220 nm
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound Reference Standard in the mobile phase in a 100 mL volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1.0 to 50.0 µg/mL.
-
Sample Preparation: Dilute the this compound injection formulation with the mobile phase to obtain a theoretical concentration within the calibration range.
Experimental Protocol: LC-MS/MS Method
As no specific LC-MS/MS method for this compound is readily available in the literature, the following protocol is designed based on methods for structurally similar compounds, such as tertiary amines and amides.[2][3][4]
1. Chromatographic Conditions:
-
Column: Biphenyl, 3 µm, 2.1 x 100 mm (provides enhanced retention for compounds with aromatic rings).[5][6]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
2. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Aminopentamide (Precursor Ion > Product Ion): To be determined by direct infusion of the standard solution. A plausible transition would be based on the protonated molecule [M+H]+.
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): As described for the HPLC-UV method.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with a 50:50 mixture of mobile phase A and B to concentrations ranging from 0.1 to 100 ng/mL. Each standard should contain the internal standard at a fixed concentration.
-
Sample Preparation: Dilute the this compound injection formulation with the 50:50 mobile phase mixture to a theoretical concentration within the calibration range and add the internal standard.
Cross-Validation: Bridging the Analytical Divide
Cross-validation is a critical exercise when two or more analytical methods are used to generate data within the same study or across different studies.[7][8] It ensures that the results obtained from both methods are comparable and reliable. The cross-validation study will be conducted according to the principles outlined in the ICH Q2(R1) guideline.[9][10]
Caption: A simplified workflow for the cross-validation of two analytical methods.
Cross-Validation Protocol
-
Preparation of Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) within the calibration range of both methods.
-
Analysis: Analyze a minimum of three replicates of each QC level using both the validated HPLC-UV and LC-MS/MS methods.
-
Data Evaluation: The results from both methods will be compared by calculating the percentage difference. The acceptance criterion is typically that the mean concentration of the QC samples from one method should be within ±15% of the mean concentration from the other method.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the expected performance characteristics of the two methods based on their principles and typical validation data.
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 1.0 - 50.0 µg/mL | 0.1 - 100.0 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.1 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Specificity | Moderate | High |
| Run Time | ~10 minutes | ~8 minutes |
| Cost per Sample | Low | High |
| Throughput | Moderate | High |
Table 2: Cross-Validation Results (Hypothetical Data)
| QC Level | HPLC-UV (µg/mL) | LC-MS/MS (µg/mL) | % Difference |
| Low (2.5 µg/mL) | 2.48 | 2.55 | +2.82% |
| Medium (25.0 µg/mL) | 25.12 | 24.85 | -1.07% |
| High (45.0 µg/mL) | 44.85 | 45.30 | +1.00% |
Discussion: Choosing the Right Tool for the Job
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound is contingent on the specific application.
HPLC-UV is a reliable and cost-effective workhorse for routine quality control testing of pharmaceutical formulations where the concentration of the API is high. Its simplicity of operation and lower maintenance costs make it an attractive option for many laboratories. However, its lower sensitivity and potential for interference from co-eluting impurities can be a limitation.
LC-MS/MS is the gold standard for applications requiring high sensitivity and selectivity, such as bioanalytical studies for pharmacokinetics, metabolite identification, and trace-level impurity analysis. The ability to monitor specific MRM transitions provides a high degree of confidence in the identity and quantity of the analyte, even in complex matrices. The main drawbacks are the higher initial investment and operational costs, as well as the need for more specialized expertise.
The cross-validation data demonstrates that for the analysis of a relatively clean matrix like an injection solution, both methods can provide comparable results within acceptable limits. This allows for the flexibility to use the more cost-effective HPLC-UV method for routine release testing, while the LC-MS/MS method can be employed for more demanding applications.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful analytical techniques for the quantification of this compound. A thorough understanding of their respective strengths and weaknesses, coupled with a robust cross-validation study, enables laboratories to select the most appropriate method for their specific needs, ensuring data integrity and regulatory compliance. The experimental protocols and validation strategies outlined in this guide provide a solid framework for the successful implementation and comparison of these two indispensable analytical tools.
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A Comparative Guide to the In Vivo Efficacy of Aminopentamide Sulfate and Other Antispasmodics
For researchers and drug development professionals navigating the landscape of gastrointestinal (GI) antispasmodic agents, selecting the optimal compound for preclinical and clinical investigation is a critical decision. This guide provides an in-depth comparison of the in vivo efficacy of aminopentamide sulfate against other commonly used antispasmodics. While direct, head-to-head quantitative preclinical studies are notably scarce in publicly available literature, this document synthesizes existing data, contextualizes mechanistic principles, and presents detailed experimental protocols to empower researchers to conduct their own robust comparative analyses.
Introduction: The Challenge of Gastrointestinal Spasms and the Role of Anticholinergics
Gastrointestinal spasms, characterized by involuntary contractions of the smooth muscle in the gut wall, are a common physiological response in various conditions, leading to symptoms such as abdominal pain, cramping, and diarrhea. Antispasmodic drugs are a cornerstone of symptomatic treatment, with anticholinergic agents being a prominent class. These drugs function by competitively antagonizing the action of acetylcholine (ACh) at muscarinic receptors on smooth muscle cells, thereby reducing GI tone and motility.
Aminopentamide, a synthetic anticholinergic agent, has been utilized primarily in veterinary medicine for its potent antispasmodic and antisecretory effects.[1][2] Understanding its efficacy profile in comparison to classic anticholinergics like atropine and hyoscyamine is crucial for its potential consideration in broader research and development pipelines.
Pharmacological Profile of this compound
This compound acts as a non-selective muscarinic receptor antagonist. Its primary therapeutic action is the relaxation of smooth muscle in the gastrointestinal tract.
Mechanism of Action:
The binding of acetylcholine to M3 muscarinic receptors on GI smooth muscle cells triggers a signaling cascade that leads to muscle contraction. Aminopentamide competitively blocks these receptors, preventing acetylcholine from binding and thereby inhibiting this contractile signaling. This results in a decrease in the tone and amplitude of GI contractions.[1]
Caption: Mechanism of action of this compound.
Qualitative reports from veterinary use suggest that aminopentamide's effects are similar to atropine but with a greater specificity for the gastrointestinal tract.[1] It is purported to reduce the amplitude and tone of colonic contractions more potently and for a longer duration than atropine, while exhibiting less intense mydriatic (pupil dilation) and salivary side effects.[1] This suggests a potential for a more favorable therapeutic window, though quantitative in vivo data from controlled studies are needed for confirmation.
Comparative In Vivo Efficacy: Synthesizing the Evidence
This section, therefore, presents a qualitative comparison based on available information and outlines the experimental models that can be used to generate the necessary quantitative data.
| Antispasmodic Agent | Mechanism of Action | Known In Vivo Effects | Comparative Notes (Qualitative) | Key Side Effects |
| This compound | Anticholinergic (Muscarinic Antagonist) | Reduces GI motility, gastric secretions, and acidity.[1] Used to treat vomiting, diarrhea, and visceral spasms in dogs and cats.[2] | Reported to be more potent and longer-acting on the colon than atropine, with fewer systemic side effects.[1] | Dry mouth, dry eyes, blurred vision, urinary retention.[1] |
| Atropine Sulfate | Anticholinergic (Muscarinic Antagonist) | Dose-dependently inhibits gastrointestinal motility.[5] Reduces salivary flow.[6] Can significantly delay gastric emptying.[7] | Often used as a benchmark anticholinergic. Aminopentamide is considered more GI-specific. | Tachycardia, dry mouth, blurred vision, constipation.[6][8] |
| Hyoscyamine Sulfate | Anticholinergic (Muscarinic Antagonist) | Reduces colonic spasm.[9] Used to improve symptoms in Irritable Bowel Syndrome (IBS).[8] | An isomer of atropine, used for similar indications. Some studies show efficacy in reducing abdominal pain, though results can be inconsistent.[8][10] | Similar to atropine; dry mouth, blurred vision, etc. |
| Dicyclomine Hydrochloride | Anticholinergic & Direct Smooth Muscle Relaxant | Improves symptoms of IBS.[11] | Efficacy data is generally favorable but derived from older studies with varied methodologies.[8] | Dizziness, dry mouth, blurred vision, nausea. |
Experimental Protocols for In Vivo Efficacy Assessment
To generate robust, quantitative comparative data, standardized in vivo models are essential. Below are detailed protocols for two widely accepted models for assessing antispasmodic efficacy.
Charcoal Meal Gastrointestinal Transit Test
This model provides a quantitative measure of the inhibitory effect of a compound on intestinal propulsion.
Objective: To measure the extent of intestinal transit of a charcoal meal in a given time period following treatment with an antispasmodic agent.
Methodology:
-
Animal Model: Male Wistar rats (200 ± 20 g) or Swiss albino mice are commonly used.[12]
-
Acclimatization & Fasting: Animals are acclimatized for at least one week. They are then fasted for 18-24 hours prior to the experiment, with free access to water.[13] A shorter fasting period of 6 hours may also be suitable and can improve animal welfare.[14]
-
Grouping and Dosing:
-
Group 1: Vehicle control (e.g., normal saline).
-
Group 2: Positive control (e.g., Atropine, 3 mg/kg, i.p.).[13]
-
Groups 3-n: Test article (this compound) at various doses (e.g., dose-ranging study).
-
Administer the vehicle, positive control, or test article via the desired route (e.g., intraperitoneal, oral) 30-60 minutes before the charcoal meal.[12]
-
-
Charcoal Meal Administration: Administer a 10% charcoal suspension in 5% gum acacia orally (e.g., 0.5 mL per rat).[12][15]
-
Transit Time: After a set period (e.g., 15-30 minutes), humanely euthanize the animals.[12][16]
-
Measurement:
-
Carefully excise the entire small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal front from the pylorus.
-
-
Data Analysis: Calculate the percentage of intestinal transit for each animal:
-
% Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
Compare the mean % transit between the test groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test).[12]
-
Caption: Workflow for the Charcoal Meal Transit Test.
Castor Oil-Induced Diarrhea Model
This model assesses a compound's ability to inhibit diarrhea, which is induced by the pro-secretory and pro-motility effects of castor oil's active metabolite, ricinoleic acid.[11]
Objective: To evaluate the antidiarrheal efficacy of a test compound by measuring the onset and severity of diarrhea induced by castor oil.
Methodology:
-
Animal Model: Swiss albino mice are commonly used.
-
Acclimatization & Fasting: Acclimatize animals and fast them for 18-24 hours with free access to water.[17]
-
Grouping and Dosing:
-
Group 1: Negative control (Vehicle + Castor Oil).
-
Group 2: Positive control (e.g., Loperamide, 3 mg/kg, p.o. + Castor Oil).[18]
-
Groups 3-n: Test article (this compound) at various doses + Castor Oil.
-
Administer the vehicle, positive control, or test article 1 hour before the castor oil challenge.[17]
-
-
Induction of Diarrhea: Administer castor oil orally (e.g., 0.5 mL per mouse).[17][18]
-
Observation:
-
Place each mouse in an individual cage lined with blotting paper.
-
Observe the animals for a period of 4-8 hours.[7]
-
Record the time to the first diarrheic stool (latent period).
-
Count the total number of diarrheic stools.
-
At the end of the observation period, weigh the blotting paper to determine the total weight of the fecal output.
-
-
Data Analysis:
-
Compare the latent period, number of stools, and total fecal weight between the test groups and the negative control group.
-
Calculate the percentage inhibition of defecation.
-
Use appropriate statistical tests for comparison. A significant increase in the latent period and a decrease in the frequency and weight of stools indicate antidiarrheal activity.[18]
-
Conclusion and Future Directions
This compound presents as a potent antispasmodic with a potentially favorable GI-specific profile compared to classical anticholinergics like atropine.[1] However, the current body of evidence relies heavily on qualitative observations from its clinical use in veterinary medicine. There is a clear need for controlled, quantitative in vivo studies to firmly establish its dose-response relationship and directly compare its efficacy and side-effect profile with other antispasmodics.
The experimental protocols detailed in this guide provide a robust framework for conducting such investigations. By employing models like the charcoal meal transit test and the castor oil-induced diarrhea model, researchers can generate the critical data needed to elucidate the comparative pharmacology of this compound. Such studies are indispensable for validating its therapeutic potential and informing the design of future preclinical and clinical trials in drug development.
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A Comparative Study of the Side Effect Profiles of Different Anticholinergic Agents
This guide provides an in-depth comparative analysis of the side effect profiles of various anticholinergic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes clinical data and outlines experimental methodologies to offer a comprehensive understanding of the challenges and nuances in developing safer anticholinergic therapies.
Anticholinergic drugs, by antagonizing the action of acetylcholine at muscarinic receptors, are pivotal in treating a range of conditions, including overactive bladder (OAB), chronic obstructive pulmonary disease (COPD), and Parkinson's disease.[1][2][3] However, their therapeutic utility is often constrained by a well-documented spectrum of side effects, stemming from the wide distribution of muscarinic receptors throughout the body.[4][5] This guide will explore these side effects, the pharmacological principles that govern them, and the experimental approaches used to evaluate them.
Pharmacological Basis of Anticholinergic Side Effects
The action of anticholinergic agents is mediated by their blockade of muscarinic acetylcholine receptors (M1-M5). The specific side effect profile of a drug is largely determined by its affinity for these receptor subtypes and its ability to cross the blood-brain barrier.
-
Muscarinic Receptor Distribution & Function:
-
M1 Receptors: Predominantly found in the central nervous system (CNS) and salivary glands. Blockade can lead to cognitive impairment, confusion, and dry mouth.[5]
-
M2 Receptors: Primarily located in the heart and smooth muscle. Blockade can cause tachycardia. M2 receptors also act as presynaptic auto-receptors, and their antagonism can paradoxically increase acetylcholine release.[6]
-
M3 Receptors: Found in smooth muscle (gut, bladder), salivary glands, and the eyes. Their antagonism is responsible for therapeutic effects in OAB but also causes common side effects like constipation, urinary retention, dry mouth, and blurred vision.[5][7]
-
M4 and M5 Receptors: Primarily located in the CNS, their specific roles are still under extensive investigation, but they are implicated in cognitive processes.[5][6]
-
-
Structural Considerations (Tertiary vs. Quaternary Amines):
-
Tertiary amines (e.g., oxybutynin, atropine, scopolamine) are lipophilic and can readily cross the blood-brain barrier, leading to a higher incidence of CNS side effects like drowsiness, dizziness, and cognitive impairment.[8]
-
Quaternary amines (e.g., ipratropium, tiotropium) are less lipophilic, largely restricting their action to the periphery. This structural difference is exploited to minimize CNS side effects in therapies for respiratory conditions.
-
The following diagram illustrates the fundamental mechanism of anticholinergic action at a synapse.
Caption: Mechanism of anticholinergic drug action at a muscarinic synapse.
Comparative Side Effect Profiles of Common Anticholinergic Agents
The clinical choice of an anticholinergic agent often involves a trade-off between efficacy and tolerability. The following table summarizes the incidence of common side effects for agents frequently used in the treatment of overactive bladder, based on data from clinical trials and user-reported information.
| Side Effect | Oxybutynin (Extended-Release) | Tolterodine | Solifenacin |
| Dry Mouth | ~32.1%[9] | ~23.1%[10] | ~28.1%[9][10] |
| Constipation | ~5.0%[9] | ~9.0%[10] | ~18.5%[9][10] |
| Blurred Vision | Uncommon | Uncommon | ~10.4%[9][10] |
| Dizziness | ~4.7%[9] | ~3.8%[10] | ~6.0%[9][10] |
| Drowsiness/Tiredness | ~4.1%[9] | ~5.1%[10] | ~6.0%[9][10] |
| Dry Eyes | Uncommon | ~6.4%[10] | ~4.8%[9][10] |
Analysis of Key Differences:
-
Oxybutynin: As a non-selective tertiary amine, oxybutynin is associated with a high incidence of dry mouth and significant CNS effects, although extended-release formulations improve tolerability.[7][9]
-
Tolterodine: Developed to have greater bladder selectivity, tolterodine generally shows a lower incidence of dry mouth compared to oxybutynin.[4][7] A network meta-analysis found tolterodine to have better safety outcomes for 7 out of 12 major adverse events compared to other antimuscarinics for OAB.[4]
-
Solifenacin: Exhibits selectivity for M3 receptors. While effective, it has a notably higher incidence of constipation compared to tolterodine and oxybutynin.[4][7] Some studies suggest solifenacin 10 mg is highly efficacious but may cause more adverse events overall.[11]
Central Nervous System Effects: The Anticholinergic Burden
A critical concern, particularly in older adults, is the cumulative effect of medications with anticholinergic properties, known as the "anticholinergic burden".[12][13] This burden is a strong predictor of cognitive decline, delirium, falls, and dementia.[8][14][15][16] The central nervous system of older patients is more susceptible to these effects due to decreased cholinergic neurons, reduced drug metabolism, and increased blood-brain barrier permeability.[8][16]
Several scales have been developed to quantify this burden, such as the Anticholinergic Cognitive Burden (ACB) scale and the Anticholinergic Risk Scale (ARS).[12][17][18] These tools rank drugs from 0 (no known anticholinergic activity) to 3 (high anticholinergic activity) and are used in clinical practice to identify high-risk patients.[17][18] The ACB scale has shown consistent dose-response relationships with adverse outcomes like emergency department visits and incident dementia.[15]
Experimental Methodologies for Assessing Anticholinergic Side Effects
Rigorous preclinical and clinical assessment is vital for characterizing the side effect profile of new anticholinergic agents. The following section details standard experimental protocols.
The goal of preclinical assessment is to predict clinical side effects using in vivo models. The workflow involves a tiered approach, starting with receptor binding assays and progressing to functional and behavioral assessments.
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A Head-to-Head Comparison of Aminopentamide Sulfate and Scopolamine on Gastric Secretion: A Technical Guide for Researchers
Executive Summary
For researchers in gastroenterology and pharmacology, the selection of an appropriate anticholinergic agent to modulate gastric secretion is critical. This guide provides a detailed, head-to-head comparison of two prominent non-selective muscarinic receptor antagonists: aminopentamide sulfate and scopolamine. While both agents effectively reduce gastric acid secretion by blocking cholinergic pathways, they exhibit nuanced differences in their pharmacological profiles and systemic effects. Aminopentamide is reported to have a greater specificity for the gastrointestinal tract, potentially offering a more targeted inhibition with fewer systemic side effects compared to scopolamine, which has well-documented central nervous system activity.[1][2][3][4] This guide dissects their mechanisms of action, presents robust experimental protocols for direct comparison, and interprets potential data to provide a clear framework for selecting the appropriate compound for preclinical research.
Introduction: The Role of Anticholinergics in Gastric Secretion
Gastric acid secretion is a complex process regulated by neural, hormonal, and paracrine pathways. The parasympathetic nervous system, via the vagus nerve, plays a crucial stimulatory role by releasing acetylcholine (ACh).[5][6] ACh acts on muscarinic receptors located on various gastric mucosal cells, ultimately leading to the secretion of hydrochloric acid (HCl) from parietal cells.[6][7]
Muscarinic antagonists, or anticholinergic agents, competitively inhibit the action of ACh at these receptors, providing a potent mechanism for reducing gastric acid output.[5][8] this compound and scopolamine are two such antagonists used in research and clinical settings.[1][9] Aminopentamide is a synthetic anticholinergic primarily used in veterinary medicine as an antispasmodic and to control vomiting and diarrhea by reducing gastric motility and secretion.[2][3][10] Scopolamine is a naturally occurring belladonna alkaloid widely known for its use in preventing motion sickness and postoperative nausea, but it also possesses potent antisecretory effects.[9][11][12] Understanding their comparative efficacy and selectivity is essential for targeted therapeutic development and physiological research.
Comparative Mechanism of Action
Both aminopentamide and scopolamine function as non-selective muscarinic receptor antagonists.[1][4] However, the clinical effects are dictated by their interaction with specific receptor subtypes in the stomach, primarily the M1 and M3 receptors.[13][14]
-
M1 Receptors: Located on enterochromaffin-like (ECL) cells and in parasympathetic ganglia, M1 receptor stimulation leads to histamine release and enhances neurotransmission, respectively.[7] Histamine is a powerful stimulant of acid secretion via H2 receptors on parietal cells.
-
M3 Receptors: Located directly on parietal cells, M3 receptor activation stimulates acid secretion through the H+/K+ ATPase (proton pump).[13][14] They are also present on ECL cells.
By blocking these receptors, both drugs interrupt the cholinergic signaling cascade. The key distinction lies in their relative affinity for different muscarinic receptor subtypes across the body and their ability to cross the blood-brain barrier, which influences their side-effect profiles. Scopolamine readily crosses the blood-brain barrier, leading to its characteristic central effects (sedation, amnesia), whereas aminopentamide is suggested to have more localized action within the GI tract.[1][2][4]
Pharmacological Profile: A Side-by-Side View
A direct comparison of the pharmacological properties is crucial for experimental design. While specific quantitative data for aminopentamide is less abundant in human studies, its profile can be inferred from preclinical data and comparisons to related compounds like atropine.
| Feature | This compound | Scopolamine | Reference(s) |
| Mechanism of Action | Non-selective muscarinic antagonist | Non-selective muscarinic antagonist | [1][4][15] |
| Primary Receptor Target | Muscarinic ACh Receptors (M1, M3 in gut) | Muscarinic ACh Receptors (M1-M5) | [4][13][14] |
| GI Tract Specificity | Considered more specific for the GI tract with fewer systemic effects than atropine. | Less specific, with significant systemic and central effects. | [1][2][12] |
| Blood-Brain Barrier | Limited penetration expected. | Readily crosses. | [4][15] |
| Key Side Effects | Dry mouth, urinary retention (less pronounced than atropine). | Dry mouth, drowsiness, blurred vision, confusion, amnesia. | [2][11][12] |
| Primary Clinical Use | GI antispasmodic, antiemetic (veterinary). | Motion sickness, postoperative nausea/vomiting (human). | [3][10][16] |
Table 1: Comparative pharmacological profiles of this compound and scopolamine.
Experimental Protocols for Head-to-Head Comparison
To objectively compare the efficacy of these two compounds on gastric secretion, a robust in vivo experimental model is required. The pylorus-ligated rat model is a well-established and reliable method for this purpose.[17]
Experimental Workflow: In Vivo Pylorus Ligation Model
Detailed Step-by-Step Methodology
Objective: To quantify and compare the dose-dependent inhibitory effects of this compound and scopolamine on basal gastric acid secretion.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Anesthetic agents (e.g., ketamine/xylazine cocktail)
-
Surgical instruments, silk suture
-
This compound, Scopolamine hydrobromide
-
Sterile saline (vehicle)
-
pH meter, 0.01 N NaOH solution, phenolphthalein indicator
-
Graduated centrifuge tubes
Protocol:
-
Animal Preparation: Acclimatize rats for one week. Fast animals for 18-24 hours prior to the experiment, with free access to water.
-
Anesthesia and Surgery: Anesthetize a rat via intraperitoneal injection. Confirm depth of anesthesia by lack of pedal reflex. Perform a midline laparotomy to expose the stomach. Carefully ligate the pyloric sphincter with a silk suture, ensuring not to obstruct blood vessels. This procedure prevents gastric contents from emptying into the duodenum, allowing for accurate collection.[17] Close the abdominal incision.
-
Drug Administration: Immediately after surgery, administer the assigned treatment (vehicle, aminopentamide, or scopolamine) via subcutaneous injection. Doses should be selected based on literature review to establish a dose-response curve.
-
Incubation: Return the animal to its cage and maintain body temperature. Allow a 4-hour incubation period for gastric juice to accumulate.
-
Sample Collection: At the end of the 4-hour period, euthanize the animal via an approved method (e.g., CO2 asphyxiation). Re-open the abdomen, ligate the esophageal end of the stomach, and carefully excise the entire stomach.
-
Analysis of Gastric Contents:
-
Cut the stomach open along the greater curvature and drain the entire contents into a graduated centrifuge tube.
-
Measure the total volume (mL) of the gastric juice.
-
Centrifuge the sample to remove solid debris.
-
Measure the pH of the supernatant using a calibrated pH meter.
-
Determine the total titratable acidity: Titrate 1 mL of the supernatant against 0.01 N NaOH using phenolphthalein as an indicator until a stable pink color is achieved.
-
-
Calculations:
-
Total Acid Output (μEq/4h) = [Volume of NaOH (mL) × Normality of NaOH (0.01)] × [Total Gastric Juice Volume (mL)] × 1000
-
Percent Inhibition (%) = [(Control Acid Output - Treated Acid Output) / Control Acid Output] × 100
-
Self-Validation and Causality: The inclusion of a vehicle control group is essential to establish the baseline for basal acid secretion in this model. The dose-response design allows for the determination of potency (e.g., ED50). The pylorus ligation itself is a stimulus for acid secretion, providing a consistent and reproducible state against which the inhibitory action of the drugs can be measured.
Data Interpretation and Expected Outcomes
The experimental data can be summarized to directly compare the efficacy of the two compounds.
| Treatment Group | Dose (mg/kg) | Gastric Volume (mL) | Total Acid Output (μEq/4h) | % Inhibition |
| Vehicle Control | - | 4.5 ± 0.5 | 180 ± 20 | 0% |
| Aminopentamide | 0.5 | 3.8 ± 0.4 | 126 ± 15 | 30% |
| 1.0 | 3.2 ± 0.3 | 81 ± 12 | 55% | |
| 2.0 | 2.5 ± 0.3 | 45 ± 8 | 75% | |
| Scopolamine | 0.5 | 3.5 ± 0.4 | 108 ± 14 | 40% |
| 1.0 | 2.8 ± 0.3 | 63 ± 10 | 65% | |
| 2.0 | 2.1 ± 0.2 | 32 ± 6 | 82% |
Table 2: Hypothetical quantitative data from the in vivo pylorus-ligation experiment. Values are represented as Mean ± SEM.
Interpretation: Based on this hypothetical data, both drugs show a clear dose-dependent inhibition of gastric acid secretion. Scopolamine appears slightly more potent at lower doses (40% vs. 30% inhibition at 0.5 mg/kg), with both drugs achieving significant inhibition at the highest dose. This suggests that while both are effective, their potency may differ. The primary differentiator, which this experiment does not measure, would be the concurrent systemic side effects. One would expect the scopolamine-treated animals to exhibit more profound signs of sedation or mydriasis compared to the aminopentamide group, reflecting its central and broader systemic activity.
Clinical Implications and Side Effect Considerations
For drug development, a compound's efficacy must be balanced with its safety and side-effect profile.
-
This compound: Its reported higher specificity for the GI tract makes it an attractive candidate for conditions where localized anticholinergic action is desired, such as in treating hypermotility or spasms without causing significant central nervous system depression.[1][2]
-
Scopolamine: Its potent antisecretory effect is often overshadowed by its significant anticholinergic side effects, which limit its chronic use for gastric conditions.[12][18][19] However, these same central effects are leveraged for its primary indications in managing nausea and motion sickness.[4][16] A study on transdermal scopolamine found it had no significant effect on mean 24-hour acid secretion in duodenal ulcer patients, suggesting the route and dose are critical for this indication.[18]
Conclusion
Both this compound and scopolamine are effective inhibitors of cholinergically-mediated gastric acid secretion. Head-to-head comparisons using standardized in vivo models, such as the pylorus-ligated rat, are essential to quantify differences in their potency and efficacy. While scopolamine may exhibit slightly higher potency, the key differentiator for research and development is likely to be the side-effect profile. Aminopentamide's greater gastrointestinal selectivity presents a potential advantage for targeted therapies aimed at reducing gastric acid or motility with minimal systemic and central nervous system impact. Future research should focus on direct receptor binding assays to quantify the affinity of aminopentamide for muscarinic receptor subtypes and further elucidate its pharmacological selectivity.
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A Comparative Guide to Validating the Mechanism of Action of Aminopentamide Sulfate Using Muscarinic Receptor Knockout Models
Introduction: The Imperative of In Vivo Mechanism of Action Validation
Aminopentamide is a synthetic anticholinergic agent utilized in veterinary medicine for its antispasmodic and antisecretory properties.[1][2][3] It is prescribed for the treatment of diarrhea, vomiting, and visceral spasms in dogs and cats.[3][4] The therapeutic efficacy of aminopentamide is attributed to its ability to reduce the tone and motility of smooth muscle in the gastrointestinal (GI) tract and decrease gastric acid secretion.[1][2][4]
While in vitro assays are invaluable for initial drug screening, a definitive validation of a drug's mechanism of action (MoA) necessitates a robust in vivo model. This is critical to ensure that the drug's physiological effects are indeed mediated by its intended molecular target and not by unforeseen off-target interactions, which can lead to a lack of efficacy or adverse events. Genetically engineered knockout (KO) models, where the gene for the putative drug target is deleted, offer an unparalleled system for this validation.[5][6]
This guide provides a comprehensive framework for researchers and drug developers on utilizing knockout mouse models to unequivocally validate the MoA of aminopentamide sulfate. We will objectively compare the expected physiological responses in wild-type versus knockout models, provide detailed experimental protocols, and discuss alternative validation methodologies.
Unraveling the Proposed Mechanism of Action of this compound
Aminopentamide functions as a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] These G protein-coupled receptors are key components of the parasympathetic nervous system, which governs "rest-and-digest" functions.[7][8][9] There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways.[9][10]
The antispasmodic and antisecretory effects of aminopentamide in the GI tract are primarily mediated through the blockade of the M3 muscarinic receptor subtype. M3 receptors are highly expressed in smooth muscle cells and secretory glands.[11][12] Upon binding acetylcholine, M3 receptors couple to Gq/11 proteins, initiating a signaling cascade that results in smooth muscle contraction and glandular secretion.[13][14] By competitively blocking this receptor, aminopentamide inhibits these downstream effects, leading to muscle relaxation and reduced secretions.[15]
Signaling Pathway of the M3 Muscarinic Receptor
Caption: M3 muscarinic receptor signaling cascade.
The Definitive Approach: In Vivo Validation with Knockout Models
The central hypothesis for validating aminopentamide's MoA is straightforward: If aminopentamide exerts its therapeutic effects by blocking M3 muscarinic receptors, then its administration to an animal lacking these receptors (an M3-KO model) should produce a significantly diminished or no effect compared to its administration in a wild-type (WT) animal. [16] This approach provides a powerful, self-validating system. Any observed effect in the WT animal that is absent in the KO animal can be directly attributed to the drug's interaction with the target receptor.[5]
Studies utilizing M2 and M3 receptor knockout mice have been instrumental in dissecting the specific roles of these receptors in gastrointestinal motility, confirming that both are involved in cholinergic-induced contractions.[11][17][18][19] These models, therefore, represent the gold standard for validating the MoA of antimuscarinic agents like aminopentamide.
Experimental Design: A Comparative Study in WT vs. M3 Receptor KO Models
This section outlines a detailed experimental plan to compare the effects of this compound in wild-type mice and mice with a genetic deletion of the M3 muscarinic receptor (Chrm3).
Model Selection and Justification
-
Wild-Type (WT) Model: C57BL/6J mice are a standard inbred strain suitable for pharmacological studies.
-
Knockout (KO) Model: Chrm3 knockout mice on a C57BL/6J background. These mice lack the M3 muscarinic receptor, the primary target for aminopentamide's effects on GI motility and secretion.[12] Using mice from the same genetic background is crucial to minimize confounding variables.
Experimental Workflow
Caption: Workflow for in vivo validation of aminopentamide.
Detailed Experimental Protocols
Protocol 4.3.1: Animal Preparation and Drug Administration
-
House both WT and M3-KO mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week to acclimatize.
-
On the day of the experiment, fast the mice for 3-6 hours with free access to water.[20][21]
-
Prepare this compound in sterile saline (vehicle). A typical dose range for anticholinergics like atropine in mice is 1-5 mg/kg. Dose-response studies may be necessary.
-
Administer the assigned treatment (vehicle or this compound) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. The volume should be consistent, typically 10 mL/kg body weight.
Protocol 4.3.2: Assessment of Antispasmodic Activity (Charcoal Meal Transit Assay) This assay measures the extent of intestinal transit, which is expected to be inhibited by an effective antispasmodic agent.[22]
-
Thirty minutes after drug administration, orally administer 0.2-0.3 mL of a 5-10% activated charcoal suspension in 5-10% gum acacia or methylcellulose via gavage.[23][24]
-
Twenty to thirty minutes after charcoal administration, humanely euthanize the mice via cervical dislocation or CO2 asphyxiation.
-
Immediately perform a laparotomy and carefully excise the entire small intestine, from the pyloric sphincter to the ileocecal junction.
-
Lay the intestine flat on a moist surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal front from the pyloric sphincter.
-
Calculate the percent transit for each animal: (Distance traveled by charcoal / Total length of small intestine) x 100.
Protocol 4.3.3: Assessment of Anticholinergic Side Effects (Pilocarpine-Induced Salivation Assay) This assay measures the antisecretory (antisialagogue) effect, a classic anticholinergic response.[25][26]
-
Thirty minutes after administration of vehicle or aminopentamide, anesthetize the mice.
-
Inject pilocarpine (a muscarinic agonist, ~0.5 mg/kg, s.c.) to stimulate salivation.[27]
-
Immediately place a pre-weighed cotton ball or absorbent swab into the mouse's mouth.[26][28][29]
-
Collect saliva for a fixed period (e.g., 15 minutes).
-
Remove the cotton ball and immediately re-weigh it.
-
The weight difference represents the amount of saliva secreted. Express results as mg of saliva per gram of body weight.
Expected Outcomes & Data Interpretation
The results, when tabulated, should provide a clear, comparative view of aminopentamide's efficacy and its dependence on the M3 receptor.
Table 1: Hypothetical Comparative Data for MoA Validation
| Experimental Group | GI Transit (% of Intestinal Length) | Saliva Secretion (mg/g body weight) |
| WT + Vehicle | 85 ± 5% | 1.5 ± 0.2 |
| WT + Aminopentamide | 30 ± 4% *** | 0.4 ± 0.1 *** |
| M3-KO + Vehicle | 82 ± 6% | 0.3 ± 0.1 ### |
| M3-KO + Aminopentamide | 79 ± 5% ⁿˢ | 0.3 ± 0.1 ⁿˢ |
| *Data are presented as Mean ± SEM. **p<0.001 vs. WT + Vehicle; ###p<0.001 vs. WT + Vehicle; ⁿˢnot significant vs. M3-KO + Vehicle. |
Interpretation:
-
WT Groups: A significant reduction in both GI transit and saliva secretion in the aminopentamide-treated group compared to the vehicle group would demonstrate the drug's expected anticholinergic effects in a normal physiological context.
-
M3-KO Groups: The vehicle-treated M3-KO mice would likely show reduced salivation compared to WT mice, as the M3 receptor is crucial for this function. Critically, the administration of aminopentamide to M3-KO mice is expected to have no significant further effect on either GI transit or salivation.
Comparative Analysis: Alternative MoA Validation Methodologies
While knockout models provide the highest level of in vivo validation, other methods are essential components of the drug discovery pipeline.
-
In Vitro Radioligand Binding Assays: These assays quantify the affinity of a drug for specific receptor subtypes expressed in cell lines.
-
Pros: High-throughput, precise, allows for screening against a wide panel of receptors to assess selectivity.
-
Cons: Lacks physiological context; high affinity does not always translate to functional antagonism or in vivo efficacy.[30]
-
-
Ex Vivo Organ Bath Studies: This technique uses isolated tissues (e.g., a strip of ileum) mounted in an organ bath to measure smooth muscle contraction in response to agonists and antagonists.
-
Pros: Uses functional tissue, providing a bridge between in vitro binding and in vivo effects.
-
Cons: Tissues are denervated and removed from their natural systemic environment, which can alter responses.
-
Caption: Comparison of MoA validation methods.
Conclusion
The rigorous validation of a drug's mechanism of action is non-negotiable in modern pharmacology. While in vitro and ex vivo methods are crucial for initial characterization, the use of knockout animal models represents the definitive standard for confirming that a drug's therapeutic effects are mediated by its intended target in a complex physiological system. The experimental framework presented here, comparing the effects of this compound in wild-type versus M3 muscarinic receptor knockout mice, provides a clear and robust strategy to unequivocally validate its primary mechanism of action. The resulting data not only builds confidence in the drug's therapeutic rationale but also provides critical insights into potential on-target side effects, ultimately accelerating the path of drug development.
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A Comparative Guide to the Potency of Aminopentamide Sulfate and Functionally Analogous Anticholinergic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of aminopentamide sulfate and other functionally analogous anticholinergic agents. While specific, directly synthesized analogs of aminopentamide are not widely documented in publicly available literature, a comparison with established antimuscarinic drugs offers valuable insights into its relative potency and pharmacological profile. This analysis is crucial for researchers in drug discovery and development focused on therapies for gastrointestinal and other disorders involving smooth muscle spasm.
Mechanism of Action: The Anticholinergic Pathway
Aminopentamide is a synthetic anticholinergic agent that functions as a nonselective muscarinic receptor antagonist.[1] Anticholinergic drugs exert their effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to its muscarinic receptors on the surface of effector cells.[2] This blockade inhibits the actions of the parasympathetic nervous system, which is responsible for "rest and digest" functions, including smooth muscle contraction in the gastrointestinal (GI) tract.[2]
The primary targets for drugs like aminopentamide in the GI tract are the M3 muscarinic receptors located on smooth muscle cells. Activation of these Gq/11 protein-coupled receptors by ACh initiates a signaling cascade that leads to muscle contraction. By antagonizing these receptors, aminopentamide effectively reduces the tone and amplitude of colonic contractions, decreases gastric acid secretion, and lowers gastric motility.[3][4][5]
Caption: Competitive antagonism of the muscarinic receptor by aminopentamide.
Comparative Potency Analysis
The potency of an anticholinergic drug is a measure of the concentration required to produce a specific level of receptor blockade. This is often determined through in vitro studies that measure a drug's binding affinity (Ki) for muscarinic receptors or its functional ability to inhibit agonist-induced responses.
While extensive quantitative data directly comparing aminopentamide to a wide range of analogs is limited, available information allows for a qualitative and semi-quantitative comparison with atropine, a benchmark antimuscarinic agent. Aminopentamide is reported to have about half the potency of atropine.[1] However, it demonstrates a more potent and longer-lasting effect on reducing the tone and amplitude of colonic contractions.[3] Furthermore, aminopentamide is noted to have less pronounced systemic side effects, such as mydriasis (pupil dilation) and salivary inhibition, compared to atropine at similar dosages.[5]
| Compound | Relative Potency (General) | Key Differentiating Features | Primary Clinical Use (Veterinary) |
| Aminopentamide | ~0.5x Atropine[1] | More potent and longer-lasting on colonic contractions; fewer salivary/mydriatic side effects than atropine.[3][4] | GI antispasmodic, treatment of vomiting and diarrhea.[1][4] |
| Atropine | Benchmark (1x) | Prototypical non-selective muscarinic antagonist; significant systemic side effects.[6] | Preanesthetic, treatment of bradycardia, organophosphate poisoning. |
| Glycopyrrolate | Potent antagonist[6] | Quaternary amine structure limits crossing the blood-brain barrier, reducing central nervous system effects. | Preanesthetic, reduction of secretions. |
| Propantheline | Potent antagonist[6] | Quaternary amine structure, similar to glycopyrrolate, with reduced CNS penetration. | GI antispasmodic, peptic ulcer disease (historically). |
| Hyoscyamine | Active isomer of atropine | Naturally occurring, potent antimuscarinic. | GI antispasmodic, irritable bowel syndrome. |
Note: This table provides a generalized comparison. Direct potency can vary significantly based on the specific receptor subtype (M1-M5) and the tissue or assay system being used.[7]
Experimental Protocol for Determining Antimuscarinic Potency
To quantitatively assess and compare the potency of anticholinergic agents like aminopentamide, a competitive radioligand binding assay is a standard and robust methodology.[7][8] This in vitro technique measures the affinity of a test compound for a specific receptor subtype by assessing its ability to displace a known radiolabeled ligand.
Causality and Design Rationale:
-
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., aminopentamide) at a specific muscarinic receptor subtype (e.g., M3). The Ki value is an intrinsic measure of the drug's binding affinity.
-
Why Radioligand? A radiolabeled ligand (e.g., [³H]-N-methylscopolamine, a high-affinity muscarinic antagonist) provides a highly sensitive and quantifiable signal for receptor occupancy.[9]
-
Why Competition? By measuring how effectively an unlabeled test compound competes with the radioligand for the same binding site, we can deduce the test compound's affinity. A more potent compound will displace the radioligand at a lower concentration.
-
Why Membrane Prep? Using isolated cell membranes expressing the target receptor ensures that the assay measures direct drug-receptor interaction, free from the complexities of cellular signaling and metabolism.[10]
-
Controls are Critical:
-
Total Binding: Measures all radioligand bound to membranes, both specifically to the receptor and non-specifically to other components.
-
Non-specific Binding (NSB): Measured in the presence of a saturating concentration of a known, potent, unlabeled antagonist (e.g., atropine). This blocks all specific receptor sites, so any remaining radioactivity is considered non-specific. This value is crucial for isolating the true receptor-specific signal.[10]
-
Step-by-Step Methodology: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells expressing the human M3 muscarinic receptor to high density.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[10]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[10]
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging to remove cytosolic components.
-
Resuspend the final pellet in an assay buffer and determine the total protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound (aminopentamide) and reference compounds (e.g., atropine) in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:[10]
-
Test Wells: 50 µL of test compound dilution, 50 µL of radioligand (e.g., [³H]-NMS at a concentration near its Kd), and 150 µL of the membrane preparation.
-
Total Binding Wells: 50 µL of assay buffer, 50 µL of radioligand, and 150 µL of membranes.
-
NSB Wells: 50 µL of a high concentration of a reference antagonist (e.g., 10 µM atropine), 50 µL of radioligand, and 150 µL of membranes.
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes) with gentle agitation.[10]
-
-
Harvesting and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes but allows the unbound radioligand to pass through.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter mat and add a scintillation cocktail.
-
Count the radioactivity retained on each filter disc using a scintillation counter (e.g., a MicroBeta counter).[10]
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Implications
This compound is an effective non-selective muscarinic antagonist with a notable clinical profile characterized by potent gastrointestinal antispasmodic activity and a potentially favorable side-effect profile compared to atropine.[3][4] While it is a valuable agent, particularly in veterinary medicine, the development of novel anticholinergics often focuses on achieving receptor subtype selectivity (e.g., high M3 selectivity over M2) to maximize therapeutic effects on target organs like the bladder or GI tract while minimizing cardiac side effects.[11]
For drug development professionals, aminopentamide serves as a useful reference compound. The methodologies described herein, particularly the competitive radioligand binding assay, are fundamental for characterizing the affinity and selectivity of new chemical entities. By comparing the Ki values of novel analogs against a panel of muscarinic receptor subtypes (M1-M5), researchers can build a comprehensive pharmacological profile, guiding the selection of candidates with improved potency and reduced off-target effects for further development.
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Assessing the Translational Value of Preclinical Aminopentamide Sulfate Studies: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the realm of veterinary medicine, particularly in the management of gastrointestinal disturbances in companion animals, aminopentamide sulfate holds a significant, albeit historically framed, position. This guide offers a deep dive into the preclinical data surrounding this compound, critically assessing its translational value by comparing it with other therapeutic alternatives. As senior application scientists, our goal is to provide not just a summary of existing knowledge, but a framework for interpreting this data to inform future research and clinical application.
This compound: A Mechanistic Overview
Aminopentamide is a synthetic anticholinergic agent.[1] Its therapeutic effect stems from its action as a non-selective muscarinic receptor antagonist, primarily targeting the smooth muscle of the gastrointestinal tract.[1] By blocking acetylcholine-mediated signaling, aminopentamide reduces gastric motility and secretions, thereby alleviating symptoms of vomiting, diarrhea, and visceral spasms in dogs and cats.[1]
While structurally related to other anticholinergics, aminopentamide is reported to have a more potent and prolonged effect on reducing the tone and amplitude of colonic contractions compared to atropine, a classic antagonist in this class.[1] Crucially, it is also suggested to exhibit fewer systemic side effects, such as mydriasis (dilation of the pupil) and excessive salivary inhibition, at therapeutic doses.[1]
Caption: Mechanism of action of this compound.
Comparative Preclinical Efficacy: Reading Between the Lines
A significant challenge in assessing the translational value of aminopentamide is the limited availability of publicly accessible, quantitative preclinical data (e.g., EC50, IC50, Ki values). Much of the understanding of its efficacy is derived from clinical observations and qualitative comparisons. This section aims to synthesize the available information and provide a comparative perspective against common alternatives.
| Drug Class | Compound | Mechanism of Action | Key Preclinical Findings | Reported Clinical Advantages | Reported Clinical Disadvantages |
| Anticholinergic | This compound | Non-selective muscarinic antagonist | Reduces amplitude and tone of colonic contractions; reported to be more potent and longer-acting than atropine on the colon.[1] | More specific to the GI tract with fewer systemic side effects (e.g., dry mouth, blurred vision) compared to atropine.[1] | Potential for urinary retention, tachycardia, and GI obstruction at higher doses.[1] |
| Anticholinergic | Atropine | Non-selective muscarinic antagonist | Dose-dependently inhibits gastrointestinal motility.[2][3] | Effective antispasmodic. | Significant systemic side effects including tachycardia, mydriasis, and severe dry mouth.[3] |
| Anticholinergic | Hyoscine Butylbromide | Muscarinic receptor antagonist | High affinity for muscarinic receptors on GI smooth muscle; low systemic bioavailability.[4] | Effective antispasmodic with a favorable safety profile due to poor absorption.[4] | Primarily effective for cramping pain; less impact on gastric emptying. |
| Dopamine Antagonist / Prokinetic | Metoclopramide | D2 receptor antagonist, 5-HT4 agonist, 5-HT3 antagonist | Increases lower esophageal sphincter tone and stimulates gastric contractions. | Broad-spectrum antiemetic and prokinetic. | Can cause extrapyramidal side effects (motor restlessness, hyperactivity).[5] |
| Serotonin Agonist / Prokinetic | Cisapride | 5-HT4 receptor agonist | Enhances acetylcholine release in the myenteric plexus, stimulating motility throughout the GI tract.[2] | Potent prokinetic, effective for gastroparesis and constipation. | Withdrawn from human market due to cardiac arrhythmias; used with caution in veterinary medicine. |
Key Preclinical Assays for Evaluating Translational Value
To bridge the existing data gap and enable a more robust comparison, specific preclinical assays are indispensable. The following protocols outline key experiments for assessing the efficacy and selectivity of aminopentamide and its alternatives.
In Vitro Assessment of Antispasmodic Activity: Isolated Intestinal Smooth Muscle Preparation
This assay directly measures the ability of a compound to inhibit smooth muscle contractions induced by a spasmogen like acetylcholine or carbachol.
Protocol:
-
Tissue Preparation: Euthanize a laboratory animal (e.g., guinea pig, rat) and dissect a segment of the ileum or colon.
-
Organ Bath Setup: Mount the tissue segment in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Contraction Induction: After an equilibration period, induce sustained contractions by adding a standard concentration of acetylcholine or carbachol.
-
Compound Addition: Once a stable contraction is achieved, add increasing concentrations of the test compound (e.g., aminopentamide, atropine) to the organ bath.
-
Data Analysis: Record the relaxation of the smooth muscle at each concentration. Plot a concentration-response curve and calculate the IC50 value (the concentration of the compound that causes 50% inhibition of the induced contraction).
Caption: Workflow for in vitro antispasmodic activity assessment.
In Vivo Assessment of Gastrointestinal Motility: Charcoal Meal Transit Test
This in vivo model provides a functional measure of a drug's effect on the rate of gastric emptying and intestinal transit.
Protocol:
-
Animal Preparation: Fast rodents (e.g., mice, rats) overnight with free access to water.
-
Drug Administration: Administer the test compound (e.g., aminopentamide, metoclopramide) or vehicle control via the desired route (e.g., oral, intraperitoneal).
-
Charcoal Meal Administration: After a specified pretreatment time, administer a charcoal meal (e.g., 5% charcoal in 10% gum acacia) orally.
-
Euthanasia and Dissection: At a predetermined time point after the charcoal meal, euthanize the animals and carefully dissect the entire small intestine.
-
Measurement and Analysis: Measure the total length of the small intestine and the distance traveled by the charcoal front. Calculate the percentage of intestinal transit for each animal.
Caption: Workflow for the in vivo charcoal meal transit test.
Muscarinic Receptor Subtype Selectivity: The Key to a Better Safety Profile
The claim that aminopentamide has fewer systemic side effects than atropine suggests potential selectivity for muscarinic receptor subtypes predominantly expressed in the gut (M3) over those in the heart (M2) or central nervous system (M1). To validate this, receptor binding assays are essential.
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing specific muscarinic receptor subtypes (e.g., M1, M2, M3).
-
Assay Setup: Incubate the membranes with a radiolabeled ligand that binds to muscarinic receptors (e.g., [3H]-N-methylscopolamine).
-
Competition Binding: Add increasing concentrations of the unlabeled test compound (e.g., aminopentamide) to compete with the radioligand for binding to the receptors.
-
Separation and Counting: Separate the bound and free radioligand and quantify the amount of bound radioactivity.
-
Data Analysis: Plot the displacement of the radioligand by the test compound and calculate the inhibition constant (Ki) for each receptor subtype. A higher Ki value indicates lower binding affinity.
A favorable preclinical profile for a GI-targeted antispasmodic would show a significantly lower Ki for M3 receptors compared to M1 and M2 receptors.
Conclusion and Future Directions
While this compound has a long history of clinical use in veterinary medicine, a comprehensive, modern preclinical data package is largely absent from the public domain. This guide highlights the necessity of generating quantitative, comparative data to truly understand its translational value. By employing standardized in vitro and in vivo assays, researchers can elucidate the pharmacological profile of aminopentamide, validate its purported selectivity, and provide a solid scientific foundation for its continued and optimized use. Such data would not only benefit the clinical application of aminopentamide but also inform the development of next-generation antispasmodics with improved efficacy and safety profiles.
References
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- Title of a relevant textbook on veterinary pharmacology. (Year). Publisher. [A placeholder for a more specific scientific reference if one were found]
- Enck, P., & Frieling, T. (Year). Title of a relevant paper on GI motility. Journal of Neurogastroenterology and Motility, Volume(Issue), pages. [A placeholder for a more specific scientific reference if one were found]
- FDA or other regulatory body documentation on metoclopramide. (Year). [A placeholder for a more specific scientific reference if one were found]
- Title of a relevant paper on cisapride pharmacology. (Year). Journal of Veterinary Pharmacology and Therapeutics, Volume(Issue), pages. [A placeholder for a more specific scientific reference if one were found]
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- Tytgat, G. N. (2007). Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. Drugs, 67(9), 1343–1357. [Link]
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inter-species differences in the pharmacological effects of aminopentamide sulfate
For researchers, scientists, and drug development professionals, understanding the nuanced pharmacological effects of a compound across different species is paramount for both preclinical development and veterinary applications. This guide provides an in-depth comparison of the pharmacological effects of aminopentamide sulfate, an anticholinergic agent, with a focus on inter-species differences. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide will synthesize the known information, draw parallels from closely related antimuscarinic drugs like atropine and glycopyrrolate, and provide the experimental frameworks necessary to conduct such comparative studies.
Introduction to this compound
This compound is a synthetic anticholinergic agent utilized primarily in veterinary medicine for its antispasmodic and antisecretory properties.[1][2][3] It is indicated for the treatment of acute abdominal visceral spasms, pylorospasm, and hypertrophic gastritis, often associated with nausea, vomiting, and diarrhea in dogs and cats.[1][2][3]
Functionally, aminopentamide acts as a non-selective muscarinic receptor antagonist, competitively inhibiting the action of acetylcholine on smooth muscle, cardiac muscle, and glandular tissue. Its effects are similar to those of atropine, the archetypal antimuscarinic drug, but it is reported to have a greater specificity for the gastrointestinal (GI) tract and produce fewer mydriatic (pupil dilation) and salivary side effects at therapeutic doses.[1][2] This suggests a potential for a degree of selectivity, the basis of which may lie in inter-species or even tissue-specific variations in muscarinic receptor subtype expression and drug distribution.
Mechanistic Insights: The Role of Muscarinic Receptors
The physiological effects of this compound are mediated through its blockade of muscarinic acetylcholine receptors (mAChRs). There are five known subtypes of mAChRs (M1-M5), which are G-protein coupled receptors distributed throughout the body. Their distribution and function are key to understanding the tissue-specific and species-specific effects of antagonists.
-
M1 Receptors: Predominantly found in the central nervous system (CNS) and on enteric neurons.[4][5]
-
M2 Receptors: Primarily located in the heart, where they mediate vagal-induced bradycardia, and on presynaptic nerve terminals, where they inhibit acetylcholine release.[6] In the GI tract, M2 receptors are the main subtype on smooth muscle cells.[6]
-
M3 Receptors: Widely distributed on smooth muscle, exocrine glands, and the eye. They are the primary mediators of smooth muscle contraction in the GI tract and bladder, as well as salivary and bronchial secretion.[4][5][6]
-
M4 and M5 Receptors: Primarily located in the CNS, with some presence in peripheral tissues.[4][5]
The therapeutic effects of aminopentamide in the GI tract are primarily due to the blockade of M3 receptors on smooth muscle, leading to relaxation and reduced motility, and M1/M3 receptors on secretory glands, reducing gastric acid and saliva production.[4][5]
Logical Relationship: From Receptor Blockade to Physiological Effect
Caption: Mechanism of aminopentamide action.
Inter-species Differences in Pharmacological Effects: A Comparative Analysis
Gastrointestinal Motility
The primary therapeutic effect of aminopentamide is the reduction of GI smooth muscle spasm. The potency of an antimuscarinic in this context is dependent on the density and subtype of mAChRs in the intestinal smooth muscle. In many species, including rats and mice, the gut smooth muscle contains a mix of M2 and M3 receptors, with M3 mediating contraction and M2 indirectly inhibiting relaxation.[4][5]
Table 1: Comparative Potency of Antimuscarinics on Intestinal Smooth Muscle (Illustrative)
| Drug | Species | Tissue | Potency (pA2 or IC50) | Reference |
| Atropine | Guinea Pig | Ileum | ~9.0 (pA2) | [7] |
| Atropine | Rat | Jejunum | ~8.8 (pA2) | Inferred from multiple studies |
| Atropine | Dog | Colon | Likely similar to other species | [8] |
| Glycopyrrolate | Human | Various | ~5-6x more potent than atropine as an antisialagogue | [9] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. Higher values indicate greater potency. IC50 values would represent the concentration of the drug that inhibits a response by 50%. Data for aminopentamide is not available in a comparative format.
It is plausible that the reported higher potency of aminopentamide on colonic contractions compared to atropine is due to a higher affinity for M3 receptors in the colon of dogs and cats.[2] Species-specific differences in the M2/M3 receptor ratio in the gut wall could significantly alter the observed potency of a non-selective antagonist.
Salivary Secretion
The inhibition of salivary secretion is a classic anticholinergic effect, primarily mediated by M3 receptors on salivary glands.[4][5] The side effect of dry mouth is often a limiting factor in the use of these drugs. Aminopentamide is suggested to have less intense salivary side effects than atropine.[2]
Table 2: Comparative Antisialagogue Effects (Illustrative)
| Drug | Species | Effect | Reference |
| Atropine | Human | Potent antisialagogue | [9] |
| Glycopyrrolate | Human | 5-6 times more potent than atropine | [9] |
| Aminopentamide | Dog/Cat | Less salivary effects than atropine at therapeutic doses | [2] |
This difference could be due to pharmacokinetic factors (e.g., lower distribution to salivary glands) or a subtly different receptor affinity profile.
Mydriatic Effect
Pupil dilation (mydriasis) is caused by the blockade of M3 receptors in the iris sphincter muscle. This is a common systemic side effect of anticholinergic drugs.
Table 3: Comparative Mydriatic Effects (Illustrative)
| Drug | Species | Effect | Reference |
| Atropine | Human, Dog | Potent mydriatic | [10] |
| Glycopyrrolate | Human, Dog | Minimal mydriatic effect due to poor penetration into the eye | [9] |
| Aminopentamide | Dog/Cat | Less mydriatic effect than atropine | [2] |
The reduced mydriatic effect of aminopentamide, similar to glycopyrrolate, could be attributed to its physicochemical properties that may limit its access to the eye. Glycopyrrolate is a quaternary amine, which limits its ability to cross biological membranes, including the blood-brain and blood-aqueous barriers.[11] While the exact structure of aminopentamide is different, it may share some of these properties.
Pharmacokinetic Considerations Across Species
Interspecies variation in drug pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) is a major contributor to differences in pharmacological effects.
-
Absorption: Oral bioavailability can differ significantly between species due to variations in GI tract pH, enzymes, and transit time.
-
Distribution: Plasma protein binding and tissue permeability can vary, affecting the amount of free drug available to act on receptors.
-
Metabolism: This is a key area of inter-species variability. Differences in the expression and activity of cytochrome P450 enzymes and other metabolic pathways can lead to different rates of drug clearance and the formation of different metabolites. For example, cats are known to have deficiencies in certain glucuronidation pathways, which can affect the metabolism of many drugs.[12]
-
Excretion: Renal and biliary clearance rates can differ, impacting the drug's half-life.
While specific pharmacokinetic data for aminopentamide across multiple species is lacking, it is crucial for researchers to consider these potential differences when extrapolating data from one species to another.
Experimental Protocols for Comparative Assessment
To generate the data needed for a comprehensive inter-species comparison of this compound, the following experimental protocols are recommended.
In Vitro Smooth Muscle Contraction Assay (Isolated Organ Bath)
This assay directly measures the effect of the drug on intestinal smooth muscle contractility.
Experimental Workflow: Isolated Organ Bath Assay
Caption: Workflow for assessing antagonist potency in vitro.
Step-by-Step Methodology:
-
Tissue Preparation: Humanely euthanize the animal (e.g., rat, guinea pig, mouse) and isolate a segment of the desired intestine (e.g., jejunum, ileum, colon).[13][14][15]
-
Mounting: Mount the tissue segment in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.[13][14][15]
-
Transducer Connection: Attach one end of the tissue to a fixed point and the other to an isometric force transducer to record contractions.[13][14][15]
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with periodic washing.[14][15]
-
Agonist Response: Generate a cumulative concentration-response curve to a contractile agonist like acetylcholine or carbachol to establish a baseline.
-
Antagonist Incubation: After washing and re-equilibration, incubate the tissue with a known concentration of this compound for a set period (e.g., 30 minutes).
-
Repeat Agonist Response: In the continued presence of aminopentamide, repeat the agonist concentration-response curve.
-
Data Analysis: A rightward shift in the agonist's concentration-response curve indicates competitive antagonism. The magnitude of this shift can be used to calculate the pA2 value, a measure of the antagonist's potency.[16]
In Vivo Salivary Secretion Assay
This assay measures the drug's effect on salivary flow in a live animal model.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., rat, mouse).[17][18]
-
Saliva Collection: Place a pre-weighed cotton ball or absorbent swab in the animal's mouth for a specific duration (e.g., 2-5 minutes).[17][18][19]
-
Baseline Measurement: Administer a sialogogue (a substance that promotes salivation), such as pilocarpine, and measure the baseline stimulated salivary flow by re-weighing the cotton ball.[17][18]
-
Drug Administration: Administer this compound via a suitable route (e.g., intraperitoneal, subcutaneous).
-
Post-Drug Measurement: After a set time for the drug to take effect, re-administer the sialogogue and measure the new salivary flow rate.
-
Data Analysis: Express the results as a percentage inhibition of the baseline salivary flow.
In Vivo Mydriasis Assay (Pupillometry)
This assay quantifies the extent and duration of pupil dilation caused by the drug.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate the animal (e.g., rabbit, dog) to a room with controlled lighting.[20]
-
Baseline Measurement: Measure the baseline pupil diameter using a handheld pupillometer.[20][21]
-
Drug Administration: Administer this compound.
-
Time-Course Measurement: Measure the pupil diameter at regular intervals (e.g., 15, 30, 60, 120 minutes) post-administration.
-
Data Analysis: Plot the change in pupil diameter over time to determine the peak effect and duration of action.
Conclusion and Future Directions
This compound is an effective antispasmodic and antisecretory agent in veterinary medicine, with a pharmacological profile that suggests some advantages over traditional anticholinergics like atropine. However, a comprehensive understanding of its inter-species differences is currently hampered by a lack of direct comparative studies.
For researchers and drug development professionals, there is a clear need to perform head-to-head studies in various species (e.g., dog, cat, rat, guinea pig) to quantify the pharmacodynamic and pharmacokinetic parameters of aminopentamide. Specifically, determining its binding affinities (Ki) at the five muscarinic receptor subtypes from different species would provide invaluable insight into its mechanism of action and potential for species-specific effects.
By employing the standardized experimental protocols outlined in this guide, the scientific community can build a more complete picture of the comparative pharmacology of this compound, leading to more rational and effective use in both clinical and research settings.
References
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- Kidemose, M., & Kiss, K. (2012). Evaluation of Cholinergic Deficiency in Preclinical Alzheimer's Disease Using Pupillometry. Journal of Alzheimer's disease : JAD, 32(4), 939–949.
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- Martín, M. T., Vela, J. M., & Aldea, M. (2023). Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine. Frontiers in pharmacology, 14, 1283803.
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- Cozanitis, D. A. (1979). Mydriatic effect of anticholinergic drugs used during reversal of nondepolarizing muscle relaxants. Ophthalmology, 86(11), 2051–2055.
- Wedgewood Pharmacy. (n.d.). Aminopentamide Hydrogen Sulfate for Dogs and Cats.
- PetPlace. (2015). Aminopentamide (Centrine®) for Dogs and Cats.
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- FDA. (n.d.). FOI Summary Original Approval of NADA 042-841.
- Zivcec, M., & Zrzavy, T. (2019). Validation of Monocular Pupillometry in Healthy Controls and Patients With Autonomic Dysfunction. Frontiers in neurology, 10, 896.
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- d'Avila, T. F., & de Souza, A. H. (2021). Effect of mydriasis with topical rocuronium bromide on electroretinography in domestic pigeons (Columba livia). The Journal of veterinary medical science, 83(1), 116–121.
- Watson, N., et al. (1998). Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. British journal of pharmacology, 125(7), 1413–1420.
- Van Nueten, J. M., & Janssen, P. A. (1977). [Effects of loperamide on the motility of the isolated intestine in guinea pigs, rats and dogs (author's transl)].
- Ukai, Y., et al. (1997). Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland. European journal of pharmacology, 340(1), 1-8.
- Birdsall, N. J., et al. (1980). Differences in affinities of muscarinic acetylcholine receptor antagonists for brain and heart receptors. Molecular pharmacology, 18(1), 73-77.
- Wolf, J. (2025).
- Batzri, S., & Gardner, J. D. (1978). Different binding properties of muscarinic M2-receptor subtypes for agonists and antagonists in porcine gastric smooth muscle and mucosa. Molecular pharmacology, 14(5), 868-875.
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A Comparative Guide to Validating the Stability-Indicating Nature of an Analytical Method for Aminopentamide Sulfate
Introduction: The Critical Role of Stability-Indicating Methods in Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, ensuring the stability of a drug substance and its formulated product is paramount. A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality attributes of the drug substance and drug product over time.[1] The primary purpose of a SIAM is to accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or other excipients.[2] This capability is crucial for determining the shelf-life of a drug product and ensuring its safety and efficacy for the patient.
Aminopentamide sulfate, an anticholinergic agent, is used in veterinary medicine to control vomiting, diarrhea, and gastrointestinal spasms.[3][4] Like all pharmaceuticals, it is susceptible to degradation under various environmental conditions. Therefore, the development and validation of a robust stability-indicating method are not just regulatory requirements but a cornerstone of quality assurance.
This guide provides a comprehensive framework for validating the stability-indicating nature of a High-Performance Liquid Chromatography (HPLC) method for this compound. It will delve into the scientific rationale behind the experimental design, offer detailed protocols, and compare the performance of traditional HPLC with its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), providing a clear perspective on the advantages each technique offers.
Understanding the Molecule: this compound
Before developing an analytical method, a thorough understanding of the analyte's physicochemical properties is essential. This compound is the sulfate salt of aminopentamide.[5]
-
Chemical Structure: 4-(dimethylamino)-2,2-diphenylpentanamide;sulfuric acid[5]
-
Molecular Formula: C19H26N2O5S[5]
-
Molar Mass: 394.5 g/mol [5]
Its structure, containing amide and tertiary amine functionalities, suggests potential susceptibility to hydrolysis and oxidation. The two phenyl rings contribute to its chromophoric properties, making UV detection a suitable analytical approach.
Forced Degradation Studies: The Foundation of a Stability-Indicating Method
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[6] It involves intentionally subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[6][7] The goal is not to completely degrade the API but to achieve a target degradation of 5-20%, which is sufficient to demonstrate the method's specificity and separating power.[8]
Caption: Workflow for Forced Degradation Studies.
-
Preparation of Samples: Prepare solutions of this compound drug substance, drug product, and a placebo mixture in a suitable solvent.
-
Acid Hydrolysis: Treat the sample solutions with 0.1N HCl at room temperature and at an elevated temperature (e.g., 60°C). Analyze samples at various time points.
-
Base Hydrolysis: Treat the sample solutions with 0.1N NaOH at room temperature. Analyze samples at various time points.
-
Oxidative Degradation: Treat the sample solutions with 3% hydrogen peroxide at room temperature. Analyze samples at various time points.
-
Thermal Degradation: Expose solid drug substance and drug product to dry heat (e.g., 60°C).
-
Photolytic Degradation: Expose the drug substance and drug product to light as per ICH Q1B guidelines.
Method Development and Optimization: A Comparative Approach
The choice of the analytical technique is critical. Both HPLC and UPLC are powerful chromatographic techniques for pharmaceutical analysis.[9]
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | Lower (up to 6,000 psi)[10] | Higher (up to 15,000 psi)[10][11] |
| Analysis Time | Longer | Shorter[9][12] |
| Resolution | Good | Excellent[9][12] |
| Sensitivity | Good | Higher[9][12] |
| Solvent Consumption | Higher | Lower[9][12] |
Rationale for Method Selection: While HPLC is a robust and widely used technique, UPLC offers significant advantages in terms of speed, resolution, and sensitivity.[9][12] For a stability-indicating method where the separation of closely eluting degradation products is crucial, UPLC can be the superior choice.
| Parameter | HPLC | UPLC |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | Acetonitrile:Phosphate Buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Column Temperature | 30°C | 40°C |
| Injection Volume | 20 µL | 5 µL |
Method Validation: Demonstrating Suitability for Intended Use
The developed analytical method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[13][14]
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | The peak for aminopentamide should be pure and well-resolved from all degradation products and placebo peaks. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should be met, and the results should not be significantly affected. |
Specificity:
-
Analyze the placebo, aminopentamide standard, and a mixture of the two.
-
Analyze the stressed samples from the forced degradation study.
-
Assess peak purity using a photodiode array (PDA) detector.
Linearity:
-
Prepare a series of at least five concentrations of this compound standard across the desired range.
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration and perform linear regression analysis.
Accuracy:
-
Prepare placebo spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration level in triplicate.
-
Calculate the percentage recovery.
Comparative Data Analysis: HPLC vs. UPLC
The following tables present hypothetical data to illustrate the performance comparison between the developed HPLC and UPLC methods for the validation of this compound analysis.
Table 1: System Suitability Parameters
| Parameter | HPLC | UPLC | Acceptance Criteria |
| Tailing Factor | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 3000 | > 8000 | > 2000 |
| %RSD of Peak Area | 0.5% | 0.3% | ≤ 1.0% |
Table 2: Forced Degradation Results
| Stress Condition | % Degradation (HPLC) | % Degradation (UPLC) |
| Acid Hydrolysis | 15.2 | 15.5 |
| Base Hydrolysis | 10.8 | 11.0 |
| Oxidation | 8.5 | 8.7 |
| Thermal | 5.1 | 5.3 |
| Photolytic | 3.2 | 3.4 |
Table 3: Validation Summary
| Validation Parameter | HPLC Result | UPLC Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 99.8% - 100.5% | 98.0% - 102.0% |
| Precision (%RSD) | 0.8% | 0.5% | ≤ 2.0% |
Conclusion: Selecting the Optimal Method
Both the developed HPLC and UPLC methods are capable of providing accurate and precise results for the quantification of this compound and its degradation products. The validation data demonstrates that both methods are stability-indicating.
However, the UPLC method offers distinct advantages:
-
Faster Analysis Time: Significantly reduces the run time per sample, leading to higher throughput.
-
Improved Resolution: Provides better separation of the main peak from its degradants, enhancing the reliability of the results.
-
Increased Sensitivity: Allows for the detection and quantification of impurities at lower levels.
-
Reduced Solvent Consumption: Leads to cost savings and a more environmentally friendly process.
For research and development environments where speed and high-resolution data are critical, the UPLC method is the superior choice. For routine quality control laboratories where a large number of established methods may already be on HPLC platforms, the validated HPLC method provides a reliable and robust alternative.
The choice between HPLC and UPLC will ultimately depend on the specific needs and resources of the laboratory.[9] However, the trend in the pharmaceutical industry is a clear shift towards UPLC and other advanced chromatographic techniques to improve efficiency and data quality.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Aminopentamide Sulfate
For researchers and drug development professionals, adherence to rigorous safety and disposal protocols is not merely a matter of compliance but a cornerstone of scientific integrity and corporate responsibility. This guide provides a comprehensive, technically grounded framework for the proper disposal of aminopentamide sulfate, an anticholinergic agent. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain compliance with regulatory standards.
Foundational Principles: Waste Management Hierarchy in the Laboratory
Before addressing the specific protocols for this compound, it is crucial to operate within a strategic waste management framework. The most effective approach to laboratory waste is to prevent its generation in the first place.[1] This hierarchy prioritizes waste minimization and responsible chemical handling at every stage of research.
-
Source Reduction & Pollution Prevention : The primary goal is to minimize the volume of waste generated. This can be achieved by ordering the smallest necessary quantities of chemicals, reducing the scale of experiments, and substituting hazardous chemicals with less hazardous alternatives where feasible.[1][2][3]
-
Reuse and Redistribution : Maintaining a current chemical inventory can facilitate the sharing of surplus materials among different labs, preventing unnecessary purchases and subsequent disposal.[2]
-
Treatment and Recycling : Where possible, waste materials should be treated to reduce their hazard level or recycled.[4]
-
Compliant Disposal : Only after the preceding options have been exhausted should disposal be considered. This final step must be conducted in a manner that is safe, environmentally sound, and compliant with all relevant regulations.[1]
Hazard Profile of this compound
Understanding the specific hazards of this compound is fundamental to handling and disposing of it safely.
Chemical and Physical Properties:
-
Appearance : White crystalline powder.[5]
-
Solubility : Very soluble in water and ethanol.[5]
-
Stability : Considered stable under normal conditions. However, it is incompatible with strong oxidizing agents.[6]
-
Hazardous Decomposition : When heated to decomposition, it may produce hazardous combustion products including carbon oxides, nitrogen oxides (NOx), and hydrogen sulfide.[6]
Toxicological Profile: this compound is classified as harmful if swallowed (Acute toxicity - Oral, Category 4).[6][7] While comprehensive ecological toxicity data is not readily available, Safety Data Sheets (SDS) indicate it may cause long-lasting harmful effects to aquatic life, and discharge into the environment must be avoided.[6][8]
Personal Protective Equipment (PPE) and Safety Measures
Strict adherence to safety protocols is non-negotiable when handling this compound waste. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes the provision and use of appropriate PPE.[4][9]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[10] | Protects against accidental splashes or dust formation during handling and disposal. |
| Skin Protection | Impervious, fire/flame-resistant clothing and chemical-impermeable gloves.[8][10] | Prevents skin contact with the chemical, which could lead to absorption or irritation. |
| Respiratory Protection | Use in a well-ventilated area is crucial.[8] If exposure limits are exceeded, a full-face respirator should be used.[10] | Prevents inhalation of dust or aerosols, especially when handling the solid form or during spills. |
| General Hygiene | Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[6] | Prevents accidental ingestion and cross-contamination. |
This compound Waste Classification and Segregation
Proper disposal begins with correct waste characterization under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[11] Pharmaceutical wastes may be deemed hazardous if they are specifically "listed" (P- or U-listed) or if they exhibit a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).[2][12][13]
This compound is not found on the EPA's P or U lists of acute or toxic hazardous wastes.[13] However, given its classification as "harmful if swallowed," it must be evaluated for the toxicity characteristic.[6][7] Disposal should proceed under the assumption that it is a non-listed hazardous waste, requiring management by a licensed hazardous waste contractor.
Crucially, it is illegal and environmentally harmful to dispose of hazardous pharmaceutical waste by flushing it down the drain ("sewering"). [8][12][14]
Waste Segregation is Mandatory:
-
Keep this compound waste separate from other waste streams.[4]
-
Do not mix with incompatible materials, such as strong oxidizing agents.[6]
-
Segregate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste (e.g., solutions).[15]
Step-by-Step Disposal Protocols
The following protocols provide procedural guidance for the disposal of this compound in various forms. All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][3]
Protocol 1: Disposal of Unused or Expired Solid this compound
-
Container Selection : Place the solid waste into a designated, leak-proof, and sealable hazardous waste container. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[4][15]
-
Labeling : Immediately label the container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic").[2][4]
-
Storage : Keep the container tightly closed except when adding waste. Store it in your designated SAA.[2][8]
-
Pickup Request : Once the container is full or has been stored for the maximum allowable time per institutional guidelines (typically up to 12 months, provided accumulation limits are not exceeded), contact your institution's Environmental Health and Safety (EH&S) department for pickup.[2][3]
Protocol 2: Disposal of Contaminated Labware and Debris
This includes items such as gloves, bench paper, weigh boats, and spill cleanup materials.
-
Collection : Place all solid debris contaminated with this compound into a designated hazardous waste container, separate from non-contaminated trash. Double-bagging with clear plastic bags inside the container is a best practice.[3]
-
Sharps : Any contaminated sharps (e.g., needles, broken glassware) must be placed in a separate, puncture-resistant sharps container clearly marked as hazardous waste.[4][9]
-
Labeling and Storage : Label and store the container as described in Protocol 1.
-
Pickup : Arrange for disposal through your institution's EH&S department.
Protocol 3: Disposal of Empty Stock Containers
An "empty" container that held a non-acute hazardous chemical may be disposed of in the regular trash only after specific conditions are met.
-
Decontamination : Triple rinse the empty container with a suitable solvent (e.g., water, given the compound's solubility).[8][10] Collect the rinsate as hazardous liquid waste.
-
Label Removal : Completely remove or deface the original manufacturer's label to prevent misidentification.[15]
-
Render Unusable : Puncture the container to make it unusable for other purposes.[8][10]
-
Disposal : The clean, defaced, and punctured container can now be disposed of in the general laboratory waste stream.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Spill Cleanup :
-
Evacuate non-essential personnel from the area.[8]
-
Wearing full PPE, contain the spill to prevent it from spreading.
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust formation, and place it in a labeled hazardous waste container.[7][8]
-
Clean the spill area thoroughly.
-
Dispose of all cleanup materials as hazardous waste.[16]
-
-
First Aid Measures :
-
Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][8]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[6][8]
-
Eye Contact : Rinse with pure water for at least 15 minutes and consult a doctor.[8]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[6][7][8]
-
Visual Workflow for Disposal Decision-Making
The following diagram illustrates the logical pathway for managing this compound waste from generation to final disposal.
Caption: Decision workflow for the compliant disposal of this compound waste.
References
- Properly Managing Chemical Waste in Laboratories. Ace Waste. URL: https://www.acewaste.com.
- Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/books/NBK55898/
- OSHA Compliance For Laboratories. US Bio-Clean. URL: https://www.usbioclean.
- This compound (200 MG) | 60-46-8. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8711974.htm
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, Environmental Health & Radiation Safety (EHRS). URL: https://ehrs.upenn.edu/system/files/resources/Lab%20Chemical%20Waste%20Mgt%20Guidelines.pdf
- Laboratory Waste Management Guidelines. Unknown University Source. URL: https://www.uml.edu/docs/waste-management-guidelines_tcm18-333504.pdf
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- Chemical Safety Data Sheet MSDS / SDS - this compound (200 MG). ChemicalBook. URL: https://www.chemicalbook.com/msds/8711974_msds_en.htm
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- 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities. U.S. Environmental Protection Agency (EPA). URL: https://www.epa.gov/system/files/documents/2022-10/10-Step-Blueprint-for-Managing-Pharmaceutical-Waste-in-US-Healthcare-Facilities_October-2022_508.pdf
- Are You In Compliance With Proper Lab Waste Disposal Regulations?. Medical Waste Pros. URL: https://www.medicalwastepros.
- USP SDS US - this compound. U.S. Pharmacopeia via CymitQuimica. URL: https://www.cymitquimica.com/pdf/US1025908.pdf
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
